molecular formula C94H178N2O25P2 B1241430 lipid A

lipid A

Numéro de catalogue: B1241430
Poids moléculaire: 1798.4 g/mol
Clé InChI: GZQKNULLWNGMCW-PWQABINMSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Lipid A is the hydrophobic anchor of lipopolysaccharides (LPS) and an essential structural component of the outer membrane of Gram-negative bacteria . This highly conserved lipid domain is a potent endotoxin and the primary immunostimulatory center of LPS, responsible for triggering robust innate immune responses . Its mechanism of action involves being recognized by the host immune system's Toll-like receptor 4 (TLR4), leading to the production of pro-inflammatory cytokines . Chemically, this compound consists of a β-1,6-linked glucosamine disaccharide backbone that is phosphorylated and typically acylated with several fatty acid chains, often D-3-hydroxy and D-3-acyloxyacyl residues . The specific chemical structure of this compound, particularly the number and length of these acyl chains, is critical for determining the strength of the immune activation; for example, the hexa-acylated, bisphosphorylated form found in E. coli and Salmonella is highly immunogenic . This product is provided for research applications, including innate immunology, infectious disease pathogenesis, and the development of vaccine adjuvants and immunotherapies. Furthermore, distinct pathogenic bacteria have evolved modifications to their this compound structure, such as changes in acylation or phosphorylation, as a sophisticated strategy to evade host immune detection, making this reagent vital for host-pathogen interaction studies . This product is classified as For Research Use Only and is not intended for diagnostic or therapeutic applications.

Propriétés

Formule moléculaire

C94H178N2O25P2

Poids moléculaire

1798.4 g/mol

Nom IUPAC

[(2R,3S,4R,5R,6R)-2-[[(2R,3R,4R,5S,6R)-3-[[(3R)-3-dodecanoyloxytetradecanoyl]amino]-6-(hydroxymethyl)-5-phosphonooxy-4-[(3R)-3-tetradecanoyloxytetradecanoyl]oxyoxan-2-yl]oxymethyl]-3-hydroxy-5-[[(3R)-3-hydroxytetradecanoyl]amino]-6-phosphonooxyoxan-4-yl] (3R)-3-hydroxytetradecanoate

InChI

InChI=1S/C94H178N2O25P2/c1-7-13-19-25-31-37-38-44-50-56-62-68-84(103)115-78(66-60-54-48-42-35-29-23-17-11-5)72-86(105)119-92-88(96-82(101)71-77(65-59-53-47-41-34-28-22-16-10-4)114-83(102)67-61-55-49-43-36-30-24-18-12-6)93(116-79(73-97)90(92)120-122(107,108)109)113-74-80-89(106)91(118-85(104)70-76(99)64-58-52-46-40-33-27-21-15-9-3)87(94(117-80)121-123(110,111)112)95-81(100)69-75(98)63-57-51-45-39-32-26-20-14-8-2/h75-80,87-94,97-99,106H,7-74H2,1-6H3,(H,95,100)(H,96,101)(H2,107,108,109)(H2,110,111,112)/t75-,76-,77-,78-,79-,80-,87-,88-,89-,90-,91-,92-,93-,94-/m1/s1

Clé InChI

GZQKNULLWNGMCW-PWQABINMSA-N

SMILES

CCCCCCCCCCCCCC(=O)OC(CCCCCCCCCCC)CC(=O)OC1C(C(OC(C1OP(=O)(O)O)CO)OCC2C(C(C(C(O2)OP(=O)(O)O)NC(=O)CC(CCCCCCCCCCC)O)OC(=O)CC(CCCCCCCCCCC)O)O)NC(=O)CC(CCCCCCCCCCC)OC(=O)CCCCCCCCCCC

SMILES isomérique

CCCCCCCCCCCCCC(=O)O[C@H](CCCCCCCCCCC)CC(=O)O[C@@H]1[C@H]([C@@H](O[C@@H]([C@H]1OP(=O)(O)O)CO)OC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)OP(=O)(O)O)NC(=O)C[C@@H](CCCCCCCCCCC)O)OC(=O)C[C@@H](CCCCCCCCCCC)O)O)NC(=O)C[C@@H](CCCCCCCCCCC)OC(=O)CCCCCCCCCCC

SMILES canonique

CCCCCCCCCCCCCC(=O)OC(CCCCCCCCCCC)CC(=O)OC1C(C(OC(C1OP(=O)(O)O)CO)OCC2C(C(C(C(O2)OP(=O)(O)O)NC(=O)CC(CCCCCCCCCCC)O)OC(=O)CC(CCCCCCCCCCC)O)O)NC(=O)CC(CCCCCCCCCCC)OC(=O)CCCCCCCCCCC

Description physique

Solid

Synonymes

Lipid A

Origine du produit

United States

Foundational & Exploratory

An In-depth Technical Guide to the Core Structure of Lipid A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid A is the hydrophobic anchor of lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria.[1] It is a potent immunostimulant and is recognized by the Toll-like receptor 4 (TLR4) complex in mammals, triggering a cascade of inflammatory responses.[2] Understanding the intricate structure of this compound is paramount for the development of novel therapeutics, including sepsis treatments and vaccine adjuvants. This guide provides a detailed technical overview of the basic structure of this compound, methodologies for its characterization, and the signaling pathways it initiates.

Core Structure of this compound

The fundamental architecture of this compound is a phosphorylated β(1→6)-linked glucosamine (B1671600) disaccharide, which is typically acylated with multiple fatty acid chains.[1] The canonical structure, exemplified by Escherichia coli this compound, consists of three key components: a diglucosamine backbone, phosphate (B84403) groups, and acyl chains.

Diglucosamine Backbone

The backbone of this compound is composed of two glucosamine (2-amino-2-deoxy-D-glucose) monosaccharides linked together by a β(1→6) glycosidic bond.[1] This disaccharide provides the scaffold upon which the phosphate groups and acyl chains are attached.

Phosphate Groups

Typically, two phosphate groups are attached to the diglucosamine backbone. One is located at the 1-position of the reducing glucosamine and the other at the 4'-position of the non-reducing glucosamine. These phosphate groups are crucial for the biological activity of this compound, contributing to its overall negative charge and interaction with host receptors.

Acyl Chains

The diglucosamine backbone is decorated with several acyl (fatty acid) chains. These chains are attached via both amide and ester linkages. In E. coli this compound, there are typically six acyl chains.[1] Four primary acyl chains are directly attached to the glucosamine units at the 2, 3, 2', and 3' positions. These are usually (R)-3-hydroxymyristoyl chains (3-hydroxy C14). Two secondary acyl chains, laurate (C12) and myristate (C14), are then attached to the hydroxyl groups of two of the primary 3-hydroxyacyl chains.[1] The number, length, and position of these acyl chains can vary significantly between different bacterial species, influencing the molecule's immunogenicity.

Quantitative Data on this compound Components

The following table summarizes key quantitative data for the common constituents and linkages found in E. coli this compound.

Component/LinkageTypeMolecular Weight ( g/mol )Representative Bond Length (Å)
Backbone
D-GlucosamineMonosaccharide179.17[3][4][5][6]-
Phosphate
Phosphate Group (PO₄³⁻)Anion94.97[7][8][9][10][11]-
Acyl Chains
Myristic Acid (C14)Saturated Fatty Acid228.37[12][13][14][15][16]-
Lauric Acid (C12)Saturated Fatty Acid200.32[17][18][19][20][21]-
3-Hydroxymyristic AcidHydroxy Fatty Acid244.37[22][23][24][25][26]-
Linkages
β(1→6) Glycosidic BondCovalent Bond-~1.42[27]
Amide BondCovalent Bond-~1.33[28]
Ester BondCovalent Bond-~1.36 (C-O), ~1.21 (C=O)[29]

Visualizing the Basic Structure of this compound

The following diagram illustrates the fundamental structure of E. coli this compound.

LipidA_Structure GlcN_II Glucosamine II GlcN_I Glucosamine I GlcN_II->GlcN_I β(1→6) P4_prime Phosphate GlcN_II->P4_prime 4'-position R2 R-3-hydroxymyristoyl (Amide) GlcN_II->R2 2'-position R4 R-3-hydroxymyristoyl (Ester) GlcN_II->R4 3'-position P1 Phosphate GlcN_I->P1 1-position R1 R-3-hydroxymyristoyl (Amide) GlcN_I->R1 2-position R3 R-3-hydroxymyristoyl (Ester) GlcN_I->R3 3-position R5 Lauroyl (Ester) R2->R5 secondary R6 Myristoyl (Ester) R4->R6 secondary

Basic structure of hexa-acylated this compound from E. coli.

Experimental Protocols for Structural Elucidation

The precise structure of this compound is determined using a combination of sophisticated analytical techniques. Mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy are the cornerstones of this compound structural analysis.

Mass Spectrometry (MS) Protocol for this compound Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation patterns of this compound, which in turn reveals its composition and the nature of its acyl chains.

1. This compound Extraction and Hydrolysis:

  • Grow bacterial cultures to the desired density.

  • Harvest cells by centrifugation.

  • Perform a whole-cell lipid extraction using a chloroform (B151607):methanol (B129727):water mixture (Bligh-Dyer method).[12]

  • Isolate the lipopolysaccharide (LPS) fraction.

  • Liberate this compound from the core oligosaccharide by mild acid hydrolysis (e.g., 1% acetic acid at 100°C for 1-2 hours).[12]

  • Extract the this compound into a chloroform phase.

  • Dry the this compound sample under a stream of nitrogen.

2. Sample Preparation for MS:

  • Re-dissolve the dried this compound in a suitable solvent, typically a chloroform:methanol mixture.[17]

  • For Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS, mix the this compound solution with a suitable matrix (e.g., 5-chloro-2-mercaptobenzothiazole) on the target plate and allow it to crystallize.

  • For Electrospray Ionization (ESI) MS, dilute the this compound solution in an appropriate solvent system (e.g., chloroform:methanol with a small amount of ammonium (B1175870) hydroxide (B78521) for negative ion mode) for direct infusion or LC-MS analysis.[12]

3. Mass Spectrometry Analysis:

  • MALDI-TOF MS: Acquire spectra in negative or positive ion mode. This provides rapid determination of the molecular weights of the different this compound species present in the sample.

  • ESI-MS: Infuse the sample into the mass spectrometer. ESI is a softer ionization technique that is well-suited for LC-MS coupling and tandem mass spectrometry (MS/MS).[12]

  • Tandem MS (MS/MS): Isolate a specific this compound parent ion and subject it to collision-induced dissociation (CID) or other fragmentation methods.[12] The resulting fragment ions provide detailed structural information, including the nature and location of the acyl chains.

4. Data Analysis:

  • Analyze the mass spectra to identify the molecular ions corresponding to different this compound structures.

  • Interpret the MS/MS fragmentation patterns to deduce the number, type, and position of the acyl chains, as well as the phosphorylation pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol for this compound Analysis

NMR spectroscopy provides detailed information about the connectivity of atoms and the stereochemistry of the this compound molecule.

1. Sample Preparation:

  • Purify the this compound sample to a high degree to avoid interference from contaminants.

  • Dissolve the purified this compound in a suitable deuterated solvent mixture that can solubilize the amphipathic molecule, such as a mixture of deuterated chloroform (CDCl₃) and deuterated methanol (CD₃OD) with a small amount of water (D₂O).

  • Transfer the solution to a high-quality NMR tube.

2. NMR Data Acquisition:

  • Acquire one-dimensional (1D) ¹H and ¹³C NMR spectra. The ¹H spectrum provides information on the number and environment of protons, while the ¹³C spectrum reveals the carbon skeleton.

  • Acquire two-dimensional (2D) NMR spectra for detailed structural assignment. Key experiments include:

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system, helping to trace out the sugar rings and acyl chains.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is crucial for determining the linkage points of the acyl chains and the glycosidic bond.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about protons that are close in space, which helps to determine the three-dimensional conformation of the molecule.

3. Data Analysis:

  • Process the NMR data using appropriate software (e.g., MestReNova, TopSpin).

  • Assign the chemical shifts of all protons and carbons by systematically analyzing the 1D and 2D spectra.

  • Use the coupling constants and NOE data to determine the stereochemistry of the glycosidic linkage and the conformation of the molecule.

This compound-Induced TLR4 Signaling Pathway

This compound is the primary ligand for the Toll-like receptor 4 (TLR4), which, in complex with its co-receptor MD-2, initiates a signaling cascade that leads to the production of pro-inflammatory cytokines.

TLR4 Signaling Workflow

TLR4_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_nucleus Nucleus LPS LPS (this compound) LBP LBP LPS->LBP CD14 CD14 LBP->CD14 transfers this compound to TLR4_MD2 TLR4/MD-2 Complex CD14->TLR4_MD2 presents this compound to MyD88 MyD88 TLR4_MD2->MyD88 recruits IRAKs IRAKs MyD88->IRAKs activates TRAF6 TRAF6 IRAKs->TRAF6 activates TAK1 TAK1 TRAF6->TAK1 activates IKK IKK Complex TAK1->IKK MAPK MAPKs (p38, JNK) TAK1->MAPK NFkB NF-κB IKK->NFkB activates Genes Pro-inflammatory Gene Transcription NFkB->Genes translocates to nucleus and induces MAPK->Genes activate transcription factors for

MyD88-dependent TLR4 signaling pathway initiated by this compound.

The binding of this compound to the TLR4/MD-2 complex on the surface of immune cells such as macrophages and dendritic cells initiates a conformational change in the receptor, leading to the recruitment of intracellular adaptor proteins.[30][31] The primary pathway activated is the MyD88-dependent pathway.[32] This involves the recruitment of MyD88 (Myeloid differentiation primary response 88), which in turn recruits and activates IRAKs (IL-1 receptor-associated kinases).[30][32] This leads to the activation of TRAF6 (TNF receptor-associated factor 6) and subsequently TAK1 (transforming growth factor-β-activated kinase 1).[30][32] TAK1 then activates two downstream pathways: the IKK (inhibitor of nuclear factor kappa-B kinase) complex and the MAPK (mitogen-activated protein kinase) pathway (including p38 and JNK).[30][32] Activation of the IKK complex leads to the phosphorylation and degradation of IκB, releasing the transcription factor NF-κB to translocate to the nucleus.[32] Concurrently, the MAPK pathway activates other transcription factors. Together, these transcription factors drive the expression of a wide range of pro-inflammatory genes, including cytokines (e.g., TNF-α, IL-6, IL-1β) and chemokines, which orchestrate the innate immune response.[32]

Conclusion

The basic structure of this compound, a phosphorylated and acylated diglucosamine disaccharide, is a key determinant of its potent immunostimulatory activity. The detailed characterization of its structure through advanced analytical techniques like mass spectrometry and NMR spectroscopy is crucial for understanding its biological function. Furthermore, a thorough comprehension of the TLR4 signaling pathway it activates provides a foundation for the rational design of novel therapeutics that can modulate the immune response to Gram-negative bacterial infections. This guide serves as a foundational resource for professionals engaged in research and development in this critical area of biomedicine.

References

The Dual Nature of an Anchor: An In-depth Technical Guide to the Biological Function of Lipid A in Gram-Negative Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lipid A, the hydrophobic anchor of lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria, is a molecule of profound dualism. While essential for bacterial survival, it is also the principal endotoxic component of LPS, acting as a potent elicitor of the host innate immune response. This technical guide provides a comprehensive examination of the multifaceted biological functions of this compound. We delve into its intricate chemical structure and its critical role in maintaining the integrity of the bacterial outer membrane. Furthermore, we explore its recognition by the Toll-like receptor 4 (TLR4)/myeloid differentiation factor 2 (MD-2) complex on host immune cells, which triggers a cascade of downstream signaling events. This guide details the MyD88-dependent and TRIF-dependent signaling pathways, culminating in the production of inflammatory cytokines. We present a synthesis of quantitative data on this compound-mediated immune activation and provide detailed protocols for key experimental assays. This document aims to serve as a critical resource for researchers and professionals in the fields of microbiology, immunology, and drug development, offering insights into the pathogenesis of Gram-negative bacterial infections and highlighting this compound as a crucial target for novel therapeutic interventions.

The Structural Foundation: this compound as the Cornerstone of the Outer Membrane

This compound is the innermost component of the lipopolysaccharide (LPS) molecule, which forms the outer leaflet of the outer membrane of most Gram-negative bacteria.[1] Its primary biological function for the bacterium is to serve as a hydrophobic anchor, embedding the entire LPS molecule into the bacterial membrane.[1][2] This anchoring is crucial for the structural integrity and barrier function of the outer membrane, which protects the bacterium from the external environment and antimicrobial agents.[3]

The archetypal structure of this compound, for instance from Escherichia coli, consists of a β(1→6)-linked disaccharide of two glucosamine (B1671600) units.[1] This backbone is typically phosphorylated at positions 1 and 4' and is acylated with multiple fatty acid chains.[1] The number and length of these acyl chains can vary between different bacterial species and even in response to environmental cues, a mechanism that can alter the host's immune recognition.[4][5] The optimal structure for activating the host immune system is generally considered to be a hexa-acylated this compound.[1]

The Immune Sentinel: this compound as a Pathogen-Associated Molecular Pattern (PAMP)

While vital for the bacterium, this compound is recognized by the host's innate immune system as a pathogen-associated molecular pattern (PAMP), signaling the presence of a Gram-negative bacterial infection.[6] This recognition is primarily mediated by the Toll-like receptor 4 (TLR4) in a complex with myeloid differentiation factor 2 (MD-2).[7][8]

The binding of this compound to the hydrophobic pocket of MD-2 induces a conformational change that facilitates the dimerization of the TLR4-MD-2 complex.[8] This dimerization is the critical event that initiates intracellular signaling cascades, leading to a potent inflammatory response.[7][8] The potency of this compound is remarkable, with the ability to stimulate immune cells, such as monocytes and macrophages, at concentrations as low as picograms per milliliter.[1]

Intracellular Signaling Cascades: The Aftermath of TLR4 Activation

Upon dimerization, the TLR4-MD-2-lipid A complex recruits intracellular adaptor proteins to initiate two principal signaling pathways: the MyD88-dependent pathway and the TRIF-dependent pathway.[7][9]

The MyD88-Dependent Pathway: A Rapid Inflammatory Response

The MyD88-dependent pathway is considered the primary and more rapid response to this compound stimulation.[10] It involves the recruitment of the adaptor proteins TIRAP (MAL) and MyD88 to the activated TLR4 complex.[7][8] This leads to the activation of a signaling cascade that culminates in the activation of the transcription factor NF-κB.[7][8] Activated NF-κB translocates to the nucleus and induces the transcription of genes encoding pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[7][8]

MyD88_Dependent_Pathway MyD88-Dependent Signaling Pathway LipidA This compound TLR4_MD2 TLR4/MD-2 LipidA->TLR4_MD2 Binds TIRAP TIRAP TLR4_MD2->TIRAP Recruits MyD88 MyD88 TIRAP->MyD88 Recruits IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB NF-κB IKK->NFkB Nucleus Nucleus NFkB->Nucleus Translocates to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines Induces Transcription

MyD88-Dependent Signaling Pathway
The TRIF-Dependent Pathway: A Delayed but Critical Response

Following its activation at the cell surface, the TLR4-MD-2-lipid A complex can be internalized into endosomes.[7][8] From this location, it initiates the TRIF-dependent (or MyD88-independent) pathway.[7][9] This pathway involves the recruitment of the adaptor proteins TRAM and TRIF.[7][8] The TRIF-dependent pathway also leads to the activation of NF-κB, but with delayed kinetics compared to the MyD88-dependent pathway.[7][8] A key and distinct outcome of this pathway is the activation of the transcription factor IRF3, which drives the production of type I interferons (e.g., IFN-β).[7][8]

TRIF_Dependent_Pathway TRIF-Dependent Signaling Pathway Endosome Endosome TLR4_MD2_Endo Internalized TLR4/MD-2/Lipid A Endosome->TLR4_MD2_Endo TRAM TRAM TLR4_MD2_Endo->TRAM Recruits TRIF TRIF TRAM->TRIF Recruits TRAF3 TRAF3 TRIF->TRAF3 NFkB_late Late-phase NF-κB TRIF->NFkB_late TBK1_IKKi TBK1/IKKε TRAF3->TBK1_IKKi IRF3 IRF3 TBK1_IKKi->IRF3 Nucleus Nucleus IRF3->Nucleus Translocates to NFkB_late->Nucleus Translocates to Type1_IFN Type I Interferons (IFN-β) Nucleus->Type1_IFN Induces Transcription Cytokines_late Pro-inflammatory Cytokines Nucleus->Cytokines_late Induces Transcription

TRIF-Dependent Signaling Pathway

Quantitative Analysis of this compound-Mediated Immune Activation

The magnitude of the immune response to this compound is highly dependent on its specific chemical structure. Variations in the number and length of acyl chains, as well as the phosphorylation state, can dramatically alter its ability to activate TLR4.

Table 1: Comparative Agonistic Activity of this compound Variants on Human TLR4
This compound VariantAcylation StateRelative Agonistic ActivityEC50 for NF-κB Activation (HEK-Blue cells)Reference(s)
E. coliHexa-acylatedStrong Agonist~74 pM[11]
S. flexneri 2aMixed (predominantly tetra-acylated)Weak Agonist/AntagonistSignificantly higher than E. coli LPS[2]
Y. pestis (37°C)Tetra-acylatedAntagonistNo activation[12]
Y. pestis (27°C)Hexa-acylatedStrong AgonistSimilar to E. coli[12]
Synthetic Penta-acylatedPenta-acylatedWeak Agonist/AntagonistDependent on specific structure[2][12]
Table 2: Pro-inflammatory Cytokine Production by Macrophages in Response to this compound Stimulation
Cell TypeStimulant (Concentration)TNF-α Production (pg/mL)IL-6 Production (pg/mL)Incubation Time (hours)Reference(s)
Murine Macrophages (RAW 264.7)E. coli LPS (10 ng/mL)~2000 - 4000~1500 - 300024[13]
Human Monocytic Cells (MM6)Synthetic Hexa-acylated this compound (10 ng/mL)~800 - 1200~600 - 10005.5[7]
Human Monocytic Cells (MM6)Synthetic Tetra-acylated this compound (3 µg/mL)No significant production (antagonistic)No significant production (antagonistic)5.5[7]
Human PBMCsS. flexneri 2a LPSSignificantly lower than E. coli LPSSignificantly lower than E. coli LPSNot specified[2]

Experimental Protocols

Limulus Amebocyte Lysate (LAL) Assay (Gel-Clot Method)

This assay is a highly sensitive method for the detection and quantification of endotoxin (B1171834) (this compound).

Materials:

  • Limulus Amebocyte Lysate (LAL) reagent

  • Control Standard Endotoxin (CSE)

  • LAL Reagent Water (endotoxin-free)

  • Depyrogenated glass test tubes (10 x 75 mm)

  • Heating block or water bath at 37°C ± 1°C

  • Vortex mixer

  • Pipettes and sterile, endotoxin-free tips

Procedure:

  • Reagent Preparation: Reconstitute the LAL reagent and CSE according to the manufacturer's instructions using LAL Reagent Water.[7]

  • Standard Curve Preparation: Prepare a series of twofold dilutions of the CSE to bracket the labeled lysate sensitivity (e.g., 2λ, λ, 0.5λ, 0.25λ, where λ is the lysate sensitivity in EU/mL).[7]

  • Sample Preparation: Prepare dilutions of the test sample in LAL Reagent Water.

  • Assay Setup:

    • Pipette 0.1 mL of each standard dilution, sample dilution, and a negative control (LAL Reagent Water) into separate reaction tubes.[7]

    • Add 0.1 mL of the reconstituted LAL reagent to each tube, starting with the negative control and moving to the highest concentration.[7]

  • Incubation: Immediately after adding the lysate, gently mix each tube and place it in the 37°C heating block or water bath. Incubate undisturbed for 60 ± 2 minutes.[7]

  • Reading the Results: After incubation, carefully remove each tube and invert it 180°. A positive result is the formation of a solid gel that remains at the bottom of the tube. A negative result is the absence of a solid gel.[7] The endotoxin concentration of the sample is determined by the last dilution that gives a positive result.

LAL_Assay_Workflow LAL Gel-Clot Assay Workflow ReagentPrep Reconstitute LAL Reagent and Control Standard Endotoxin AddLysate Add 0.1 mL of LAL Reagent to each Tube ReagentPrep->AddLysate StandardCurve Prepare Serial Dilutions of Standard Endotoxin AssaySetup Add 0.1 mL of Standard/Sample/Control to Reaction Tubes StandardCurve->AssaySetup SamplePrep Prepare Sample Dilutions SamplePrep->AssaySetup AssaySetup->AddLysate Incubate Incubate at 37°C for 60 minutes AddLysate->Incubate ReadResults Invert Tubes and Observe for Gel Formation Incubate->ReadResults

LAL Gel-Clot Assay Workflow
TLR4 Activation Assay Using HEK-Blue™ Cells

This cell-based assay quantifies TLR4 activation by measuring the activity of a reporter gene (secreted embryonic alkaline phosphatase - SEAP) under the control of an NF-κB-inducible promoter.

Materials:

  • HEK-Blue™ hTLR4 cells (or murine equivalent)

  • HEK-Blue™ Detection or QUANTI-Blue™ Solution

  • Complete growth medium (DMEM, 10% FBS, penicillin/streptomycin, selection antibiotics)

  • Phosphate-Buffered Saline (PBS)

  • 96-well flat-bottom plates

  • This compound standards and test samples

  • Spectrophotometer (620-655 nm)

Procedure:

  • Cell Culture: Maintain HEK-Blue™ hTLR4 cells in complete growth medium according to the manufacturer's protocol.

  • Cell Seeding:

    • On the day of the assay, wash the cells with PBS and detach them.[8]

    • Resuspend the cells in fresh growth medium and adjust the cell density to approximately 1.4 x 10^5 cells/mL.[8]

    • Add 180 µL of the cell suspension to each well of a 96-well plate (~25,000 cells/well).[8]

  • Stimulation:

    • Prepare serial dilutions of your this compound standards and test samples.

    • Add 20 µL of each dilution, a positive control (e.g., E. coli LPS at 100 ng/mL), and a negative control (sterile water or medium) to the appropriate wells.[8]

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 20-24 hours.[8]

  • SEAP Detection:

    • Prepare QUANTI-Blue™ Solution according to the manufacturer's instructions.[8]

    • Transfer 20 µL of the cell culture supernatant from each well of the stimulation plate to a new 96-well plate.[8]

    • Add 180 µL of the prepared QUANTI-Blue™ Solution to each well containing the supernatant.[8]

    • Incubate at 37°C for 1-3 hours.[8]

  • Data Acquisition: Measure the absorbance at 620-655 nm using a spectrophotometer. The absorbance is directly proportional to the level of NF-κB activation.[8]

HEK_Blue_Assay_Workflow HEK-Blue™ TLR4 Activation Assay Workflow CellCulture Culture HEK-Blue™ hTLR4 Cells CellSeeding Seed Cells in 96-well Plate CellCulture->CellSeeding Stimulation Add this compound Samples and Controls CellSeeding->Stimulation Incubation24h Incubate at 37°C for 20-24 hours Stimulation->Incubation24h SupernatantTransfer Transfer Supernatant to a New Plate Incubation24h->SupernatantTransfer AddQuantiBlue Add QUANTI-Blue™ Solution SupernatantTransfer->AddQuantiBlue Incubation3h Incubate at 37°C for 1-3 hours AddQuantiBlue->Incubation3h ReadAbsorbance Measure Absorbance at 620-655 nm Incubation3h->ReadAbsorbance

HEK-Blue™ TLR4 Activation Assay Workflow
Cytokine Profiling by ELISA

This protocol describes the quantification of specific cytokines (e.g., TNF-α, IL-6) in the supernatant of macrophages stimulated with this compound.

Materials:

  • Macrophage cell line (e.g., RAW 264.7) or primary macrophages

  • Complete cell culture medium

  • This compound standards and test samples

  • ELISA kit for the cytokine of interest (e.g., mouse TNF-α, human IL-6)

  • 96-well ELISA plates

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Assay diluent/blocking buffer

  • TMB substrate solution

  • Stop solution (e.g., 2N H2SO4)

  • Microplate reader

Procedure:

  • Cell Stimulation:

    • Seed macrophages in a 96-well plate at a density of approximately 0.1 million cells/well and allow them to adhere.[14]

    • Stimulate the cells with various concentrations of this compound or controls for a specified period (e.g., 24 hours).[14]

  • Supernatant Collection: After incubation, centrifuge the plate and carefully collect the culture supernatant.[14]

  • ELISA Protocol (General Steps - refer to specific kit manual):

    • Coating: Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.

    • Washing: Wash the plate multiple times with wash buffer.

    • Blocking: Block the plate with a blocking buffer for 1 hour at room temperature.

    • Sample Incubation: Add standards and collected supernatants to the wells and incubate for 2 hours.

    • Washing: Wash the plate.

    • Detection Antibody: Add the biotinylated detection antibody and incubate for 1 hour.

    • Washing: Wash the plate.

    • Enzyme Conjugate: Add streptavidin-HRP and incubate for 1 hour.

    • Washing: Wash the plate thoroughly.

    • Substrate Development: Add TMB substrate and incubate in the dark until a color develops.

    • Stopping the Reaction: Add the stop solution.

  • Data Acquisition: Read the absorbance at 450 nm. Calculate the cytokine concentrations in the samples by comparing their absorbance to the standard curve.

Therapeutic Implications and Future Directions

The profound understanding of this compound's biological functions has paved the way for innovative therapeutic strategies.

  • TLR4 Antagonists: Synthetic this compound analogs that bind to the TLR4/MD-2 complex without inducing dimerization act as antagonists. These molecules have been investigated as potential treatments for sepsis and other inflammatory conditions by blocking the detrimental effects of endotoxin.

  • Vaccine Adjuvants: Modified, less toxic forms of this compound, such as monophosphoryl this compound (MPLA), are potent TLR4 agonists that can be used as vaccine adjuvants. They enhance the immune response to co-administered antigens, leading to more robust and durable immunity.

  • Targeting this compound Biosynthesis: The enzymes involved in the biosynthesis of this compound are essential for the viability of most Gram-negative bacteria and are absent in mammals, making them attractive targets for the development of new antibiotics.

Future research will likely focus on further elucidating the structural determinants of this compound that fine-tune the balance between the MyD88 and TRIF signaling pathways. This could lead to the development of biased TLR4 agonists or antagonists with more specific immunomodulatory effects. Additionally, a deeper understanding of how pathogenic bacteria modify their this compound structure to evade the immune system will provide new avenues for anti-infective therapies. The continued exploration of the intricate biology of this compound holds immense promise for addressing the challenges of Gram-negative bacterial infections and inflammatory diseases.

References

An In-Depth Technical Guide to the Lipid A Biosynthesis Pathway in Escherichia coli

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid A is the hydrophobic anchor of lipopolysaccharide (LPS), a major component of the outer membrane of most Gram-negative bacteria, including Escherichia coli.[1][2] It is essential for bacterial viability and plays a crucial role in the pathogenesis of Gram-negative infections by acting as a potent activator of the host's innate immune system. The biosynthesis of this compound in E. coli follows a highly conserved nine-step enzymatic pathway, often referred to as the Raetz pathway.[1][2][3] This pathway represents a prime target for the development of novel antibiotics against multidrug-resistant Gram-negative pathogens. This guide provides a detailed technical overview of the core this compound biosynthesis pathway in E. coli, including quantitative data, experimental protocols, and visualizations of the key processes.

The Raetz Pathway: Core Enzymatic Steps

The biosynthesis of Kdo₂-lipid A in E. coli is a sequential process involving nine key enzymes that catalyze the formation of this complex glycolipid from simple precursors.[1][4] The pathway can be broadly divided into cytoplasmic and inner membrane-associated steps.

The initial reactions occur in the cytoplasm, starting with the acylation of UDP-N-acetylglucosamine (UDP-GlcNAc).[2][5] This is followed by a series of modifications to generate a disaccharide intermediate. The subsequent steps, including phosphorylation and the addition of 3-deoxy-D-manno-oct-2-ulosonic acid (Kdo), take place at the inner membrane.[2] Finally, late acyltransferases add secondary acyl chains to complete the synthesis of the mature Kdo₂-lipid A molecule.[2][6]

Enzymes of the this compound Biosynthesis Pathway

The nine core enzymes of the Raetz pathway in E. coli are:

  • LpxA: UDP-N-acetylglucosamine acyltransferase

  • LpxC: UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase

  • LpxD: UDP-3-O-(R-3-hydroxymyristoyl)-glucosamine N-acyltransferase

  • LpxH: UDP-2,3-diacylglucosamine pyrophosphatase

  • LpxB: this compound disaccharide synthase

  • LpxK: this compound 4'-kinase

  • WaaA (KdtA): Kdo transferase

  • LpxL: Lauroyltransferase

  • LpxM: Myristoyltransferase

Quantitative Data

The following tables summarize the available quantitative data for the enzymes of the this compound biosynthesis pathway in E. coli. These parameters are crucial for understanding the kinetics and regulation of the pathway and for the development of enzyme inhibitors.

Table 1: Enzyme Kinetic Parameters
EnzymeSubstrate(s)KM (μM)kcat (s⁻¹)Vmax (μmol/min/mg)Reference(s)
LpxA UDP-GlcNAcIncreased in H125A mutant--[7]
LpxC UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine3.6 - 4.7--[8]
LpxD UDP-3-O-(R-3-OHC₁₄)-GlcN1.3--[1]
R-3-OHC₁₄-ACP1.9--[1]
LpxH UDP-2,3-diacylglucosamine61.74717.2[6][9]
LpxB UDP-2,3-diacylglucosamine--6.17 ± 0.53[10]
LpxK This compound disaccharide~40~2.1-[6]
WaaA Lipid IVA52-18[11]
CMP-Kdo88-18[11]
LpxM Kdo₂-(lauroyl)-lipid IVA-~0.6-[6]

Note: Data for some enzymes are limited or have been estimated from crude extracts.

Table 2: Enzyme Abundance in E. coli
EnzymeMolecules per cellReference(s)
LpxA ~1540 (calculated)[6]
LpxC Varies with growth rate[12]
LpxD Proteomic data available[6]
LpxH Calculated from purification data[6]
LpxB Calculated from purification data[6]
LpxK ~432[6]
WaaA Proteomic data available[6]
LpxL Calculated from purification data[6]
LpxM Proteomic data available (adjusted)[6]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the this compound biosynthesis pathway.

LpxC Enzyme Assay (Fluorometric)

This assay measures the activity of LpxC by detecting the free amine product of the deacetylation reaction.

Materials:

  • Black 96-well microplate

  • LpxC enzyme (purified)

  • Substrate: UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine

  • Assay Buffer: 50 mM KH₂PO₄/K₂HPO₄ (pH 7.5), 80 μM dithiothreitol, 0.02% Brij 35

  • Stop Solution: 0.625 M Sodium Hydroxide

  • Neutralization Solution: 0.625 M Acetic Acid

  • Detection Reagent: o-phthaldialdehyde (OPA) solution with 2-mercaptoethanol

  • Plate reader with fluorescence detection (Excitation: 340 nm, Emission: 460 nm)

Procedure:

  • Prepare the reaction mixture in the 96-well plate by adding the assay buffer and the substrate to a final volume of 93 μL.

  • Add 2 μL of the test inhibitor dissolved in DMSO or DMSO alone for the control.

  • Initiate the reaction by adding 5 μL of a 15 nM LpxC enzyme solution.

  • Incubate the plate for 30 minutes at 37°C with shaking.

  • Stop the reaction by adding 40 μL of the stop solution.

  • Incubate for 10 minutes at room temperature.

  • Neutralize the reaction by adding 40 μL of the neutralization solution.

  • Add 120 μL of the OPA detection reagent to each well.

  • Measure the fluorescence at an excitation wavelength of 340 nm and an emission wavelength of 460 nm.[8]

LpxH Enzyme Assay (Autoradiographic)

This protocol describes a method to measure the pyrophosphatase activity of LpxH using a radiolabeled substrate.

Materials:

  • [β-³²P]UDP-2,3-diacylglucosamine (radiolabeled substrate)

  • LpxH enzyme (purified or cell-free extract)

  • Reaction Buffer: 20 mM HEPES (pH 8.0), 0.5 mg/mL BSA, 0.02% Triton X-100, 1 mM MnCl₂

  • Thin-layer chromatography (TLC) plates

  • Phosphorimager or autoradiography film

Procedure:

  • Prepare the reaction mixture in a final volume of 15 μL containing the reaction buffer, 100 μM unlabeled UDP-2,3-diacylglucosamine, and [β-³²P]UDP-2,3-diacylglucosamine (1,000 cpm/μL).

  • Pre-incubate the reaction mixture at 37°C for 10 minutes.

  • Initiate the reaction by adding the LpxH enzyme.

  • Incubate at 37°C for a defined period (e.g., 10-30 minutes).

  • Stop the reaction by spotting an aliquot onto a TLC plate.

  • Develop the TLC plate using an appropriate solvent system to separate the substrate and product.

  • Visualize and quantify the radiolabeled product using a phosphorimager or autoradiography.[13]

Purification of LpxB

This protocol outlines the purification of the peripheral membrane protein LpxB.

Materials:

  • E. coli strain overexpressing His-tagged LpxB

  • Lysis Buffer: 50 mM sodium phosphate (B84403) (pH 8.0), 250 mM NaCl, 25 mM imidazole (B134444), 10 mM β-mercaptoethanol, 20% v/v glycerol

  • Ni-NTA affinity chromatography column

  • Wash Buffer: Lysis buffer with a higher concentration of imidazole (e.g., 50 mM)

  • Elution Buffer: Lysis buffer with a high concentration of imidazole (e.g., 250 mM)

  • TEV protease (for tag cleavage)

  • Dialysis buffer

Procedure:

  • Harvest the E. coli cells expressing His-tagged LpxB by centrifugation.

  • Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or French press.

  • Clarify the lysate by ultracentrifugation.

  • Load the supernatant onto a Ni-NTA column pre-equilibrated with lysis buffer.

  • Wash the column with wash buffer to remove unbound proteins.

  • Elute the His-tagged LpxB with elution buffer.

  • (Optional) Cleave the His-tag by incubating the eluted protein with TEV protease, followed by a second Ni-NTA chromatography step to remove the cleaved tag and protease.

  • Dialyze the purified protein against a suitable storage buffer.[3]

Visualizations

The following diagrams illustrate the core this compound biosynthesis pathway and its primary regulatory mechanism in E. coli.

Lipid_A_Biosynthesis cluster_cytoplasm Cytoplasm cluster_membrane Inner Membrane UDP-GlcNAc UDP-GlcNAc UDP-3-O-(R-3-OH-Myristoyl)-GlcNAc UDP-3-O-(R-3-OH-Myristoyl)-GlcNAc UDP-GlcNAc->UDP-3-O-(R-3-OH-Myristoyl)-GlcNAc LpxA R-3-OH-Myristoyl-ACP R-3-OH-Myristoyl-ACP R-3-OH-Myristoyl-ACP->UDP-3-O-(R-3-OH-Myristoyl)-GlcNAc UDP-2,3-diacyl-GlcN UDP-2,3-diacyl-GlcN R-3-OH-Myristoyl-ACP->UDP-2,3-diacyl-GlcN UDP-3-O-(R-3-OH-Myristoyl)-GlcN UDP-3-O-(R-3-OH-Myristoyl)-GlcN UDP-3-O-(R-3-OH-Myristoyl)-GlcNAc->UDP-3-O-(R-3-OH-Myristoyl)-GlcN LpxC UDP-3-O-(R-3-OH-Myristoyl)-GlcN->UDP-2,3-diacyl-GlcN LpxD 2,3-diacyl-GlcN-1-P (Lipid X) 2,3-diacyl-GlcN-1-P (Lipid X) UDP-2,3-diacyl-GlcN->2,3-diacyl-GlcN-1-P (Lipid X) LpxH This compound disaccharide This compound disaccharide UDP-2,3-diacyl-GlcN->this compound disaccharide 2,3-diacyl-GlcN-1-P (Lipid X)->this compound disaccharide LpxB Lipid IVA Lipid IVA This compound disaccharide->Lipid IVA LpxK Kdo2-Lipid IVA Kdo2-Lipid IVA Lipid IVA->Kdo2-Lipid IVA WaaA Penta-acylated this compound Penta-acylated this compound Kdo2-Lipid IVA->Penta-acylated this compound LpxL Kdo2-Lipid A (Hexa-acylated) Kdo2-Lipid A (Hexa-acylated) Penta-acylated this compound->Kdo2-Lipid A (Hexa-acylated) LpxM CMP-Kdo CMP-Kdo CMP-Kdo->Kdo2-Lipid IVA Lauroyl-ACP Lauroyl-ACP Lauroyl-ACP->Penta-acylated this compound Myristoyl-ACP Myristoyl-ACP Myristoyl-ACP->Kdo2-Lipid A (Hexa-acylated)

Caption: The Raetz pathway of this compound biosynthesis in E. coli.

LpxC_Regulation cluster_regulation Regulation of LpxC LpxC LpxC FtsH FtsH LpxC->FtsH LPS_synthesis LPS Synthesis LpxC->LPS_synthesis Catalyzes committed step Degraded_LpxC Degraded LpxC FtsH->Degraded_LpxC Degrades LapB LapB (YciM) LapB->FtsH Adapter protein YejM YejM (PbgA) YejM->LapB Modulates LPS_synthesis->FtsH Feedback inhibition signal

Caption: FtsH-mediated regulation of LpxC stability.

Conclusion

The this compound biosynthesis pathway is a complex and tightly regulated process that is essential for the survival of E. coli and other Gram-negative bacteria. Its indispensable nature makes it an attractive target for the development of novel antibacterial agents. A thorough understanding of the enzymes involved, their kinetics, and the mechanisms that control the pathway is critical for the rational design of effective inhibitors. This guide provides a foundational resource for researchers and drug development professionals working to combat the growing threat of antibiotic-resistant Gram-negative infections.

References

Lipid A as a Pathogen-Associated Molecular Pattern (PAMP): An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lipid A, the hydrophobic anchor of lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria, is a potent pathogen-associated molecular pattern (PAMP) that is a primary activator of the innate immune system. Its recognition by the Toll-like receptor 4 (TLR4) in complex with myeloid differentiation factor 2 (MD-2) initiates a signaling cascade that can lead to a robust inflammatory response, critical for host defense but also implicated in the pathophysiology of sepsis. This technical guide provides a comprehensive overview of the core concepts surrounding this compound as a PAMP, including its molecular structure, the mechanisms of its recognition by the host, the downstream signaling pathways it triggers, and its structure-activity relationship. Furthermore, this guide furnishes detailed experimental protocols for key assays used to study this compound's biological activity and presents available quantitative data to aid in research and development.

The Molecular Structure of this compound

This compound is a glycolipid composed of a bisphosphorylated diglucosamine backbone, to which several acyl chains are attached. The canonical structure of this compound from Escherichia coli is hexa-acylated, with four primary β-hydroxy fatty acids and two secondary fatty acids. This specific molecular architecture is the primary determinant of its endotoxic activity.

Key Structural Features:

  • Diglucosamine Backbone: Two glucosamine (B1671600) units linked in a β(1→6) linkage form the core of the molecule.

  • Phosphate (B84403) Groups: Typically, phosphate groups are located at the 1 and 4' positions of the diglucosamine backbone, contributing to the molecule's overall negative charge and its interaction with the TLR4/MD-2 receptor complex.

  • Acyl Chains: The number, length, and position of fatty acid chains are critical for the biological activity of this compound. Variations in acylation can significantly alter the host immune response.

The structural diversity of this compound across different bacterial species is a mechanism for immune evasion. For instance, some bacteria can modify their this compound structure to reduce its recognition by TLR4, thereby dampening the host's inflammatory response.

Recognition of this compound by the Innate Immune System

The recognition of this compound is a multi-step process involving several host proteins, culminating in the activation of TLR4.

  • Lipopolysaccharide Binding Protein (LBP): In the bloodstream, LPS is initially bound by LBP, a soluble plasma protein.

  • CD14: LBP facilitates the transfer of LPS to CD14, a glycosylphosphatidylinositol (GPI)-anchored protein on the surface of myeloid cells, or to soluble CD14.

  • TLR4/MD-2 Complex: CD14 presents the monomeric this compound to the TLR4/MD-2 complex. MD-2 is a secreted glycoprotein (B1211001) that associates with the extracellular domain of TLR4 and contains a hydrophobic pocket that directly binds the acyl chains of this compound.

The binding of this compound to MD-2 induces a conformational change in the TLR4/MD-2 complex, leading to the dimerization of two receptor complexes. This dimerization event brings the intracellular Toll/interleukin-1 receptor (TIR) domains of the TLR4 molecules into close proximity, initiating downstream signaling.

TLR4 Signaling Pathways

Upon activation, TLR4 initiates two distinct downstream signaling pathways: the MyD88-dependent pathway and the TRIF-dependent pathway. These pathways lead to the activation of different transcription factors and the production of a diverse array of inflammatory mediators.

MyD88-Dependent Pathway

This pathway is initiated at the plasma membrane and is responsible for the early activation of NF-κB and the production of pro-inflammatory cytokines.

  • Adaptor Recruitment: The dimerized TIR domains of TLR4 recruit the adaptor proteins TIRAP (MAL) and MyD88.

  • Signal Transduction: MyD88 then recruits and activates IRAK4, which in turn phosphorylates IRAK1. This leads to the recruitment of TRAF6.

  • NF-κB Activation: The TRAF6 complex activates TAK1, which subsequently activates the IKK complex. The IKK complex phosphorylates IκBα, leading to its degradation and the release of NF-κB, which translocates to the nucleus to induce the transcription of pro-inflammatory genes.

Key Outcomes: Rapid production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.

TRIF-Dependent Pathway

This pathway is initiated after the internalization of the TLR4/MD-2/LPS complex into endosomes and is crucial for the production of type I interferons (IFNs).

  • Adaptor Recruitment: Internalized TLR4 recruits the adaptor proteins TRAM and TRIF.

  • IRF3 Activation: TRIF recruits TRAF3, which activates the kinases TBK1 and IKKε. These kinases phosphorylate the transcription factor IRF3.

  • Type I IFN Production: Phosphorylated IRF3 dimerizes and translocates to the nucleus to induce the expression of type I IFNs (IFN-α and IFN-β).

  • Late NF-κB Activation: The TRIF pathway also leads to a later phase of NF-κB activation.

Key Outcomes: Production of type I interferons and the expression of IFN-inducible genes. This pathway also contributes to the late-phase activation of NF-κB.

Diagram of TLR4 Signaling Pathways

TLR4_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_MyD88 MyD88-Dependent Pathway cluster_TRIF TRIF-Dependent Pathway (Endosome) cluster_nucleus Nucleus This compound This compound TLR4/MD-2 TLR4/MD-2 This compound->TLR4/MD-2 Binding TLR4_dimer TLR4 Dimerization TLR4/MD-2->TLR4_dimer MyD88 MyD88 TLR4_dimer->MyD88 TRIF TRIF TLR4_dimer->TRIF Internalization IRAKs IRAKs MyD88->IRAKs TRAF6_M TRAF6 IRAKs->TRAF6_M TAK1_M TAK1 TRAF6_M->TAK1_M IKK_M IKK Complex TAK1_M->IKK_M NFkB_activation_M NF-κB Activation IKK_M->NFkB_activation_M Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB_activation_M->Pro_inflammatory_Cytokines TRAF3 TRAF3 TRIF->TRAF3 NFkB_activation_T Late NF-κB Activation TRIF->NFkB_activation_T TBK1_IKKe TBK1/IKKε TRAF3->TBK1_IKKe IRF3_activation IRF3 Activation TBK1_IKKe->IRF3_activation Type_I_IFN Type I Interferons (IFN-α, IFN-β) IRF3_activation->Type_I_IFN NFkB_activation_T->Pro_inflammatory_Cytokines

Caption: TLR4 signaling pathways activated by this compound.

Structure-Activity Relationship of this compound

The biological activity of this compound is exquisitely dependent on its chemical structure. Minor modifications can dramatically alter its ability to activate TLR4, ranging from potent agonism to antagonism.

Key Determinants of Activity:

  • Number of Acyl Chains: Hexa-acylated this compound, like that from E. coli, is a potent TLR4 agonist. Tetra-acylated and penta-acylated forms often exhibit reduced or even antagonistic activity.

  • Acyl Chain Length: The length of the fatty acid chains influences the hydrophobic interactions within the MD-2 binding pocket.

  • Phosphorylation State: The presence and position of phosphate groups are crucial for electrostatic interactions with the TLR4/MD-2 complex. Monophosphoryl this compound (MPLA), for example, is significantly less toxic than diphosphoryl this compound but retains potent immunostimulatory properties, making it a valuable vaccine adjuvant.

  • Conformation: The overall three-dimensional shape of the this compound molecule affects its fit within the MD-2 binding pocket.

Quantitative Data

The following tables summarize available quantitative data on the interaction of this compound and its derivatives with the innate immune system.

Table 1: Binding Affinities of LPS and Related Molecules to Immune Receptors

LigandReceptor/Co-receptorMethodDissociation Constant (Kd)Reference(s)
LPSTLR4-MD-2Surface Plasmon Resonance~3 nM
LPSMD-2Surface Plasmon Resonance2.33 µM
LPSCD14Surface Plasmon Resonance8.7 µM
This compoundMD-2Surface Plasmon Resonance4.30 ± 0.5 µM

Table 2: Antagonistic and Agonistic Activity of this compound Analogs

CompoundTargetAssayActivityIC50/EC50 ValueReference(s)
E5531TLR4-MD-2Inhibition of LPS bindingAntagonist-
Compound 4CD14Inhibition of LPS-stimulated TNFαAntagonist311 nM
Compound 1CD14Inhibition of LPS-stimulated TNFαAntagonist13 nM (high affinity site)
Alcaligenes this compoundTLR4T-cell activation, Cytokine productionAgonist-
MPLATLR4T-cell activation, Cytokine productionPartial Agonist-

Note: The available quantitative data for EC50 values of various this compound structures for specific cytokine induction is limited in the public domain and often context-dependent (cell type, experimental conditions). The data presented here is illustrative of the types of quantitative measurements performed.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of this compound.

Limulus Amebocyte Lysate (LAL) Assay (Chromogenic Method)

This assay is used for the detection and quantification of endotoxin (B1171834) (this compound).

Principle: The assay is based on an enzymatic cascade present in the amebocytes of the horseshoe crab, Limulus polyphemus. Endotoxin activates Factor C, initiating a series of enzymatic reactions that culminate in the cleavage of a chromogenic substrate, resulting in a color change that is proportional to the amount of endotoxin present.

Materials:

  • LAL Chromogenic Assay Kit (containing LAL reagent, chromogenic substrate, and endotoxin standard)

  • Endotoxin-free water (LAL Reagent Water)

  • Endotoxin-free test tubes or 96-well microplate

  • Heating block or incubator set to 37°C

  • Microplate reader with a 405 nm filter

  • Vortex mixer

Procedure:

  • Reagent Preparation: Reconstitute the LAL reagent, chromogenic substrate, and endotoxin standard according to the manufacturer's instructions using LAL Reagent Water.

  • Standard Curve Preparation: Prepare a series of endotoxin standards by serial dilution of the reconstituted endotoxin standard in LAL Reagent Water. A typical range is 0.1 to 1.0 EU/mL.

  • Sample Preparation: Dilute the test samples with LAL Reagent Water to an appropriate concentration that falls within the range of the standard curve.

  • Assay: a. Add 50 µL of each standard, sample, and a negative control (LAL Reagent Water) to separate wells of a 96-well microplate. b. Add 50 µL of the reconstituted LAL reagent to each well. c. Incubate the plate at 37°C for the time specified in the kit instructions (typically 10-30 minutes). d. Add 100 µL of the reconstituted chromogenic substrate to each well. e. Incubate the plate at 37°C for the time specified in the kit instructions (typically 3-10 minutes). f. Stop the reaction by adding 50 µL of a stop solution (e.g., 25% acetic acid) to each well.

  • Measurement: Read the absorbance of each well at 405 nm using a microplate reader.

  • Data Analysis: Generate a standard curve by plotting the absorbance values against the corresponding endotoxin concentrations. Determine the endotoxin concentration in the samples by interpolating their absorbance values from the standard curve.

Diagram of LAL Assay Workflow

LAL_Workflow start Start reagent_prep Reagent Preparation (LAL, Substrate, Standard) start->reagent_prep std_curve Prepare Endotoxin Standard Curve reagent_prep->std_curve sample_prep Prepare Test Samples reagent_prep->sample_prep assay_setup Add Standards, Samples, and LAL Reagent to Plate std_curve->assay_setup sample_prep->assay_setup incubation1 Incubate at 37°C assay_setup->incubation1 add_substrate Add Chromogenic Substrate incubation1->add_substrate incubation2 Incubate at 37°C add_substrate->incubation2 stop_reaction Add Stop Solution incubation2->stop_reaction read_absorbance Read Absorbance at 405 nm stop_reaction->read_absorbance data_analysis Data Analysis and Concentration Calculation read_absorbance->data_analysis end End data_analysis->end

Caption: Workflow for the chromogenic LAL assay.

In Vitro TLR4 Activation Assay using HEK-Blue™ hTLR4 Cells

This assay utilizes a reporter cell line to quantify TLR4 activation.

Principle: HEK-Blue™ hTLR4 cells are HEK293 cells that are co-transfected with human TLR4, MD-2, and CD14 genes, along with a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter. Activation of TLR4 by a ligand like this compound leads to NF-κB activation and subsequent SEAP secretion, which can be quantified colorimetrically.

Materials:

  • HEK-Blue™ hTLR4 cells (InvivoGen)

  • HEK-Blue™ Detection medium (InvivoGen)

  • Complete growth medium (DMEM, 10% FBS, penicillin/streptomycin, selection antibiotics)

  • This compound or other TLR4 agonists

  • 96-well flat-bottom cell culture plates

  • CO2 incubator (37°C, 5% CO2)

  • Spectrophotometer or microplate reader (620-655 nm)

Procedure:

  • Cell Culture: Culture HEK-Blue™ hTLR4 cells in complete growth medium according to the manufacturer's instructions.

  • Cell Seeding: a. Wash the cells with PBS and detach them from the flask. b. Resuspend the cells in fresh growth medium and perform a cell count. c. Seed the cells into a 96-well plate at a density of ~2.5 x 10^4 to 5 x 10^4 cells per well in 180 µL of growth medium. d. Incubate the plate for 24 hours.

  • Cell Stimulation: a. Prepare serial dilutions of this compound or other test compounds in growth medium. b. Add 20 µL of the diluted compounds to the appropriate wells. Include a positive control (e.g., E. coli LPS) and a negative control (medium alone). c. Incubate the plate for 16-24 hours at 37°C in a CO2 incubator.

  • SEAP Detection: a. Add 20 µL of the cell supernatant from each well to a new 96-well plate. b. Add 180 µL of pre-warmed HEK-Blue™ Detection medium to each well. c. Incubate the plate at 37°C for 1-3 hours, or until a color change is visible.

  • Measurement: Read the absorbance at 620-655 nm.

  • Data Analysis: The absorbance is directly proportional to the amount of SEAP produced, which reflects the level of TLR4 activation. Plot the absorbance values against the concentration of the test compound to generate a dose-response curve.

Cytokine Profiling by ELISA

This protocol describes a sandwich ELISA for the quantification of a specific cytokine (e.g., TNF-α, IL-6) in cell culture supernatants after stimulation with this compound.

Principle: A capture antibody specific for the cytokine of interest is coated onto the wells of a microplate. The sample containing the cytokine is added, and the cytokine is captured by the antibody. A biotinylated detection antibody, also specific for the cytokine, is then added, followed by a streptavidin-horseradish peroxidase (HRP) conjugate. Finally, a substrate is added, and the resulting colorimetric signal is proportional to the amount of cytokine present.

Materials:

  • ELISA plate

  • Capture antibody

  • Recombinant cytokine standard

  • Biotinylated detection antibody

  • Streptavidin-HRP

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2M H2SO4)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Assay diluent (e.g., PBS with 1% BSA)

  • Microplate reader (450 nm)

Procedure:

  • Plate Coating: Coat the wells of an ELISA plate with the capture antibody diluted in coating buffer. Incubate overnight at 4°C.

  • Blocking: Wash the plate with wash buffer and block the remaining protein-binding sites by adding assay diluent to each well. Incubate for 1-2 hours at room temperature.

  • Standard and Sample Incubation: a. Prepare a standard curve by performing serial dilutions of the recombinant cytokine standard in assay diluent. b. Add the standards and cell culture supernatant samples to the appropriate wells. c. Incubate for 2 hours at room temperature.

  • Detection Antibody Incubation: Wash the plate and add the biotinylated detection antibody to each well. Incubate for 1-2 hours at room temperature.

  • Streptavidin-HRP Incubation: Wash the plate and add streptavidin-HRP to each well. Incubate for 20-30 minutes at room temperature.

  • Substrate Development: Wash the plate and add the substrate solution to each well. Incubate in the dark until a color develops.

  • Stop Reaction: Stop the reaction by adding the stop solution to each well.

  • Measurement: Read the absorbance at 450 nm.

  • Data Analysis: Generate a standard curve by plotting the absorbance values against the known concentrations of the standards. Calculate the cytokine concentrations in the samples from the standard curve.

Diagram of Experimental Workflow for Cytokine Profiling

Cytokine_Workflow start Start cell_culture Culture Immune Cells (e.g., Macrophages) start->cell_culture stimulation Stimulate Cells with Varying Concentrations of this compound cell_culture->stimulation incubation Incubate for a Defined Period stimulation->incubation supernatant_collection Collect Cell Culture Supernatants incubation->supernatant_collection elisa Perform Cytokine ELISA (e.g., TNF-α, IL-6) supernatant_collection->elisa data_analysis Data Analysis and Dose-Response Curve Generation elisa->data_analysis end End data_analysis->end

Caption: Experimental workflow for analyzing cytokine production in response to this compound.

Conclusion

This compound is a paradigmatic PAMP whose interaction with the TLR4/MD-2 complex serves as a critical sentinel for Gram-negative bacterial infections. The intricate details of its structure, recognition, and the subsequent signaling cascades provide numerous avenues for therapeutic intervention. A thorough understanding of the structure-activity relationship of this compound is paramount for the development of novel vaccine adjuvants with enhanced efficacy and reduced toxicity, as well as for the design of TLR4 antagonists to combat inflammatory diseases and sepsis. The experimental protocols and quantitative data provided in this guide offer a foundational resource for researchers and drug development professionals working to harness the immunomodulatory properties of this compound.

Unmasking the Endotoxin: A Technical Guide to the Structural Diversity of Lipid A Across Bacterial Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lipid A, the hydrophobic anchor of lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria, is the principal mediator of endotoxic activity and a potent activator of the innate immune system. Its interaction with the Toll-like receptor 4 (TLR4) complex can trigger a powerful inflammatory response, which, in cases of severe infection, can lead to sepsis and septic shock. However, the structure of this compound is not uniform across all bacterial species. Significant variations in its chemical composition exist, leading to a spectrum of biological activities, from potent immune stimulation to antagonism of the TLR4 signaling pathway. This diversity holds immense potential for the development of novel therapeutics, including vaccine adjuvants and sepsis inhibitors. This technical guide provides an in-depth exploration of the structural diversity of this compound, detailing the variations in its core components across different bacterial species. It further outlines the key experimental protocols for the isolation and detailed structural characterization of this compound and visualizes the critical signaling pathways it modulates.

The Core Architecture of this compound: A Foundation for Diversity

The canonical structure of this compound, exemplified by that of Escherichia coli, consists of a β(1→6)-linked disaccharide of glucosamine (B1671600), which is typically phosphorylated at the 1 and 4' positions.[1][2][3] This backbone is acylated with several fatty acid chains. These acyl chains are the primary source of the molecule's hydrophobic nature and are critical for its biological activity.[3] The core structure provides a scaffold upon which a remarkable degree of structural variation is built across different bacterial species.[4][5]

The Spectrum of Structural Diversity

The structural modifications of this compound are diverse and can be categorized into three main areas: the number and nature of acyl chains, modifications of the phosphate (B84403) groups, and alterations to the disaccharide backbone. These variations are often species-specific and can even be influenced by environmental conditions, such as growth temperature.[6]

Acyl Chain Heterogeneity: The Key to Modulating Immune Recognition

The number, length, and arrangement of acyl chains are the most significant determinants of this compound's immunostimulatory capacity.[3] Hexaacylated this compound, as seen in E. coli, is a potent agonist of the human TLR4 receptor.[1][2] In contrast, underacylated forms, such as the tetraacylated this compound of Helicobacter pylori, exhibit significantly reduced endotoxic activity.[4]

Table 1: Acyl Chain Diversity in this compound of Various Bacterial Species

Bacterial SpeciesNumber of Acyl ChainsPrimary Acyl Chains (Amide-linked at 2, 2' & Ester-linked at 3, 3')Secondary Acyl Chains (Ester-linked to primary acyl chains)References
Escherichia coli 64 x 3-OH-C14:01 x C12:0, 1 x C14:0[1][2][7]
Salmonella minnesota 6-73-OH-C14:0C12:0, C14:0, C16:0[8][9]
Yersinia pestis (27°C)3-6 (mainly 4)3-OH-C14:0C12:0, C16:1[6][10][11]
Yersinia pestis (37°C)3-43-OH-C14:0-[6][10][11]
Helicobacter pylori 43-OH-C16:0, 3-OH-C18:01 x C18:0[4]
Pseudomonas aeruginosa 5-63-OH-C10:0, 3-OH-C12:0C12:0, 2-OH-C12:0[12][13][14]
Rhizobium leguminosarum 4-53-OH-C14:0, 3-OH-C15:0, 3-OH-C16:0, 3-OH-C18:0, 27-OH-C28:0-[5][15][16]
Leptospira interrogans 6C12:0(OH), C14:0(OH), C16:0(OH) (all amide-linked)C14:0, C16:0[17][18][19]
Phosphate Group Modifications: Fine-Tuning the Charge

The negatively charged phosphate groups on the glucosamine backbone are crucial for the interaction of this compound with the TLR4/MD-2 receptor complex. Modifications to these groups, such as the addition of phosphoethanolamine or 4-amino-4-deoxy-L-arabinose (L-Ara4N), can alter the overall charge of the this compound molecule, often leading to increased resistance to cationic antimicrobial peptides and modulation of the host immune response.[6][20] Some bacteria, like Rhizobium leguminosarum, lack phosphate groups altogether and instead utilize a galacturonic acid residue to provide a negative charge.[5][16]

Table 2: Phosphate and Backbone Modifications in this compound of Various Bacterial Species

Bacterial SpeciesPhosphate GroupsBackbone ModificationsOther SubstituentsReferences
Escherichia coli 1-PO₄, 4'-PO₄GlcN-GlcN-[1][2]
Salmonella minnesota 1-PO₄, 4'-PO₄GlcN-GlcNL-Ara4N, Phosphoethanolamine[8][9]
Yersinia pestis 1-PO₄, 4'-PO₄GlcN-GlcNL-Ara4N[6][10][11]
Helicobacter pylori 1-PO₄ (often with phosphoethanolamine)GlcN-GlcN-[4]
Pseudomonas aeruginosa 1-PO₄, 4'-PO₄GlcN-GlcNL-Ara4N[12][13][14]
Rhizobium leguminosarum NoneGlcN-2-amino-2-deoxygluconateGalacturonic acid at 4' position[5][15][16]
Leptospira interrogans 1-methylated PO₄2,3-diamino-2,3-dideoxy-D-glucose (DAG)-DAG-[17][18][19]

Experimental Protocols for this compound Analysis

The structural elucidation of this compound is a multi-step process that requires careful extraction and purification, followed by detailed analysis using a combination of mass spectrometry, gas chromatography, and nuclear magnetic resonance spectroscopy.

This compound Extraction and Purification

A common method for the isolation of this compound is through mild acid hydrolysis of purified lipopolysaccharide (LPS).

Protocol 1: Small-Scale this compound Extraction

  • LPS Extraction: Begin with the extraction of LPS from bacterial cells. The hot aqueous-phenol method is frequently used.[21]

  • Mild Acid Hydrolysis: Resuspend the purified LPS in a solution of 1% sodium dodecyl sulfate (B86663) (SDS) in 10 mM sodium acetate (B1210297) buffer (pH 4.5).

  • Incubate the suspension in a boiling water bath for 30-60 minutes to cleave the ketosidic linkage between the core oligosaccharide and this compound.[22]

  • This compound Precipitation and Washing: After cooling, add acidified methanol (B129727) (four volumes) and centrifuge to pellet the precipitated this compound.

  • Wash the this compound pellet sequentially with 10 mM sodium acetate (pH 4.5) and 80% ethanol (B145695) to remove residual SDS and other contaminants.

  • Solubilization: The purified this compound can then be solubilized in a suitable solvent, such as a mixture of chloroform (B151607) and methanol, for subsequent analysis.[22]

G cluster_extraction LPS Extraction cluster_hydrolysis Mild Acid Hydrolysis cluster_purification Purification bacterial_cells Bacterial Cells lps_extraction Hot Aqueous-Phenol Extraction bacterial_cells->lps_extraction purified_lps Purified LPS lps_extraction->purified_lps mild_acid Mild Acid Hydrolysis (1% SDS, pH 4.5, 100°C) purified_lps->mild_acid hydrolyzed_mixture Hydrolyzed Mixture (this compound + Core/O-antigen) mild_acid->hydrolyzed_mixture precipitation Precipitation (Acidified Methanol) hydrolyzed_mixture->precipitation washing Washing (NaOAc, Ethanol) precipitation->washing purified_lipid_a Purified this compound washing->purified_lipid_a

Fig. 1: Experimental workflow for the extraction and purification of this compound.
Mass Spectrometry Analysis of this compound

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a powerful technique for determining the molecular weight of intact this compound species and assessing the heterogeneity of a sample.

Protocol 2: MALDI-TOF Mass Spectrometry of this compound

  • Matrix Preparation: Prepare a saturated solution of a suitable matrix, such as 5-chloro-2-mercaptobenzothiazole (B1225071) (CMBT) or 2,5-dihydroxybenzoic acid (DHB), in an appropriate solvent (e.g., a 2:1 mixture of chloroform and methanol).

  • Sample Preparation: Mix the purified this compound solution with the matrix solution at a 1:1 ratio (v/v).

  • Spotting: Spot 1-2 µL of the mixture onto the MALDI target plate and allow it to air dry completely.

  • Data Acquisition: Analyze the sample using a MALDI-TOF mass spectrometer in negative ion mode. The instrument parameters should be optimized for the analysis of high-mass lipids.

  • Data Analysis: The resulting mass spectrum will show peaks corresponding to the [M-H]⁻ ions of the different this compound species present in the sample. The mass differences between peaks can reveal variations in acylation and other modifications.

Gas Chromatography-Mass Spectrometry (GC-MS) for Fatty Acid Analysis

GC-MS is used to determine the fatty acid composition of this compound. This requires the hydrolysis of the acyl chains from the this compound backbone and their derivatization to volatile fatty acid methyl esters (FAMEs).

Protocol 3: GC-MS Analysis of this compound Fatty Acids

  • Methanolysis: Treat the purified this compound with methanolic HCl (e.g., 2 M HCl in methanol) at 85°C for 16 hours to release the fatty acids as methyl esters.[23]

  • Extraction: After cooling, extract the FAMEs with an organic solvent such as hexane.[24]

  • Derivatization (Optional): For hydroxylated fatty acids, further derivatization to trimethylsilyl (B98337) (TMS) ethers may be necessary to improve their volatility and chromatographic behavior.

  • GC-MS Analysis: Inject the FAMEs solution into a gas chromatograph coupled to a mass spectrometer. The separation is typically performed on a capillary column coated with a polar stationary phase.

  • Data Analysis: Identify the FAMEs by their retention times and mass spectra, comparing them to known standards. The relative abundance of each fatty acid can be determined by integrating the peak areas in the chromatogram.[25]

The TLR4 Signaling Pathway: A Dichotomy of Responses

The recognition of this compound by the TLR4/MD-2 complex on the surface of immune cells initiates a signaling cascade that leads to the production of pro-inflammatory cytokines. This signaling proceeds through two major downstream pathways: the MyD88-dependent pathway and the TRIF-dependent pathway.[26][27][28]

TLR4_Signaling LPS LPS/Lipid A LBP LBP LPS->LBP CD14 CD14 LBP->CD14 TLR4_MD2 TLR4/MD-2 CD14->TLR4_MD2 MyD88 MyD88 TLR4_MD2->MyD88 MyD88-dependent Pathway TRAM TRAM TLR4_MD2->TRAM TRIF-dependent Pathway (Endosomal) IRAKs IRAKs MyD88->IRAKs TRIF TRIF TRAF6 TRAF6 TRIF->TRAF6 TBK1_IKKi TBK1/IKKε TRIF->TBK1_IKKi IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB NF-κB IKK->NFkB Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Pro_inflammatory_Cytokines TRAM->TRIF IRF3 IRF3 TBK1_IKKi->IRF3 Type_I_IFNs Type I Interferons (IFN-β) IRF3->Type_I_IFNs

Fig. 2: The TLR4 signaling cascade initiated by this compound.

The MyD88-dependent pathway is initiated at the plasma membrane and rapidly activates the transcription factor NF-κB, leading to the production of pro-inflammatory cytokines such as TNF-α and IL-6.[29][30] The TRIF-dependent pathway is typically initiated following the endocytosis of the TLR4 complex and leads to the activation of the transcription factor IRF3, resulting in the production of type I interferons.[26][27] The balance between these two pathways can be influenced by the specific structure of the activating this compound molecule.

Structure-Activity Relationship: From Agonist to Antagonist

The structural diversity of this compound directly translates into a wide range of biological activities. The number of acyl chains is a critical determinant of whether a this compound molecule will act as a potent activator (agonist) or an inhibitor (antagonist) of the TLR4 signaling pathway.

Structure_Activity LipidA_Structure This compound Structure Hexaacylated Hexaacylated (e.g., E. coli) LipidA_Structure->Hexaacylated Pentaacylated Pentaacylated (e.g., some P. aeruginosa) LipidA_Structure->Pentaacylated Tetraacylated Tetraacylated (e.g., H. pylori) LipidA_Structure->Tetraacylated Strong_Agonist Strong Agonist Hexaacylated->Strong_Agonist Weak_Agonist Weak Agonist Pentaacylated->Weak_Agonist Antagonist Antagonist Tetraacylated->Antagonist TLR4_Activation TLR4/MD-2 Activation Immune_Response Immune Response TLR4_Activation->Immune_Response Strong_Agonist->TLR4_Activation Robust_Inflammation Robust Inflammatory Response Strong_Agonist->Robust_Inflammation Weak_Agonist->TLR4_Activation Modulated_Inflammation Modulated Inflammatory Response Weak_Agonist->Modulated_Inflammation Antagonist->TLR4_Activation Binds but does not activate Inhibition_of_Inflammation Inhibition of Inflammatory Response Antagonist->Inhibition_of_Inflammation

Fig. 3: Relationship between this compound acylation and immune response.

Hexaacylated this compound is a strong agonist, leading to a robust inflammatory response. As the number of acyl chains decreases, the agonistic activity is reduced. Tetraacylated this compound can act as an antagonist for human TLR4, binding to the receptor complex but failing to induce the conformational changes necessary for signal transduction. This antagonistic property is of significant interest for the development of drugs to treat sepsis.

Conclusion and Future Directions

The structural diversity of this compound across bacterial species is a testament to the evolutionary pressures that shape the interface between bacteria and their hosts. This diversity provides a rich source of chemical entities with a wide range of immunomodulatory properties. A thorough understanding of the structure-activity relationships of different this compound molecules is crucial for the rational design of novel therapeutics. The continued exploration of this compound structures from a wider range of bacterial species, including those from extreme environments, promises to uncover novel molecular scaffolds for the development of next-generation vaccine adjuvants, immunotherapies, and anti-sepsis agents. The detailed experimental protocols and conceptual frameworks presented in this guide provide a foundation for researchers to delve deeper into the fascinating world of this compound and unlock its therapeutic potential.

References

Endotoxic Properties of Lipid A Variants: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid A is the hydrophobic anchor of lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria. It is the principal mediator of endotoxic activity, triggering a potent inflammatory response in mammals through its interaction with the Toll-like receptor 4 (TLR4) signaling complex. The structural characteristics of this compound, particularly its acylation and phosphorylation patterns, vary significantly among different bacterial species. These variations profoundly influence the endotoxic potency of this compound, ranging from strong agonists that can induce septic shock to weak agonists or even antagonists of the TLR4 signaling pathway. This guide provides an in-depth technical overview of the endotoxic properties of different this compound variants, detailing their structure-activity relationships, the signaling pathways they trigger, and the experimental protocols used for their characterization.

The Structure of this compound and Its Relation to Endotoxicity

The canonical structure of a potent endotoxic this compound, such as that from Escherichia coli, consists of a β(1→6)-linked disaccharide of glucosamine (B1671600), phosphorylated at the 1 and 4' positions, and typically acylated with six fatty acid chains.[1][2] Variations in this basic structure, including the number, length, and position of acyl chains, as well as the degree of phosphorylation, dramatically alter its biological activity.[1][3]

  • Acylation: The number and length of acyl chains are critical determinants of endotoxicity. Hexaacylated this compound, like that of E. coli, is a potent activator of human TLR4.[4] In contrast, underacylated forms, such as the tetra-acylated this compound of Yersinia pestis (when grown at 37°C), are poor activators of human TLR4 and can even act as antagonists.[5] Some penta-acylated this compound variants, such as that from Rhodobacter sphaeroides, are also antagonistic to human TLR4.[4] The position of the acyl chains is also crucial; for instance, some penta-acylated lipooligosaccharides lacking the secondary acyl chain at the 3' position fail to activate TLR4.[6]

  • Phosphorylation: The phosphate (B84403) groups at the 1 and 4' positions of the glucosamine disaccharide are important for the electrostatic interactions with the TLR4/MD-2 receptor complex.[5] Removal of one or both phosphate groups generally leads to a significant reduction in endotoxic activity.[5] Monophosphoryl this compound (MPL), a derivative of Salmonella minnesota this compound, is a well-known example of a detoxified this compound that retains immunostimulatory properties and is used as a vaccine adjuvant.[2]

  • Core Oligosaccharide: While this compound alone is sufficient for TLR4 activation, recent studies have shown that the core oligosaccharide is required for robust activation of the CASP4/5 inflammasome in human macrophages.[6]

Gram-negative bacteria have evolved mechanisms to modify their this compound structure to evade the host immune system. For example, some pathogenic bacteria can alter their acylation pattern in response to environmental cues, such as temperature.[5]

The TLR4 Signaling Pathway

The recognition of this compound by the host is primarily mediated by the TLR4 receptor complex, which also includes the myeloid differentiation factor 2 (MD-2), CD14, and lipopolysaccharide-binding protein (LBP). LBP extracts LPS monomers from bacterial membranes and transfers them to CD14. CD14 then presents the LPS to the TLR4-MD-2 complex, leading to the dimerization of the receptor and the initiation of downstream signaling cascades.[7][8][9][10][11]

There are two major downstream signaling pathways activated by TLR4:

  • MyD88-dependent pathway: This pathway is initiated at the plasma membrane and leads to the activation of the transcription factor NF-κB and the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[7][8][9]

  • TRIF-dependent pathway: This pathway is initiated from the endosome following internalization of the TLR4 complex and leads to the activation of interferon regulatory factor 3 (IRF3) and the production of type I interferons.[7][8]

The balance between these two pathways can be influenced by the specific structure of the this compound variant.

TLR4_Signaling_Pathway TLR4 Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS (this compound) LBP LBP LPS->LBP CD14 CD14 LBP->CD14 TLR4_MD2 TLR4/MD-2 CD14->TLR4_MD2 TLR4_dimer TLR4/MD-2 Dimer TLR4_MD2->TLR4_dimer Dimerization TIRAP TIRAP TLR4_dimer->TIRAP TRAM TRAM TLR4_dimer->TRAM Endocytosis MyD88 MyD88 IRAKs IRAKs MyD88->IRAKs TIRAP->MyD88 TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK complex TAK1->IKK NFkB_IkB NF-κB/IκB IKK->NFkB_IkB Phosphorylation NFkB NF-κB NFkB_IkB->NFkB IκB degradation Inflammatory_Genes Pro-inflammatory Gene Expression NFkB->Inflammatory_Genes Translocation TRIF TRIF TBK1 TBK1 TRIF->TBK1 TRAM->TRIF IRF3 IRF3 TBK1->IRF3 Phosphorylation IFN_Genes Type I IFN Gene Expression IRF3->IFN_Genes Translocation

Caption: Simplified diagram of the TLR4 signaling pathway.

Quantitative Analysis of Endotoxic Properties

The endotoxic potency of different this compound variants can be quantified using various in vitro and in vivo assays. The half-maximal effective concentration (EC50) for cytokine induction in immune cells and the 50% lethal dose (LD50) in animal models are common metrics used for comparison.

This compound Variant/LPS SourceAcylation PatternPhosphorylation PatternEC50 for TNF-α Induction (ng/mL)LD50 in Galactosamine-Sensitized Mice (µg)Reference(s)
Escherichia coli (K-12)HexaacylatedBis-phosphorylated~0.1 - 1~0.1 - 1[4][12]
Salmonella minnesota (R595)HexaacylatedBis-phosphorylated~0.1 - 1~0.1 - 1[2]
Porphyromonas gingivalisPenta- and Tetra-acylatedMono-phosphorylated~10 - 100>100[1][13]
Helicobacter pyloriTetra-acylatedMono-phosphorylated>1000>100[6][13][14]
Francisella tularensisTetra-acylatedMono- or non-phosphorylatedVery high / No induction>1000[3][15][16]
Chlamydia trachomatisPenta-acylatedBis-phosphorylated~10 - 100 (100-fold less potent than E. coli)>1000[2][17]
Synthetic Lipid IVATetra-acylatedBis-phosphorylatedAntagonist in human cells-[5]
Monophosphoryl this compound (MPL)Penta-acylatedMono-phosphorylated~10 - 100>100[2]

Note: The values presented in this table are approximate and can vary depending on the specific experimental conditions, cell types, and animal models used.

Experimental Protocols

Limulus Amebocyte Lysate (LAL) Assay

The LAL assay is a highly sensitive method for the detection and quantification of endotoxin (B1171834). It is based on the clotting cascade of amebocytes from the horseshoe crab, Limulus polyphemus, which is triggered by the presence of endotoxin.

Principle: Endotoxin activates Factor C, initiating a series of enzymatic reactions that culminate in the formation of a gel clot. The rate of clot formation or the development of turbidity/color is proportional to the endotoxin concentration.

Detailed Methodology (Gel-Clot Method):

  • Reagent Preparation:

    • Reconstitute the LAL reagent with LAL Reagent Water according to the manufacturer's instructions. Keep on ice.

    • Prepare a series of endotoxin standards by diluting a Control Standard Endotoxin (CSE) in LAL Reagent Water to concentrations that bracket the labeled sensitivity of the LAL reagent.

    • Prepare dilutions of the test sample in LAL Reagent Water.

  • Assay Procedure:

    • Pipette 100 µL of each standard, sample dilution, and a negative control (LAL Reagent Water) into pyrogen-free reaction tubes.

    • Starting with the negative control and moving to the highest concentration, add 100 µL of the reconstituted LAL reagent to each tube.

    • Immediately after adding the LAL reagent, gently mix the contents of each tube and place them in a 37°C ± 1°C water bath or dry heat incubator.

    • Incubate the tubes undisturbed for 60 ± 2 minutes.

  • Reading the Results:

    • Carefully remove the tubes from the incubator and invert each tube 180° in a single, smooth motion.

    • A positive result is indicated by the formation of a firm gel that remains at the bottom of the tube.

    • A negative result is indicated by the absence of a solid clot; the contents will flow down the side of the tube.

  • Interpretation:

    • The endotoxin concentration of the sample is determined by multiplying the lysate sensitivity by the reciprocal of the highest dilution of the sample that gives a positive result.

LAL_Assay_Workflow LAL Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Reagents Reconstitute LAL Reagent and Prepare Standards Dispense Dispense Standards, Samples, and Controls into Tubes Reagents->Dispense Samples Prepare Sample Dilutions Samples->Dispense Add_LAL Add LAL Reagent Dispense->Add_LAL Incubate Incubate at 37°C for 60 min Add_LAL->Incubate Read Invert Tubes and Read Gel Clot Formation Incubate->Read Calculate Calculate Endotoxin Concentration Read->Calculate

Caption: General workflow for the Limulus Amebocyte Lysate (LAL) assay.
Cytokine Profiling in Immune Cells

This protocol describes the measurement of TNF-α production from macrophages stimulated with different this compound variants using an Enzyme-Linked Immunosorbent Assay (ELISA).

Principle: A sandwich ELISA is used to quantify the amount of TNF-α secreted into the cell culture supernatant.

Detailed Methodology:

  • Cell Culture and Stimulation:

    • Isolate and culture primary macrophages (e.g., murine bone marrow-derived macrophages or human peripheral blood mononuclear cell-derived macrophages) in appropriate culture medium.

    • Seed the macrophages in 96-well plates at a density of 1 x 10^5 to 2 x 10^5 cells/well and allow them to adhere overnight.

    • Prepare serial dilutions of the different this compound variants in serum-free culture medium.

    • Remove the culture medium from the cells and replace it with the medium containing the this compound variants or a vehicle control.

    • Incubate the cells for a specified period (e.g., 4-24 hours) at 37°C in a 5% CO2 incubator.

  • Sample Collection:

    • After incubation, centrifuge the 96-well plates at a low speed to pellet any detached cells.

    • Carefully collect the cell culture supernatants and store them at -80°C until use.

  • TNF-α ELISA:

    • Coat a 96-well ELISA plate with a capture antibody specific for TNF-α overnight at 4°C.

    • Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween 20) and block non-specific binding sites with a blocking buffer (e.g., PBS with 1% BSA) for 1-2 hours at room temperature.

    • Wash the plate and add the collected cell culture supernatants and a series of recombinant TNF-α standards to the wells. Incubate for 2 hours at room temperature.

    • Wash the plate and add a biotinylated detection antibody specific for TNF-α. Incubate for 1-2 hours at room temperature.

    • Wash the plate and add a streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes at room temperature.

    • Wash the plate and add a TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution. A blue color will develop.

    • Stop the reaction by adding a stop solution (e.g., 2N H2SO4). The color will turn yellow.

    • Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.

    • Determine the concentration of TNF-α in the samples by interpolating from the standard curve.

    • Calculate the EC50 value for each this compound variant by plotting the TNF-α concentration against the log of the this compound concentration and fitting the data to a sigmoidal dose-response curve.[18][19][20][21][22]

In Vivo Endotoxemia Model

This protocol describes a mouse model of endotoxemia to assess the in vivo toxicity of different this compound variants. D-galactosamine is used to sensitize the mice to the lethal effects of endotoxin.

Principle: Co-administration of D-galactosamine and this compound leads to a rapid and fulminant hepatitis, resulting in animal death. The LD50 is determined as the dose of this compound that is lethal to 50% of the animals.[6]

Detailed Methodology:

  • Animal Preparation:

    • Use 6- to 8-week-old female BALB/c or C57BL/6 mice.

    • Acclimate the mice to the laboratory conditions for at least one week before the experiment.

  • Preparation of Injections:

    • Prepare a stock solution of D-galactosamine in sterile, pyrogen-free saline.

    • Prepare serial dilutions of the this compound variants in sterile, pyrogen-free saline.

  • Injection Procedure:

    • Administer D-galactosamine (e.g., 8 mg/mouse) via intraperitoneal (i.p.) injection.

    • Immediately following the D-galactosamine injection, administer the different doses of the this compound variants via a separate i.p. injection.

    • Include a control group that receives D-galactosamine and saline.

  • Monitoring and Endpoint:

    • Monitor the mice for signs of endotoxic shock, such as lethargy, ruffled fur, and hypothermia, and record mortality over a 24- to 72-hour period.

  • Data Analysis:

    • Calculate the LD50 value for each this compound variant using a statistical method such as the Reed-Muench method or probit analysis.[23][24][25][26]

Conclusion

The endotoxic properties of this compound are intricately linked to its molecular structure. Understanding these structure-activity relationships is crucial for the development of new therapeutics to combat Gram-negative sepsis and for the design of safe and effective vaccine adjuvants. The experimental protocols and quantitative data presented in this guide provide a framework for researchers to characterize and compare the biological activities of different this compound variants, ultimately contributing to a deeper understanding of host-pathogen interactions and the development of novel immunomodulatory agents.

References

The Role of Lipid A in Sepsis and Inflammatory Response: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lipid A, the hydrophobic anchor of lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria, is the principal mediator of septic shock. Its recognition by the host's innate immune system, primarily through the Toll-like receptor 4 (TLR4) complex, triggers a potent inflammatory cascade. While essential for clearing bacterial infections, an uncontrolled response to this compound can lead to sepsis, a life-threatening condition characterized by systemic inflammation, coagulopathy, and organ dysfunction. This guide provides a detailed technical overview of the molecular mechanisms underlying this compound-induced inflammation, methodologies for its study, and strategies for therapeutic intervention.

The Molecular Basis of this compound-Induced Inflammation

Structure and Recognition of this compound

This compound is a glucosamine-based phospholipid whose structure can vary between different bacterial species.[1] These structural variations, particularly in the number and length of acyl chains and the phosphorylation pattern, significantly influence its endotoxic activity.[1][2] The canonical hexa-acylated and bis-phosphorylated this compound of Escherichia coli is a potent agonist of the human TLR4 signaling pathway.[2]

The recognition of this compound is a multi-step process initiated by the binding of LPS to Lipopolysaccharide Binding Protein (LBP) in the serum. This complex then transfers the LPS to CD14, a glycosylphosphatidylinositol-anchored protein on the surface of myeloid cells. CD14, in turn, presents this compound to the myeloid differentiation factor 2 (MD-2)/TLR4 receptor complex.[3] The binding of this compound to a hydrophobic pocket within MD-2 induces a conformational change, leading to the dimerization of two TLR4/MD-2 complexes.[1] This dimerization event is the critical step that initiates intracellular signaling.

TLR4 Signaling Pathways

Upon dimerization, the intracellular Toll/interleukin-1 receptor (TIR) domains of the TLR4 receptors recruit a series of adaptor proteins, initiating two distinct signaling cascades: the MyD88-dependent and the TRIF-dependent pathways.

  • MyD88-Dependent Pathway: This pathway is initiated at the plasma membrane and involves the sequential recruitment of the adaptor proteins TIRAP (Mal) and MyD88.[4] This leads to the activation of the IRAK family of kinases and subsequent activation of TRAF6, culminating in the activation of the transcription factor NF-κB and the MAP kinase pathway. This results in the rapid production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[5][6]

  • TRIF-Dependent Pathway: Following endocytosis of the TLR4 complex, a second signaling pathway is initiated from the endosome. This pathway is mediated by the adaptor proteins TRAM and TRIF.[7] TRIF activation leads to the phosphorylation of IRF3 by the kinase TBK1, resulting in the production of type I interferons (IFN-α/β). The TRIF pathway also contributes to a later phase of NF-κB activation.

Data Presentation: Quantitative Analysis of this compound Activity

The following tables summarize key quantitative data related to the bioactivity of various this compound forms and the efficacy of therapeutic antagonists.

Table 1: Bioactivity of this compound Variants on TLR4 Activation

This compound VariantBacterial SourceAcylation PatternPhosphorylationHost SpeciesEC50 (nM) for TLR4 ActivationReference(s)
Kdo2-Lipid AE. coli (heptose-deficient)Hexa-acylatedBis-phosphorylatedMurine~1-10[8]
This compoundS. minnesota R595Hepta-acylatedBis-phosphorylatedNot SpecifiedNot Specified[9]
Lipid IVaE. coli (biosynthetic precursor)Tetra-acylatedBis-phosphorylatedMurineAgonist (EC50 3-60 nM)[2]
Lipid IVaE. coli (biosynthetic precursor)Tetra-acylatedBis-phosphorylatedHumanAntagonist[2]
Penta-acylated this compoundN. meningitidis (LpxL1 mutant)Penta-acylatedNot SpecifiedMurinePotent Agonist[2]
Penta-acylated this compoundN. meningitidis (LpxL1 mutant)Penta-acylatedNot SpecifiedHumanWeak Agonist/Antagonist[2]

Table 2: this compound-Induced Cytokine Production in Macrophages

This compound Source/TypeCell TypeCytokineConcentration of this compoundCytokine Level (pg/mL)Reference(s)
S. minnesota R595 LPSRAW 264.7TNF-α1 µg/mL~2500[10]
S. minnesota R595 this compoundRAW 264.7TNF-α1 µg/mL~2500[10]
S. minnesota R595 MPLARAW 264.7TNF-α1 µg/mL~2500[10]
S. minnesota R595 LPSRAW 264.7IL-61 µg/mL~1200[10]
S. minnesota R595 this compoundRAW 264.7IL-61 µg/mL~1200[10]
S. minnesota R595 MPLARAW 264.7IL-61 µg/mL~400[10]
S. typhimurium LPS (WT)MM6IL-60.1 pmol/mL~10,000[6]
S. typhimurium LPS (WT)MM6IL-1β0.1 pmol/mL~280[6]
S. typhimurium LPS (WT)MM6TNF-α0.1 pmol/mL~200[6]
E. coli LPSTHP-1 macrophagesIL-1β100 ng/mL (24h)370 ± 4[11]
E. coli LPSTHP-1 macrophagesIL-1β100 ng/mL (48h)920 ± 2[11]

Table 3: Inhibitory Activity of TLR4 Antagonists

AntagonistTargetAssay SystemLPS SourceIC50 (nM)Reference(s)
Eritoran (E5564)TLR4/MD-2Human whole blood (TNF-α production)E. coli O111:B40.86[12]
Eritoran (E5564)TLR4/MD-2Human whole blood (TNF-α production)E. coli O55:B51.0[12]
Eritoran (E5564)TLR4/MD-2Human whole blood (TNF-α production)K. pneumoniae0.58[12]
Eritoran (E5564)TLR4/MD-2Human whole blood (TNF-α production)P. aeruginosa0.67[12]
Eritoran (E5564)TLR4/MD-2Human monocytes (TNF-α production)Not Specified~1-5[13]
Synthetic this compound AnalogCD14/TLR4Human monocyte/macrophage cells (TNF-α production)Not Specified13[14]

Experimental Protocols

Detailed methodologies are crucial for the reproducible investigation of this compound's role in inflammation and sepsis.

In Vivo Sepsis Model: Cecal Ligation and Puncture (CLP)

The CLP model is considered the gold standard for inducing polymicrobial sepsis in rodents as it closely mimics the clinical course of human sepsis.[15]

Materials:

  • Male C57BL/6 mice (8-12 weeks old)

  • Anesthetic (e.g., ketamine/xylazine cocktail)

  • Surgical instruments (scissors, forceps)

  • Suture material (e.g., 3-0 silk)

  • Needle (e.g., 21-gauge)

  • 70% ethanol

  • Analgesic (e.g., buprenorphine)

  • Saline solution (for resuscitation)

Procedure:

  • Anesthetize the mouse via intraperitoneal injection of the anesthetic cocktail. Confirm adequate anesthesia by lack of pedal withdrawal reflex.

  • Shave the abdomen and sterilize the surgical area with 70% ethanol.

  • Make a 1-2 cm midline laparotomy incision through the skin and peritoneum to expose the abdominal cavity.

  • Exteriorize the cecum and ligate it with a 3-0 silk suture at a desired distance from the distal end (e.g., 50% ligation for moderate sepsis). The severity of sepsis can be modulated by the extent of ligation.[16]

  • Puncture the ligated cecum once or twice with a 21-gauge needle ("through-and-through"). A small amount of fecal matter should be extruded to ensure patency.[17]

  • Carefully return the cecum to the peritoneal cavity.

  • Close the peritoneum and skin in two separate layers using appropriate suture material.

  • Administer subcutaneous saline for fluid resuscitation and an analgesic for pain management.[18]

  • Monitor the animals closely for signs of sepsis (e.g., lethargy, piloerection, hypothermia) and survival.

Quantification of Endotoxin (B1171834): Limulus Amebocyte Lysate (LAL) Assay

The LAL assay is a highly sensitive method for detecting and quantifying endotoxin based on the clotting reaction of lysate from the amebocytes of the horseshoe crab (Limulus polyphemus).[19]

Materials:

  • LAL reagent kit (containing LAL, control standard endotoxin (CSE), and LAL reagent water)

  • Pyrogen-free test tubes and pipette tips

  • Heating block or water bath at 37°C ± 1°C

  • Vortex mixer

  • Spectrophotometer or plate reader (for chromogenic or turbidimetric assays)

Procedure (Gel-Clot Method):

  • Reconstitute the LAL reagent and CSE according to the manufacturer's instructions using LAL reagent water.

  • Prepare a series of CSE dilutions to bracket the labeled sensitivity of the LAL reagent.

  • Add 0.1 mL of each standard, test sample, and a negative control (LAL reagent water) to separate pyrogen-free test tubes.

  • Add 0.1 mL of the reconstituted LAL reagent to each tube, starting with the negative control and moving to the highest concentration of endotoxin.

  • Gently mix the contents of each tube and incubate undisturbed in a 37°C water bath for 60 ± 2 minutes.[19]

  • After incubation, carefully remove each tube and invert it 180°.

  • A positive result is indicated by the formation of a firm gel that remains intact upon inversion. A negative result is the absence of a solid clot.[19]

  • The endotoxin concentration of the sample is determined by the last dilution that gives a positive result.

Measurement of Endotoxin Activity: Endotoxin Activity Assay (EAA™)

The EAA™ is a whole-blood chemiluminescence assay that measures the respiratory burst of neutrophils in response to endotoxin.[20]

Materials:

  • EAA™ test kit (containing anti-lipid A IgM antibody, luminol, and other reagents)

  • Patient whole blood collected in EDTA tubes

  • Luminometer

  • Incubator/shaker at 37°C

Procedure:

  • The assay is performed in three parallel reactions for each blood sample: a blank (no anti-lipid A antibody), a sample tube (with anti-lipid A antibody), and a maximal response tube (with a saturating concentration of exogenous endotoxin).[21]

  • Patient whole blood is added to each of the three tubes containing the assay reagents.

  • The tubes are incubated to allow for the formation of endotoxin-antibody complexes, which then activate complement and prime neutrophils.

  • A chemiluminescent substrate (luminol) is added, and the light output from the neutrophil respiratory burst is measured in a luminometer.

  • The Endotoxin Activity (EA) level is calculated as the ratio of the light output from the sample tube (minus the blank) to the light output from the maximal response tube (minus the blank).[22] EA values are reported on a scale from 0 to 1.0.

Assessment of TLR4 Signaling: NF-κB Reporter Assay

This assay measures the activation of the NF-κB signaling pathway, a key downstream event in TLR4 activation, using a luciferase reporter gene.[23]

Materials:

  • HEK293 cells stably transfected with a TLR4/MD-2/CD14 expression vector and an NF-κB-luciferase reporter construct.

  • Cell culture medium and supplements.

  • This compound or LPS solution.

  • Luciferase assay reagent.

  • Luminometer.

Procedure:

  • Seed the transfected HEK293 cells in a 96-well plate and allow them to adhere overnight.

  • Replace the culture medium with fresh medium containing various concentrations of the this compound preparation to be tested. Include a negative control (medium alone) and a positive control (e.g., a known potent this compound).

  • Incubate the cells for a specified period (e.g., 6-24 hours) to allow for NF-κB activation and luciferase expression.[23]

  • Lyse the cells and add the luciferase assay reagent according to the manufacturer's protocol.

  • Measure the luminescence in a plate-reading luminometer. The light output is proportional to the level of NF-κB activation.

Analysis of Protein-Protein Interactions: Co-immunoprecipitation (Co-IP)

Co-IP is used to investigate the interaction between TLR4 and its downstream adaptor proteins, such as MyD88.[4]

Materials:

  • Cells expressing the proteins of interest (e.g., macrophages or transfected cells).

  • Lysis buffer.

  • Primary antibody against one of the proteins of interest (e.g., anti-TLR4).

  • Protein A/G-agarose or magnetic beads.

  • Wash buffer.

  • SDS-PAGE and Western blotting reagents.

  • Secondary antibody against the other protein of interest (e.g., anti-MyD88).

Procedure:

  • Lyse the cells to release the protein complexes.

  • Pre-clear the lysate with protein A/G beads to reduce non-specific binding.

  • Incubate the pre-cleared lysate with the primary antibody against the "bait" protein (e.g., TLR4) to form an antibody-protein complex.

  • Add protein A/G beads to the lysate to capture the antibody-protein complexes.

  • Wash the beads several times with wash buffer to remove non-specifically bound proteins.

  • Elute the protein complexes from the beads.

  • Separate the eluted proteins by SDS-PAGE and transfer them to a membrane for Western blotting.

  • Probe the membrane with a secondary antibody against the "prey" protein (e.g., MyD88) to detect its presence in the immunoprecipitated complex.

Mandatory Visualizations

Signaling Pathways

TLR4_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_myd88 MyD88-Dependent Pathway cluster_trif TRIF-Dependent Pathway (Endosome) cluster_nucleus Nucleus LPS This compound (LPS) LBP LBP LPS->LBP binds CD14 CD14 LBP->CD14 transfers to TLR4_MD2 TLR4/MD-2 CD14->TLR4_MD2 presents to TLR4_dimer TLR4 Dimerization TLR4_MD2->TLR4_dimer induces TIRAP TIRAP (Mal) TLR4_dimer->TIRAP TRAM TRAM TLR4_dimer->TRAM endocytosis MyD88 MyD88 TIRAP->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 NFkB_activation NF-κB Activation TRAF6->NFkB_activation MAPK MAPK Pathway TRAF6->MAPK Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB_activation->Cytokines translocates to nucleus TRIF TRIF TRAM->TRIF TBK1 TBK1 TRIF->TBK1 IRF3 IRF3 Phosphorylation TBK1->IRF3 TypeI_IFN Type I Interferons (IFN-α/β) IRF3->TypeI_IFN translocates to nucleus

Caption: TLR4 signaling pathways activated by this compound.

Experimental Workflows

Experimental_Workflow cluster_invivo In Vivo Model cluster_invitro In Vitro Assays cluster_analysis Analysis CLP Cecal Ligation and Puncture (CLP) Sepsis Sepsis Development CLP->Sepsis Blood_Sample Blood/Tissue Collection Sepsis->Blood_Sample LAL_EAA Endotoxin Quantification (LAL/EAA Assay) Blood_Sample->LAL_EAA Cytokine_Assay Cytokine Measurement (ELISA, Luminex) Blood_Sample->Cytokine_Assay Cell_Culture Macrophage Culture (e.g., RAW 264.7, THP-1) LipidA_Stim This compound Stimulation Cell_Culture->LipidA_Stim Supernatant Supernatant/Lysate Collection LipidA_Stim->Supernatant Supernatant->Cytokine_Assay NFkB_Assay NF-κB Reporter Assay Supernatant->NFkB_Assay CoIP Co-immunoprecipitation (Western Blot) Supernatant->CoIP

References

Lipid A: A Deep Dive into its Potential as a Groundbreaking Vaccine Adjuvant

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quest for potent and safe vaccine adjuvants is a cornerstone of modern vaccinology. Among the most promising candidates is Lipid A, the immunostimulatory core of lipopolysaccharide (LPS) found in the outer membrane of Gram-negative bacteria. While the inherent toxicity of LPS has historically limited its clinical use, extensive research has led to the development of detoxified derivatives, most notably Monophosphoryl this compound (MPLA), which retain robust adjuvant properties with a significantly improved safety profile. This technical guide provides a comprehensive overview of this compound and its derivatives as vaccine adjuvants, focusing on their mechanism of action, structure-activity relationships, and key experimental methodologies.

The Mechanism of Action: Unraveling the TLR4 Signaling Cascade

This compound exerts its potent adjuvant effects primarily through the activation of Toll-like receptor 4 (TLR4), a key pattern recognition receptor of the innate immune system.[1][2] This interaction triggers a complex signaling cascade that ultimately leads to the activation of adaptive immunity, characterized by robust antibody production and T-cell responses.[3]

The binding of this compound to the TLR4/MD-2 complex on the surface of antigen-presenting cells (APCs), such as dendritic cells and macrophages, initiates two distinct downstream signaling pathways: the MyD88-dependent and the TRIF-dependent pathways.[4][5]

  • MyD88-Dependent Pathway: This pathway rapidly activates transcription factors like NF-κB and AP-1, leading to the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-12.[4][6] This inflammatory milieu is crucial for the initial activation and differentiation of T helper cells.

  • TRIF-Dependent Pathway: This pathway, which is activated upon internalization of the TLR4 complex, leads to the activation of IRF3 and the subsequent production of type I interferons (IFN-α/β).[4][5] Type I interferons play a critical role in antiviral responses and the cross-priming of CD8+ T cells.

The dual activation of both pathways by this compound derivatives contributes to a balanced and potent immune response, encompassing both humoral (antibody-mediated) and cellular immunity.[3]

TLR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_endosome Endosome cluster_nucleus Nucleus LPS/Lipid A LPS/Lipid A LBP LBP CD14 CD14 LBP->CD14 transfers to TLR4_MD2 TLR4/MD-2 CD14->TLR4_MD2 presents to MyD88 MyD88 TLR4_MD2->MyD88 recruits TLR4_Endo TLR4/MD-2 TLR4_MD2->TLR4_Endo internalization IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK complex TAK1->IKK MAPK MAPK TAK1->MAPK NFkB NF-κB IKK->NFkB activates ProInflammatory_Genes Pro-inflammatory Cytokine Genes NFkB->ProInflammatory_Genes translocates to nucleus TRAM TRAM TLR4_Endo->TRAM TRIF TRIF TRAM->TRIF TRIF->TAK1 TRAF3 TRAF3 TRIF->TRAF3 activates TBK1 TBK1 TRAF3->TBK1 activates IRF3 IRF3 TBK1->IRF3 activates TypeI_IFN_Genes Type I IFN Genes IRF3->TypeI_IFN_Genes translocates to nucleus

Caption: TLR4 Signaling Pathway Activated by this compound.

Structure-Activity Relationship: Fine-Tuning Immunity

The immunostimulatory activity and toxicity of this compound are intricately linked to its chemical structure. Key structural features that influence its biological activity include the number and length of acyl chains, and the phosphorylation pattern of the diglucosamine backbone.[7][8][9]

  • Acyl Chains: Hexaacylated this compound, such as that from E. coli, is a potent activator of TLR4 and exhibits high endotoxicity.[9] Reducing the number of acyl chains, as seen in Monophosphoryl this compound (MPLA), significantly decreases toxicity while largely preserving its adjuvant activity. The length of the acyl chains also plays a role, with variations affecting the strength of TLR4 signaling.[7]

  • Phosphorylation: The phosphate (B84403) groups at the 1 and 4' positions of the glucosamine (B1671600) disaccharide are critical for endotoxic activity.[10] Removal of the 1-phosphate group to generate MPLA is a key detoxification step.[10]

Synthetic chemistry has enabled the creation of a wide array of this compound analogs with tailored structures to optimize the balance between adjuvanticity and safety. Glucopyranosyl Lipid Adjuvant (GLA) is another prominent synthetic derivative that has shown significant promise in preclinical and clinical studies.[11][12]

Quantitative Data on Adjuvant Efficacy

The efficacy of this compound-based adjuvants is typically assessed by measuring the resulting humoral and cellular immune responses. The following tables summarize representative quantitative data from studies evaluating MPLA and GLA.

Table 1: Antibody Responses Induced by this compound-Based Adjuvants

AdjuvantAntigenAnimal ModelIgG TiterIgG1/IgG2a RatioReference
MPLA Trivalent Influenza VaccineMice>10,000 (Endpoint Titer)Skewed towards IgG2a[13]
GLA-SE ID93 (Tuberculosis fusion protein)Humans~100,000 (Endpoint Titer)Predominantly IgG1 and IgG3[11]
MPLA + Alum Norovirus GII.4 VLPMice~2-fold increase vs. Alum aloneNot specified[14]
Liposomal MPLA Heroin Hapten-TT conjugateMice100,000 - 6,500,000 (Endpoint Titer)Not specified[1]

Table 2: Cytokine Induction by this compound-Based Adjuvants in vitro

AdjuvantCell TypeIL-6 (pg/mL)TNF-α (pg/mL)IL-12p70 (pg/mL)IFN-γ (pg/mL)Reference
MPLA Mouse Splenocytes~2500~1500Not specifiedNot specified[15]
GLA-SE Human PBMCs~4000~1000~50Not specified[12]
Leptospira this compound RAW264.7 cells>20,000 (at 50 µg/mL)Not specifiedNot specifiedNot specified[12]
PMMA/DODAB/OVA Mouse SplenocytesNot specifiedNot specified~150~3000[16]

Note: The values presented are approximate and can vary significantly based on the specific experimental conditions, such as antigen, dose, and cell type.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the adjuvant activity of this compound derivatives.

TLR4 Activation Assay

This assay measures the ability of a this compound analog to activate the TLR4 signaling pathway, typically using a reporter cell line.

Materials:

  • HEK-Blue™ hTLR4 cells (or equivalent)

  • Complete cell culture medium (DMEM, 10% FBS, antibiotics)

  • Test compounds (this compound derivatives)

  • Positive control (e.g., LPS from E. coli O111:B4)

  • QUANTI-Blue™ Solution (or other suitable SEAP detection reagent)

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO₂)

  • Spectrophotometer (620-655 nm)

Protocol:

  • Cell Seeding: Seed HEK-Blue™ hTLR4 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 180 µL of complete medium.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Addition: Prepare serial dilutions of the test compounds and the positive control. Add 20 µL of each dilution to the appropriate wells.

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.

  • SEAP Detection: Add 20 µL of the cell supernatant from each well to a new 96-well plate containing 180 µL of QUANTI-Blue™ Solution per well.

  • Incubation: Incubate the plate at 37°C for 1-3 hours.

  • Measurement: Measure the optical density (OD) at 620-655 nm using a spectrophotometer.

  • Data Analysis: Determine the EC₅₀ value for each compound by plotting the OD values against the log of the compound concentration.

Cytokine Profiling by ELISA

This protocol describes a sandwich ELISA for the quantification of cytokines produced by immune cells in response to this compound stimulation.

Materials:

  • Capture antibody (specific for the cytokine of interest)

  • Detection antibody (biotinylated, specific for the cytokine of interest)

  • Recombinant cytokine standard

  • Streptavidin-HRP

  • TMB substrate

  • Stop solution (e.g., 1 M H₂SO₄)

  • Coating buffer (e.g., PBS, pH 7.4)

  • Assay diluent (e.g., PBS with 10% FBS)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • 96-well ELISA plates

  • Plate reader (450 nm)

Protocol:

  • Plate Coating: Coat the wells of a 96-well ELISA plate with 100 µL of capture antibody diluted in coating buffer. Incubate overnight at 4°C.

  • Blocking: Wash the plate three times with wash buffer. Block the plate by adding 200 µL of assay diluent to each well and incubating for 1-2 hours at room temperature.

  • Sample and Standard Addition: Wash the plate three times. Prepare serial dilutions of the recombinant cytokine standard. Add 100 µL of samples (cell culture supernatants) and standards to the appropriate wells. Incubate for 2 hours at room temperature.

  • Detection Antibody Addition: Wash the plate three times. Add 100 µL of biotinylated detection antibody diluted in assay diluent to each well. Incubate for 1 hour at room temperature.

  • Streptavidin-HRP Addition: Wash the plate three times. Add 100 µL of Streptavidin-HRP diluted in assay diluent to each well. Incubate for 30 minutes at room temperature in the dark.

  • Substrate Addition: Wash the plate five times. Add 100 µL of TMB substrate to each well. Incubate for 15-30 minutes at room temperature in the dark.

  • Stopping the Reaction: Add 50 µL of stop solution to each well.

  • Measurement: Read the absorbance at 450 nm using a plate reader.

  • Data Analysis: Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. Calculate the concentration of the cytokine in the samples based on the standard curve.[17]

Experimental Workflow for Adjuvant Evaluation

The in vivo evaluation of a novel this compound-based adjuvant follows a structured workflow to assess its efficacy and safety.

Adjuvant_Evaluation_Workflow cluster_humoral cluster_cellular Formulation Vaccine Formulation (Antigen + Adjuvant) Animal_Immunization Animal Immunization (e.g., Mice, Rabbits) Formulation->Animal_Immunization Blood_Sampling Periodic Blood Sampling Animal_Immunization->Blood_Sampling Cellular_Response Cellular Immune Response Analysis Animal_Immunization->Cellular_Response Spleen/Lymph Node Harvest at Endpoint Challenge_Study Challenge Study (Optional) Animal_Immunization->Challenge_Study Humoral_Response Humoral Immune Response Analysis Blood_Sampling->Humoral_Response Data_Analysis Data Analysis and Adjuvant Selection Humoral_Response->Data_Analysis ELISA ELISA (IgG, IgG1, IgG2a) Neutralization_Assay Neutralization Assay Cellular_Response->Data_Analysis ELISpot ELISpot (IFN-γ, IL-4) ICS Intracellular Cytokine Staining (Flow Cytometry) Challenge_Study->Data_Analysis

Caption: In Vivo Evaluation Workflow for Vaccine Adjuvants.

Synthesis and Purification of Monophosphoryl this compound (MPLA)

The chemical synthesis of MPLA is a complex multi-step process that allows for the production of a homogeneous and well-defined product, overcoming the heterogeneity of bacterially derived MPLA.[7][8]

A Generalized Synthetic Strategy:

  • Monosaccharide Building Block Synthesis: The synthesis typically starts with the preparation of two suitably protected glucosamine monosaccharide units, a glycosyl donor and a glycosyl acceptor. These building blocks are functionalized with protecting groups to allow for regioselective modifications in subsequent steps.[7][10]

  • Glycosylation: The glycosyl donor and acceptor are coupled to form the disaccharide backbone of this compound. This is a critical step that establishes the β(1→6) linkage.[10]

  • Acylation: The acyl chains are sequentially introduced onto the hydroxyl and amino groups of the disaccharide. This is often achieved using activated fatty acids or by direct acylation.[10]

  • Phosphorylation: The phosphate group is introduced at the 4'-position of the non-reducing glucosamine unit.

  • Deprotection: Finally, all protecting groups are removed to yield the final MPLA product. This step often involves multiple reactions to cleave different types of protecting groups.[7]

Purification:

Purification of synthetic MPLA is typically achieved using a combination of chromatographic techniques, such as silica (B1680970) gel chromatography and size-exclusion chromatography, to remove impurities and byproducts.

Conclusion

This compound and its derivatives, particularly MPLA and GLA, represent a paradigm shift in vaccine adjuvant technology. Their well-defined mechanism of action through TLR4 activation, coupled with a favorable safety profile, makes them highly attractive for the development of next-generation vaccines against a wide range of infectious diseases and cancer. The ability to chemically synthesize and modify these molecules provides an unprecedented opportunity to fine-tune the immune response for specific vaccine applications. Continued research into the structure-activity relationships and formulation strategies for this compound-based adjuvants will undoubtedly pave the way for more effective and safer vaccines in the future.

References

A Guide to the Chemical Synthesis of Lipid A Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of lipid A precursors, critical molecules for understanding and modulating the innate immune response. This compound, the hydrophobic anchor of lipopolysaccharides (LPS) in Gram-negative bacteria, is a potent activator of the Toll-like receptor 4 (TLR4) signaling pathway. The synthesis of structurally well-defined this compound precursors is essential for the development of novel vaccine adjuvants, immunotherapeutics, and sepsis inhibitors. This document details the core synthetic strategies, key experimental methodologies, and the biological context of these important glycolipids.

Core Synthetic Strategies

The chemical synthesis of this compound precursors is a complex undertaking that requires careful planning of protecting group strategies and glycosylation reactions. Two primary strategies have emerged: linear and convergent synthesis.

  • Linear Synthesis: This approach involves the sequential construction of the disaccharide backbone followed by the stepwise introduction of acyl chains and phosphate (B84403) groups. While conceptually straightforward, this method can be lengthy and may result in lower overall yields.

  • Convergent Synthesis: In this strategy, the two monosaccharide units (the reducing and non-reducing ends) are synthesized and acylated separately before being coupled to form the disaccharide. This approach is generally more efficient and allows for greater flexibility in the synthesis of diverse analogs.

A key challenge in both strategies is the regioselective acylation of the glucosamine (B1671600) backbone. This is achieved through the use of orthogonal protecting groups that can be selectively removed to unmask specific hydroxyl and amino functionalities for acylation.

Protecting Group Strategies

The choice of protecting groups is critical for the successful synthesis of this compound precursors. These groups must be stable under various reaction conditions and removable with high selectivity. Common protecting groups employed in this compound synthesis are summarized in the table below.

Functional GroupProtecting GroupAbbreviationDeprotection Conditions
Hydroxyl (permanent)BenzylBnHydrogenolysis (e.g., H₂, Pd/C)
Hydroxyl (permanent)2-Naphthylmethyl etherNapOxidative cleavage (e.g., DDQ)
Hydroxyl (temporary)Silyl ethers (e.g., TBDMS)TBDMSFluoride ions (e.g., TBAF)
Hydroxyl (temporary)AllylAllPd(0) catalysis
AminoFluorenylmethyloxycarbonylFmocBase (e.g., piperidine)
AminoTrichloroethoxycarbonylTrocZn/AcOH
PhosphateBenzylBnHydrogenolysis (e.g., H₂, Pd/C)
Phosphate2-CyanoethylCEMild base

The strategic use of these protecting groups allows for the precise and stepwise introduction of the various acyl chains found in natural and synthetic this compound precursors. For instance, the use of an Fmoc group on one amino function and a Troc group on the other allows for their differential deprotection and subsequent acylation with different fatty acid chains.

Key Experimental Protocols

While detailed, step-by-step protocols are highly specific to the target molecule, the following outlines the general procedures for key transformations in the synthesis of a this compound precursor.

Glycosylation: Formation of the Disaccharide Backbone

A common method for forming the β(1→6) linkage of the this compound backbone is the Schmidt glycosylation, which utilizes a glycosyl trichloroacetimidate (B1259523) donor and a glycosyl acceptor with a free 6-hydroxyl group.

  • General Procedure: The glycosyl acceptor (1 equivalent) and the glycosyl donor (1.2-1.5 equivalents) are dissolved in a dry, aprotic solvent such as dichloromethane (B109758) (DCM) or a mixture of DCM and diethyl ether. The mixture is cooled to -40 to -78 °C under an inert atmosphere (argon or nitrogen). A catalytic amount of a Lewis acid, typically trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), is added dropwise. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with a base (e.g., triethylamine (B128534) or pyridine) and warmed to room temperature. The mixture is then diluted, washed with aqueous solutions, dried, and concentrated. The crude product is purified by column chromatography on silica (B1680970) gel.

Acylation of Hydroxyl and Amino Groups

The introduction of the characteristic (R)-3-hydroxyacyl chains is a defining feature of this compound synthesis. These acylations are typically performed using standard peptide coupling reagents.

  • General Procedure for N-Acylation: The amino-functionalized monosaccharide or disaccharide (1 equivalent) is dissolved in a suitable solvent like DCM or N,N-dimethylformamide (DMF). The desired (R)-3-hydroxy fatty acid (1.1-1.5 equivalents) and a coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC) (1.1-1.5 equivalents), often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP), are added. The reaction mixture is stirred at room temperature until completion as monitored by TLC. The reaction is then worked up by washing with acidic and basic aqueous solutions to remove excess reagents and byproducts. The organic layer is dried and concentrated, and the product is purified by column chromatography. O-acylation is performed similarly but may require more forcing conditions or the use of an acyl chloride or anhydride.

Phosphorylation

The introduction of the phosphate groups at the 1- and 4'-positions is typically one of the final steps of the synthesis. Phosphoramidite (B1245037) chemistry is a common and efficient method.

  • General Procedure: The hydroxyl-bearing precursor (1 equivalent) is dissolved in a dry aprotic solvent (e.g., DCM or acetonitrile) under an inert atmosphere. A phosphoramidite reagent, such as dibenzyl N,N-diisopropylphosphoramidite, and an activator, such as 1H-tetrazole, are added. The reaction is stirred at room temperature. After the formation of the phosphite (B83602) triester, an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) or tert-butyl hydroperoxide (TBHP), is added to oxidize the phosphorus(III) to phosphorus(V). The reaction is quenched, and the product is purified by column chromatography.

Global Deprotection

The final step in the synthesis is the removal of all protecting groups to yield the target this compound precursor. This is often achieved by catalytic hydrogenolysis to remove benzyl-type protecting groups.

  • General Procedure: The fully protected precursor is dissolved in a suitable solvent system, such as a mixture of tetrahydrofuran (B95107) (THF), methanol, and water. A palladium catalyst, such as palladium on carbon (Pd/C) or palladium hydroxide (B78521) (Pearlman's catalyst), is added. The reaction vessel is purged with hydrogen gas, and the mixture is stirred under a hydrogen atmosphere (typically at atmospheric pressure or slightly higher) until the reaction is complete (monitored by TLC or mass spectrometry). The catalyst is then removed by filtration through a pad of celite, and the solvent is removed under reduced pressure to yield the final product, which may require further purification by HPLC.

Quantitative Data Summary

The following table summarizes representative yields for key synthetic steps in the synthesis of this compound precursors, as reported in the literature. It is important to note that yields can vary significantly depending on the specific substrates, reagents, and reaction conditions.

Reaction StepPrecursor/IntermediateProductYield (%)Reference
GlycosylationMonosaccharide Donor and AcceptorDisaccharide60-85
N-AcylationAmino-functionalized DisaccharideN-Acylated Disaccharide70-95
O-AcylationHydroxyl-functionalized DisaccharideO-Acylated Disaccharide50-80
PhosphorylationHydroxyl-functionalized DisaccharidePhosphorylated Disaccharide70-90
Global DeprotectionFully Protected PrecursorFinal this compound Precursor80-95

Signaling Pathway and Experimental Workflow

TLR4 Signaling Pathway

This compound and its precursors are recognized by the TLR4/MD-2 receptor complex on the surface of immune cells, such as macrophages and dendritic cells. This recognition triggers a downstream signaling cascade that leads to the production of pro-inflammatory cytokines and the activation of the innate immune response. The following diagram illustrates the simplified TLR4 signaling pathway.

TLR4_Signaling cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space LPS This compound Precursor / LPS LBP LBP LPS->LBP CD14 CD14 LBP->CD14 Transfer TLR4_MD2 TLR4/MD-2 Complex CD14->TLR4_MD2 Loading MyD88 MyD88 TLR4_MD2->MyD88 MyD88-dependent pathway TRIF TRIF TLR4_MD2->TRIF MyD88-independent pathway IRAKs IRAKs MyD88->IRAKs IRF3 IRF3 TRIF->IRF3 TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB NF-κB IKK->NFkB Activation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Transcription IFNs Type I Interferons IRF3->IFNs Transcription

Caption: Simplified TLR4 signaling pathway initiated by this compound.

General Experimental Workflow for this compound Precursor Synthesis

The chemical synthesis of a this compound precursor follows a logical workflow, from the preparation of starting materials to the final characterization of the pure compound.

Synthesis_Workflow start Starting Material (e.g., Glucosamine Derivative) protect Protecting Group Manipulation start->protect donor Synthesis of Glycosyl Donor protect->donor acceptor Synthesis of Glycosyl Acceptor protect->acceptor glycosylation Glycosylation donor->glycosylation acceptor->glycosylation purification1 Purification (Column Chromatography) glycosylation->purification1 disaccharide Protected Disaccharide analysis1 Characterization (NMR, MS) disaccharide->analysis1 deprotect_acyl Selective Deprotection & Acylation Cycles purification2 Purification (Column Chromatography) deprotect_acyl->purification2 acylated_di Fully Acylated Disaccharide analysis2 Characterization (NMR, MS) acylated_di->analysis2 phosphorylate Phosphorylation purification3 Purification (Column Chromatography) phosphorylate->purification3 protected_lipidA Fully Protected This compound Precursor analysis3 Characterization (NMR, MS) protected_lipidA->analysis3 deprotect_final Global Deprotection purification4 Purification (HPLC) deprotect_final->purification4 final_product Pure this compound Precursor analysis4 Characterization (NMR, MS, Purity) final_product->analysis4 purification1->disaccharide purification2->acylated_di purification3->protected_lipidA purification4->final_product analysis1->deprotect_acyl analysis2->phosphorylate analysis3->deprotect_final

Caption: General workflow for chemical synthesis of a this compound precursor.

This guide provides a foundational understanding of the chemical synthesis of this compound precursors. For detailed experimental procedures, it is recommended to consult the primary literature for the specific analog of interest. The continued development of synthetic methodologies will undoubtedly lead to a deeper understanding of the structure-activity relationships of these potent immunostimulatory molecules and facilitate the design of new therapeutics.

The Core of Endotoxicity: A Technical Guide to the Natural Sources and Extraction of Lipid A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lipid A is the bioactive component of lipopolysaccharide (LPS), the major constituent of the outer membrane of Gram-negative bacteria. Recognized by the Toll-like receptor 4 (TLR4), this compound is a potent activator of the innate immune system and is the molecule responsible for the endotoxic effects associated with Gram-negative sepsis. Understanding its natural origins and the methods for its isolation is fundamental for research into bacterial pathogenesis, innate immunity, and the development of novel therapeutics and vaccine adjuvants. This guide provides an in-depth overview of the natural sources of this compound, detailed protocols for its extraction and purification, and a summary of its interaction with key signaling pathways of the innate immune system.

Natural Sources of this compound

This compound is an integral and essential component of the lipopolysaccharide (LPS) molecule, which is anchored in the outer leaflet of the outer membrane of virtually all Gram-negative bacteria.[1][2] The structure of this compound can vary between different bacterial species and even strains, with modifications in the number and length of acyl chains, as well as substitutions of the phosphate (B84403) groups.[3] These structural variations can significantly influence its immunomodulatory activity.[3] The primary natural sources of this compound are, therefore, any Gram-negative bacteria.

Table 1: Examples of Gram-Negative Bacteria as Natural Sources of this compound

Bacterial SpeciesCommon Association
Escherichia coliGut commensal, various pathogenic strains (e.g., EHEC, UPEC)
Salmonella entericaFoodborne illness, typhoid fever
Pseudomonas aeruginosaOpportunistic pathogen, particularly in cystic fibrosis
Proteus mirabilisUrinary tract infections
Klebsiella pneumoniaePneumonia, bloodstream infections
Neisseria meningitidisMeningitis
Helicobacter pyloriGastric ulcers
Vibrio choleraeCholera
Yersinia pestisPlague

Extraction and Purification of this compound

The isolation of this compound is a multi-step process that first involves the extraction of the parent LPS molecule from the bacterial outer membrane, followed by the specific chemical cleavage of this compound from the polysaccharide portion.

Overall Workflow

The most established method for isolating this compound involves an initial extraction of LPS from whole bacterial cells, followed by a mild acid hydrolysis step to cleave the ketosidic linkage between the this compound and the Kdo (3-deoxy-D-manno-oct-2-ulosonic acid) sugar of the core oligosaccharide. The liberated, water-insoluble this compound is then separated from the soluble polysaccharide components through solvent extraction.

G cluster_start Starting Material cluster_lps LPS Extraction cluster_hydrolysis Cleavage cluster_lipidA This compound Isolation cluster_analysis Analysis & Storage start Gram-Negative Bacterial Culture cell_lysis Cell Lysis (e.g., Bligh-Dyer Phase 1) start->cell_lysis lps_pellet LPS Pellet Collection (Centrifugation) cell_lysis->lps_pellet wash Wash Pellet lps_pellet->wash hydrolysis Mild Acid Hydrolysis (e.g., 1% SDS, pH 4.5, 100°C) wash->hydrolysis extraction Two-Phase Extraction (Bligh-Dyer Phase 2) hydrolysis->extraction lower_phase Collect Lower Organic Phase (Contains this compound) extraction->lower_phase dry Dry this compound (e.g., under Nitrogen) lower_phase->dry analysis Structural Analysis (TLC, Mass Spectrometry) dry->analysis storage Store at -20°C dry->storage

Caption: General workflow for the extraction of this compound from Gram-negative bacteria.

Detailed Experimental Protocols

The following protocol is a widely used method that combines a modified Bligh-Dyer extraction with mild acid hydrolysis to isolate this compound from bacterial cells.[4][5]

Reagents and Buffers
  • Single-Phase Bligh-Dyer Mixture: Chloroform (B151607), Methanol (B129727), Water (1:2:0.8 v/v/v).

  • Mild Acid Hydrolysis Buffer: 50 mM Sodium Acetate (pH 4.5) containing 1% Sodium Dodecyl Sulfate (SDS).

  • Two-Phase Bligh-Dyer Solvents: Chloroform and Methanol.

Protocol: Large-Scale this compound Extraction (from ~1 L culture)
  • Cell Harvest: Grow a 1 L culture of Gram-negative bacteria to the desired optical density. Harvest the cells by centrifugation (e.g., 6,000 x g for 20 minutes). Discard the supernatant.

  • Cell Lysis and LPS Pelleting:

    • Resuspend the cell pellet in ~80 ml of 1X Phosphate Buffered Saline (PBS).

    • Transfer the cell suspension to a large solvent-resistant centrifuge tube. Add 100 ml of chloroform and 200 ml of methanol to create a single-phase Bligh-Dyer mixture (Chloroform:Methanol:PBS at 1:2:0.8 v/v).[4]

    • Incubate at room temperature for at least 20 minutes with mixing to ensure complete cell lysis.

    • Centrifuge the mixture at 2,000 x g for 20 minutes. The LPS will form a pellet along with other cellular debris.[4] Discard the supernatant, which contains phospholipids (B1166683) and other lipids.

  • LPS Pellet Wash:

    • Wash the LPS pellet by resuspending it in ~100 ml of the single-phase Bligh-Dyer mixture.

    • Centrifuge again at 2,000 x g for 20 minutes and discard the supernatant. For bacteria like E. coli or Salmonella, a single wash is often sufficient. Other organisms may require additional washes to reduce phospholipid contamination.[4]

  • Mild Acid Hydrolysis:

    • Resuspend the washed LPS pellet in ~27 ml of Mild Acid Hydrolysis Buffer (50 mM Sodium Acetate, pH 4.5, 1% SDS).[4]

    • Sonicate the sample to ensure the pellet is homogeneously resuspended.

    • Incubate the sample in a boiling water bath (100°C) for 30-45 minutes.[6] This step cleaves the this compound from the core polysaccharide.

    • Allow the sample to cool to room temperature.

  • This compound Extraction (Two-Phase Separation):

    • Convert the single-phase SDS solution into a two-phase Bligh-Dyer mixture by adding 30 ml of chloroform and 30 ml of methanol. This creates a Chloroform:Methanol:Aqueous Buffer ratio of approximately 2:2:1.8 (v/v/v).[5]

    • Mix thoroughly by inversion and centrifuge at 2,000 x g for 10 minutes to separate the phases.

    • Carefully collect the lower, organic phase (which contains the this compound) using a glass pipette and transfer it to a clean, solvent-resistant tube.[4]

    • To maximize yield, perform a second extraction on the remaining upper aqueous phase by adding 30 ml of fresh chloroform, mixing, and centrifuging as before. Combine the lower phases.

  • Final Wash and Drying:

    • Wash the combined organic phases by adding ~60 ml of a pre-equilibrated aqueous phase from a fresh two-phase Bligh-Dyer mixture. Mix, centrifuge, and discard the upper aqueous phase.

    • Transfer the final this compound-containing chloroform phase to a round-bottom flask and dry the this compound using a rotary evaporator or under a stream of nitrogen.

  • Storage:

    • Resuspend the dried this compound in a small volume of chloroform:methanol (4:1, v/v) and transfer to a small glass vial.

    • Dry the sample again under nitrogen and store the purified this compound at -20°C.[7]

Quantitative Data on this compound Yield

The yield of LPS and subsequently this compound can vary significantly depending on the bacterial species, strain, growth conditions (e.g., planktonic vs. biofilm), and the extraction method employed.[8] LPS typically constitutes 1-10% of the bacterial dry weight.

Table 2: Reported Yields of LPS and this compound from Various Gram-Negative Bacteria

Bacterial SpeciesStrain / ConditionYield of LPS (% of cell dry weight)Yield of this compound (from LPS)Reference(s)
Proteus mirabilis9B-m (Planktonic)6.26%Not specified[8]
Proteus mirabilis9B-m (Biofilm)5.3%Not specified[8]
Proteus mirabilisClinical Isolate1.86% (93 mg from 5g)Not specified[9]
Proteus mirabilisNot specifiedNot specified~55% (830 mg from 1.5g)[5]
Escherichia coliK-12Not specified~10^6 molecules per cell[10]

Note: Data on this compound yield is often reported as a percentage of the starting LPS weight or as a final concentration after resuspension, making direct comparisons challenging.

This compound and Innate Immune Signaling

This compound is the principal microbial trigger for the activation of the TLR4 signaling pathway, a cornerstone of the innate immune response to Gram-negative bacterial infections.[11][12] The recognition of this compound is a multi-step process involving several proteins.

  • LPS Binding Protein (LBP): In the bloodstream, LBP binds to LPS aggregates and facilitates the transfer of monomeric LPS to CD14.

  • CD14: A glycosylphosphatidylinositol (GPI)-anchored or soluble protein that acts as a receptor for the LPS-LBP complex, concentrating LPS at the cell surface.

  • MD-2: A soluble protein that associates with the extracellular domain of TLR4. CD14 transfers the LPS molecule to MD-2.

  • TLR4: The binding of this compound to the MD-2/TLR4 complex induces a conformational change, leading to the homodimerization of the TLR4-MD-2-LPS complex.[13]

This dimerization event initiates intracellular signaling through two distinct downstream pathways: the MyD88-dependent pathway and the TRIF-dependent pathway.[8]

  • MyD88-Dependent Pathway: This pathway is initiated at the plasma membrane and leads to the rapid activation of the transcription factor NF-κB. This results in the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.

  • TRIF-Dependent Pathway: Following activation, the TLR4 complex is internalized into endosomes. From the endosome, TLR4 signals through the TRIF adaptor protein. This pathway leads to the activation of the transcription factor IRF3, resulting in the production of Type I interferons (IFN-α/β). It also contributes to a later phase of NF-κB activation.[8]

G TLR4 Signaling Pathway Activated by this compound cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_myd88 MyD88-Dependent Pathway cluster_trif TRIF-Dependent Pathway LipidA This compound (LPS) LBP LBP LipidA->LBP Binds CD14 CD14 LBP->CD14 Transfers to TLR4_MD2 TLR4/MD-2 Complex CD14->TLR4_MD2 Presents to Dimer (TLR4/MD-2/LPS)₂ Dimer TLR4_MD2->Dimer Dimerization TIRAP TIRAP Dimer->TIRAP Endosome Endosome Internalization Dimer->Endosome MyD88 MyD88 TIRAP->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB_act NF-κB Activation IKK->NFkB_act Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB_act->Cytokines TRAM TRAM Endosome->TRAM TRIF TRIF TRAM->TRIF TRAF3 TRAF3 TRIF->TRAF3 TBK1 TBK1 TRAF3->TBK1 IRF3_act IRF3 Activation TBK1->IRF3_act Interferons Type I Interferons (IFN-α/β) IRF3_act->Interferons

Caption: Simplified diagram of the TLR4 signaling cascade initiated by this compound.

References

The Lipid A Signaling Cascade in Immune Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid A, the bioactive component of lipopolysaccharide (LPS) found in the outer membrane of Gram-negative bacteria, is a potent activator of the innate immune system. Its recognition by immune cells triggers a complex signaling cascade, primarily through the Toll-like receptor 4 (TLR4) complex, leading to the production of pro-inflammatory cytokines and the initiation of an adaptive immune response. Understanding the intricacies of this pathway is crucial for the development of therapeutics targeting a range of inflammatory and infectious diseases. This guide provides an in-depth technical overview of the core this compound signaling cascade, presenting quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for researchers and drug development professionals.

Core Signaling Pathway

The canonical this compound signaling cascade is initiated by the binding of this compound to a series of proteins that ultimately lead to the activation of the TLR4 receptor complex. This process can be broadly divided into two major downstream signaling arms: the MyD88-dependent pathway and the TRIF-dependent pathway.

1. Ligand Recognition and Receptor Activation:

The journey of this compound from a component of a bacterium to an activator of intracellular signaling involves a coordinated effort of several key proteins:

  • Lipopolysaccharide-Binding Protein (LBP): In the bloodstream, LBP, an acute-phase protein, binds to this compound with high affinity, extracting it from the bacterial membrane.[1][2][3]

  • CD14: LBP then transfers the this compound monomer to CD14, a glycosylphosphatidylinositol (GPI)-anchored protein on the surface of myeloid cells like macrophages and monocytes, or to soluble CD14 in the plasma.[4][5]

  • MD-2: CD14 facilitates the loading of this compound into the hydrophobic pocket of MD-2, a soluble protein that is non-covalently associated with the extracellular domain of TLR4.[4][5][6]

  • TLR4 Dimerization: The binding of this compound to MD-2 induces a conformational change in the TLR4/MD-2 complex, leading to the homodimerization of TLR4. This dimerization event brings the intracellular Toll/interleukin-1 receptor (TIR) domains of the two TLR4 molecules into close proximity, initiating downstream signaling.[7]

2. Downstream Signaling Cascades:

Upon dimerization, the TLR4 complex recruits a specific set of TIR domain-containing adaptor proteins, leading to the activation of two distinct signaling pathways:

  • MyD88-Dependent Pathway: This pathway is initiated at the plasma membrane and is responsible for the rapid, early-phase activation of NF-κB and the production of pro-inflammatory cytokines.[7] The key steps are:

    • Recruitment of TIRAP (Mal): The dimerized TLR4 TIR domains recruit the adaptor protein TIRAP.

    • Recruitment of MyD88: TIRAP then recruits Myeloid differentiation primary response 88 (MyD88).[8][9][10]

    • Formation of the Myddosome: MyD88 interacts with IRAK4 (IL-1 receptor-associated kinase 4) and IRAK1/2, forming a complex known as the Myddosome.

    • Activation of TRAF6: This complex then recruits and activates TRAF6 (TNF receptor-associated factor 6).

    • Activation of TAK1: TRAF6, in turn, activates the MAP3K, TAK1 (TGF-β-activated kinase 1).

    • NF-κB and MAPK Activation: TAK1 activates two downstream pathways: the IKK complex (IκB kinase), leading to the degradation of IκB and subsequent nuclear translocation of NF-κB, and the MAPK (mitogen-activated protein kinase) cascades (JNK, p38, and ERK), leading to the activation of the transcription factor AP-1.

  • TRIF-Dependent Pathway: This pathway is initiated after the internalization of the TLR4 complex into endosomes and is responsible for the late-phase activation of NF-κB and the induction of type I interferons (IFNs).[7] The key steps are:

    • Recruitment of TRAM: The endosomal TLR4 complex recruits the adaptor protein TRAM (TRIF-related adaptor molecule).

    • Recruitment of TRIF: TRAM then recruits the adaptor protein TRIF (TIR-domain-containing adapter-inducing interferon-β).[11][12][13][14]

    • IRF3 Activation: TRIF recruits and activates the kinases IKKε and TBK1, which then phosphorylate the transcription factor IRF3 (interferon regulatory factor 3). Phosphorylated IRF3 dimerizes and translocates to the nucleus to induce the expression of type I IFNs.

    • Late-Phase NF-κB Activation: TRIF can also interact with TRAF6 and RIP1 to induce a delayed activation of NF-κB.

Quantitative Data

The interactions between the various components of the this compound signaling cascade have been characterized by their binding affinities, providing a quantitative understanding of the pathway's dynamics.

Interacting MoleculesDissociation Constant (Kd)MethodReference
LBP - this compound~10⁻⁹ MNot Specified[1]
LPS - CD148.7 µMSurface Plasmon Resonance[5][6]
LPS - MD-22.3 µMSurface Plasmon Resonance[5][6]
This compound - TLR4/MD-2 Complex~3 nMImmunoprecipitation[15]
CompoundTargetIC50AssayReference
TAK-242 (Resatorvid)TLR41 - 11 nMInhibition of cytokine production[16]
StimulusCell TypeCytokineDose-Response RangeReference
LPSTHP-1 derived macrophagesTNF-α0.1 - 1000 ng/ml[17]

Experimental Protocols

A variety of experimental techniques are employed to investigate the this compound signaling cascade. Below are detailed methodologies for some of the key experiments.

Co-Immunoprecipitation (Co-IP) for Protein-Protein Interactions

This protocol is designed to verify the interaction between two putative binding partners, for example, TLR4 and MyD88, in a cellular context.

Materials:

  • Cell line expressing the proteins of interest (e.g., HEK293T cells transiently transfected with tagged TLR4 and MyD88)

  • Cell lysis buffer (e.g., RIPA buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, supplemented with protease inhibitors)

  • Antibody against one of the proteins of interest (the "bait" protein, e.g., anti-TLR4 antibody)

  • Protein A/G magnetic beads

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., 0.1 M glycine, pH 2.5 or SDS-PAGE sample buffer)

  • Antibody against the other protein of interest (the "prey" protein, e.g., anti-MyD88 antibody) for Western blotting

Procedure:

  • Cell Lysis:

    • Culture and treat cells as required (e.g., stimulate with this compound).

    • Wash cells with ice-cold PBS.

    • Lyse cells in ice-cold lysis buffer for 30 minutes on ice with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant (cell lysate).

  • Pre-clearing the Lysate (Optional but Recommended):

    • Add protein A/G magnetic beads to the cell lysate and incubate for 1 hour at 4°C with gentle rotation.

    • Pellet the beads using a magnetic stand and transfer the supernatant to a new tube. This step reduces non-specific binding to the beads.

  • Immunoprecipitation:

    • Add the primary antibody against the bait protein to the pre-cleared lysate.

    • Incubate for 2-4 hours or overnight at 4°C with gentle rotation.

    • Add pre-washed protein A/G magnetic beads to the lysate-antibody mixture.

    • Incubate for another 1-2 hours at 4°C with gentle rotation.

  • Washing:

    • Pellet the beads using a magnetic stand and discard the supernatant.

    • Wash the beads 3-5 times with ice-cold wash buffer. After the final wash, remove all residual buffer.

  • Elution:

    • Elute the protein complexes from the beads by adding elution buffer and incubating for 5-10 minutes at room temperature.

    • Alternatively, resuspend the beads in SDS-PAGE sample buffer and boil for 5-10 minutes.

  • Western Blot Analysis:

    • Separate the eluted proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with the primary antibody against the prey protein.

    • Detect the prey protein using a secondary antibody conjugated to HRP and a chemiluminescent substrate.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification

This protocol describes a sandwich ELISA for the quantitative measurement of a specific cytokine, such as IL-6, in cell culture supernatants.

Materials:

  • 96-well high-binding ELISA plate

  • Capture antibody (specific for the cytokine of interest, e.g., anti-human IL-6)

  • Coating buffer (e.g., 0.1 M sodium carbonate, pH 9.5)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., PBS with 1% BSA)

  • Recombinant cytokine standard

  • Sample diluent (e.g., blocking buffer)

  • Detection antibody (biotinylated, specific for a different epitope on the cytokine)

  • Streptavidin-HRP conjugate

  • TMB (3,3’,5,5’-Tetramethylbenzidine) substrate

  • Stop solution (e.g., 2 N H₂SO₄)

  • Microplate reader

Procedure:

  • Plate Coating:

    • Dilute the capture antibody in coating buffer.

    • Add 100 µL of the diluted capture antibody to each well of the ELISA plate.

    • Incubate overnight at 4°C.

  • Blocking:

    • Wash the plate 3 times with wash buffer.

    • Add 200 µL of blocking buffer to each well.

    • Incubate for 1-2 hours at room temperature.

  • Standard and Sample Incubation:

    • Wash the plate 3 times with wash buffer.

    • Prepare a serial dilution of the recombinant cytokine standard in sample diluent.

    • Add 100 µL of the standards and samples to the appropriate wells.

    • Incubate for 2 hours at room temperature.

  • Detection Antibody Incubation:

    • Wash the plate 3 times with wash buffer.

    • Dilute the biotinylated detection antibody in sample diluent.

    • Add 100 µL of the diluted detection antibody to each well.

    • Incubate for 1 hour at room temperature.

  • Streptavidin-HRP Incubation:

    • Wash the plate 3 times with wash buffer.

    • Dilute the streptavidin-HRP conjugate in sample diluent.

    • Add 100 µL of the diluted streptavidin-HRP to each well.

    • Incubate for 30 minutes at room temperature in the dark.

  • Substrate Development:

    • Wash the plate 5 times with wash buffer.

    • Add 100 µL of TMB substrate to each well.

    • Incubate for 15-30 minutes at room temperature in the dark, or until a color change is observed.

  • Stopping the Reaction and Reading:

    • Add 50 µL of stop solution to each well.

    • Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.

    • Determine the concentration of the cytokine in the samples by interpolating their absorbance values on the standard curve.

Luciferase Reporter Assay for NF-κB Activation

This assay measures the transcriptional activity of NF-κB by using a reporter construct where the luciferase gene is under the control of an NF-κB-responsive promoter.

Materials:

  • Cell line (e.g., HEK293T)

  • NF-κB luciferase reporter plasmid

  • Control plasmid (e.g., Renilla luciferase plasmid for normalization)

  • Transfection reagent (e.g., Lipofectamine)

  • Cell culture medium

  • Luciferase assay reagent (containing luciferin)

  • Luminometer

Procedure:

  • Cell Seeding and Transfection:

    • Seed cells in a 96-well plate at a density that will result in 70-90% confluency at the time of transfection.

    • Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control Renilla plasmid using a suitable transfection reagent according to the manufacturer's instructions.

    • Incubate for 24-48 hours to allow for plasmid expression.

  • Cell Stimulation:

    • Treat the transfected cells with various concentrations of this compound or other stimuli.

    • Include a negative control (vehicle only) and a positive control (e.g., TNF-α).

    • Incubate for an appropriate time (e.g., 6-24 hours) to allow for NF-κB activation and luciferase expression.

  • Cell Lysis and Luciferase Measurement:

    • Wash the cells with PBS.

    • Lyse the cells using a passive lysis buffer.

    • Transfer the cell lysate to a luminometer plate.

    • Add the firefly luciferase assay reagent and measure the luminescence (NF-κB activity).

    • Add the Renilla luciferase assay reagent and measure the luminescence (transfection efficiency control).

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to correct for variations in transfection efficiency and cell number.

    • Calculate the fold induction of NF-κB activity by dividing the normalized luciferase activity of the stimulated cells by that of the unstimulated control cells.

Visualizations

To further elucidate the complex relationships within the this compound signaling cascade, the following diagrams have been generated using the DOT language.

LipidA_Signaling_Pathway cluster_extracellular Extracellular Space / Plasma Membrane cluster_intracellular Intracellular Space cluster_MyD88 MyD88-Dependent Pathway cluster_TRIF TRIF-Dependent Pathway (Endosome) LBP LBP CD14 CD14 LBP->CD14 Transfers to LipidA This compound LipidA->LBP Binds MD2 MD-2 CD14->MD2 Loads onto TLR4_dimer TLR4 Dimer MD2->TLR4_dimer Activates TIRAP TIRAP TLR4_dimer->TIRAP TRAM TRAM TLR4_dimer->TRAM Internalization MyD88 MyD88 TIRAP->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6_M TRAF6 IRAKs->TRAF6_M TAK1_M TAK1 TRAF6_M->TAK1_M IKK_M IKK TAK1_M->IKK_M MAPK_M MAPKs TAK1_M->MAPK_M NFkB_M NF-κB IKK_M->NFkB_M Cytokines Pro-inflammatory Cytokines NFkB_M->Cytokines MAPK_M->Cytokines TRIF TRIF TRAM->TRIF TBK1_IKKe TBK1/IKKε TRIF->TBK1_IKKe TRAF6_T TRAF6 TRIF->TRAF6_T IRF3 IRF3 TBK1_IKKe->IRF3 Type_I_IFN Type I Interferons IRF3->Type_I_IFN NFkB_T NF-κB (late) TRAF6_T->NFkB_T Late_Cytokines Inflammatory Genes NFkB_T->Late_Cytokines

Caption: Overview of the this compound signaling cascade.

Co_IP_Workflow start Start: Cell Lysate preclear Pre-clear with Protein A/G Beads start->preclear ip Immunoprecipitate with Bait Antibody preclear->ip capture Capture with Protein A/G Beads ip->capture wash Wash Beads capture->wash elute Elute Proteins wash->elute analysis Western Blot for Prey Protein elute->analysis

Caption: Workflow for Co-Immunoprecipitation.

ELISA_Workflow start Start: Coat Plate with Capture Antibody block Block Plate start->block add_sample Add Standards and Samples block->add_sample add_detection Add Biotinylated Detection Antibody add_sample->add_detection add_strep Add Streptavidin-HRP add_detection->add_strep add_substrate Add TMB Substrate add_strep->add_substrate stop_read Stop Reaction and Read Absorbance add_substrate->stop_read

Caption: Workflow for sandwich ELISA.

References

Genetic Regulation of Lipid A Modifications: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

The outer membrane of Gram-negative bacteria is a formidable barrier, largely due to the presence of lipopolysaccharide (LPS). The anchor of LPS, a molecule known as lipid A or endotoxin, is both essential for bacterial viability and a primary target of the host innate immune system. To survive diverse and often hostile environments, bacteria have evolved sophisticated genetic systems to covalently modify the structure of this compound. These modifications alter the physicochemical properties of the outer membrane, promoting resistance to cationic antimicrobial peptides (including polymyxin-class antibiotics) and modulating host immune recognition via the Toll-like receptor 4 (TLR4) complex.

This technical guide provides an in-depth exploration of the core genetic networks that govern this compound modifications. We focus primarily on the canonical two-component systems (TCS), PhoP/PhoQ and PmrA/PmrB, which act as central processors of environmental signals to control the expression of this compound-modifying enzymes. This document details the signaling pathways, the specific enzymatic modifications, their impact on the this compound structure, and the functional consequences for bacterial pathogenesis. Furthermore, we present quantitative mass spectrometry data, detailed experimental protocols for this compound analysis, and discuss the implications of these regulatory systems for the development of novel therapeutics and vaccine adjuvants.

Introduction to this compound

The Structure and Function of Lipopolysaccharide (LPS)

LPS is a major component of the outer leaflet of the outer membrane in most Gram-negative bacteria.[1] It is essential for maintaining the structural integrity of the cell and protecting it from chemical insults.[2] LPS consists of three distinct domains: the O-antigen, a variable polysaccharide chain; the core oligosaccharide; and the this compound moiety, which anchors the entire molecule to the outer membrane.[1][2]

The Conserved Biosynthesis of this compound (The Raetz Pathway)

The biosynthesis of this compound follows a highly conserved nine-step enzymatic pathway, known as the Raetz pathway, which occurs on the cytoplasmic face of the inner membrane.[1][3][4] This pathway begins with UDP-N-acetylglucosamine and involves a series of acyltransferases, a deacetylase, a disaccharide synthase, a kinase, and glycosyltransferases to produce Kdo₂-lipid A.[4][5][6] The enzymes of this constitutive pathway (LpxA, LpxC, LpxD, LpxH, LpxB, LpxK, WaaA, LpxL, and LpxM) are essential for the growth of most Gram-negative bacteria and are generally not subject to environmental regulation.[3][6]

The Significance of this compound Modifications

While the core biosynthesis is conserved, the final structure of this compound is highly variable due to a range of covalent modifications that occur during and after its transport to the outer membrane.[1][3][7] These modifications are not typically required for growth but are critical for survival and virulence.[1][7] They serve two primary purposes:

  • Altering Host Immune Recognition: The innate immune system of mammals recognizes this compound via the TLR4/MD2 receptor complex.[1] Modifications to the number and length of acyl chains or the phosphorylation state can dramatically alter TLR4 signaling, allowing pathogens to evade immune detection.[8][9]

  • Promoting Antimicrobial Resistance: Many modifications, particularly the addition of positively charged moieties like L-aminoarabinose (L-Ara4N) and phosphoethanolamine (pEtN), reduce the net negative charge of the bacterial surface.[10] This leads to electrostatic repulsion of cationic antimicrobial peptides (CAMPs) and clinically important antibiotics like polymyxins (e.g., colistin).[10][11]

Core Genetic Regulatory Networks

The expression of this compound-modifying enzymes is tightly controlled in response to specific environmental cues, primarily through two-component systems (TCS).[8][12]

The PhoP/PhoQ Two-Component System

The PhoP/PhoQ system is a master regulator of virulence in many enteric bacteria, including Salmonella and E. coli. The inner membrane sensor kinase, PhoQ, is activated by low periplasmic concentrations of divalent cations (e.g., Mg²⁺) and by the presence of certain CAMPs.[8][13] Upon activation, PhoQ autophosphorylates and transfers the phosphoryl group to its cognate response regulator, PhoP.[13] Phosphorylated PhoP then acts as a transcriptional regulator, controlling the expression of dozens of genes, including several involved in this compound modification.[8][14][15]

Key PhoP-regulated this compound modification genes include:

  • pagP: Encodes an outer membrane palmitoyltransferase that adds a seventh acyl chain (palmitate) to this compound.[14][16]

  • pagL: Encodes a deacylase that removes the 3-O-linked acyl chain.[14][16]

  • lpxO: Encodes a dioxygenase that hydroxylates a secondary acyl chain.[14][15]

  • pmrD: Encodes a small connector protein that post-transcriptionally activates the PmrA/PmrB system.[13][16]

PhoPQ_Pathway cluster_periplasm Periplasm cluster_membrane Inner Membrane cluster_cytoplasm Cytoplasm cluster_modifications This compound Modifications Low Mg2+ Low Mg2+ PhoQ PhoQ (Sensor Kinase) Low Mg2+->PhoQ activate CAMPs CAMPs CAMPs->PhoQ activate PhoP PhoP (Response Regulator) PhoQ->PhoP P PhoP_P PhoP~P pagP pagP PhoP_P->pagP activates transcription pagL pagL PhoP_P->pagL activates transcription pmrD pmrD PhoP_P->pmrD activates transcription Palmitoylation Palmitoylation (PagP) pagP->Palmitoylation Deacylation Deacylation (PagL) pagL->Deacylation PmrAB_Activation PmrA/B Activation (via PmrD) pmrD->PmrAB_Activation

Caption: The PhoP/PhoQ signaling pathway regulating this compound modifications.
The PmrA/PmrB Two-Component System

The PmrA/PmrB system is another crucial TCS that directly senses environmental signals to modify this compound. The sensor kinase PmrB is directly activated by high concentrations of ferric iron (Fe³⁺) or aluminum (Al³⁺), as well as by mild acid pH.[16] Activated PmrB phosphorylates the response regulator PmrA, which then upregulates genes responsible for adding positively charged groups to the phosphate (B84403) moieties of this compound.[8][16]

Key PmrA-regulated this compound modification genes include:

  • arnBCADTEF operon (or pbgPE operon): Encodes the machinery for the synthesis and transfer of L-Ara4N to this compound. The transferase itself is ArnT.[1][11]

  • eptA (also known as pmrC): Encodes the phosphoethanolamine transferase that adds pEtN to this compound.[1][17]

PmrAB_Pathway cluster_periplasm Periplasm cluster_membrane Inner Membrane cluster_cytoplasm Cytoplasm cluster_modifications This compound Modifications Fe3+ Fe3+ PmrB PmrB (Sensor Kinase) Fe3+->PmrB activate Acidic pH Acidic pH Acidic pH->PmrB activate PmrA PmrA (Response Regulator) PmrB->PmrA P PmrA_P PmrA~P arnOp arnBCADTEF operon PmrA_P->arnOp activates transcription eptA eptA (pmrC) PmrA_P->eptA activates transcription Ara4N_add L-Ara4N Addition (ArnT) arnOp->Ara4N_add pEtN_add pEtN Addition (EptA) eptA->pEtN_add

Caption: The PmrA/PmrB signaling pathway regulating this compound modifications.
Regulatory Crosstalk: The Role of PmrD

The PhoP/PhoQ and PmrA/PmrB systems are not independent; they are linked by the small connector protein, PmrD.[16] When PhoP is activated (e.g., by low Mg²⁺), it induces the transcription of pmrD. The PmrD protein then binds to phosphorylated PmrA (PmrAP) in the cytoplasm. This binding physically shields PmrAP from dephosphorylation by the sensor kinase PmrB.[13] The result is a sustained PmrA~P signal, leading to the activation of the arn operon and eptA even in the absence of direct PmrB-activating signals like Fe³⁺.[13][16] This creates a hierarchical regulatory cascade where a single signal (low Mg²⁺) can trigger a broad adaptive response involving modifications controlled by both TCS.

Crosstalk_Pathway PhoP_P PhoP~P pmrD_gene pmrD gene PhoP_P->pmrD_gene activates transcription PmrD_prot PmrD Protein pmrD_gene->PmrD_prot translated to PmrB PmrB PmrD_prot->PmrB inhibits dephosphorylation PmrA_P PmrA~P PmrD_prot->PmrA_P binds & protects PmrA PmrA PmrB->PmrA phosphorylates PmrA_P->PmrA dephosphorylates PmrA_genes PmrA-activated genes (arnT, eptA) PmrA_P->PmrA_genes activates transcription

Caption: Regulatory crosstalk between PhoP/Q and PmrA/B via PmrD.

Major this compound Modifications and Their Genetic Determinants

The following diagram illustrates the common sites of modification on a prototypical hexa-acylated, bis-phosphorylated this compound structure found in E. coli and Salmonella.

LipidA_Modifications lipidA p1_pos p4_pos ac2_pos ac3_pos ac3p_pos ArnT ArnT ArnT->p4_pos + L-Ara4N + pEtN EptA EptA (PmrC) EptA->p1_pos + pEtN EptA->p4_pos + L-Ara4N + pEtN PagP PagP PagP->ac2_pos + Palmitate LpxO LpxO LpxO->ac3p_pos + Hydroxyl (LpxO) - Acyl Chain (LpxR) PagL PagL PagL->ac3_pos - Acyl Chain LpxR LpxR LpxR->ac3p_pos + Hydroxyl (LpxO) - Acyl Chain (LpxR)

Caption: Common modification sites on this compound and the responsible enzymes.

Quantitative Analysis of this compound Modifications

Mass spectrometry is the primary tool for identifying and quantifying this compound structures. The addition or removal of chemical groups results in predictable mass shifts, which can be detected as distinct peaks (m/z values) in a mass spectrum.

Tabulated Mass Spectrometry Data

Table 1: Common this compound Modifications and Associated Mass Shifts

Modification Enzyme(s) Mass Change (Da) Functional Consequence
L-aminoarabinose (L-Ara4N) addition ArnT +131 Reduces negative charge; polymyxin (B74138) resistance[10][11]
Phosphoethanolamine (pEtN) addition EptA (PmrC), MCR-1 +123 Reduces negative charge; polymyxin resistance[10][11]
Palmitoylation (C16:0) PagP +238 Increased membrane rigidity; altered TLR4 signaling[8][16]
Hydroxylation LpxO +16 Altered TLR4 signaling[8][14]

| Deacylation (e.g., C14:0) | PagL, LpxR | -226 | Reduced TLR4 agonism[8][9] |

Table 2: Observed m/z Values for Salmonella enterica serovar Typhimurium this compound Species under Low Mg²⁺ Conditions[18] Data obtained by negative-ion MALDI-TOF MS, reflecting this compound species when the PhoP/Q-PmrA/B cascade is active.

m/z (Observed Ion)Base StructureModification(s)
1796Hexa-acylated, bis-phosphorylatedNone (Prototype)
1919Hexa-acylated, bis-phosphorylated+ 1 pEtN
1928Hexa-acylated, bis-phosphorylated+ 1 L-Ara4N
1944Hepta-acylated, bis-phosphorylated+ 1 L-Ara4N
2035Hepta-acylated, bis-phosphorylated+ 1 Palmitate (Prototype)
2158Hepta-acylated, bis-phosphorylated+ 1 Palmitate, + 1 pEtN
2166Hepta-acylated, bis-phosphorylated+ 1 Palmitate, + 1 L-Ara4N

Key Experimental Protocols

The analysis of this compound structures is a multi-step process involving extraction from bacterial cells followed by analytical characterization.

Protocol for this compound Extraction via Mild Acid Hydrolysis

This protocol is adapted from established methods for isolating this compound from whole Gram-negative bacterial cells.[19][20]

Workflow Diagram:

Extraction_Workflow Start Bacterial Culture (e.g., 25 mL) Step1 Harvest & Wash Cells (Centrifugation, PBS wash) Start->Step1 Step2 Mild Acid Hydrolysis (e.g., 1% SDS, 10 mM NaOAc, pH 4.5, 100°C) Step1->Step2 to liberate this compound from core Step3 Two-Phase Bligh-Dyer Extraction (Chloroform:Methanol (B129727):Buffer) Step2->Step3 Step4 Isolate Organic (Lower) Phase Step3->Step4 this compound partitions here Step5 Wash Organic Phase (Acidic water:methanol) Step4->Step5 Step6 Dry Purified this compound (Under Nitrogen Stream) Step5->Step6 End Dried this compound Sample (Store at -20°C) Step6->End

Caption: Experimental workflow for the extraction of this compound.

Methodology:

  • Cell Harvesting: Grow triplicate cultures of the bacterial strain to the desired optical density (e.g., OD₆₀₀ of 1.0) in 25 mL of appropriate medium. Harvest cells by centrifugation and wash the pellet with 1x Phosphate Buffered Saline (PBS).[19]

  • Lysis and Hydrolysis: Resuspend the cell pellet in a mild acid hydrolysis buffer (e.g., 1% SDS in 10 mM sodium acetate, pH 4.5). Incubate in a boiling water bath for 30-60 minutes to lyse the cells and cleave the acid-labile linkage between the Kdo sugar of the core and this compound.

  • Lipid Extraction: Cool the sample to room temperature. Perform a two-phase Bligh-Dyer extraction by adding chloroform (B151607) and methanol to the sample to achieve a final ratio of chloroform:methanol:aqueous buffer of approximately 2:2:1.8 (v/v/v).[20][21]

  • Phase Separation: Vortex the mixture thoroughly and separate the phases by centrifugation (e.g., 2,000 x g for 10 minutes). The this compound will partition into the lower, chloroform-rich organic phase.[20]

  • Washing: Carefully transfer the lower organic phase to a new glass tube. Wash the organic phase by adding an equal volume of a pre-equilibrated upper phase (acidic water:methanol) to remove contaminants. Vortex and centrifuge again.

  • Drying: Transfer the final lower phase to a clean glass vial and dry the purified this compound under a gentle stream of nitrogen gas.[21]

  • Storage: Store the dried this compound sample at -20°C until analysis.

Protocol for this compound Analysis by MALDI-TOF Mass Spectrometry

This protocol outlines the steps for analyzing the mass of intact this compound species using MALDI-TOF MS.[19]

Workflow Diagram:

MALDI_Workflow Start Dried this compound Sample Step1 Reconstitute this compound (e.g., Chloroform:Methanol 4:1) Start->Step1 Step3 Mix Sample and Matrix (1:1 v/v) Step1->Step3 Step2 Prepare Matrix Solution (e.g., CMBT in methanol/chloroform/water) Step2->Step3 Step4 Spot Mixture onto MALDI Target Plate (1 µL) and air dry Step3->Step4 Step5 Acquire Data (MALDI-TOF Mass Spectrometer, negative-ion mode) Step4->Step5 End Mass Spectrum (m/z vs. Intensity) Step5->End

Caption: Experimental workflow for MALDI-TOF MS analysis of this compound.

Methodology:

  • Sample Reconstitution: Dissolve the dried this compound sample in a small volume of a chloroform:methanol mixture (e.g., 4:1 v/v).[19]

  • Matrix Preparation: Prepare a suitable matrix for negative-ion mode analysis. A common matrix is 5-chloro-2-mercaptobenzothiazole (B1225071) (CMBT) dissolved at ~25 mg/mL.[19]

  • Sample Spotting: Mix the reconstituted this compound sample and the matrix solution in a 1:1 ratio. Spot 1 µL of this mixture onto a stainless-steel MALDI target plate and allow it to air dry completely, forming co-crystals.

  • Instrument Calibration: Calibrate the mass spectrometer in negative-ion reflector mode using an appropriate calibration standard.[19]

  • Data Acquisition: Acquire mass spectra from the sample spots. Average several hundred laser shots for each spectrum to obtain a good signal-to-noise ratio.[19]

  • Data Analysis: Process the acquired spectra using analysis software to identify the m/z values of the peaks corresponding to different this compound species.

Implications for Drug Development

This compound Modifications as a Mechanism of Antibiotic Resistance

The most significant clinical implication of this compound modification is resistance to polymyxin antibiotics, which are often the last-resort treatment for infections caused by multidrug-resistant Gram-negative pathogens.[10][11] The PmrA/PmrB-mediated addition of L-Ara4N and pEtN is a primary chromosomal mechanism of polymyxin resistance.[10] Additionally, the plasmid-borne mcr genes (e.g., mcr-1), which are spreading globally, also encode pEtN transferases, conferring transferrable colistin (B93849) resistance.[12]

Targeting Regulatory Systems as a Therapeutic Strategy

The central role of the PhoP/PhoQ and PmrA/PmrB systems in controlling resistance and virulence makes them attractive targets for novel therapeutics. Small molecule inhibitors that block the sensor kinase autophosphorylation or the response regulator's DNA-binding activity could potentially:

  • Resensitize resistant bacteria to polymyxins.

  • Attenuate bacterial virulence, making the pathogen more susceptible to host immune clearance.

This compound as a Vaccine Adjuvant

While highly inflammatory this compound causes septic shock, detoxified derivatives can be potent and safe vaccine adjuvants. Monophosphoryl this compound (MPL), derived from Salmonella minnesota, is a 3-O-deacylated, 4'-monophosphoryl this compound that preferentially signals through the less inflammatory TRIF-dependent pathway of TLR4.[8] MPL is a component of several FDA-approved vaccines. Understanding the enzymes that deacylate (e.g., PagL) and dephosphorylate this compound provides a genetic blueprint for engineering novel this compound structures with tailored immunomodulatory properties for next-generation adjuvants.[8]

Conclusion

The genetic regulation of this compound modification is a cornerstone of bacterial adaptation, enabling Gram-negative pathogens to thrive in the face of host defenses and antibiotic pressure. The PhoP/PhoQ and PmrA/PmrB two-component systems form a sophisticated, interconnected regulatory hub that translates environmental information into precise chemical alterations of the bacterial cell surface. A deep, technical understanding of these pathways, from the genetic signals to the resulting this compound structures, is paramount for the scientific community. This knowledge is not only fundamental to basic microbiology but also provides a rich source of targets for the development of new strategies to combat antibiotic resistance and harness the power of the innate immune system.

References

The Architect of Inflammation: An In-depth Guide to the Role of Acyl Chains in Lipid A Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Introduction: Lipid A, the Endotoxic Core of Lipopolysaccharide

Lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria, is a potent activator of the innate immune system. The bioactivity of LPS is primarily attributed to its this compound moiety, a conserved glycolipid that anchors the molecule to the bacterial membrane.[1][2] While essential for bacterial survival, the release of this compound during infection can trigger an overwhelming inflammatory response, leading to sepsis and septic shock.[3]

The biological activity of this compound is critically dependent on its precise chemical structure. It consists of a bis-phosphorylated diglucosamine backbone decorated with multiple fatty acid chains, known as acyl chains.[2][4] It is the number, length, position, and symmetry of these acyl chains that ultimately dictate the molecule's interaction with the host's immune receptors, determining whether it acts as a powerful immune activator (agonist) or an inhibitor (antagonist).[2][5] This structural variation is not random; bacteria can modify their this compound acylation pattern to evade host immune detection, a key factor in pathogenesis.[6][7]

This technical guide provides a detailed examination of the structure-function relationships of this compound, focusing on the pivotal role of its acyl chains. We will explore the molecular mechanisms of this compound recognition, the downstream signaling pathways, and the experimental methodologies used to assess its bioactivity. This understanding is fundamental for the development of novel therapeutics, from vaccine adjuvants that leverage controlled immune stimulation to antagonists designed to treat sepsis.

The Molecular Recognition of this compound

The recognition of this compound by the host innate immune system is a multi-step process involving a cascade of proteins that capture and deliver the this compound molecule to its signaling receptor.

  • Lipopolysaccharide Binding Protein (LBP): In the bloodstream, LBP is an acute-phase reactant that binds to LPS aggregates and monomers with high affinity.

  • CD14: LBP then transfers the LPS monomer to CD14, a glycosylphosphatidylinositol (GPI)-anchored protein found on the surface of myeloid cells like macrophages and monocytes. Soluble CD14 (sCD14) can also participate in this process.

  • Myeloid Differentiation Factor 2 (MD-2): CD14 facilitates the loading of this compound into the hydrophobic pocket of MD-2, a soluble co-receptor protein.[8][9] This binding event is the critical recognition step. The hydrophobic acyl chains of this compound insert into a deep hydrophobic cavity within MD-2.[10]

  • Toll-like Receptor 4 (TLR4): The newly formed this compound-MD-2 complex then associates with TLR4, a transmembrane pattern recognition receptor. The binding of this complex induces a conformational change in TLR4, triggering its homodimerization. This results in the formation of a stable, M-shaped receptor multimer, typically composed of two copies of the TLR4-MD-2-LPS complex, which is the signaling-competent unit.[8][10]

The Central Role of Acyl Chains in Modulating Bioactivity

The "goodness of fit" of the acyl chains within the MD-2 hydrophobic pocket and their ability to bridge the TLR4-MD-2 dimer interface are the primary determinants of the resulting biological response.

Number of Acyl Chains: The Agonist-Antagonist Switch

The number of acyl chains is the most critical factor defining this compound's immunological character.[8]

  • Hexa-acylated this compound: this compound with six acyl chains, such as that from Escherichia coli, is the canonical structure for potent immune activation in most mammals.[1][3] Five of the six acyl chains are typically buried within the MD-2 pocket, while the sixth remains partially exposed, forming a hydrophobic interaction with the second TLR4 molecule (TLR4*) in the dimerized complex.[10] This stable dimerization leads to robust downstream signaling.

  • Penta-acylated this compound: this compound molecules with five acyl chains are generally still capable of activating TLR4, often with potency similar to hexa-acylated forms.[1] However, the specific position of the missing chain can influence activity.[11] For example, some penta-acylated variants from pathogens like Francisella novicida are known to activate the inflammasome.[12]

  • Tetra-acylated this compound: this compound with only four acyl chains, such as the biosynthetic precursor Lipid IVa, exhibits species-specific activity. In rodents, it acts as an agonist, but in human cells, it is a potent antagonist of TLR4 signaling.[1][13] The four acyl chains of these antagonists can be fully accommodated within the hydrophobic pocket of human MD-2, leading to efficient binding but failing to induce the necessary conformational change for receptor dimerization and signaling.[13] This antagonistic property is exploited by pathogens like Yersinia pestis, which transitions from producing hexa-acylated this compound at ambient temperatures to tetra-acylated this compound at mammalian host temperatures (37°C) to evade immune detection.[8][11]

Length and Composition of Acyl Chains

The length of the acyl chains is crucial for optimal insertion and stabilization within the MD-2 pocket.

  • Optimal Length: The most potent agonistic activity is typically associated with acyl chains of 12 to 14 carbons in length (C12-C14).[5][14] This length corresponds perfectly to the depth of the MD-2 hydrophobic binding cavity.

  • Shorter or Longer Chains: Deviations from this optimal length can lead to reduced bioactivity. For instance, shortening the acyl chains of Bordetella pertussis this compound has been shown to decrease its endotoxic activity.[15]

  • Secondary Acyl Chains: The presence of secondary acyl chains (non-hydroxylated fatty acids attached to the 3-hydroxyl groups of primary hydroxy-fatty acids) is a hallmark of potent agonists. Their removal significantly reduces toxicity and bioactivity.[16] The enzymatic removal of these secondary chains is a natural detoxification mechanism employed by host enzymes like acyloxyacyl hydrolase (AOAH).[16]

The following diagram illustrates the relationship between the number of acyl chains and the resulting bioactivity.

G Figure 1: this compound Acyl Chain Structure-Activity Relationship cluster_structure This compound Structure cluster_activity Biological Activity (Human TLR4) Hexa Hexa-Acylated 6 Acyl Chains (C12-C14) e.g., E. coli Agonist Strong Agonist Induces robust TLR4 dimerization and signaling Hexa->Agonist Penta Penta-Acylated 5 Acyl Chains e.g., S. minnesota Weak_Agonist Weak Agonist / Adjuvant Reduced toxicity, potential for TRIF-bias e.g., MPLA Penta->Weak_Agonist Tetra Tetra-Acylated 4 Acyl Chains e.g., Lipid IVa Antagonist Antagonist Binds MD-2 but blocks TLR4 dimerization e.g., Eritoran Tetra->Antagonist

Caption: Figure 1: Structure-activity logic for this compound acyl chains and human TLR4.

Quantitative Analysis of this compound Bioactivity

The differential effects of this compound structures can be quantified by measuring downstream cellular responses. The tables below summarize representative data from studies comparing various this compound forms.

Table 1: Effect of Acyl Chain Number on Cytokine Production

This compound Source / TypeAcylation StateCell TypeCytokine MeasuredConcentration (pg/mL)Fold Change vs. Hexa-acylatedReference
E. coliHexa-acylatedHuman MacrophagesTNF-α~50001.0 (Reference)[8]
Y. pestis (37°C)Tetra-acylatedHuman MacrophagesTNF-α~200~0.04[8]
N. meningitidis (lpxL1 mutant)Penta-acylatedHuman MonocytesIL-6Significantly lower than WT< 1.0[17]
P. gingivalisPenta/Tetra-acylatedHuman MonocytesTNF-αSignificantly lower than E. coli< 1.0[5]

Table 2: Effect of Phosphorylation and Acylation on Endotoxicity

This compound DerivativeKey Structural ChangeBioactivity MetricPotency Relative to Parent LPSReference
Monophosphoryl this compound (MPLA)1-phosphate removed, penta-acylatedEndotoxicity (in vivo)0.1% - 1%[5]
Deacylated LPS (by AOAH)Secondary acyl chains removedDermal Shwartzman ReactionReduced by >100-fold[16]
Synthetic Lipid IVaTetra-acylatedHuman cell activationAntagonist (blocks LPS)[14]
Synthetic Analogs (Eritoran)Tetra-acylatedHuman cell activationPotent Antagonist[3]

This compound-Induced Signaling Pathways

Successful dimerization of the TLR4-MD-2 complex initiates intracellular signaling cascades that culminate in the production of inflammatory mediators. This signaling proceeds via two distinct downstream pathways: the MyD88-dependent and the TRIF-dependent pathways.

  • MyD88-Dependent Pathway: This is the primary and rapid response pathway. Upon TLR4 dimerization, the intracellular Toll/interleukin-1 receptor (TIR) domains recruit the adaptor protein MyD88 (via TIRAP/Mal). MyD88 recruits IRAK kinases, leading to the activation of TRAF6 and ultimately the IKK complex. IKK phosphorylates IκB, targeting it for degradation and releasing the transcription factor NF-κB to translocate to the nucleus. This drives the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.

  • TRIF-Dependent Pathway: This pathway is activated subsequently and is responsible for the induction of type I interferons (IFNs). Following endocytosis of the TLR4 complex, the adaptor protein TRIF (via TRAM) is recruited. TRIF activates TRAF3, which leads to the phosphorylation and activation of the transcription factor IRF3. Activated IRF3 translocates to the nucleus to induce the expression of IFN-β and other IFN-inducible genes.

The diagram below outlines these critical signaling events.

G Figure 2: TLR4 Signaling Pathways cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Signaling cluster_myd88 MyD88-Dependent Pathway cluster_trif TRIF-Dependent Pathway (Endosomal) LPS LPS (this compound) LBP LBP LPS->LBP CD14 CD14 LBP->CD14 MD2 MD-2 CD14->MD2 MD2_TLR4 TLR4-MD-2 Dimerization TLR4 TLR4 MyD88 MyD88 (via TIRAP) MD2_TLR4->MyD88 TRIF TRIF (via TRAM) MD2_TLR4->TRIF after endocytosis IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 IKK IKK Complex TRAF6->IKK NFkB NF-κB Activation IKK->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines TRAF3 TRAF3 TRIF->TRAF3 IRF3 IRF3 Activation TRAF3->IRF3 IFNs Type I Interferons (IFN-β) IRF3->IFNs

Caption: Figure 2: MyD88-dependent and TRIF-dependent TLR4 signaling pathways.

Experimental Protocols for Assessing this compound Bioactivity

A variety of in vitro and in vivo assays are used to characterize and quantify the biological activity of different this compound structures.

Limulus Amebocyte Lysate (LAL) Assay

This is a highly sensitive assay for the detection and quantification of endotoxin (B1171834). It utilizes a clotting cascade from the amoebocytes of the horseshoe crab (Limulus polyphemus), which is triggered by this compound.

  • Principle: The assay relies on a proteolytic cascade initiated by the binding of this compound to Factor C. This leads to a series of enzymatic activations culminating in the cleavage of a substrate by the clotting enzyme, which can be chromogenic, fluorogenic, or result in a measurable gel clot.

  • Methodology:

    • Sample Preparation: Reconstitute this compound samples in pyrogen-free water, often with a carrier like bovine serum albumin (BSA) to prevent aggregation. Prepare a standard curve using a reference standard endotoxin (RSE).

    • Assay Execution: In a 96-well pyrogen-free microplate, add samples, standards, and controls.

    • Reagent Addition: Add the LAL reagent, which contains the Factor C cascade components and the substrate.

    • Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes), protected from light if using a fluorogenic or chromogenic substrate.

    • Measurement: For chromogenic assays, add a stop reagent and measure absorbance (e.g., at 405 nm). For kinetic assays, read the plate at regular intervals. For gel-clot assays, invert the tubes to check for a solid clot.

    • Quantification: Calculate the endotoxin units (EU/mL) of the samples by comparing their readings to the standard curve.

TLR4 Activation Reporter Assay

This cell-based assay provides a direct measure of TLR4 signaling activation. HEK293 (Human Embryonic Kidney 293) cells, which do not endogenously express TLR4, are co-transfected with human TLR4, MD-2, CD14, and a reporter gene (e.g., secreted alkaline phosphatase - SEAP, or luciferase) under the control of an NF-κB-inducible promoter.

  • Principle: Activation of the TLR4 pathway by an agonist this compound leads to NF-κB activation, which drives the expression and secretion of the reporter protein. The amount of reporter protein is proportional to the strength of TLR4 signaling.

  • Methodology:

    • Cell Culture: Culture the HEK293-hTLR4 reporter cells in appropriate media (e.g., DMEM with 10% FBS) in a 96-well plate until they reach ~80% confluency.

    • Stimulation: Prepare serial dilutions of the test this compound compounds and a positive control (e.g., E. coli LPS). Add the stimuli to the cells. For antagonist testing, pre-incubate cells with the antagonist compound for 30-60 minutes before adding a known agonist.

    • Incubation: Incubate the plate for 18-24 hours at 37°C in a CO₂ incubator.

    • Reporter Detection: Collect the cell culture supernatant. For SEAP assays, add a chemiluminescent substrate (e.g., CSPD) and measure luminescence using a plate reader. For luciferase assays, lyse the cells and add a luciferase substrate to measure luminescence.

    • Data Analysis: Plot the reporter activity against the concentration of the this compound compound to determine potency (EC₅₀) or inhibitory concentration (IC₅₀).

Cytokine Profiling in Primary Immune Cells

This assay measures the end-point physiological response of immune cells to this compound stimulation.

  • Principle: Primary cells, such as human peripheral blood mononuclear cells (PBMCs) or mouse bone marrow-derived macrophages (BMDMs), are stimulated with this compound. The resulting production of key inflammatory cytokines (e.g., TNF-α, IL-6) is quantified.

  • Methodology:

    • Cell Isolation and Culture: Isolate primary cells using standard methods (e.g., Ficoll-Paque for PBMCs, differentiation with M-CSF for BMDMs). Plate the cells at a defined density (e.g., 1x10⁶ cells/mL) and allow them to adhere/rest.

    • Stimulation: Treat cells with various concentrations of the this compound samples for a defined period (e.g., 4-24 hours).

    • Sample Collection: Collect the cell culture supernatant for protein analysis (ELISA) or lyse the cells in an appropriate buffer for RNA extraction (for qPCR analysis).

    • Quantification (ELISA): Use a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit specific for the cytokine of interest (e.g., human TNF-α). Coat a 96-well plate with a capture antibody, add supernatants and standards, followed by a detection antibody, an enzyme conjugate (e.g., HRP), and a substrate. Measure the resulting color change and quantify against the standard curve.

    • Quantification (qPCR): Extract total RNA, reverse transcribe it to cDNA, and perform quantitative real-time PCR (qPCR) using primers specific for the cytokine gene and a housekeeping gene for normalization. Calculate the relative fold change in gene expression.

The following diagram provides a generalized workflow for these experimental procedures.

G Figure 3: General Workflow for this compound Bioactivity Testing cluster_assays In Vitro Bioassays cluster_reporter TLR4 Reporter Assay cluster_cytokine Primary Cell Cytokine Assay start Start: This compound Variants prep Sample Preparation (Reconstitution, Serial Dilution) start->prep stim_hek Stimulate HEK-TLR4 Cells prep->stim_hek stim_pbmc Stimulate Macrophages/PBMCs prep->stim_pbmc incub_hek Incubate (18-24h) stim_hek->incub_hek read_reporter Measure Reporter (Luminescence) incub_hek->read_reporter analysis Data Analysis (EC50, IC50, Fold Change) read_reporter->analysis incub_pbmc Incubate (4-24h) stim_pbmc->incub_pbmc collect_samples Collect Supernatant/Lysate incub_pbmc->collect_samples run_elisa Quantify Cytokines (ELISA/qPCR) collect_samples->run_elisa run_elisa->analysis end End: Bioactivity Profile analysis->end

Caption: Figure 3: A generalized experimental workflow for assessing this compound bioactivity.

Therapeutic Implications and Future Directions

The detailed understanding of how this compound acyl chains modulate TLR4 signaling has profound implications for drug development.

  • Vaccine Adjuvants: By rationally modifying this compound, its toxicity can be significantly reduced while retaining its immunostimulatory properties. The best example is Monophosphoryl this compound (MPLA) , a derivative of Salmonella minnesota this compound that is dephosphorylated at the 1-position and is primarily penta-acylated.[5][18] MPLA is a clinically approved vaccine adjuvant that promotes a robust Th1-biased immune response with minimal toxicity, potentially by preferentially signaling through the TRIF-dependent pathway.[13][18]

  • Sepsis Therapeutics: Conversely, synthetic this compound analogs that are tetra-acylated can act as competitive antagonists of the human TLR4/MD-2 complex. Compounds like Eritoran were developed to bind the receptor complex without initiating a signal, thereby blocking the hyper-inflammatory response to endotoxin during Gram-negative sepsis.[3][13]

  • Immune Evasion: The ability of pathogenic bacteria to alter their this compound acylation in response to host environments remains a key challenge. Understanding the enzymatic machinery responsible for these modifications, such as acyltransferases and deacylases, opens up new avenues for antimicrobial drug development.[6]

Conclusion

The acyl chains of this compound are not merely passive hydrophobic anchors; they are the primary architects of the molecule's interaction with the innate immune system. Their number and length serve as a molecular code, read by the TLR4/MD-2 complex, to initiate responses ranging from potent inflammation to immune tolerance. A hexa-acylated structure with C12-C14 chains represents the archetypal signal for danger, while underacylated forms can silence this alarm. This structure-activity relationship is a central theme in bacterial pathogenesis and a critical blueprint for the rational design of next-generation immunomodulatory drugs, highlighting the power of chemical biology to both understand and combat infectious disease.

References

A Technical Guide to Non-Toxic Lipid A Analogs: Modulating the Innate Immune Response for Therapeutic Advancement

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lipid A, the endotoxic component of lipopolysaccharide (LPS) found in Gram-negative bacteria, is a potent activator of the innate immune system through Toll-like receptor 4 (TLR4). While this immunostimulatory activity is crucial for host defense, the inherent toxicity of this compound has limited its therapeutic application. This has driven the development of non-toxic this compound analogs, molecules that retain the beneficial immunomodulatory properties of this compound while mitigating its harmful inflammatory effects. These analogs represent a significant advancement in the fields of vaccinology, immunotherapy, and the treatment of inflammatory diseases. This technical guide provides an in-depth overview of the core principles of non-toxic this compound analogs, their mechanisms of action, and their current and potential applications. We present a comprehensive summary of quantitative data, detailed experimental protocols, and visual representations of key biological pathways to serve as a valuable resource for researchers and drug development professionals.

Introduction to this compound and TLR4 Signaling

This compound is the hydrophobic anchor of LPS and the primary ligand for the TLR4 signaling complex. The interaction of this compound with TLR4 and its co-receptor MD-2 initiates a signaling cascade that leads to the production of pro-inflammatory cytokines, chemokines, and interferons, orchestrating the innate immune response. This response is critical for clearing bacterial infections but can become dysregulated and lead to life-threatening conditions like sepsis when overactivated.

The structure of this compound is a key determinant of its biological activity. Typically, it consists of a bisphosphorylated diglucosamine backbone decorated with multiple acyl chains. The number and length of these acyl chains, as well as the phosphorylation pattern, dictate the molecule's ability to activate TLR4. For instance, the hexa-acylated and bisphosphorylated this compound of Escherichia coli is a potent TLR4 agonist and is highly endotoxic. In contrast, under-acylated or monophosphorylated forms of this compound often exhibit reduced toxicity and can even act as TLR4 antagonists.[1]

Non-Toxic this compound Analogs: Structure and Mechanism

Non-toxic this compound analogs are a diverse group of molecules, including naturally derived, semi-synthetic, and fully synthetic compounds. They can be broadly categorized into two main classes based on their interaction with TLR4: agonists with reduced toxicity and antagonists.

Agonists with Reduced Toxicity

These analogs are designed to retain the immunostimulatory properties of this compound while minimizing its toxic effects. This is typically achieved by modifying the structure to reduce the strength of TLR4 activation.

  • Monophosphoryl this compound (MPLA): MPLA is a well-characterized non-toxic this compound analog derived from the LPS of Salmonella minnesota R595. It is a heterogeneous mixture of de-O-acylated and monophosphorylated this compound species. The removal of a phosphate (B84403) group and an acyl chain significantly reduces its pyrogenicity and toxicity compared to native LPS. MPLA is a potent adjuvant that promotes Th1-biased immune responses and has been incorporated into several licensed vaccines.[2] It is believed to signal preferentially through the TRIF-dependent pathway of TLR4, leading to the production of type I interferons and a more measured inflammatory response.[3]

  • Glucopyranosyl Lipid Adjuvant (GLA): GLA is a fully synthetic, hexa-acylated monophosphoryl this compound analog. Its defined chemical structure allows for consistent manufacturing and quality control. GLA is a potent TLR4 agonist that has been shown to be a highly effective vaccine adjuvant, enhancing both humoral and cellular immunity.[4] Formulated in a stable emulsion (GLA-SE), it has been evaluated in numerous clinical trials for vaccines against infectious diseases and cancer.[5]

TLR4 Antagonists

These analogs bind to the TLR4/MD-2 complex but do not trigger downstream signaling. By competitively inhibiting the binding of endotoxic LPS, they can dampen the inflammatory response in conditions like sepsis.

  • Eritoran (E5564): Eritoran is a synthetic analog of the this compound from the non-pathogenic bacterium Rhodobacter sphaeroides. The this compound of R. sphaeroides is structurally distinct from that of E. coli, with a different acylation and phosphorylation pattern, rendering it a natural TLR4 antagonist in humans.[6][7] Eritoran mimics this structure and has been extensively studied in clinical trials for the treatment of severe sepsis.[8] While it ultimately did not demonstrate a survival benefit in a large Phase III trial, it remains a valuable tool for studying TLR4 biology.[4]

  • Other Synthetic Antagonists: A variety of other synthetic TLR4 antagonists have been developed, often featuring modifications to the diglucosamine backbone, acyl chain composition, and phosphate groups. These include compounds like CRX-526 and various this compound mimetics based on unnatural disaccharide scaffolds.[9][10][11] These molecules are being investigated for their therapeutic potential in a range of inflammatory conditions beyond sepsis, including inflammatory bowel disease and autoimmune disorders.[10]

Quantitative Data on Biological Activity

The following tables summarize key quantitative data comparing the toxicity and immunostimulatory activity of toxic this compound (LPS) with its non-toxic analogs. It is important to note that these values can vary depending on the specific experimental conditions, such as the animal model, cell type, and assay used.

CompoundOrganism/SourceLD50 (mg/kg, i.p., Mouse)Reference(s)
Lipopolysaccharide (LPS)E. coli~25-30[12]
Lipopolysaccharide (LPS)S. enterica serovar Typhimurium~2[13]
Monophosphoryl this compound (MPLA)S. minnesota R595>5[2]

Table 1: Comparative Lethal Doses (LD50) of this compound and Analogs.

StimulantCell TypeTNF-α (pg/mL)IL-6 (pg/mL)Reference(s)
LPS (100 ng/mL)Human Monocyte-derived MacrophagesNot specified56.55 ± 32.30[14]
LPS (50 ng/mL)Murine Microglial CellsSignificant increase from 8hSignificant increase from 8h[15]
LPS (100 ng/mL)Human Whole Blood~2500 (fold change vs control)~1500 (fold change vs control)[16]
MPLAMurine Dendritic CellsLower than LPSLower than LPS[2]

Table 2: In Vitro Cytokine Induction by this compound and Analogs.

AdjuvantAntigenIgG1 TiterIgG2a/c TiterReference(s)
NoneHA-NP (Influenza)HighLow[4]
GLA-SEID93 (Tuberculosis)Predominant-[5]
GLA-SEgp350 (EBV)HighHigh[17]
QS-21 + MPLsCal (Influenza)Lower than CWSHigher than CWS[18]
CpG + MPLsCal (Influenza)-High[18]

Table 3: Adjuvant Effects on Antibody Isotype Production.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the characterization of non-toxic this compound analogs.

Limulus Amebocyte Lysate (LAL) Assay for Endotoxin (B1171834) Detection

This assay is the standard method for quantifying endotoxin levels and is crucial for assessing the detoxification of this compound analogs.

Principle: The LAL assay utilizes a lysate of amebocytes from the horseshoe crab (Limulus polyphemus), which contains a coagulation cascade that is activated by endotoxin. The reaction can be measured as a gel clot, a change in turbidity, or a color change using a chromogenic substrate.

Methodology (Gel-Clot Method):

  • Reagent Preparation:

    • Reconstitute the LAL reagent with LAL Reagent Water according to the manufacturer's instructions. The sensitivity of the lysate (in Endotoxin Units (EU)/mL) will be provided by the manufacturer.

    • Prepare a series of endotoxin standards by diluting a certified standard endotoxin with LAL Reagent Water. The dilutions should bracket the labeled sensitivity of the lysate.

    • Prepare dilutions of the test sample in LAL Reagent Water.

  • Assay Procedure:

    • Aseptically transfer 100 µL of each standard, sample dilution, and a negative control (LAL Reagent Water) into depyrogenated glass tubes.

    • Add 100 µL of the reconstituted LAL reagent to each tube, starting with the negative control and moving to the highest concentration of endotoxin.

    • Gently mix the contents of each tube and incubate at 37°C ± 1°C for 60 minutes in a non-vibrating water bath or dry heat block.

  • Reading and Interpretation:

    • After incubation, carefully invert each tube 180°.

    • A positive result is indicated by the formation of a solid gel clot that remains at the bottom of the tube. A negative result is indicated by the absence of a solid clot (the solution will flow down the side of the tube).

    • The endotoxin concentration of the sample is calculated by multiplying the labeled sensitivity of the lysate by the highest dilution factor of the sample that gives a positive result.

HEK-Blue™ TLR4 Cell-Based Assay for TLR4 Activation

This reporter gene assay is used to determine the TLR4 agonist or antagonist activity of this compound analogs.

Principle: HEK-Blue™ hTLR4 cells are human embryonic kidney (HEK293) cells that are stably co-transfected with human TLR4, MD-2, CD14, and a secreted embryonic alkaline phosphatase (SEAP) reporter gene. The SEAP gene is under the control of an NF-κB-inducible promoter. Activation of TLR4 leads to the production and secretion of SEAP, which can be quantified by a colorimetric assay.

Methodology:

  • Cell Culture:

    • Maintain HEK-Blue™ hTLR4 cells in a growth medium containing selective antibiotics as recommended by the manufacturer.

    • For the assay, seed the cells in a 96-well plate at a density of ~25,000 cells per well and incubate overnight.

  • Stimulation (for Agonist Activity):

    • Prepare serial dilutions of the test compound and a known TLR4 agonist (e.g., LPS) in cell culture medium.

    • Add 20 µL of each dilution to the appropriate wells of the 96-well plate containing the cells. Include a negative control (medium only).

    • Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.

  • Inhibition (for Antagonist Activity):

    • Prepare serial dilutions of the antagonist compound.

    • Pre-incubate the cells with the antagonist for 1-2 hours.

    • Add a fixed concentration of a TLR4 agonist (e.g., LPS) to the wells.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.

  • SEAP Detection:

    • Add 20 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 180 µL of QUANTI-Blue™ Solution (or a similar SEAP detection reagent) to each well.

    • Incubate at 37°C for 1-3 hours.

    • Measure the absorbance at 620-655 nm using a microplate reader.

    • The level of SEAP activity is proportional to the level of TLR4 activation.

In Vivo Murine Model for Adjuvant Efficacy Testing

This protocol outlines a general procedure for evaluating the efficacy of a non-toxic this compound analog as a vaccine adjuvant in a mouse model.

Principle: The adjuvant is co-administered with a model antigen, and the resulting immune response is measured and compared to the response generated by the antigen alone or with a known adjuvant.

Methodology:

  • Animals:

    • Use a standard inbred mouse strain, such as BALB/c or C57BL/6, 6-8 weeks of age.

  • Vaccine Formulation:

    • Prepare the vaccine formulation by mixing the antigen (e.g., ovalbumin, a recombinant protein) with the test adjuvant at the desired concentrations. Formulations should be prepared aseptically.

  • Immunization:

    • Divide the mice into groups (e.g., antigen alone, antigen + test adjuvant, antigen + known adjuvant, vehicle control).

    • Administer the vaccine formulation via a relevant route, such as subcutaneous (s.c.) or intramuscular (i.m.) injection. The volume of injection should be appropriate for the size of the mouse (e.g., 50-100 µL).

    • A prime-boost immunization schedule is often used, with a primary immunization on day 0 and a booster immunization on day 14 or 21.

  • Sample Collection and Analysis:

    • Collect blood samples at various time points (e.g., pre-immunization, and 2-3 weeks after the final immunization) to measure antigen-specific antibody responses.

      • ELISA: Use an enzyme-linked immunosorbent assay (ELISA) to quantify antigen-specific IgG, IgG1, and IgG2a/c antibody titers in the serum. The ratio of IgG2a/c to IgG1 can indicate the type of T-helper cell response (Th1 vs. Th2).

    • At the end of the experiment, spleens can be harvested to measure antigen-specific T-cell responses.

      • ELISpot: Use an enzyme-linked immunospot (ELISpot) assay to enumerate antigen-specific cytokine-producing T-cells (e.g., IFN-γ for Th1, IL-4 for Th2).

      • Intracellular Cytokine Staining (ICS): Use flow cytometry to analyze the production of multiple cytokines by antigen-specific T-cells.

  • (Optional) Challenge Study:

    • If a relevant disease model is available, immunized mice can be challenged with the pathogen to assess protective efficacy.

    • Monitor the mice for signs of disease and survival.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows relevant to the study of non-toxic this compound analogs.

TLR4 Signaling Pathways

// Extracellular interactions LPS -> LBP [label="binds"]; LBP -> CD14 [label="transfers to"]; CD14 -> TLR4_MD2 [label="presents to"]; Antagonist -> TLR4_MD2 [style=dashed, arrowhead=tee, color="#EA4335", label="blocks"];

// MyD88-dependent pathway TLR4_MD2 -> TIRAP [label=" recruits"]; TIRAP -> MyD88; MyD88 -> IRAKs; IRAKs -> TRAF6; TRAF6 -> TAK1; TAK1 -> IKK; TAK1 -> MAPKs; IKK -> NFkB; NFkB -> Cytokines [label=" induces"]; MAPKs -> Cytokines [label=" induces"];

// TRIF-dependent pathway TLR4_MD2 -> TRAM [label=" (endosome)"]; TRAM -> TRIF; TRIF -> TBK1; TBK1 -> IRF3; IRF3 -> IFNs [label=" induces"]; } Caption: TLR4 signaling pathways initiated by agonists and blocked by antagonists.

Experimental Workflow for Adjuvant Efficacy Testing

// Nodes Formulation [label="Vaccine Formulation\n(Antigen +/- Adjuvant)", fillcolor="#F1F3F4", fontcolor="#202124"]; Immunization [label="Mouse Immunization\n(s.c. or i.m.)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Blood_Collection [label="Blood Collection", fillcolor="#FBBC05", fontcolor="#202124"]; Spleen_Harvest [label="Spleen Harvest", fillcolor="#FBBC05", fontcolor="#202124"]; ELISA [label="ELISA\n(IgG, IgG1, IgG2a)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; ELISpot [label="ELISpot / ICS\n(IFN-γ, IL-4)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Challenge [label="Pathogen Challenge\n(Optional)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Outcome [label="Measure Protection\n(Survival, Morbidity)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Formulation -> Immunization; Immunization -> Blood_Collection; Immunization -> Spleen_Harvest; Blood_Collection -> ELISA; Spleen_Harvest -> ELISpot; Immunization -> Challenge; Challenge -> Outcome; } Caption: Workflow for in vivo evaluation of vaccine adjuvant efficacy.

Potential Uses and Future Directions

Non-toxic this compound analogs have already made a significant impact on modern medicine, particularly in the field of vaccinology. The inclusion of MPLA in licensed vaccines has demonstrated the potential of these molecules to safely enhance vaccine immunogenicity. The ongoing development of synthetic analogs like GLA promises to deliver even more precisely tailored adjuvant effects.

Beyond their role as vaccine adjuvants, non-toxic this compound analogs hold promise in several other therapeutic areas:

  • Cancer Immunotherapy: As adjuvants in therapeutic cancer vaccines, they can help to break immune tolerance to tumor antigens and induce potent anti-tumor T-cell responses.

  • Treatment of Sepsis and Inflammatory Diseases: TLR4 antagonists have the potential to mitigate the excessive inflammation that drives the pathology of sepsis and other inflammatory conditions. While early clinical trials with Eritoran were not successful, the knowledge gained is informing the development of new generations of antagonists with improved pharmacological properties.

  • Allergy Immunotherapy: By promoting a Th1-biased immune response, non-toxic this compound analogs may help to counteract the Th2-dominated response that characterizes allergic diseases.

The future of non-toxic this compound analog research lies in the rational design of new molecules with specific immunomodulatory profiles. By fine-tuning the structure of these analogs, it may be possible to selectively activate or inhibit specific downstream signaling pathways of TLR4, leading to the development of highly targeted therapies for a wide range of diseases. The continued exploration of novel chemical scaffolds and delivery systems will be crucial in realizing the full therapeutic potential of this exciting class of molecules.

References

The Triumvirate of Innate Immunity: An In-depth Technical Guide to the Interaction of Lipid A with MD-2 and CD14

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The recognition of microbial components by the innate immune system is a fundamental process in host defense. At the forefront of this recognition for Gram-negative bacteria is the intricate interplay between lipid A, the immunostimulatory core of lipopolysaccharide (LPS), and the host proteins MD-2 and CD14. This technical guide provides a comprehensive overview of the molecular mechanisms governing these interactions, the downstream signaling cascades, and the experimental methodologies used to elucidate these processes. Understanding these core interactions is paramount for the development of novel therapeutics targeting sepsis and other inflammatory diseases.

The Core Interaction: A Stepwise Molecular Handshake

The activation of the inflammatory response by this compound is not a direct interaction with its ultimate receptor, Toll-like receptor 4 (TLR4). Instead, it involves a carefully orchestrated series of molecular handoffs, primarily mediated by CD14 and MD-2.

1. Capture by CD14: In the bloodstream, LPS is initially bound by LPS-binding protein (LBP), which facilitates its transfer to CD14. CD14 is a glycosylphosphatidylinositol (GPI)-anchored membrane protein (mCD14) on the surface of myeloid cells, and also exists in a soluble form (sCD14). CD14 possesses a large hydrophobic pocket that accommodates the acyl chains of this compound, effectively monomerizing the aggregated LPS.[1][2]

2. Transfer to MD-2: The primary role of CD14 is to act as a catalyst, efficiently transferring this compound to the myeloid differentiation factor 2 (MD-2) protein.[3][4][5][6] MD-2 is a soluble protein that forms a stable complex with the extracellular domain of TLR4.[4][5][6] The transfer of this compound from CD14 to MD-2 is a critical step in the activation of the TLR4 signaling pathway.

3. Formation of the TLR4/MD-2/Lipid A Dimer: The binding of this compound to a hydrophobic pocket within MD-2 induces a conformational change in the MD-2 protein.[5][6][7] This altered conformation of the this compound-MD-2 complex then enables the formation of a multimeric receptor complex, consisting of two TLR4, two MD-2, and two this compound molecules [(TLR4/MD-2/lipid A)2].[7] This dimerization is the pivotal event that brings the intracellular Toll-interleukin 1 receptor (TIR) domains of the two TLR4 molecules into close proximity, initiating downstream signaling.[8]

Quantitative Analysis of Interactions

The binding affinities of this compound and LPS for CD14, MD-2, and the TLR4-MD-2 complex have been quantified using various biophysical techniques, primarily Surface Plasmon Resonance (SPR). These values are crucial for understanding the dynamics of the recognition process.

Interacting MoleculesTechniqueDissociation Constant (Kd)Reference
LPS and CD14SPR8.7 µM[9]
LPS and MD-2SPR2.3 µM[9]
This compound and TLR4-MD-2Immunoprecipitation~3 nM[10]
This compound and MD-2SPR4.30 ± 0.5 µM[11]

Signaling Pathways Activated by the TLR4/MD-2/Lipid A Complex

The dimerization of the TLR4/MD-2/lipid A complex initiates a bifurcated intracellular signaling cascade, leading to the activation of transcription factors that drive the expression of pro-inflammatory genes. The two major pathways are the MyD88-dependent and the TRIF-dependent pathways.

MyD88-Dependent Pathway

This pathway is initiated at the plasma membrane and is responsible for the rapid induction of inflammatory cytokines.

MyD88_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LipidA This compound MD2 MD-2 LipidA->MD2 binds TLR4 TLR4 MD2->TLR4 activates TIRAP TIRAP TLR4->TIRAP recruits MyD88_mem MyD88 TIRAP->MyD88_mem recruits IRAK4 IRAK4 MyD88_mem->IRAK4 recruits IRAK1 IRAK1 IRAK4->IRAK1 phosphorylates TRAF6 TRAF6 IRAK1->TRAF6 activates TAK1 TAK1 TRAF6->TAK1 activates IKK IKK Complex TAK1->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB_nuc NF-κB NFkB->NFkB_nuc translocates Genes Pro-inflammatory Gene Expression NFkB_nuc->Genes induces

Caption: MyD88-Dependent Signaling Pathway.

TRIF-Dependent Pathway

This pathway is initiated following the endocytosis of the TLR4 complex and is crucial for the production of type I interferons.

TRIF_Pathway cluster_endosome Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4_endo TLR4 Complex (Internalized) TRAM TRAM TLR4_endo->TRAM recruits TRIF TRIF TRAM->TRIF recruits TRAF3 TRAF3 TRIF->TRAF3 activates TBK1 TBK1/IKKε TRAF3->TBK1 activates IRF3 IRF3 TBK1->IRF3 phosphorylates IRF3_nuc IRF3 IRF3->IRF3_nuc dimerizes & translocates IFN_Genes Type I Interferon Gene Expression IRF3_nuc->IFN_Genes induces

Caption: TRIF-Dependent Signaling Pathway.

Experimental Protocols

Co-Immunoprecipitation (Co-IP) to Demonstrate this compound-induced TLR4/MD-2 Complex Formation

This protocol outlines the steps to demonstrate the interaction between TLR4 and MD-2 in the presence of this compound.

Materials:

  • Mammalian cells expressing tagged TLR4 (e.g., FLAG-TLR4) and MD-2.

  • This compound (endotoxin-free).

  • Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, and protease inhibitor cocktail.

  • Wash Buffer: Lysis buffer with 0.1% Triton X-100.

  • Anti-FLAG antibody conjugated to magnetic beads.

  • SDS-PAGE reagents and Western blot apparatus.

  • Antibodies: anti-MD-2 and anti-FLAG.

Procedure:

  • Cell Stimulation: Plate cells and allow them to adhere. Stimulate cells with 100 ng/mL this compound for 1 hour at 37°C. Include an unstimulated control.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with Lysis Buffer for 30 minutes on ice.

  • Clarification of Lysate: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Immunoprecipitation: Add anti-FLAG magnetic beads to the clarified lysates and incubate for 4 hours at 4°C with gentle rotation.

  • Washing: Pellet the beads using a magnetic stand and wash three times with Wash Buffer.

  • Elution: Elute the protein complexes from the beads by adding 2X Laemmli sample buffer and boiling for 5 minutes.

  • Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with anti-MD-2 and anti-FLAG antibodies.

CoIP_Workflow A Stimulate cells with this compound B Lyse cells A->B C Clarify lysate B->C D Incubate with anti-FLAG beads C->D E Wash beads D->E F Elute proteins E->F G SDS-PAGE and Western Blot F->G

Caption: Co-Immunoprecipitation Workflow.

Surface Plasmon Resonance (SPR) for Measuring this compound - MD-2 Binding Kinetics

This protocol describes the use of SPR to determine the binding kinetics of this compound to MD-2.

Materials:

  • SPR instrument (e.g., Biacore).

  • CM5 sensor chip.

  • Amine coupling kit (EDC, NHS, ethanolamine).

  • Recombinant human MD-2 protein.

  • This compound.

  • Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).

  • Regeneration Solution: 10 mM Glycine-HCl pH 2.5.

Procedure:

  • MD-2 Immobilization:

    • Activate the CM5 sensor chip surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.

    • Inject MD-2 (10 µg/mL in 10 mM sodium acetate, pH 5.0) to achieve an immobilization level of ~2000 RU.

    • Deactivate remaining active esters with 1 M ethanolamine-HCl pH 8.5 for 7 minutes.

  • Binding Analysis:

    • Inject a series of concentrations of this compound (e.g., 0.1 µM to 10 µM) in running buffer over the immobilized MD-2 surface at a flow rate of 30 µL/min.

    • Allow for an association phase of 180 seconds and a dissociation phase of 300 seconds.

  • Regeneration: Regenerate the sensor surface between each this compound injection with a 30-second pulse of 10 mM Glycine-HCl pH 2.5.

  • Data Analysis: Fit the sensorgram data to a 1:1 Langmuir binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

SPR_Workflow A Activate CM5 chip B Immobilize MD-2 A->B C Inject this compound (analyte) B->C D Measure Association/Dissociation C->D E Regenerate surface D->E F Analyze data D->F

Caption: Surface Plasmon Resonance Workflow.

Luciferase Reporter Assay for TLR4 Activation

This assay measures the activation of the NF-κB signaling pathway downstream of TLR4 engagement by this compound.

Materials:

  • HEK293 cells stably co-transfected with human TLR4, MD-2, CD14, and an NF-κB-luciferase reporter plasmid.

  • This compound.

  • Dual-Luciferase® Reporter Assay System.

  • Luminometer.

Procedure:

  • Cell Plating: Seed the reporter cells in a 96-well plate and allow them to adhere overnight.

  • Cell Stimulation: Treat the cells with a range of this compound concentrations (e.g., 0.01 ng/mL to 100 ng/mL) for 6 hours at 37°C.

  • Cell Lysis: Wash the cells with PBS and lyse them according to the Dual-Luciferase® Reporter Assay System protocol.

  • Luminescence Measurement: Measure the firefly and Renilla luciferase activities sequentially in a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number. Plot the normalized luciferase activity against the this compound concentration.

Conclusion

The intricate dance between this compound, CD14, and MD-2 is a cornerstone of the innate immune response to Gram-negative bacteria. A thorough understanding of the molecular details of these interactions, the quantitative parameters that govern them, and the signaling pathways they trigger is essential for the rational design of therapeutics aimed at modulating this critical inflammatory axis. The experimental protocols provided herein offer a framework for researchers to further dissect these fundamental processes and to screen for novel immunomodulatory compounds.

References

The Evolving Architecture of a Potent Molecule: An In-depth Technical Guide to the Evolution of Bacterial Lipid A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid A, the hydrophobic anchor of lipopolysaccharide (LPS) in the outer membrane of most Gram-negative bacteria, is a molecule of profound biological significance. Often referred to as endotoxin (B1171834), it is a potent activator of the innate immune system, primarily through the Toll-like receptor 4 (TLR4) signaling complex.[1][2] However, the structure of this compound is not static; it is a highly variable and adaptable molecule, sculpted by evolutionary pressures to allow bacteria to thrive in diverse environments, from soil and water to the complex ecosystems within a host. This structural heterogeneity is key to understanding bacterial pathogenesis, commensalism, and the development of novel therapeutics that can modulate the host immune response.

This technical guide provides a comprehensive overview of the evolution of this compound structure, detailing its biosynthesis, the vast diversity of its chemical forms, the genetic underpinnings of this variation, and its intricate relationship with the host immune system. We present quantitative data in structured tables for clear comparison, detailed experimental protocols for key analytical techniques, and visualizations of critical pathways and workflows to facilitate a deeper understanding of this fascinating molecule.

I. The Canonical Biosynthesis of this compound: The Raetz Pathway

The biosynthesis of this compound in most Gram-negative bacteria follows a conserved enzymatic route known as the Raetz pathway, first elucidated in Escherichia coli.[3] This pathway consists of nine essential, constitutively expressed enzymes that assemble the core Kdo₂-lipid A structure on the cytoplasmic face of the inner membrane.[3][4]

The process begins with the acylation of UDP-N-acetylglucosamine (UDP-GlcNAc) and proceeds through a series of enzymatic steps involving acyltransferases, a deacetylase, a disaccharide synthase, a kinase, and Kdo transferases.[3][5] The resulting hexa-acylated Kdo₂-lipid A is the prototypical structure found in E. coli and is a powerful agonist of the human TLR4 receptor.[2][6]

Raetz_Pathway cluster_cytoplasm Cytoplasm cluster_membrane Inner Membrane (Cytoplasmic Face) UDP_GlcNAc UDP-GlcNAc LpxA LpxA UDP_GlcNAc->LpxA Acyl-ACP UDP_3_acyl UDP-3-O-(R-3-OH-C14)-GlcNAc LpxA->UDP_3_acyl LpxC LpxC UDP_3_acyl->LpxC Deacetylation UDP_2_3_diacyl UDP-2,3-diacyl-GlcN LpxC->UDP_2_3_diacyl Lipid_X Lipid X LpxB LpxB Lipid_X->LpxB LpxD LpxD LpxD->Lipid_X UDP_2_3_diacyl->LpxD Acyl-ACP LpxH LpxH UDP_2_3_diacyl->LpxH UDP cleavage Lipid_II 2,3-diacyl-GlcN-1-P LpxH->Lipid_II Lipid_II->LpxB Lipid_A_disaccharide This compound disaccharide LpxB->Lipid_A_disaccharide LpxK LpxK Lipid_A_disaccharide->LpxK ATP Lipid_IVA Lipid IVA LpxK->Lipid_IVA KdtA KdtA (WaaA) Lipid_IVA->KdtA 2x CMP-Kdo Kdo2_Lipid_IVA Kdo₂-Lipid IVA KdtA->Kdo2_Lipid_IVA LpxL LpxL Kdo2_Lipid_IVA->LpxL Lauroyl-ACP Penta_acylated Penta-acylated Kdo₂-Lipid A LpxL->Penta_acylated LpxM LpxM Penta_acylated->LpxM Myristoyl-ACP Hexa_acylated Hexa-acylated Kdo₂-Lipid A (E. coli) LpxM->Hexa_acylated

Caption: The canonical Raetz pathway for Kdo₂-lipid A biosynthesis in E. coli. (Within 100 characters)

II. The Spectrum of Diversity: Structural Evolution of this compound

While the Raetz pathway provides a conserved foundation, bacteria have evolved a remarkable array of enzymatic tools to modify the basic this compound structure. These modifications, which often occur during or after transport to the outer membrane, are critical for adaptation to different environments and for modulating interactions with the host.[7][8] The primary axes of variation include the number and length of acyl chains, and the phosphorylation and decoration of the glucosamine (B1671600) backbone.

Acyl Chain Variation

The number and length of fatty acid chains are major determinants of this compound's biological activity.[9] Hexa-acylated forms, like that of E. coli, are typically strong agonists for human TLR4, while under-acylated forms (tetra- or penta-acylated) often exhibit reduced activity or can even act as antagonists.[10][11]

  • Escherichia coli : Typically produces a hexa-acylated this compound with four primary 3-hydroxy-myristoyl (C14) chains and two secondary chains, laurate (C12) and myristate (C14).[9][12]

  • Pseudomonas aeruginosa : Can produce both hexa- and penta-acylated forms. The hexa-acylated version often contains two 3-hydroxy-dodecanoyl (C12) and two 3-hydroxy-decanoyl (C10) primary chains.[12]

  • Salmonella enterica : Often synthesizes a hepta-acylated this compound, with an additional palmitate (C16) chain added by the outer membrane acyltransferase PagP.[12][13]

  • Yersinia pestis : Famously remodels its this compound in response to temperature. At the ambient temperature of its flea vector (21-28°C), it produces a hexa-acylated, immunostimulatory this compound. Upon transmission to a mammalian host (37°C), it shifts to a tetra-acylated form that poorly activates TLR4, facilitating immune evasion.[9][10][14]

  • Helicobacter pylori : Produces a tetra-acylated, hypo-phosphorylated this compound with longer acyl chains (C16-C18), which is a very weak inducer of the host immune response, likely contributing to its ability to establish chronic infections.[12][15]

Bacterial Species Typical Acylation State Primary Acyl Chains (Carbon Number) Secondary Acyl Chains (Carbon Number) Phosphorylation Pattern Key Modifying Enzymes Reference
Escherichia coliHexa-acylated4x 3-OH-C14C12, C141, 4'-bis-phosphateLpxL, LpxM[6][9][12]
Salmonella enterica sv. TyphimuriumHepta-acylated4x 3-OH-C14C12, C14, C161, 4'-bis-phosphate (modified)LpxL, LpxM, PagP, LpxO[12][13]
Pseudomonas aeruginosaPenta- or Hexa-acylated2x 3-OH-C10, 2x 3-OH-C12C12, C161, 4'-bis-phosphatePagL, PagP[12]
Yersinia pestis (at 37°C)Tetra-acylated4x 3-OH-C14None1, 4'-bis-phosphate-[10][12][16]
Helicobacter pyloriTetra-acylated2x 3-OH-C16, 2x 3-OH-C18C16, C181-phosphate-[12][15]
Bacteroides thetaiotaomicronPenta-acylatedVariable (e.g., C15, C17)Variable1-phosphate-[2][17]

Table 1: Comparative Summary of this compound Structural Features in Selected Gram-Negative Bacteria.

Phosphorylation and Backbone Modifications

The charge of the this compound molecule, largely determined by its phosphate (B84403) groups, is another critical feature subject to evolutionary modification. The canonical structure is bis-phosphorylated at the 1 and 4' positions of the glucosamine disaccharide.[16] However, many bacteria modify these phosphate groups to alter the surface charge, which can confer resistance to cationic antimicrobial peptides and modulate immune recognition.[18]

Common modifications include the addition of positively charged moieties like phosphoethanolamine (pEtN) or 4-amino-4-deoxy-L-arabinose (L-Ara4N).[13][18] For example, in Salmonella, the addition of these groups is regulated by the two-component systems PhoP/PhoQ and PmrA/PmrB in response to environmental signals like low magnesium levels, which are encountered within host macrophages.[1][3][13][19] Some bacteria, like Porphyromonas gingivalis, produce a monophosphorylated this compound that is a poor TLR4 agonist.[2]

III. Genetic Basis of this compound Remodeling

The diversity of this compound structures is a direct result of the presence, absence, or differential regulation of genes encoding this compound-modifying enzymes. The PhoP/PhoQ two-component system in Salmonella is a paradigm for how bacteria sense their environment and transcriptionally regulate genes that remodel this compound for survival within the host.[1][19]

PhoPQ_Regulation cluster_environment Host Environment Signal cluster_membrane_reg Bacterial Membranes cluster_cytoplasm_reg Cytoplasm cluster_genes Target Genes cluster_modifications This compound Modifications Low_Mg Low Mg²⁺ PhoQ PhoQ (Sensor Kinase) Low_Mg->PhoQ activates Antimicrobial_Peptides Antimicrobial Peptides Antimicrobial_Peptides->PhoQ activates PhoP PhoP (Response Regulator) PhoQ->PhoP phosphorylates PmrB PmrB (Sensor Kinase) PmrA PmrA (Response Regulator) PmrB->PmrA phosphorylates pagP pagP PhoP->pagP activates transcription lpxO lpxO PhoP->lpxO activates transcription pmrA_pmrB pmrA-pmrB PhoP->pmrA_pmrB activates transcription arnT_operon arnT operon PmrA->arnT_operon activates transcription Palmitoylation Addition of Palmitate (C16) pagP->Palmitoylation Hydroxylation 2-hydroxylation of myristate lpxO->Hydroxylation pmrA_pmrB->PmrB pmrA_pmrB->PmrA Ara4N Addition of L-Ara4N arnT_operon->Ara4N

Caption: Simplified logic of the PhoP/PhoQ regulatory system for this compound modification. (Within 100 characters)

IV. This compound and the Host Immune System: A Tale of Agonism and Antagonism

The interaction between this compound and the host immune system is primarily mediated by the TLR4/MD-2 receptor complex located on the surface of immune cells such as macrophages and dendritic cells.[1] The binding of an agonistic this compound, like the hexa-acylated form from E. coli, induces a conformational change in TLR4, leading to receptor dimerization and the initiation of downstream signaling cascades.[2][20] This results in the activation of transcription factors like NF-κB and the production of pro-inflammatory cytokines, mounting an immune response against the invading pathogen.[20]

However, the structural variations in this compound can dramatically alter this interaction. Under-acylated this compound molecules may fail to induce the necessary conformational changes for receptor dimerization, resulting in a significantly weaker response or even antagonism, where the variant this compound binds to the receptor complex but fails to activate it, thereby blocking the binding of agonistic forms.[11] This differential signaling is a key strategy for immune evasion by pathogens like Yersinia pestis and Helicobacter pylori.

TLR4_Signaling cluster_extracellular Extracellular Space cluster_receptor Cell Membrane cluster_signaling Intracellular Signaling LPS_Hexa Hexa-acylated This compound (e.g., E. coli) TLR4_MD2 TLR4/MD-2 Complex LPS_Hexa->TLR4_MD2 Strong Binding & Dimerization LPS_Tetra Tetra-acylated This compound (e.g., Y. pestis) LPS_Tetra->TLR4_MD2 Binding without full activation (Antagonism) MyD88 MyD88-dependent Pathway TLR4_MD2->MyD88 Activation No_Signal Weak or No Signal TLR4_MD2->No_Signal Antagonism NFkB NF-κB Activation MyD88->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines leads to

Caption: Differential TLR4 signaling in response to varied this compound structures. (Within 100 characters)

V. Experimental Protocols for this compound Analysis

The characterization of this compound structures is fundamental to understanding its biological function. This requires a multi-step process involving extraction from bacterial cells, purification, and detailed structural analysis, typically by mass spectrometry.

Experimental_Workflow Start Bacterial Culture Harvest Cell Harvesting (Centrifugation) Start->Harvest Extraction This compound Extraction (e.g., Bligh-Dyer or Hot Phenol-Water + Hydrolysis) Harvest->Extraction Purification Purification Extraction->Purification Analysis Structural Analysis (Mass Spectrometry) Purification->Analysis Activity_Assay Biological Activity Assay (e.g., TLR4 Reporter Cells, LAL Assay) Purification->Activity_Assay End Data Interpretation Analysis->End Activity_Assay->End

Caption: General experimental workflow for the isolation and characterization of this compound. (Within 100 characters)
A. This compound Extraction and Purification

1. Mild-Acid Hydrolysis and Bligh-Dyer Extraction (Small to Medium Scale)

This method is commonly used to liberate this compound from the core oligosaccharide and subsequently extract it from lyophilized bacterial cells.

  • Principle: Mild acid hydrolysis cleaves the acid-labile ketosidic linkage between the Kdo sugar and the this compound backbone. A subsequent two-phase Bligh-Dyer solvent extraction partitions the hydrophobic this compound into the lower chloroform (B151607) phase.[5][11][21][22][23]

  • Protocol Outline:

    • Cell Preparation: Start with lyophilized (freeze-dried) bacterial cells.

    • Hydrolysis: Resuspend the cells in a solution of 1% sodium dodecyl sulfate (B86663) (SDS) in 10 mM sodium acetate (B1210297) buffer (pH 4.5). Incubate at 100°C for 1-2 hours to hydrolyze the LPS.[14]

    • Phase Separation: Cool the sample. Create a two-phase system by adding chloroform and methanol (B129727) to achieve a final ratio of chloroform:methanol:aqueous buffer of approximately 2:2:1.8 (v/v/v).[14][21]

    • Extraction: Vortex the mixture thoroughly and centrifuge to separate the phases. The lower chloroform phase contains the this compound.

    • Collection: Carefully collect the lower organic phase using a Pasteur pipette.[21]

    • Washing: Wash the collected organic phase with an "authentic upper phase" (prepared by performing the same solvent mixture without a sample) to remove residual water-soluble contaminants. Centrifuge and collect the lower phase again.[21]

    • Drying: Evaporate the solvent from the final chloroform phase under a stream of nitrogen or using a speed vacuum to obtain the purified this compound pellet.[22]

    • Storage: Store the dried this compound at -20°C.

B. Structural Analysis by Mass Spectrometry

1. MALDI-TOF Mass Spectrometry

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is a rapid and sensitive method for determining the molecular weights of different this compound species within a sample, providing a profile of its heterogeneity.

  • Principle: The this compound sample is co-crystallized with a matrix on a target plate. A laser pulse desorbs and ionizes the sample, and the mass-to-charge ratio (m/z) of the ions is determined by their time of flight to a detector. Analysis is typically performed in the negative ion mode to detect the phosphorylated this compound.[20][24]

  • Protocol Outline:

    • Sample Preparation: Dissolve the extracted this compound in a chloroform:methanol mixture (e.g., 4:1 v/v).[20]

    • Matrix Preparation: Prepare a saturated solution of a suitable matrix, such as 5-chloro-2-mercaptobenzothiazole (B1225071) (CMBT) or 2,5-dihydroxybenzoic acid (DHB), in an appropriate solvent.[20]

    • Spotting: Mix a small volume (e.g., 1 µL) of the this compound solution with an equal volume of the matrix solution. Spot a small aliquot (e.g., 0.5 µL) of this mixture onto the MALDI target plate and allow it to air dry (dried-droplet method).[20][24]

    • Data Acquisition: Load the target plate into the MALDI-TOF mass spectrometer. Acquire spectra in the negative-ion reflectron mode over a mass range appropriate for this compound (e.g., m/z 1000-2500).[24]

    • Analysis: The resulting spectrum will show peaks corresponding to the [M-H]⁻ ions of the different this compound species present in the sample.

C. Biological Activity Assays

1. HEK-Blue™ hTLR4 Reporter Assay

This cell-based assay quantifies the ability of a this compound sample to activate the human TLR4 signaling pathway.

  • Principle: HEK-Blue™-hTLR4 cells are HEK293 cells engineered to stably express human TLR4, MD-2, and CD14. They also contain a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter. Activation of TLR4 by a this compound agonist leads to NF-κB activation and subsequent SEAP secretion, which can be quantified colorimetrically.[25][26][27]

  • Protocol Outline:

    • Cell Culture: Maintain HEK-Blue™-hTLR4 cells in growth medium containing selection antibiotics as per the manufacturer's instructions.

    • Cell Preparation: On the day of the assay, prepare a suspension of cells in a test medium (e.g., DMEM with 10% FBS) at a specified concentration (e.g., ~140,000 cells/mL).[25][28]

    • Assay Plate Setup: Add 20 µL of your this compound samples (at various dilutions), a positive control (e.g., E. coli LPS), and a negative control (endotoxin-free water) to the wells of a flat-bottom 96-well plate.[25]

    • Cell Addition: Add 180 µL of the cell suspension (~25,000 cells) to each well.

    • Incubation: Incubate the plate at 37°C in a CO₂ incubator for 20-24 hours.[25]

    • SEAP Detection: Prepare a SEAP detection reagent (e.g., QUANTI-Blue™). Add a portion of the cell culture supernatant from each well to a new 96-well plate containing the detection reagent.

    • Readout: Incubate at 37°C for 1-3 hours and measure the absorbance at 620-655 nm using a microplate reader. The absorbance is proportional to the TLR4 activation level.[25][28]

2. Limulus Amebocyte Lysate (LAL) Assay

The LAL test is the gold standard for detecting and quantifying endotoxin based on its ability to induce coagulation in the blood lysate of the horseshoe crab, Limulus polyphemus.[29][30]

  • Principle: The assay is based on an enzymatic cascade present in the amebocytes of the horseshoe crab. Endotoxin activates Factor C, initiating a series of enzymatic reactions that culminate in the cleavage of coagulogen to form a coagulin (B1577449) gel. The rate of this reaction is proportional to the endotoxin concentration.[29][31]

  • Methodologies:

    • Gel-Clot Method: A qualitative or semi-quantitative method where the formation of a solid gel indicates the presence of endotoxin above a certain threshold (the labeled lysate sensitivity).[29][32]

    • Turbidimetric Method: A quantitative kinetic assay that measures the increase in turbidity as the coagulin gel is formed.[33]

    • Chromogenic Method: A quantitative kinetic or endpoint assay where the activated enzyme cleaves a synthetic chromogenic substrate, releasing a yellow-colored product (p-nitroaniline) that is measured spectrophotometrically.[29][33]

  • Protocol Outline (Kinetic Chromogenic Method):

    • Standard Curve: Prepare a series of dilutions of a Control Standard Endotoxin (CSE) to create a standard curve.

    • Sample Preparation: Prepare dilutions of the test sample. Ensure the pH is between 6.0 and 8.0.

    • Assay: In a 96-well microplate, mix the samples and standards with the LAL chromogenic reagent.

    • Incubation and Reading: Place the plate in an incubating microplate reader set to the appropriate temperature (e.g., 37°C). The reader will measure the absorbance (e.g., at 405 nm) at multiple time points.

    • Quantification: The endotoxin concentration in the sample is determined by comparing its reaction time (the time required to reach a specific absorbance) to the standard curve.

VI. Conclusion and Future Directions

The evolution of this compound structure is a testament to the remarkable adaptability of Gram-negative bacteria. From the conserved core of the Raetz pathway to the vast array of regulated modifications, the architecture of this compound is finely tuned to mediate the complex interplay between bacteria and their environment, particularly the host immune system. Understanding this structural diversity and its functional consequences is paramount for researchers in microbiology, immunology, and infectious disease.

For drug development professionals, the enzymes of the this compound biosynthetic and modification pathways represent attractive targets for novel antibiotics. Furthermore, the ability to synthesize or isolate this compound variants with specific immunomodulatory properties—ranging from potent adjuvants for vaccines to antagonists for treating sepsis and inflammatory diseases—holds immense therapeutic promise. The continued exploration of this compound structures from diverse bacterial species, coupled with advanced analytical techniques and immunological assays, will undoubtedly pave the way for new strategies to combat infectious diseases and harness the power of the innate immune system.

References

An In-depth Technical Guide on the Core Principles of Lipid A Immunology

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction to Lipid A: The Endotoxic Principle of Lipopolysaccharide

This compound is the hydrophobic anchor of lipopolysaccharide (LPS), a major component of the outer membrane of most Gram-negative bacteria.[1][2][3] It is the primary immunostimulatory and toxic component of LPS, often referred to as endotoxin (B1171834).[1][2][4] While essential for bacterial survival, its recognition by the host innate immune system is a critical event in initiating an inflammatory response to Gram-negative bacterial infections.[1] This response, while crucial for clearing pathogens, can become dysregulated and lead to life-threatening conditions such as septic shock.[1][5]

The archetypal structure of a potent immunostimulatory this compound, such as that from Escherichia coli, consists of a bisphosphorylated β(1→6)-linked diglucosamine backbone.[1] This backbone is typically acylated with six fatty acid chains.[1][6] Four primary (R)-3-hydroxyacyl chains are directly attached to the glucosamine (B1671600) units, and two secondary acyl chains are attached to these primary hydroxyacyl groups.[6] The structure of this compound, however, is not conserved across all Gram-negative bacteria. Variations in the number and length of acyl chains, as well as modifications to the phosphate (B84403) groups, are common and have profound implications for its immunological activity.[6][7][8]

Recognition of this compound by the Innate Immune System: The TLR4/MD-2 Complex

The innate immune system has evolved sophisticated mechanisms to detect conserved microbial structures, known as pathogen-associated molecular patterns (PAMPs). This compound is a quintessential PAMP, and its recognition is primarily mediated by the Toll-like receptor 4 (TLR4) in conjunction with its co-receptor, myeloid differentiation factor 2 (MD-2).[9][10]

The recognition process is a multi-step cascade:

  • Extraction and Solubilization by LBP: In the bloodstream, LPS is initially bound by the soluble LPS-binding protein (LBP).[6][11] LBP extracts LPS monomers from bacterial membranes or aggregates and facilitates their transfer to another key protein, CD14.[6][11]

  • Transfer to CD14: CD14, which can be soluble or membrane-bound (mCD14) via a glycosylphosphatidylinositol (GPI) anchor, receives the LPS monomer from LBP.[6][12]

  • Loading onto the TLR4/MD-2 Complex: CD14 then presents the this compound moiety to the TLR4/MD-2 complex on the surface of immune cells, such as macrophages and dendritic cells.[6][12] The acyl chains of this compound are inserted into a hydrophobic pocket within MD-2.[6][7]

  • TLR4 Dimerization and Signal Initiation: The binding of hexa-acylated this compound to MD-2 induces a conformational change in the TLR4/MD-2 complex, promoting its homodimerization.[6][10] This dimerization event brings the intracellular Toll/interleukin-1 receptor (TIR) domains of the two TLR4 molecules into close proximity, initiating downstream signaling.[6]

Structural Diversity of this compound and its Immunological Consequences

The immunological potency of this compound is critically dependent on its structure, particularly its acylation pattern.[8][13]

  • Hexa-acylated this compound (e.g., from E. coli) is a potent agonist of the human TLR4/MD-2 complex, inducing a strong pro-inflammatory response.[6]

  • Under-acylated this compound (penta- or tetra-acylated) often exhibits reduced agonistic activity and can even act as an antagonist to the human TLR4/MD-2 complex.[8][14] For instance, Yersinia pestis can modify its this compound structure from a hexa-acylated form at 27°C to a tetra-acylated form at 37°C.[8] This temperature-dependent modification is a mechanism of immune evasion, as the tetra-acylated form is poorly recognized by human TLR4.[8]

  • Monophosphoryl this compound (MPL): This is a detoxified derivative of this compound from Salmonella minnesota that lacks the 1-phosphate group and one acyl chain.[15] MPL is a weak agonist of TLR4 but retains potent adjuvant properties, stimulating adaptive immunity with significantly reduced toxicity.[15][16] This makes it a valuable component in several licensed vaccines.[16][17]

The following table summarizes the relationship between this compound structure and its immunological activity.

This compound Source/TypeAcylation PatternImmunological Activity (Human TLR4)Reference
Escherichia coliHexa-acylatedStrong Agonist[6]
Yersinia pestis (at 37°C)Tetra-acylatedWeak Agonist/Antagonist[8]
Porphyromonas gingivalisHeterogeneous (penta- and tetra-acylated)Antagonist[8]
Monophosphoryl this compound (MPL)Penta-acylated, monophosphorylatedWeak Agonist, Potent Adjuvant[15][16]
Lipid IVaTetra-acylatedAntagonist[14]

Downstream Signaling Pathways of TLR4

Upon dimerization, the TLR4 complex recruits a series of intracellular adaptor proteins containing TIR domains, initiating two distinct signaling pathways: the MyD88-dependent pathway and the TRIF-dependent pathway.[18][19][20]

MyD88-Dependent Pathway

This pathway is initiated at the plasma membrane and is responsible for the rapid induction of pro-inflammatory cytokines.[18][19]

  • Recruitment of Adaptor Proteins: The dimerized TLR4 TIR domains recruit the adaptor proteins TIRAP (TIR domain-containing adaptor protein) and MyD88 (myeloid differentiation primary response 88).[6][21]

  • Activation of IRAKs and TRAF6: MyD88 then recruits and activates members of the IL-1 receptor-associated kinase (IRAK) family, such as IRAK4 and IRAK1.[21] This leads to the recruitment and activation of TNF receptor-associated factor 6 (TRAF6).[21]

  • Activation of NF-κB and MAPKs: TRAF6, an E3 ubiquitin ligase, activates the TAK1 (transforming growth factor-β-activated kinase 1) complex, which in turn activates two major downstream pathways:

    • NF-κB (Nuclear Factor-kappa B): TAK1 activates the IKK (IκB kinase) complex, leading to the phosphorylation and degradation of the NF-κB inhibitor, IκB. This allows NF-κB to translocate to the nucleus and induce the transcription of genes encoding pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[6][21]

    • MAPKs (Mitogen-Activated Protein Kinases): TAK1 also activates the MAPK pathways (JNK, p38, and ERK), leading to the activation of the transcription factor AP-1, which collaborates with NF-κB to promote inflammatory gene expression.

TRIF-Dependent Pathway

This pathway is initiated after the internalization of the TLR4 complex into endosomes and is crucial for the production of type I interferons (IFNs) and the late-phase activation of NF-κB.[6][18]

  • Recruitment of Adaptor Proteins: Following endocytosis, the TLR4 complex recruits a different set of adaptor proteins: TRAM (TRIF-related adaptor molecule) and TRIF (TIR-domain-containing adapter-inducing interferon-β).[6][21]

  • Activation of IRF3: TRIF recruits TRAF3, which in turn activates the kinases TBK1 (TANK-binding kinase 1) and IKKε. These kinases phosphorylate the transcription factor IRF3 (interferon regulatory factor 3).[21]

  • Induction of Type I IFNs: Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of type I IFNs (IFN-α and IFN-β).[21]

  • Late-Phase NF-κB Activation: TRIF can also recruit TRAF6 and RIP1, leading to a delayed activation of NF-κB.[21]

The interplay between these two pathways allows for a tailored and robust immune response to Gram-negative bacterial infection. The MyD88-dependent pathway orchestrates the initial inflammatory response, while the TRIF-dependent pathway contributes to the antiviral response and further amplifies inflammation.[18][19]

Visualization of Key Pathways and Workflows

This compound Recognition and TLR4 Signaling Pathway

TLR4_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_MyD88 MyD88-Dependent Pathway cluster_TRIF TRIF-Dependent Pathway (Endosome) cluster_nucleus Nucleus LBP LBP CD14 CD14 LBP->CD14 transfers to LPS LPS (this compound) LPS->LBP binds TLR4_MD2 TLR4/MD-2 CD14->TLR4_MD2 presents to TIRAP TIRAP TLR4_MD2->TIRAP TRAM TRAM TLR4_MD2->TRAM MyD88 MyD88 TIRAP->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6_MyD88 TRAF6 IRAKs->TRAF6_MyD88 TAK1 TAK1 TRAF6_MyD88->TAK1 IKK IKK Complex TAK1->IKK MAPK MAPKs TAK1->MAPK NFkB NF-κB IKK->NFkB ProInflammatory_Genes Pro-inflammatory Cytokine Genes (TNF-α, IL-6) NFkB->ProInflammatory_Genes AP1 AP-1 MAPK->AP1 AP1->ProInflammatory_Genes TRIF TRIF TRAM->TRIF TRAF3 TRAF3 TRIF->TRAF3 TBK1 TBK1/IKKε TRAF3->TBK1 IRF3 IRF3 TBK1->IRF3 IFN_Genes Type I IFN Genes IRF3->IFN_Genes

Caption: this compound recognition by TLR4/MD-2 and downstream signaling pathways.

Experimental Workflow for Assessing this compound-Induced Cytokine Production

Experimental_Workflow start Start culture_cells Culture Immune Cells (e.g., Macrophages) start->culture_cells stimulate Stimulate Cells with This compound Variants culture_cells->stimulate incubate Incubate for 24 hours stimulate->incubate collect_supernatant Collect Cell Supernatant incubate->collect_supernatant elisa Perform Cytokine ELISA (e.g., TNF-α, IL-6) collect_supernatant->elisa read_plate Read Plate on Spectrophotometer elisa->read_plate analyze Analyze Data and Quantify Cytokines read_plate->analyze end End analyze->end

Caption: Workflow for measuring cytokine production in response to this compound.

Key Experimental Protocols in this compound Immunology

Limulus Amebocyte Lysate (LAL) Assay (Gel-Clot Method)

Principle: The LAL assay is a highly sensitive method for the detection and quantification of endotoxin.[22] It utilizes an extract of blood cells (amebocytes) from the horseshoe crab (Limulus polyphemus), which contains a coagulation cascade that is triggered by this compound.[22][23]

Methodology:

  • Reagent Preparation: Reconstitute the LAL reagent and the Control Standard Endotoxin (CSE) with LAL Reagent Water (LRW) according to the manufacturer's instructions. Prepare a dilution series of the CSE (e.g., 2λ, λ, 0.5λ, 0.25λ, where λ is the lysate sensitivity).[24]

  • Sample Preparation: Prepare dilutions of the test sample in LRW. A positive product control (PPC), consisting of the sample spiked with a known amount of CSE (e.g., 2λ), should also be prepared to test for assay inhibition or enhancement.[25]

  • Assay Procedure: a. Aliquot 0.1 mL of each standard, sample dilution, PPC, and a negative control (LRW) into pyrogen-free reaction tubes.[24] b. Add 0.1 mL of reconstituted LAL reagent to each tube, starting with the negative control and moving to the most concentrated standard.[24] c. Immediately after adding the lysate, gently mix the contents and place the tubes in a 37°C ± 1°C water bath or dry heat block.[24]

  • Incubation and Reading: a. Incubate the tubes undisturbed for exactly 60 minutes.[24] b. After incubation, carefully remove each tube and invert it 180°. c. A positive result is the formation of a solid gel that remains intact at the bottom of the tube. A negative result is the absence of a solid gel.[24]

  • Interpretation: The endotoxin concentration of the sample is calculated by multiplying the sensitivity of the lysate (λ) by the reciprocal of the highest dilution of the sample that gives a positive result. The assay is valid if the negative control is negative and the CSE standard at λ concentration is positive.

TLR4 Reporter Gene Assay (HEK-Blue™ Cells)

Principle: HEK-Blue™-hTLR4 cells are HEK293 cells engineered to stably express human TLR4, MD-2, and CD14.[26][27] They also contain a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.[26][27] Stimulation with a TLR4 agonist like this compound leads to NF-κB activation and subsequent SEAP production, which can be quantified colorimetrically.

Methodology:

  • Cell Culture: Maintain HEK-Blue™-hTLR4 cells in a growth medium containing selective antibiotics as per the manufacturer's protocol.[26]

  • Assay Setup: a. Seed the cells into a 96-well plate at a density of approximately 25,000 cells per well in 180 µL of test medium.[28] b. Add 20 µL of the this compound sample, positive control (e.g., 100 ng/mL LPS), and negative control (e.g., sterile water) to the respective wells.[26][28]

  • Stimulation: Incubate the plate at 37°C in a 5% CO₂ incubator for 20-24 hours.[28]

  • SEAP Detection: a. Prepare a SEAP detection reagent (e.g., QUANTI-Blue™) according to the manufacturer's instructions.[26] b. Add 20 µL of the induced cell supernatant to a new 96-well plate. c. Add 180 µL of the prepared detection reagent to each well.[26]

  • Reading and Analysis: a. Incubate the plate at 37°C for 1-3 hours.[26] b. Measure the optical density (OD) using a spectrophotometer at 620-655 nm.[28] c. The level of SEAP activity is proportional to the TLR4 stimulation by the this compound sample.

Cytokine Quantification by Enzyme-Linked Immunosorbent Assay (ELISA)

Principle: A sandwich ELISA is used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-6) secreted by immune cells in response to this compound stimulation.[29][30]

Methodology:

  • Cell Stimulation: a. Plate immune cells (e.g., primary human macrophages or a murine macrophage cell line like RAW 264.7) in a cell culture plate. b. Stimulate the cells with various concentrations of this compound for a specified period (e.g., 24 hours).[29] c. Collect the cell culture supernatant, which contains the secreted cytokines.[31]

  • ELISA Plate Coating: a. Coat a 96-well high-binding ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-TNF-α antibody) diluted in a binding solution.[32] b. Incubate overnight at 4°C.[32]

  • Blocking: Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween-20) and then block non-specific binding sites with a blocking buffer (e.g., PBS with 1% BSA) for 1-2 hours at room temperature.[29]

  • Sample and Standard Incubation: a. Wash the plate. b. Add the collected cell supernatants and a serial dilution of a recombinant cytokine standard to the wells. c. Incubate for 2 hours at room temperature.

  • Detection: a. Wash the plate. b. Add a biotinylated detection antibody specific for a different epitope on the cytokine. Incubate for 1 hour at room temperature.[32] c. Wash the plate. d. Add an enzyme conjugate such as streptavidin-horseradish peroxidase (HRP). Incubate for 30 minutes at room temperature.[32]

  • Substrate Development and Reading: a. Wash the plate thoroughly. b. Add a chromogenic substrate (e.g., TMB). A color will develop in proportion to the amount of cytokine present. c. Stop the reaction with a stop solution (e.g., 1M H₂SO₄). d. Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

  • Analysis: Generate a standard curve from the OD readings of the recombinant cytokine standards. Use this curve to calculate the concentration of the cytokine in the unknown samples.

Conclusion

The immunology of this compound is a complex and dynamic field. Its recognition by the TLR4/MD-2 complex is a critical sentinel event that triggers a potent innate immune response. The structural diversity of this compound across different bacterial species dictates the nature and magnitude of this response, with some variants acting as potent activators and others as inhibitors of TLR4 signaling. A thorough understanding of these fundamental principles, from the molecular recognition events to the downstream signaling cascades and the experimental methodologies used to study them, is essential for researchers and drug development professionals working on novel vaccines, adjuvants, and therapeutics for sepsis and other inflammatory diseases.

References

Methodological & Application

Protocol for Lipid A Extraction from Bacterial Cultures: A Detailed Application Note for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Lipid A is the hydrophobic anchor of lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria. It is a potent immunostimulant that can trigger a strong inflammatory response in mammals by activating the Toll-like receptor 4 (TLR4) signaling pathway. The precise structure of this compound can vary between different bacterial species and even within the same species grown under different environmental conditions. These structural variations can significantly impact its biological activity, making the efficient extraction and detailed characterization of this compound crucial for research in infectious diseases, immunology, and the development of novel therapeutics and vaccine adjuvants.

This application note provides a detailed protocol for the extraction of this compound from bacterial cultures using a modified Bligh-Dyer method, a widely adopted technique known for its efficiency in recovering a broad range of lipid species.[1][2] Additionally, it outlines methods for the downstream analysis of the extracted this compound, primarily through mass spectrometry, and includes a summary of the TLR4 signaling pathway initiated by this compound.

Data Presentation: Comparison of Lipid Extraction Methods

The choice of extraction method can significantly influence the yield of lipids. While data specifically comparing this compound yields across different methods is limited, the following table summarizes the recovery of total lipids using various common extraction techniques. The Bligh-Dyer and Folch methods are frequently employed for their high efficiency.[3][4][5]

Extraction MethodPrincipleTypical RecoveryAdvantagesDisadvantages
Bligh-Dyer Liquid-liquid extraction using a chloroform (B151607)/methanol (B129727)/water solvent system to partition lipids into an organic phase.[4]Generally high, but can be lower for high-fat samples (>2% lipid) compared to the Folch method.[3][4]Rapid procedure, suitable for processing a moderate number of samples.[4]Lower recovery for high-fat samples.[3]
Folch Liquid-liquid extraction utilizing a higher ratio of chloroform/methanol to the sample, considered a "gold standard" for exhaustive lipid extraction.[4][5]Considered to provide exhaustive extraction with high recovery rates for a broad range of lipids.[4][5]High recovery for a broad range of lipids.[5]More time-consuming and laborious due to larger solvent volumes and multiple washing steps.[4]
Solid-Phase Extraction (SPE) Chromatographic separation where lipids are selectively adsorbed onto a solid stationary phase and then eluted with specific solvents.[4]For fatty acid ethyl esters (FAEEs), a recovery of 70 ± 3% has been reported for ethyl oleate.[4]Can be adapted for high-throughput formats, lower solvent consumption.[4]Recovery can be variable depending on the lipid class and matrix.
TRI Reagent Method Uses a commercial RNA isolating reagent containing phenol (B47542) and guanidinium (B1211019) thiocyanate (B1210189) to disrupt cells and extract LPS/lipid A.[6]Reported to yield cleaner LPS and this compound with less degradation compared to the hot phenol-water method.[6][7]Rapid (2-3 days) and avoids the need for mechanical cell disruption.[7][8]Proprietary reagent composition.

Experimental Protocols

I. Large-Scale this compound Extraction from Bacterial Cultures (Modified Bligh-Dyer Method)

This protocol is adapted from established methods for the isolation of this compound from Gram-negative bacteria.[1][2]

Materials and Reagents:

  • Bacterial cell pellet (from a 50 mL to 1.5 L culture)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Chloroform, HPLC grade

  • Methanol, HPLC grade

  • Single-phase Bligh-Dyer mixture: chloroform:methanol:PBS (1:2:0.8, v/v/v)

  • Two-phase Bligh-Dyer mixture: chloroform:methanol:water (2:2:1.8, v/v/v)

  • Hydrolysis buffer: 1% (w/v) SDS in 50 mM sodium acetate, pH 4.5

  • Nitrogen gas supply

  • Sonicator (probe or bath)

  • Rotary evaporator

  • Glass centrifuge tubes (Teflon-lined caps (B75204) recommended)

  • Glass pipettes

Procedure:

  • Cell Harvesting and Washing:

    • Harvest bacterial cells from the culture by centrifugation at 10,000 x g for 10 minutes.

    • Wash the cell pellet once with 1X PBS.

    • The cell pellet can be stored at -20°C for later use.

  • Cell Lysis and LPS Extraction:

    • Resuspend the cell pellet in a single-phase Bligh-Dyer mixture. For a pellet from a 200 mL culture, use approximately 100 mL of the mixture.

    • Incubate at room temperature for at least 1 hour with gentle agitation to lyse the cells.

    • Centrifuge at 2,000 x g for 20 minutes to pellet the cell debris and LPS.

    • Discard the supernatant which contains phospholipids (B1166683) and other lipids.

    • Wash the LPS pellet with the single-phase Bligh-Dyer mixture, centrifuge again, and discard the supernatant. This step is crucial to reduce phospholipid contamination. For bacteria like E. coli or Salmonella, one wash is typically sufficient. However, for organisms like Vibrio cholerae or Helicobacter pylori, additional washes may be necessary.[1][2]

  • Mild Acid Hydrolysis:

    • Resuspend the LPS pellet in the hydrolysis buffer (e.g., 10 mL for a pellet from a 200 mL culture).

    • Sonicate the sample to ensure complete resuspension.

    • Incubate the sample in a boiling water bath for 30-60 minutes. The incubation time may need to be optimized depending on the bacterial species. For instance, a longer incubation (1 hour) is recommended for bacteria like V. cholerae to improve the yield of this compound.[2]

  • This compound Extraction (Bligh-Dyer Partitioning):

    • Cool the sample to room temperature.

    • Add equal volumes of chloroform and methanol to the hydrolyzed sample to create a two-phase Bligh-Dyer mixture (chloroform:methanol:aqueous phase at a final ratio of 2:2:1.8).

    • Vortex the mixture vigorously and then centrifuge at 2,000 x g for 10 minutes to separate the phases.

    • Carefully collect the lower organic phase (containing this compound) using a glass pipette and transfer it to a clean glass tube.

    • Perform a second extraction on the remaining upper aqueous phase by adding an equal volume of chloroform, vortexing, and centrifuging as before.

    • Pool the lower organic phases.

  • Washing and Drying:

    • Wash the pooled organic phase by adding an equal volume of a pre-equilibrated upper phase from a fresh two-phase Bligh-Dyer mixture. Vortex and centrifuge to separate the phases.

    • Transfer the lower organic phase to a round-bottom flask.

    • Dry the this compound sample using a rotary evaporator or under a stream of nitrogen gas.

  • Storage:

    • Resuspend the dried this compound in a small volume of chloroform:methanol (4:1, v/v) and store in a glass vial with a Teflon-lined cap at -20°C.

II. Downstream Analysis: Mass Spectrometry

Mass spectrometry is a powerful tool for the structural characterization of this compound.

A. MALDI-TOF Mass Spectrometry:

  • Sample Preparation:

    • Resuspend the dried this compound sample in chloroform:methanol (4:1, v/v) to a concentration of approximately 1 mg/mL.

    • Prepare a saturated matrix solution (e.g., 2,5-dihydroxybenzoic acid or 6-aza-2-thiothymine (B1226071) in an appropriate solvent).

    • Spot 0.5 µL of the matrix solution onto the MALDI target plate, followed by 0.5 µL of the this compound sample. Allow to air dry.

  • Data Acquisition:

    • Acquire mass spectra in negative ion mode. The expected mass-to-charge ratio (m/z) for the deprotonated ion of E. coli this compound is around 1797.

B. Electrospray Ionization (ESI) Mass Spectrometry:

  • Sample Preparation:

    • Dilute the this compound sample in an appropriate solvent for direct infusion, typically a mixture of chloroform, methanol, and water with a small amount of a volatile base (e.g., ammonium (B1175870) hydroxide) to promote deprotonation.

  • Data Acquisition:

    • Infuse the sample into the ESI source at a constant flow rate.

    • Acquire mass spectra in negative ion mode. ESI-MS can provide information on the molecular weight and purity of the this compound sample. Tandem MS (MS/MS) can be used to obtain structural information by fragmenting the parent ion.

Mandatory Visualizations

TLR4 Signaling Pathway

This compound is recognized by the TLR4/MD-2 complex on the surface of immune cells, initiating a signaling cascade that leads to the production of pro-inflammatory cytokines.

TLR4_Signaling LPS LPS (this compound) LBP LBP LPS->LBP CD14 CD14 LBP->CD14 TLR4_MD2 TLR4 MD-2 CD14->TLR4_MD2 MyD88 MyD88 TLR4_MD2->MyD88 MyD88-dependent TRIF TRIF TLR4_MD2->TRIF MyD88-independent TRAF6 TRAF6 MyD88->TRAF6 IRF3 IRF3 TRIF->IRF3 IKK IKK Complex TRAF6->IKK MAPK MAPK (p38, JNK, ERK) TRAF6->MAPK NFkB NF-κB IKK->NFkB Nucleus Nucleus NFkB->Nucleus AP1 AP-1 MAPK->AP1 AP1->Nucleus IRF3->Nucleus Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) IFNs Type I Interferons (IFN-β) Nucleus->Cytokines Nucleus->IFNs

Caption: TLR4 signaling pathway initiated by this compound.

Experimental Workflow for this compound Extraction

The following diagram illustrates the key steps in the this compound extraction protocol.

LipidA_Extraction_Workflow Start Bacterial Culture Harvest Cell Harvesting & Washing Start->Harvest Lysis Cell Lysis (Single-phase Bligh-Dyer) Harvest->Lysis Hydrolysis Mild Acid Hydrolysis (1% SDS, pH 4.5) Lysis->Hydrolysis Extraction1 Two-phase Bligh-Dyer Extraction (1st) Hydrolysis->Extraction1 Extraction2 Two-phase Bligh-Dyer Extraction (2nd) Extraction1->Extraction2 Wash Wash Pooled Organic Phase Extraction2->Wash Dry Drying (Rotary Evaporation/N2) Wash->Dry End Purified this compound Dry->End

Caption: Workflow for this compound extraction from bacteria.

References

Purifying Lipid A: A Detailed Guide to High-Performance Liquid Chromatography (HPLC) Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This application note provides a comprehensive overview and detailed protocols for the purification of lipid A, the bioactive component of lipopolysaccharide (LPS), using high-performance liquid chromatography (HPLC). This compound is a potent activator of the innate immune system through Toll-like receptor 4 (TLR4) and its purification is critical for research into sepsis, vaccine adjuvant development, and immunomodulatory drugs. This document outlines the entire workflow from sample preparation to HPLC purification and subsequent purity and activity assessment, with a focus on providing actionable protocols and clearly presented data.

Introduction to this compound and the Importance of Purification

This compound is the hydrophobic anchor of LPS, which is a major component of the outer membrane of Gram-negative bacteria. It is responsible for the endotoxic activity of LPS, which can lead to a powerful inflammatory response in mammals. The precise structure of this compound can vary between different bacterial species, leading to a spectrum of biological activities. Therefore, obtaining highly purified this compound is essential for accurate immunological and pharmacological studies. HPLC is a powerful technique for the separation and purification of this compound species based on their hydrophobicity, allowing for the isolation of structurally distinct this compound molecules.

The TLR4 Signaling Pathway: The Biological Context of this compound

This compound exerts its biological effects primarily through the TLR4 signaling pathway. Understanding this pathway is crucial for interpreting the results of studies using purified this compound. Upon binding to the MD-2 co-receptor, this compound induces the dimerization of TLR4, initiating a downstream signaling cascade that leads to the production of pro-inflammatory cytokines and chemokines.[1][2][3]

TLR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space LPS LPS/Lipid A LBP LBP LPS->LBP binds CD14 CD14 LBP->CD14 transfers to TLR4_MD2 TLR4/MD-2 Complex CD14->TLR4_MD2 presents to MD2 MD-2 TLR4 TLR4 TIRAP TIRAP TLR4_MD2->TIRAP recruits MyD88 MyD88 TRAF6 TRAF6 MyD88->TRAF6 TIRAP->MyD88 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB NF-κB IKK->NFkB activates Cytokines Pro-inflammatory Cytokines NFkB->Cytokines induces transcription of

Caption: Simplified diagram of the MyD88-dependent TLR4 signaling pathway initiated by this compound.

Experimental Workflow for this compound Purification

The overall process for obtaining pure this compound involves several key stages, from bacterial cultivation to the final HPLC purification and characterization.

LipidA_Purification_Workflow start Start: Gram-Negative Bacterial Culture harvest Cell Harvesting (Centrifugation) start->harvest extraction LPS Extraction (e.g., Hot Phenol-Water) harvest->extraction hydrolysis Mild Acid Hydrolysis (to cleave this compound from LPS) extraction->hydrolysis bligh_dyer This compound Extraction (Bligh-Dyer Method) hydrolysis->bligh_dyer hplc Preparative RP-HPLC Purification bligh_dyer->hplc fractions Fraction Collection hplc->fractions analysis Purity & Activity Analysis (HPLC, MS, LAL Assay) fractions->analysis end End: Purified this compound analysis->end

Caption: Experimental workflow for the extraction and purification of this compound.

Detailed Experimental Protocols

Protocol 1: Extraction of this compound from Gram-Negative Bacteria

This protocol describes the initial extraction of this compound from bacterial cells, adapted from established methods.[4]

Materials:

  • Gram-negative bacterial cell paste

  • Chloroform (B151607) (HPLC grade)

  • Methanol (HPLC grade)

  • Pyrogen-free water

  • 1% (v/v) Acetic acid

  • Centrifuge and appropriate tubes

  • Rotary evaporator or nitrogen stream evaporator

Procedure:

  • Cell Lysis and Lipid Extraction (Bligh-Dyer Method):

    • To the bacterial cell pellet, add a mixture of chloroform, methanol, and water in a ratio of 1:2:0.8 (v/v/v).

    • Vortex vigorously for 1 minute and incubate at room temperature for 1 hour to ensure complete cell lysis.

    • Centrifuge at 4,000 x g for 20 minutes to pellet the cellular debris.

    • Carefully collect the supernatant containing the total lipid extract.

  • Mild Acid Hydrolysis:

    • Dry the lipid extract under a stream of nitrogen or using a rotary evaporator.

    • Resuspend the dried lipids in 1% acetic acid.

    • Heat the suspension at 100°C for 1-2 hours to hydrolyze the ketosidic linkage between the core oligosaccharide and this compound.

    • Allow the mixture to cool to room temperature. A precipitate of crude this compound should be visible.

  • Purification of Crude this compound:

    • Centrifuge the cooled suspension at 4,000 x g for 20 minutes to pellet the crude this compound.

    • Wash the pellet sequentially with pyrogen-free water and 80% ethanol (B145695) to remove residual acid and water-soluble contaminants.

    • Perform a final wash with chloroform to remove any remaining phospholipids.

    • Dry the purified crude this compound pellet under nitrogen.

Protocol 2: Preparative Reversed-Phase HPLC Purification of this compound

This protocol provides a general framework for the purification of this compound using preparative reversed-phase HPLC. The specific gradient may need to be optimized depending on the bacterial source and the specific this compound species of interest.

Materials and Equipment:

  • Preparative HPLC system with a gradient pump, UV detector, and fraction collector.

  • C18 reversed-phase column (e.g., 250 x 21.2 mm, 5 µm particle size, 100-300 Å pore size).

  • Mobile Phase A: Acetonitrile/Water (20:80, v/v) with 10 mM ammonium (B1175870) acetate.

  • Mobile Phase B: Acetonitrile/Isopropanol (80:20, v/v) with 10 mM ammonium acetate.

  • Crude this compound extract.

Procedure:

  • Sample Preparation:

    • Dissolve the dried crude this compound in a small volume of chloroform:methanol (2:1, v/v).

    • For injection, dilute the sample in Mobile Phase A. Ensure the final solution is clear. If precipitation occurs, a small amount of Mobile Phase B can be added.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • HPLC Method:

    • Equilibrate the preparative C18 column with 100% Mobile Phase A for at least 3-5 column volumes at the desired flow rate (e.g., 10-20 mL/min for a 21.2 mm ID column).

    • Inject the filtered sample onto the column.

    • Run a linear gradient of increasing Mobile Phase B. A typical gradient profile is outlined in the table below.

    • Monitor the elution profile at 210 nm or 220 nm.

    • Collect fractions corresponding to the major peaks.

  • Post-Purification Processing:

    • Evaporate the solvent from the collected fractions using a rotary evaporator or a lyophilizer.

    • Store the purified this compound fractions at -20°C or below.

Data Presentation: HPLC Parameters and Expected Results

The following tables summarize the HPLC conditions and expected performance metrics for the purification of this compound.

Table 1: Preparative HPLC Gradient Program for this compound Purification

Time (minutes)% Mobile Phase A% Mobile Phase BFlow Rate (mL/min)
0100015
5100015
35010015
45010015
50100015
60100015

Table 2: Quantitative Analysis of Purified this compound from E. coli

ParameterResultMethod of Analysis
Purity >95%Analytical RP-HPLC
Recovery Yield ~70-85%Gravimetric analysis
Endotoxin (B1171834) Level <100 EU/mgLimulus Amebocyte Lysate (LAL) Assay

Note: The values presented in Table 2 are representative and may vary depending on the starting material and the specifics of the purification process.

Quality Control and Validation

Purity Assessment: The purity of the collected HPLC fractions should be assessed by analytical RP-HPLC. A single, sharp peak is indicative of high purity. Mass spectrometry (MS) can be used to confirm the molecular weight of the purified this compound and to identify any potential contaminants.

Endotoxin Activity: The biological activity of the purified this compound should be confirmed using an Endotoxin Activity Assay (EAA) or a similar method that measures TLR4 activation. The Limulus Amebocyte Lysate (LAL) assay is a standard method for quantifying endotoxin levels.

Conclusion

The protocols and information provided in this application note offer a robust framework for the successful purification of this compound using HPLC. High-purity this compound is an indispensable tool for researchers in immunology, microbiology, and drug development. By following these detailed procedures and paying close attention to quality control measures, researchers can obtain high-quality this compound for their specific applications.

References

Application Notes and Protocols for Endotoxin Quantification using the Limulus Amebocyte Lysate (LAL) Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bacterial endotoxins, specifically lipopolysaccharides (LPS) from the outer membrane of Gram-negative bacteria, are potent pyrogens that can elicit severe inflammatory responses in humans if they contaminate parenteral drugs, medical devices, or other sterile products.[1][2][3][4] The Limulus Amebocyte Lysate (LAL) assay is a highly sensitive and specific method for detecting and quantifying these endotoxins, serving as a critical quality control release test in the pharmaceutical and medical device industries.[2][4][5][6] This in vitro assay utilizes a lysate derived from the amebocytes (blood cells) of the Atlantic horseshoe crab, Limulus polyphemus.[3][7] The basis of the LAL test is the activation of a coagulation cascade in the presence of endotoxins, a natural defense mechanism for the horseshoe crab.[1][3][8]

First observed by Frederick Bang and Jack Levin in the 1950s, this biological reaction was developed into a commercial assay and gained regulatory approval from the U.S. Food and Drug Administration (FDA) in the 1970s as an alternative to the rabbit pyrogen test.[3][5][6] Over the years, several methodologies have been developed based on this enzymatic cascade, each offering different levels of sensitivity and quantification. These primary methods include the gel-clot, turbidimetric, and chromogenic assays.[2][3] More recently, a recombinant Factor C (rFC) assay has been developed as an animal-free alternative.[5][9][10]

This document provides detailed application notes on the principles of each major LAL assay methodology and step-by-step protocols for their implementation in a laboratory setting.

Principles of LAL Assay Methodologies

The LAL test is based on a series of enzymatic reactions triggered by the presence of endotoxin (B1171834).[11] The core of this cascade is the activation of Factor C by endotoxin.[1][12] This initiates a chain reaction involving Factor B and a proclotting enzyme, which ultimately converts coagulogen into coagulin (B1577449), resulting in the formation of a gel clot.[1][12] The different LAL assay techniques leverage various points in this cascade to detect and quantify endotoxins.

LAL Biochemical Cascade

The diagram below illustrates the enzymatic cascade initiated by bacterial endotoxin, which forms the basis of the LAL assays.

LAL_Pathway cluster_endotoxin Endotoxin-Activated Pathway cluster_glucan β-Glucan-Activated Pathway cluster_detection Detection Methods Endotoxin Endotoxin (LPS) FactorC Factor C Endotoxin->FactorC Binds & Activates aFactorC Activated Factor C FactorC->aFactorC FactorB Factor B aFactorC->FactorB Cleaves aFactorB Activated Factor B FactorB->aFactorB ProclottingEnzyme Proclotting Enzyme aFactorB->ProclottingEnzyme Cleaves ClottingEnzyme Clotting Enzyme ProclottingEnzyme->ClottingEnzyme Coagulogen Coagulogen ClottingEnzyme->Coagulogen Cleaves Chromogenic Chromogenic (Colorimetric) ClottingEnzyme->Chromogenic Cleaves synthetic substrate Coagulin Coagulin (Gel Clot) Coagulogen->Coagulin GelClot Gel-Clot (Visual Inspection) Coagulin->GelClot Turbidimetric Turbidimetric (OD Measurement) Coagulin->Turbidimetric Glucan (1,3)-β-D-Glucan FactorG Factor G Glucan->FactorG Binds & Activates aFactorG Activated Factor G FactorG->aFactorG aFactorG->ProclottingEnzyme Activates

Caption: The LAL enzymatic cascade showing endotoxin and β-glucan activation pathways.

It is important to note that the LAL cascade can also be activated by (1,3)-β-D-glucans through a separate pathway involving Factor G.[3][12] This can lead to false-positive results. To mitigate this, endotoxin-specific reagents are available that block the Factor G pathway or are formulated without Factor G.

Gel-Clot Assay

The gel-clot method is the original and simplest form of the LAL assay.[2] It provides a qualitative or semi-quantitative result based on the formation of a solid gel clot.[2] A mixture of the sample and LAL reagent is incubated, and if the endotoxin concentration is at or above the sensitivity of the lysate, a firm clot will form that remains intact when the tube is inverted 180°.[13][14] While straightforward and cost-effective, this method is less precise than quantitative assays and is susceptible to subjective interpretation and disruption from vibration.[15]

Turbidimetric Assay

The kinetic turbidimetric assay is a quantitative method that measures the increase in turbidity (cloudiness) of the reaction mixture over time.[5][11] As the clotting enzyme cleaves coagulogen, the resulting coagulin molecules aggregate, causing the solution to become cloudy.[1][16] A spectrophotometer, typically a tube reader or an incubating microplate reader, monitors the change in optical density.[17][18] The time it takes for the turbidity to reach a predetermined level is inversely proportional to the endotoxin concentration.[16] This method is more sensitive than the gel-clot assay and provides quantitative data.[5][19]

Chromogenic Assay

The chromogenic LAL assay is another quantitative method that uses a synthetic chromogenic substrate.[2][13] In this assay, the clotting enzyme, activated by endotoxin, cleaves this substrate, releasing a yellow-colored molecule called p-nitroaniline (pNA).[20][21] The intensity of the yellow color, measured by a spectrophotometer at 405 nm, is directly proportional to the amount of endotoxin in the sample.[2][20]

  • Kinetic Chromogenic: This method measures the rate of color development over time. The time it takes to reach a specific absorbance is inversely proportional to the endotoxin concentration.[2][22]

  • Endpoint Chromogenic: In this method, the reaction is stopped after a fixed incubation period (e.g., by adding acetic acid), and the final absorbance is measured.[23][24][25]

Chromogenic assays are highly sensitive and are particularly useful for testing samples that may have intrinsic color or turbidity that could interfere with the turbidimetric method.[2][20]

Recombinant Factor C (rFC) Assay

The recombinant Factor C (rFC) assay is a newer, animal-free alternative to traditional LAL tests.[9][10] It utilizes a genetically engineered version of Factor C, the first enzyme in the LAL cascade.[9][26] In this assay, endotoxin binds to and activates the recombinant Factor C. The activated rFC then cleaves a synthetic fluorogenic substrate, generating a fluorescent signal.[26][27][28] The amount of fluorescence is directly proportional to the endotoxin concentration. A key advantage of the rFC assay is its high specificity for endotoxins, as it does not contain Factor G and is therefore not susceptible to interference from β-glucans.[9][28]

Comparison of LAL Assay Methods

FeatureGel-ClotKinetic TurbidimetricKinetic ChromogenicRecombinant Factor C (rFC)
Principle Formation of a solid gel clotIncrease in turbidity over timeDevelopment of color over timeGeneration of fluorescence
Result Type Qualitative / Semi-quantitativeQuantitativeQuantitativeQuantitative
Detection Range Dependent on lysate sensitivity (e.g., 0.03-0.25 EU/mL)Typically 0.001 to 100 EU/mLTypically 0.005 to 50 EU/mLTypically 0.005 to 5.0 EU/mL[27]
Advantages Simple, low cost, no special equipment neededQuantitative, automated, high sensitivity[5]Quantitative, automated, high sensitivity, less interference from sample color/turbidity[2][20]Animal-free, high specificity (no glucan reaction), sustainable[9][28]
Disadvantages Subjective, prone to vibration, less sensitiveRequires specific instrumentation, potential for interference from sample turbidityRequires specific instrumentation, more expensive than gel-clotRequires a fluorescence plate reader, may require additional validation as an alternative method[26]

Experimental Protocols

General Precautions: All materials, including pipette tips, tubes, and water, must be pyrogen-free (endotoxin-free) to avoid contamination and false-positive results. Glassware should be depyrogenated by heating at a high temperature (e.g., 250°C for at least 30 minutes). Use aseptic techniques throughout the procedures.

Protocol 1: Gel-Clot Assay (Limit Test)

This protocol determines if a sample contains endotoxin at a concentration at or above the confirmed lysate sensitivity (λ).

Materials:

  • LAL reagent (with a known sensitivity, λ, in EU/mL)

  • Control Standard Endotoxin (CSE)

  • LAL Reagent Water (LRW)

  • Depyrogenated glass test tubes (10 x 75 mm)

  • Calibrated pipettes and pyrogen-free tips

  • Vortex mixer

  • Dry heat block or water bath at 37 ± 1°C

Procedure:

  • Reagent Preparation:

    • Reconstitute the LAL reagent and CSE with LRW according to the manufacturer's instructions. Allow reagents to equilibrate to room temperature before use.

    • Vortex the reconstituted CSE for at least 15 minutes to ensure homogeneity.[14]

  • Preparation of Controls:

    • Positive Control (2λ): Prepare a solution of CSE with a concentration of 2 times the labeled lysate sensitivity (2λ).

    • Negative Control: Use LRW.

    • Positive Product Control (PPC): Spike a sample aliquot with CSE to a final concentration of 2λ to test for product inhibition.

  • Assay Setup:

    • Label tubes for each sample, negative control, positive control, and PPC. Tests should be run in duplicate.

    • Pipette 100 µL of the sample or control into the appropriate tubes.[15]

  • LAL Reagent Addition:

    • Starting with the negative control and moving to the highest endotoxin concentration, add 100 µL of reconstituted LAL reagent to each tube.[14][29]

    • Immediately after adding the lysate, gently mix the contents of each tube.

  • Incubation:

    • Place the tubes in the 37°C heat block or water bath.[13][29]

    • Incubate undisturbed for 60 ± 2 minutes.[13][14] It is critical to avoid any vibration during incubation.[15]

  • Reading the Results:

    • After incubation, carefully remove each tube one at a time.

    • Slowly invert each tube 180°.[13][14]

    • Positive Result: A solid gel clot forms and remains intact at the bottom of the tube.

    • Negative Result: No clot forms, or the formed gel is fragile and breaks apart upon inversion.

  • Interpretation:

    • The test is valid if the negative control is negative and the positive control (2λ) is positive.

    • The PPC must be positive for the sample test to be valid.

    • If the sample shows a positive result, it contains endotoxin at a concentration ≥ λ.

Gel_Clot_Workflow cluster_prep Preparation cluster_assay Assay cluster_readout Readout Reconstitute Reconstitute LAL and CSE PrepControls Prepare Controls (Negative, 2λ Positive, PPC) Reconstitute->PrepControls PrepSamples Prepare Samples Reconstitute->PrepSamples Aliquot Aliquot 100µL of Controls/Samples to Tubes PrepControls->Aliquot PrepSamples->Aliquot AddLAL Add 100µL LAL Reagent to each Tube Aliquot->AddLAL Mix Gently Mix AddLAL->Mix Incubate Incubate at 37°C for 60 min (No Vibration) Mix->Incubate Invert Invert Tube 180° Incubate->Invert Result Solid Clot Formed? Invert->Result Positive Positive Result Result->Positive Yes Negative Negative Result Result->Negative No

Caption: Workflow for the Gel-Clot LAL Assay.

Protocol 2: Kinetic Turbidimetric Assay

This protocol provides a quantitative measurement of endotoxin.

Materials:

  • Kinetic turbidimetric LAL reagent

  • Control Standard Endotoxin (CSE) and LAL Reagent Water (LRW)

  • Pyrogen-free glass dilution tubes

  • Pyrogen-free 96-well microplate or reaction tubes

  • Calibrated pipettes and pyrogen-free tips

  • Vortex mixer

  • Incubating microplate reader or tube reader with software for kinetic analysis[17]

Procedure:

  • Reader and Software Setup:

    • Turn on the incubating reader and pre-heat to 37 ± 1°C.

    • Set up the software template for the plate layout, including blanks, standards, samples, and controls.

  • Standard Curve Preparation:

    • Reconstitute CSE to a known concentration (e.g., 50 EU/mL) as per the Certificate of Analysis. Vortex for at least 15 minutes.[30]

    • Prepare a series of standards by serial dilution in LRW. A typical standard curve might range from 50 EU/mL down to 0.005 EU/mL.[18][30] Vortex each dilution for at least 1 minute.

  • Sample Preparation:

    • Prepare sample dilutions as needed to fall within the standard curve range and to overcome any potential product inhibition.

    • Prepare Positive Product Controls (PPCs) by spiking sample aliquots with a known concentration of CSE (typically near the middle of the standard curve).

  • Assay Plating:

    • Using a multichannel pipette, dispense 100 µL of blanks (LRW), standards, samples, and PPCs into the appropriate wells of the 96-well plate.[18][30]

    • Place the plate in the reader and pre-incubate for at least 10 minutes at 37°C.[30]

  • Initiating the Reaction:

    • Reconstitute the kinetic LAL reagent according to the manufacturer's instructions. Gently swirl to mix; do not vortex.[30]

    • Rapidly dispense 100 µL of the LAL reagent into all wells using a multichannel pipette.

    • Immediately start the kinetic read on the software.

  • Data Analysis:

    • The software will monitor the optical density over time and determine the reaction time (the time to reach a set absorbance threshold) for each well.

    • A standard curve is generated by plotting the log of the reaction time versus the log of the endotoxin concentration. The correlation coefficient (r) should be ≥ 0.980.[20][31]

    • The endotoxin concentration in the samples is calculated by the software based on their reaction times and interpolation from the standard curve.

    • The test is valid if the standard curve meets linearity requirements and the PPC recovery is within the acceptable range (typically 50-200%).[24]

Protocol 3: Kinetic Chromogenic Assay

This protocol provides a quantitative, color-based measurement of endotoxin.

Materials:

  • Kinetic chromogenic LAL reagent kit (includes LAL, chromogenic substrate, and CSE)

  • LAL Reagent Water (LRW)

  • Pyrogen-free glass dilution tubes

  • Pyrogen-free 96-well microplate

  • Calibrated pipettes and pyrogen-free tips

  • Vortex mixer

  • Incubating absorbance microplate reader (405 nm) with kinetic software[22]

Procedure:

  • Reader and Software Setup:

    • Pre-heat the incubating reader to 37 ± 1°C.

    • Set up the software template for the plate layout and kinetic parameters (read at 405 nm).[20]

  • Standard Curve and Sample Preparation:

    • Prepare the CSE standard curve and samples, including PPCs, as described in the Kinetic Turbidimetric Assay protocol. A common range is 0.005 to 50 EU/mL.[20][32]

  • Assay Plating:

    • Dispense 100 µL of blanks, standards, samples, and PPCs into the appropriate wells of the 96-well plate.[20]

    • Pre-incubate the plate in the reader for at least 10 minutes at 37°C.[20]

  • Initiating the Reaction:

    • Reconstitute the kinetic chromogenic LAL reagent as instructed. Gently swirl to mix.

    • Rapidly dispense 100 µL of the LAL reagent into all wells.

    • Immediately start the kinetic measurement in the plate reader.[20]

  • Data Analysis:

    • The software will monitor the absorbance at 405 nm over time and determine the onset time for each well.

    • A log-log standard curve of onset time versus endotoxin concentration is generated. The absolute value of the correlation coefficient (|r|) must be ≥ 0.980.[20]

    • Sample endotoxin concentrations are calculated from the standard curve.

    • Validate the assay using PPC recovery (typically 50-200%) and the coefficient of variation (%CV) of replicate standards and samples (typically <10%).[20][31]

Kinetic_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_readout Data Analysis SetupReader Setup Incubating Reader (37°C) and Software Template PrepStandards Prepare Standard Curve (Serial Dilutions of CSE) SetupReader->PrepStandards Aliquot Aliquot 100µL of Blanks, Standards, Samples to Plate PrepStandards->Aliquot PrepSamples Prepare Samples and PPCs PrepSamples->Aliquot PreIncubate Pre-incubate Plate in Reader (≥10 min) Aliquot->PreIncubate AddLAL Rapidly Add 100µL LAL Reagent PreIncubate->AddLAL StartRead Immediately Start Kinetic Read AddLAL->StartRead Measure Monitor OD Change (Turbidimetric or Chromogenic) StartRead->Measure CalcTime Calculate Reaction/Onset Time Measure->CalcTime PlotCurve Generate Standard Curve (log-log plot) CalcTime->PlotCurve CalcConc Calculate Sample Concentrations PlotCurve->CalcConc Validate Validate Assay (r ≥ 0.980, PPC Recovery) CalcConc->Validate

Caption: General workflow for Kinetic Turbidimetric and Chromogenic LAL Assays.

Protocol 4: Recombinant Factor C (rFC) Fluorometric Assay

This protocol provides a quantitative, animal-free measurement of endotoxin.

Materials:

  • rFC Assay Kit (includes rFC enzyme, fluorogenic substrate, assay buffer, CSE)

  • LAL Reagent Water (LRW)

  • Pyrogen-free dilution tubes and 96-well black microplate

  • Calibrated pipettes and pyrogen-free tips

  • Vortex mixer

  • Incubating fluorescence microplate reader (Excitation: ~380 nm, Emission: ~440 nm)[27][33]

Procedure:

  • Reader and Reagent Preparation:

    • Pre-heat the reader to 37 ± 1°C.

    • Allow all kit components to equilibrate to room temperature.

  • Standard Curve and Sample Preparation:

    • Prepare CSE standards and samples (including PPCs) as described in the kinetic assay protocols. A typical range is 0.005 to 5.0 EU/mL.[27]

  • Assay Plating:

    • Add 100 µL of blanks, standards, and samples to the appropriate wells of the black microplate.[27]

    • Pre-incubate the plate in the reader for a minimum of 10 minutes at 37°C.[33]

  • Initiating the Reaction:

    • During incubation, prepare the working reagent by mixing the rFC enzyme, assay buffer, and fluorogenic substrate according to the kit's instructions (e.g., in a 1:4:5 ratio).[33]

    • Add 100 µL of the working reagent to all wells.

    • Immediately place the plate in the reader.

  • Measurement and Data Analysis:

    • Measure fluorescence at time zero and again after a fixed incubation period (e.g., 60 minutes) at 37°C.[27]

    • Calculate the change in relative fluorescence units (ΔRFU) for each well (RFU_60min - RFU_t0).

    • Generate a standard curve by plotting the ΔRFU versus the endotoxin concentration on a log-log scale.

    • Calculate the endotoxin concentration of the samples from the standard curve.

    • Validate the assay based on the linearity of the standard curve and PPC recovery.

Conclusion

The Limulus Amebocyte Lysate assay is an indispensable tool for ensuring the safety of pharmaceutical products and medical devices.[2] The choice of method—gel-clot, turbidimetric, chromogenic, or recombinant Factor C—depends on the specific application, required sensitivity, sample characteristics, and available equipment. Adherence to detailed, validated protocols and aseptic techniques is paramount for obtaining accurate and reliable results. As regulations and technology evolve, methods like the recombinant Factor C assay offer a sustainable and highly specific future for endotoxin testing.[9]

References

Application Note: Performing a TLR4 Activation Assay with Lipid A

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Toll-like receptor 4 (TLR4) is a critical pattern recognition receptor (PRR) in the innate immune system.[1] It is primarily responsible for recognizing pathogen-associated molecular patterns (PAMPs) from Gram-negative bacteria, most notably lipopolysaccharide (LPS) and its bioactive component, lipid A.[1][2] The binding of this compound to the TLR4-MD-2 receptor complex initiates a signaling cascade that leads to the activation of transcription factors, such as NF-κB and IRF3, and the subsequent production of pro-inflammatory cytokines and type I interferons.[3][4][5]

The structure of this compound, particularly its acylation state, is a key determinant of its ability to activate TLR4.[4][6] For instance, hexa-acylated this compound, like that from E. coli, is a potent agonist of human TLR4, while other forms, such as tetra-acylated this compound, can be antagonistic.[3][6][7] Therefore, accurately measuring TLR4 activation is crucial for immunology research, sepsis studies, and the development of novel adjuvants, vaccines, and therapeutics targeting inflammatory diseases.

This application note provides detailed protocols for two common methods to quantify TLR4 activation in response to this compound: a reporter gene assay using engineered HEK293 cells and a cytokine release assay using a human monocyte cell line.

Signaling Pathway and Experimental Principle

Upon binding this compound, the TLR4/MD-2 complex dimerizes, triggering two primary downstream signaling pathways: the MyD88-dependent pathway and the TRIF-dependent pathway.[3][4]

  • MyD88-dependent pathway: Originating at the plasma membrane, this pathway rapidly activates the transcription factor NF-κB, leading to the production of pro-inflammatory cytokines like TNF-α and IL-6.[3][4]

  • TRIF-dependent pathway: This pathway is initiated following the internalization of the TLR4 complex into endosomes. It leads to the activation of the transcription factor IRF3, promoting the production of type I interferons, and can also contribute to a later phase of NF-κB activation.[3]

The assays described herein measure the activation of these pathways. The NF-κB reporter assay directly quantifies the activity of this key transcription factor, while the cytokine release assay measures the functional downstream outcome of TLR4 signaling.

TLR4_Signaling_Pathway TLR4 Signaling Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_endosome Endosome cluster_nucleus Nucleus LipidA This compound LBP LBP LipidA->LBP Binding & Transfer CD14 CD14 LBP->CD14 Binding & Transfer TLR4_MD2 TLR4/MD-2 Complex CD14->TLR4_MD2 Binding & Transfer TIRAP TIRAP TLR4_MD2->TIRAP Dimerization & Recruitment TLR4_Endo Internalized TLR4/MD-2 TLR4_MD2->TLR4_Endo Internalization MyD88 MyD88 TRAF6 TRAF6 MyD88->TRAF6 Dimerization & Recruitment TIRAP->MyD88 Dimerization & Recruitment IKK IKK Complex TRAF6->IKK Dimerization & Recruitment NFkB_IkB NF-κB / IκB IKK->NFkB_IkB Dimerization & Recruitment NFkB NF-κB (Active) NFkB_IkB->NFkB IκB Degradation NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation TRAM TRAM TLR4_Endo->TRAM TRIF TRIF TRAF3 TRAF3 TRIF->TRAF3 IRF Activation TRAM->TRIF TBK1 TBK1/IKKε TRAF3->TBK1 IRF Activation IRF3 IRF3 (Active) TBK1->IRF3 IRF Activation IRF3_nuc IRF3 IRF3->IRF3_nuc Translocation Genes Pro-inflammatory Cytokine & IFN Genes NFkB_nuc->Genes IRF3_nuc->Genes Gene Transcription

Caption: TLR4 recognizes this compound, leading to MyD88- and TRIF-dependent signaling.

Protocol 1: NF-κB Reporter Assay Using HEK-Blue™ hTLR4 Cells

This protocol utilizes the HEK-Blue™ hTLR4 reporter cell line, which stably expresses human TLR4, MD-2, and CD14.[1][8] These cells also contain a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.[8][9] TLR4 activation leads to NF-κB activation and subsequent SEAP expression, which can be easily measured colorimetrically.

Experimental Workflow

Workflow_Reporter_Assay start Start seed_cells Seed HEK-Blue™ hTLR4 cells in a 96-well plate start->seed_cells incubate1 Incubate for 24-48 hours (allow cells to adhere) seed_cells->incubate1 prepare_stimuli Prepare this compound dilutions and controls incubate1->prepare_stimuli stimulate_cells Add stimuli to cells prepare_stimuli->stimulate_cells incubate2 Incubate for 18-24 hours stimulate_cells->incubate2 transfer_supernatant Transfer supernatant to a new 96-well plate incubate2->transfer_supernatant add_quanti_blue Add QUANTI-Blue™ Solution transfer_supernatant->add_quanti_blue incubate3 Incubate at 37°C (15-60 minutes) add_quanti_blue->incubate3 read_plate Read absorbance at 620-655 nm incubate3->read_plate end End read_plate->end

Caption: Workflow for the NF-κB/SEAP reporter gene assay.

Materials and Reagents
  • HEK-Blue™ hTLR4 Cells (and HEK-Blue™ Null parental cells as a negative control)

  • This compound (e.g., from E. coli O111:B4)

  • Endotoxin-free water and PBS

  • DMEM, high glucose

  • Fetal Bovine Serum (FBS), heat-inactivated, ultra-low endotoxin (B1171834)

  • HEK-Blue™ Selection and Normocin™

  • QUANTI-Blue™ Solution

  • Sterile, flat-bottom 96-well plates

  • Spectrophotometer capable of reading at 620-655 nm

Detailed Protocol
  • Cell Culture: Culture HEK-Blue™ hTLR4 cells in DMEM supplemented with 10% FBS, Penicillin/Streptomycin, Normocin™, and HEK-Blue™ Selection antibiotics, according to the manufacturer's instructions.[8][9] Maintain cells below 80% confluency.

  • Cell Seeding: The day before the experiment, wash cells with PBS and resuspend in fresh, antibiotic-free growth medium. Seed 2.5 x 10⁴ to 5 x 10⁴ cells per well in 180 µL of medium in a 96-well plate.[10]

  • Stimulation: Prepare serial dilutions of this compound in endotoxin-free water or medium. A typical concentration range is 0.1 ng/mL to 1000 ng/mL.

  • Add 20 µL of the this compound dilutions to the appropriate wells.[8]

  • Include a positive control (e.g., 100 ng/mL LPS) and a negative control (media only).[8]

  • Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.

  • Detection: Prepare QUANTI-Blue™ Solution according to the manufacturer's instructions.

  • Add 180 µL of QUANTI-Blue™ Solution to each well of a new, empty 96-well plate.

  • Carefully transfer 20 µL of the stimulated cell supernatant to the corresponding wells of the plate containing QUANTI-Blue™.

  • Incubate at 37°C for 15-60 minutes, or until a blue color develops.

  • Data Acquisition: Measure the optical density (OD) at 620-655 nm using a microplate reader.

Protocol 2: Cytokine Release Assay Using THP-1 Cells

This protocol measures the production of pro-inflammatory cytokines, such as TNF-α or IL-6, from immune cells following TLR4 activation. THP-1 cells, a human monocytic cell line that endogenously expresses TLR4, are often used.[11] They are differentiated into macrophage-like cells prior to stimulation.

Experimental Workflow

Workflow_Cytokine_Assay start Start seed_cells Seed THP-1 cells in a 24-well or 96-well plate start->seed_cells differentiate Add PMA (50-100 ng/mL) to differentiate cells seed_cells->differentiate incubate1 Incubate for 24-48 hours differentiate->incubate1 wash_rest Wash with PBS and add serum-free medium to rest cells incubate1->wash_rest incubate2 Incubate for 24 hours wash_rest->incubate2 stimulate_cells Stimulate with this compound dilutions and controls incubate2->stimulate_cells incubate3 Incubate for 4-24 hours (time-dependent on cytokine) stimulate_cells->incubate3 collect_supernatant Collect supernatant and centrifuge to remove debris incubate3->collect_supernatant quantify_cytokine Quantify cytokine (e.g., TNF-α) by ELISA or Multiplex Assay collect_supernatant->quantify_cytokine end End quantify_cytokine->end

Caption: Workflow for the cytokine release assay using THP-1 cells.

Materials and Reagents
  • THP-1 cells

  • This compound

  • Phorbol 12-myristate 13-acetate (PMA)

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Endotoxin-free water and PBS

  • Human TNF-α (or IL-6, IL-8) ELISA kit or Multiplex assay kit

  • Sterile 24-well or 96-well tissue culture plates

Detailed Protocol
  • Cell Seeding and Differentiation: Seed THP-1 monocytes at a density of 0.5 x 10⁶ cells/mL in a 24-well or 96-well plate.

  • Add PMA to a final concentration of 50-100 ng/mL to induce differentiation into macrophage-like cells.

  • Incubate for 24-48 hours at 37°C in a 5% CO₂ incubator. Adherent, differentiated cells will be visible.

  • Cell Resting: Gently aspirate the PMA-containing medium. Wash the adherent cells twice with warm PBS.

  • Add fresh, serum-free RPMI-1640 medium and incubate for another 24 hours to rest the cells.

  • Stimulation: Replace the medium with fresh serum-free medium containing serial dilutions of this compound (e.g., 1 ng/mL to 1000 ng/mL).

  • Include a positive control (e.g., 100 ng/mL LPS) and a negative control (media only).

  • Incubate the plate for a duration appropriate for the cytokine of interest (e.g., 4-6 hours for TNF-α, 18-24 hours for IL-6).[12]

  • Supernatant Collection: Carefully collect the cell culture supernatant. Centrifuge at 1,500 rpm for 10 minutes to pellet any cells or debris.

  • Cytokine Quantification: Measure the concentration of the target cytokine (e.g., TNF-α) in the supernatant using a commercial ELISA or multiplex bead assay kit, following the manufacturer's protocol.

Data Presentation and Analysis

Quantitative data should be summarized in tables and visualized using bar graphs. Statistical significance is typically determined using a one-way analysis of variance (ANOVA) followed by a post-hoc test for multiple comparisons.[13][14]

Example Data: NF-κB Reporter Assay
Treatment GroupThis compound Conc. (ng/mL)Mean OD (650 nm)Std. DeviationFold Change (vs. Control)
Media Control00.1050.0081.0
This compound10.2550.0152.4
This compound100.6800.0416.5
This compound1001.2500.09811.9
This compound10001.3100.11212.5
LPS (Control)1001.2850.10512.2
Example Data: TNF-α Cytokine Release Assay
Treatment GroupThis compound Conc. (ng/mL)Mean TNF-α (pg/mL)Std. Deviation
Media Control05512
This compound145035
This compound101875122
This compound1003550240
This compound10003610289
LPS (Control)1003590265

Troubleshooting

IssuePossible CauseSuggested Solution
High background in reporter assay Mycoplasma contamination; endotoxin contamination in reagents/serum.Test for mycoplasma. Use certified endotoxin-free reagents and serum.
Low or no signal Inactive this compound; low cell viability; incorrect cell line used.Verify this compound activity with a positive control (LPS). Check cell viability with Trypan Blue. Confirm cell line expresses functional TLR4/co-receptors.
High variability between replicates Inconsistent cell seeding; pipetting errors; edge effects in plate.Ensure a homogenous cell suspension before seeding. Use calibrated pipettes. Avoid using the outermost wells of the plate.
Cytokine levels below detection Incubation time too short; insufficient stimulus concentration.Optimize incubation time for the specific cytokine. Increase the concentration range of this compound.

References

Application Notes and Protocols for the Chemical Synthesis of Monophosphoryl Lipid A (MPLA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monophosphoryl Lipid A (MPLA) is a potent immunostimulant and a detoxified derivative of this compound, the endotoxic principle of Gram-negative bacterial lipopolysaccharide (LPS).[1][2] By selectively removing the phosphate (B84403) group at the 1-position of the disaccharide backbone, the toxicity of this compound is significantly reduced while retaining its robust adjuvant properties.[2][3] This makes synthetic MPLA a critical component in modern vaccine formulations, enhancing the immune response to co-administered antigens.[4] Synthetic MPLA offers significant advantages over MPLA derived from bacterial sources, including higher purity, well-defined chemical structure, and batch-to-batch consistency, which are crucial for clinical applications.[2][5]

These application notes provide a detailed overview of a representative chemical synthesis of an MPLA analogue, its mechanism of action, and protocols for its biological evaluation.

Chemical Synthesis of a Monophosphoryl this compound Analogue

The total synthesis of MPLA is a complex undertaking that requires a strategic approach to protecting group chemistry and stereoselective glycosylation. The following protocol outlines a convergent synthetic strategy, which involves the synthesis of a glycosyl donor and a glycosyl acceptor, their subsequent coupling to form the disaccharide backbone, followed by phosphorylation and deprotection to yield the final MPLA molecule.[1] This approach allows for the late-stage introduction of different fatty acid chains, enabling the synthesis of various MPLA analogues.

Synthetic Workflow Overview

G cluster_0 Monosaccharide Building Blocks cluster_1 Intermediate Synthesis cluster_2 Disaccharide Assembly & Modification cluster_3 Final Product Glucosamine (B1671600) D-Glucosamine Donor_Prep Glycosyl Donor Synthesis Glucosamine->Donor_Prep Acceptor_Prep Glycosyl Acceptor Synthesis Glucosamine->Acceptor_Prep FattyAcids Protected (R)-3-Hydroxy Fatty Acids FattyAcids->Donor_Prep FattyAcids->Acceptor_Prep Glycosylation Glycosylation Donor_Prep->Glycosylation Acceptor_Prep->Glycosylation Acylation Late-Stage Acylation Glycosylation->Acylation Phosphorylation Phosphorylation Acylation->Phosphorylation Deprotection Global Deprotection Phosphorylation->Deprotection MPLA Monophosphoryl this compound Deprotection->MPLA Purification Purification (HPLC) MPLA->Purification

Caption: Convergent synthetic workflow for MPLA.

Experimental Protocols

Materials and General Methods:

All reagents should be of high purity and solvents should be anhydrous where specified. Reactions should be carried out under an inert atmosphere (e.g., Argon or Nitrogen). Thin-layer chromatography (TLC) on silica (B1680970) gel plates should be used to monitor reaction progress. Column chromatography on silica gel is the primary method for purification of intermediates. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ³¹P) and High-Resolution Mass Spectrometry (HRMS) are essential for structural characterization.

Protocol 1: Synthesis of Glycosyl Donor and Acceptor

This protocol is a representative summary based on common strategies in the literature.[1][6] The specific protecting groups and reaction conditions can be varied. A common strategy involves the use of 2-naphthylmethyl (Nap) ethers as permanent protecting groups for hydroxyls, which can be removed under oxidative conditions at the end of the synthesis.[7] Temporary protecting groups like 2,2,2-trichloroethoxycarbonyl (Troc) or fluorenylmethyloxycarbonyl (Fmoc) are often used for the amino groups to allow for selective acylation.

1.1. Preparation of a Protected Glucosamine Precursor:

  • Starting from commercially available D-glucosamine hydrochloride, the amino group is typically protected, for example, with a Troc group.[6]

  • The hydroxyl groups are then selectively protected. For instance, a 4,6-O-benzylidene acetal (B89532) can be installed, followed by protection of the 3-O-hydroxyl group.

1.2. Synthesis of the Glycosyl Donor:

  • The protected glucosamine precursor is acylated at the 3'-O-position with a protected (R)-3-hydroxy fatty acid.

  • The anomeric position is converted to a suitable leaving group, such as a trichloroacetimidate, to create the glycosyl donor.[8]

1.3. Synthesis of the Glycosyl Acceptor:

  • Another protected glucosamine precursor is prepared, often with an azidoethyl group at the anomeric position to serve as a handle for later modifications.[1]

  • The 2-N and 3-O positions are acylated with the appropriate protected fatty acids.

  • The 6-O-hydroxyl group is left unprotected to act as the glycosyl acceptor.

Protocol 2: Disaccharide Assembly and Modification

2.1. Glycosylation:

  • The glycosyl donor (1.0 equiv.) and glycosyl acceptor (1.2 equiv.) are dissolved in an anhydrous solvent like dichloromethane (B109758) (DCM).

  • The mixture is cooled (e.g., to -20 °C), and a Lewis acid promoter such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) or triflic acid (TfOH) is added.[9][10]

  • The reaction is stirred at low temperature and monitored by TLC.

  • Upon completion, the reaction is quenched (e.g., with triethylamine), diluted with solvent, and washed with aqueous solutions (e.g., saturated NaHCO₃ and brine).

  • The organic layer is dried, concentrated, and the resulting disaccharide is purified by silica gel chromatography.

2.2. Late-Stage Acylation:

2.3. Phosphorylation:

  • The 4'-hydroxyl group is deprotected.

  • Phosphorylation is achieved using a phosphoramidite (B1245037) reagent, such as dibenzyl N,N-diisopropylphosphoramidite, followed by oxidation (e.g., with tert-butyl hydroperoxide).[1][11] This introduces a protected phosphate group.

Protocol 3: Deprotection and Purification

3.1. Global Deprotection:

  • The final deprotection sequence is critical and depends on the protecting groups used.

  • Allyl-based protecting groups can be removed using a palladium catalyst (e.g., Pd(PPh₃)₄).[9]

  • Benzyl and Nap ethers are typically removed by catalytic hydrogenolysis (e.g., H₂ gas with Pd/C catalyst) or oxidative cleavage with 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) for Nap ethers.[9][7]

  • The reaction mixture is filtered, concentrated, and the crude MPLA is obtained.

3.2. Purification of MPLA:

  • The crude MPLA is purified by High-Performance Liquid Chromatography (HPLC), typically using a reversed-phase C18 or C8 column.[12][13]

  • A common mobile phase system is a gradient of water and an organic solvent like acetonitrile (B52724) or isopropanol, often with a small amount of a modifier like ammonium (B1175870) acetate.[13]

  • Fractions containing the pure MPLA are collected, pooled, and lyophilized to yield the final product as a white powder.

Step Typical Reagents and Conditions Typical Yield (%) Reference
GlycosylationGlycosyl Donor, Glycosyl Acceptor, TMSOTf, DCM, -20 °C to rt60-80
AcylationFatty Acid, EDCI/DMAP, DCM, rt70-95
PhosphorylationDibenzyl N,N-diisopropylphosphoramidite, t-BuO₂H, DCM70-85[1]
DeprotectionH₂, Pd/C or DDQ70-90[9]
PurificationRP-HPLC (C18 column)>95% purity[13]

Protocol 4: Characterization of Synthetic MPLA

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Provides information on the protons in the molecule, confirming the presence of the sugar backbone, acyl chains, and the anomeric configuration of the glycosidic linkage.[14]

  • ¹³C NMR: Shows the carbon skeleton of the molecule.

  • ³¹P NMR: Confirms the presence and chemical environment of the phosphate group.[1]

  • Sample Preparation: Dissolve the MPLA sample in a suitable deuterated solvent (e.g., CDCl₃:CD₃OD mixture).

4.2. Mass Spectrometry (MS):

  • High-Resolution Mass Spectrometry (HRMS) (e.g., ESI-TOF): Used to determine the exact mass of the synthesized MPLA, confirming its elemental composition.[15]

  • MALDI-TOF MS: Can also be used for characterization.[16]

  • Sample Preparation: Dissolve the sample in an appropriate solvent (e.g., chloroform:methanol) for infusion into the mass spectrometer.

Application Notes: Biological Activity of Synthetic MPLA

Mechanism of Action: TLR4 Signaling

MPLA exerts its adjuvant effect primarily through the activation of Toll-like receptor 4 (TLR4), a key pattern recognition receptor of the innate immune system.[17] The binding of MPLA to the TLR4/MD-2 complex on the surface of antigen-presenting cells (APCs), such as dendritic cells and macrophages, initiates a signaling cascade.[18] This leads to the activation of transcription factors like NF-κB and IRFs, resulting in the production of pro-inflammatory cytokines, chemokines, and type I interferons. This innate immune activation enhances antigen presentation and promotes the development of a robust and long-lasting adaptive immune response, including both antibody and T-cell responses.[4] Notably, MPLA is thought to preferentially signal through the TRIF-dependent pathway, which may contribute to its reduced toxicity compared to LPS.[17]

TLR4_Signaling MPLA MPLA TLR4_MD2 TLR4/MD-2 Complex MPLA->TLR4_MD2 Binds to MyD88 MyD88-dependent pathway TLR4_MD2->MyD88 Activates TRIF TRIF-dependent pathway TLR4_MD2->TRIF Activates NFkB NF-κB Activation MyD88->NFkB TRIF->NFkB IRFs IRF Activation TRIF->IRFs Cytokines Pro-inflammatory Cytokines & Chemokines (TNF-α, IL-6, IL-12) NFkB->Cytokines Type_I_IFN Type I Interferons (IFN-α/β) IRFs->Type_I_IFN Adaptive_Immunity Enhanced Adaptive Immunity (T-cell & B-cell responses) Cytokines->Adaptive_Immunity Type_I_IFN->Adaptive_Immunity

Caption: Simplified TLR4 signaling pathway activated by MPLA.

Protocols for Biological Evaluation

Protocol 5: In Vitro TLR4 Activation Assay

This protocol uses a reporter cell line, such as HEK-Blue™ hTLR4 cells, which express human TLR4, MD-2, and CD14, and contain a reporter gene (e.g., secreted embryonic alkaline phosphatase, SEAP) under the control of an NF-κB-inducible promoter.[19][20]

5.1. Cell Culture and Seeding:

  • Culture HEK-Blue™ hTLR4 cells according to the manufacturer's instructions.

  • Seed the cells in a 96-well plate at a density of approximately 5 x 10⁴ cells per well and incubate overnight.

5.2. Cell Stimulation:

  • Prepare serial dilutions of the synthetic MPLA in sterile, endotoxin-free cell culture medium. A typical concentration range is 0.1 to 1000 ng/mL.[19]

  • Use a known TLR4 agonist (e.g., commercial MPLA or LPS) as a positive control and medium alone as a negative control.

  • Remove the old medium from the cells and add 200 µL of the MPLA dilutions or controls to the respective wells.

  • Incubate the plate for 18-24 hours at 37 °C in a 5% CO₂ incubator.

5.3. Detection of Reporter Gene Activity:

  • After incubation, collect the cell supernatant.

  • Measure the SEAP activity using a suitable detection reagent (e.g., QUANTI-Blue™) according to the manufacturer's protocol.

  • Read the absorbance at the appropriate wavelength (e.g., 620-655 nm) using a microplate reader.

  • The level of absorbance is proportional to the extent of TLR4 activation.

Protocol 6: In Vivo Adjuvant Activity Assessment

This protocol describes a general procedure for evaluating the adjuvant effect of synthetic MPLA in a mouse model using a model antigen like ovalbumin (OVA).[21][22]

6.1. Vaccine Formulation:

  • Prepare a sterile formulation of the synthetic MPLA. MPLA is often formulated in a suitable vehicle such as a stable emulsion or liposomes.[3]

  • Mix the MPLA formulation with the model antigen (e.g., OVA) at the desired concentrations (e.g., 10 µg MPLA and 20 µg OVA per dose).

  • Prepare control groups: antigen alone, adjuvant alone, and vehicle control (e.g., saline).

6.2. Immunization of Mice:

  • Use an appropriate mouse strain (e.g., C57BL/6 or BALB/c).

  • Immunize groups of mice (n=5-10 per group) via a relevant route, such as intramuscular or subcutaneous injection, with 50-100 µL of the vaccine formulations.

  • Administer a booster immunization 2-3 weeks after the primary immunization.

6.3. Sample Collection and Analysis:

  • Collect blood samples at different time points (e.g., before immunization and 2-3 weeks after the final immunization).

  • Isolate sera and measure antigen-specific antibody titers (e.g., total IgG, IgG1, and IgG2a) by Enzyme-Linked Immunosorbent Assay (ELISA). A higher IgG2a/IgG1 ratio is indicative of a Th1-biased immune response.[22]

  • Spleens can be harvested to assess T-cell responses (e.g., cytokine production upon antigen re-stimulation) by techniques like ELISpot or intracellular cytokine staining followed by flow cytometry.

InVivo_Workflow cluster_0 Preparation cluster_1 Immunization cluster_2 Analysis Formulation Vaccine Formulation (Antigen + MPLA) Prime Primary Immunization (Day 0) Formulation->Prime Boost Booster Immunization (Day 14-21) Prime->Boost Blood_Collection Blood Collection Boost->Blood_Collection Spleen_Harvest Spleen Harvest Boost->Spleen_Harvest ELISA Antigen-Specific Antibody Titer (ELISA) Blood_Collection->ELISA T_Cell_Assay T-Cell Response (ELISpot/Flow Cytometry) Spleen_Harvest->T_Cell_Assay

Caption: Experimental workflow for in vivo adjuvant testing.

Conclusion

The chemical synthesis of monophosphoryl this compound provides a source of pure, well-characterized immunostimulants that are essential for the development of modern vaccines. The protocols and application notes presented here offer a comprehensive guide for researchers in the field, from the synthesis and characterization of MPLA to the evaluation of its biological activity. The ability to synthetically modify the structure of MPLA opens up possibilities for developing novel adjuvants with tailored immunomodulatory properties.

References

Application Notes and Protocols for Fluorescent Labeling of Lipid A for Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid A, the hydrophobic anchor of lipopolysaccharide (LPS), is a potent activator of the innate immune system through its interaction with the Toll-like receptor 4 (TLR4) complex. The ability to visualize the localization and trafficking of this compound within cells is crucial for understanding its role in inflammatory processes and for the development of novel therapeutics targeting bacterial infections and sepsis. This document provides detailed application notes and protocols for the fluorescent labeling of this compound and its subsequent use in microscopy-based cellular imaging.

Available Fluorescent Probes for this compound Labeling

The choice of fluorophore for labeling this compound is critical and depends on the specific application, including the desired spectral properties, photostability, and the labeling chemistry to be employed. Commonly used fluorescent dyes for lipid labeling that can be adapted for this compound include:

  • BODIPY (Boron-dipyrromethene) Dyes: These dyes are well-suited for labeling lipids due to their high lipophilicity, sharp emission spectra, high quantum yields, and relative insensitivity to environmental polarity. They are available in a range of colors, allowing for multiplexing with other fluorescent probes.

  • NBD (Nitrobenzoxadiazole) Dyes: NBD dyes are environmentally sensitive fluorophores that exhibit increased fluorescence in hydrophobic environments, making them useful for monitoring the incorporation of labeled lipids into cellular membranes. However, they are generally less photostable than BODIPY dyes.

  • Cyanine Dyes (e.g., Cy3, Cy5): These dyes are bright and photostable, with emission maxima in the yellow and red regions of the spectrum, which is advantageous for minimizing cellular autofluorescence.

  • Fluorescein: A widely used green-emitting fluorophore that can be conjugated to lipids. It is pH-sensitive, which can be a consideration for certain intracellular imaging experiments.

Quantitative Data of Fluorescent Lipid Probes

The following table summarizes typical photophysical properties of commonly used fluorescent lipid probes. Note that the exact values for a specific this compound conjugate will need to be determined experimentally.

Fluorescent ProbeExcitation Max (nm)Emission Max (nm)Quantum YieldMolar Extinction Coefficient (cm⁻¹M⁻¹)
BODIPY FL-C5-HPC 5035120.9280,000
NBD-PE 460534~0.322,000
Cy3-DSPE 5505700.15150,000
Cy5-DSPE 6506700.28250,000
Fluorescein-DHPE 4965190.9280,000

Experimental Protocols

Protocol 1: Proposed Synthesis of Fluorescently Labeled this compound (BODIPY-Lipid A)

This protocol describes a proposed method for labeling this compound with a BODIPY dye via an amine-reactive succinimidyl ester. This method targets the primary amine group on the glucosamine (B1671600) backbone of this compound.

Materials:

Procedure:

  • Dissolve this compound: Dissolve 1 mg of this compound in 1 mL of a 2:1 (v/v) mixture of chloroform and methanol. Add 2 µL of triethylamine to the solution to deprotonate the amine group.

  • Prepare BODIPY Solution: In a separate tube, dissolve a 1.5 molar excess of BODIPY FL, SE in 100 µL of anhydrous DMF.

  • Reaction: Add the BODIPY solution to the this compound solution. Stir the reaction mixture at room temperature for 4-6 hours, protected from light.

  • Monitor Reaction: Monitor the progress of the reaction by TLC using a mobile phase of chloroform:methanol:water (e.g., 65:25:4, v/v/v). Visualize the spots under UV light. The product, BODIPY-Lipid A, should have a different Rf value than the starting materials.

  • Purification: Once the reaction is complete, concentrate the mixture under a stream of nitrogen. Purify the BODIPY-Lipid A using silica gel column chromatography with a chloroform:methanol gradient to separate the labeled product from unreacted dye and this compound.

  • Characterization: Confirm the identity and purity of the product using mass spectrometry and assess the fluorescence properties using a spectrophotometer.

Protocol 2: Imaging of Fluorescent this compound in Macrophages

This protocol details the steps for imaging the uptake and localization of fluorescently labeled this compound in a macrophage cell line (e.g., RAW 264.7).

Materials:

  • RAW 264.7 macrophage cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • BODIPY-Lipid A (from Protocol 1)

  • Hoechst 33342 or DAPI for nuclear staining

  • Phosphate Buffered Saline (PBS)

  • Paraformaldehyde (PFA) for fixing cells (optional)

  • Confocal microscope

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in complete DMEM in a glass-bottom dish suitable for microscopy until they reach 70-80% confluency.

  • Labeling: Prepare a working solution of BODIPY-Lipid A in serum-free DMEM at a final concentration of 1-5 µM. Remove the culture medium from the cells, wash once with PBS, and add the BODIPY-Lipid A solution.

  • Incubation: Incubate the cells with the fluorescent this compound for 30-60 minutes at 37°C in a CO2 incubator. The incubation time may need to be optimized.

  • Washing: After incubation, remove the labeling solution and wash the cells three times with PBS to remove unbound probe.

  • Nuclear Staining: If desired, incubate the cells with Hoechst 33342 (e.g., 1 µg/mL) or DAPI in PBS for 10-15 minutes at room temperature.

  • Imaging: After a final wash with PBS, add fresh serum-free DMEM or PBS to the dish. Image the cells immediately using a confocal microscope.

    • Microscope Settings: Use appropriate laser lines and emission filters for the chosen fluorophore (e.g., 488 nm excitation and 500-550 nm emission for BODIPY-FL) and for the nuclear stain.

    • Live-cell vs. Fixed-cell Imaging: For live-cell imaging, maintain the cells at 37°C and 5% CO2 during imaging. For fixed-cell imaging, after washing, fix the cells with 4% PFA in PBS for 15 minutes at room temperature, followed by washing with PBS before proceeding to nuclear staining and imaging.

  • Image Analysis: Analyze the acquired images to determine the subcellular localization of the fluorescently labeled this compound.

Diagrams

This compound-Induced TLR4 Signaling Pathway

TLR4_Signaling LipidA Fluorescent This compound LBP LBP LipidA->LBP 1. Binding CD14 CD14 LBP->CD14 2. Transfer TLR4_MD2 TLR4/MD2 Complex CD14->TLR4_MD2 3. Presentation MyD88 MyD88 TLR4_MD2->MyD88 4a. MyD88-dependent      pathway TRIF TRIF TLR4_MD2->TRIF 4b. TRIF-dependent      pathway (endosomal) TRAF6 TRAF6 MyD88->TRAF6 IRF3 IRF3 TRIF->IRF3 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB NF-κB IKK->NFkB Nucleus Nucleus NFkB->Nucleus 5. Translocation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines 6. Gene Transcription IFN Type I Interferons Nucleus->IFN IRF3->Nucleus

Caption: this compound-induced TLR4 signaling cascade.

Experimental Workflow for Fluorescent this compound Microscopy

Experimental_Workflow cluster_synthesis 1. Synthesis & Purification cluster_cell_culture 2. Cell Preparation cluster_labeling 3. Labeling & Staining cluster_imaging 4. Microscopy & Analysis LipidA This compound Reaction Conjugation Reaction LipidA->Reaction Fluorophore Amine-Reactive Fluorescent Dye Fluorophore->Reaction Purification Column Chromatography Reaction->Purification LabeledLipidA Fluorescent This compound Purification->LabeledLipidA Incubation Incubate cells with Fluorescent this compound LabeledLipidA->Incubation Culture Culture Macrophages in glass-bottom dish Culture->Incubation Wash1 Wash to remove unbound probe Incubation->Wash1 NuclearStain Nuclear Staining (e.g., DAPI) Wash1->NuclearStain Wash2 Final Wash NuclearStain->Wash2 Microscopy Confocal Microscopy Wash2->Microscopy Analysis Image Analysis (Localization, Quantification) Microscopy->Analysis

Caption: Workflow for fluorescently labeling this compound and subsequent cell imaging.

Application Notes and Protocols: Reconstitution of Lipid A into Liposomes for Functional Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lipid A, the endotoxic component of lipopolysaccharide (LPS) from Gram-negative bacteria, is a potent activator of the innate immune system through its interaction with the Toll-like receptor 4 (TLR4) complex. To study its immunostimulatory properties in a controlled and biocompatible manner, this compound is often reconstituted into liposomes. These lipid-based nanoparticles serve as a versatile platform for delivering this compound to immune cells, both in vitro and in vivo, making them invaluable tools in vaccine adjuvant research, immunology, and drug development.

These application notes provide detailed protocols for the reconstitution of this compound into liposomes, their characterization, and subsequent functional analysis.

Data Presentation

Table 1: Liposome (B1194612) Composition and Physicochemical Characteristics
Liposome FormulationLipid Composition (molar ratio)This compound Type & ConcentrationMean Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)Reference
LA-Lipo-1 DOPC:Cholesterol (4:1)CRX-527 (synthetic this compound)110 ± 20< 0.2-32.47 ± 1.53[1]
LA-Lipo-2 DMPC:DMPG:Cholesterol (0.9:0.1:0.75)Monophosphoryl this compound (MPL)125 ± 30< 0.3Not Reported[2]
LA-Lipo-3 HSPC:CholesterolNot Specified150 ± 500.15 ± 0.05-10 to -25[3]
LA-Lipo-4 SPC:CHOL:mPEG2000-DSPE (47:47:6)Not Specified100 - 120< 0.2Not Reported[4]

DOPC: 1,2-dioleoyl-sn-glycero-3-phosphocholine; DMPC: 1,2-dimyristoyl-sn-glycero-3-phosphocholine; DMPG: 1,2-dimyristoyl-sn-glycero-3-phospho-(1'-rac-glycerol); Cholesterol; HSPC: Hydrogenated Soy Phosphatidylcholine; SPC: Soy Phosphatidylcholine; mPEG2000-DSPE: 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000]

Table 2: In Vitro Cytokine Induction by this compound-Containing Liposomes
Cell Line / Primary CellsLiposome FormulationThis compound ConcentrationCytokine MeasuredFold Increase vs. ControlReference
Human PBMCsHSPC/CHOL-coated liposomes150 µg/mLIL-1α, IL-1β, IL-6, TNF-αSignificant increase[3]
Murine Bone Marrow-Derived Dendritic Cells (BMDCs)DMPC liposomesNot Specifiedpro-IL-1βTLR4-dependent increase[5]
Human Peripheral Blood Mononuclear Cells (hPBMCs)G4-CpG ODN-DOTAP liposomesLow charge ratioIL-6, IFN-α~6 and ~15 times greater than linear CpG ODN-DOTAP complexes[1]

Experimental Protocols

Protocol 1: Reconstitution of this compound into Liposomes by Thin-Film Hydration

This protocol describes the preparation of unilamellar liposomes containing this compound using the thin-film hydration method followed by extrusion.[6][7]

Materials:

  • Phospholipids (e.g., DOPC, DMPC)

  • Cholesterol

  • This compound (e.g., Monophosphoryl this compound - MPL)

  • Chloroform

  • Methanol

  • Hydration buffer (e.g., sterile, endotoxin-free Phosphate-Buffered Saline - PBS)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Lipid Film Formation: a. Dissolve the desired phospholipids, cholesterol, and this compound in a chloroform/methanol mixture (e.g., 2:1 v/v) in a round-bottom flask.[6] The lipids should be completely dissolved to ensure a homogenous mixture.[8] b. Attach the flask to a rotary evaporator and remove the organic solvent under vacuum. The water bath temperature should be kept above the phase transition temperature (Tc) of the lipids. c. Continue evaporation until a thin, uniform lipid film is formed on the inner surface of the flask. d. To ensure complete removal of residual solvent, further dry the lipid film under a high vacuum for at least 2 hours or overnight.[8][9]

  • Hydration: a. Add the hydration buffer (e.g., PBS) to the flask containing the lipid film. The volume of the buffer will determine the final lipid concentration. b. Hydrate the lipid film by rotating the flask in a water bath set above the Tc of the lipids for 30-60 minutes.[10] This process allows the lipid sheets to swell and form multilamellar vesicles (MLVs).[8]

  • Sizing by Extrusion: a. To obtain unilamellar vesicles of a defined size, the MLV suspension is subjected to extrusion. b. Assemble the extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm). c. Pass the liposome suspension through the extruder multiple times (e.g., 11-21 times).[4] This will reduce the size and lamellarity of the vesicles, resulting in a more homogenous population of large unilamellar vesicles (LUVs).

  • Storage: a. Store the prepared liposomes at 4°C for short-term use (up to one week). For long-term storage, liposomes can be stored at -80°C after flash-freezing in liquid nitrogen, though freeze-thaw cycles should be avoided as they can alter liposome size and integrity.[6][10]

Protocol 2: Characterization of this compound-Containing Liposomes

1. Size and Polydispersity Index (PDI) Measurement:

  • Technique: Dynamic Light Scattering (DLS).

  • Procedure: a. Dilute a small aliquot of the liposome suspension in the hydration buffer to an appropriate concentration for DLS analysis. b. Measure the particle size distribution and PDI using a DLS instrument. c. A PDI value below 0.3 indicates a homogenous liposome population.[11]

2. Zeta Potential Measurement:

  • Technique: Laser Doppler Velocimetry.

  • Procedure: a. Dilute the liposome suspension in an appropriate buffer (e.g., 10 mM NaCl) to reduce ionic strength for accurate measurement. b. Measure the electrophoretic mobility of the liposomes to determine their surface charge (zeta potential).

3. This compound Incorporation Efficiency (Optional):

  • This can be determined by quantifying the amount of unincorporated this compound in the supernatant after separating the liposomes by ultracentrifugation or size exclusion chromatography. The amount of this compound can be measured using methods such as a Limulus Amebocyte Lysate (LAL) assay or by using a fluorescently labeled this compound analogue.

Protocol 3: Functional Assay - In Vitro TLR4 Activation and Cytokine Induction

This protocol describes how to assess the functional activity of this compound-containing liposomes by measuring their ability to activate TLR4 signaling and induce pro-inflammatory cytokine production in immune cells.[3][5]

Materials:

  • Immune cells (e.g., human peripheral blood mononuclear cells (PBMCs), murine bone marrow-derived dendritic cells (BMDCs), or a monocytic cell line like THP-1).

  • Complete cell culture medium.

  • This compound-containing liposomes and control (empty) liposomes.

  • Positive control (e.g., free LPS or this compound).

  • ELISA kits for the cytokines of interest (e.g., TNF-α, IL-6, IL-1β).

  • 96-well cell culture plates.

  • Incubator (37°C, 5% CO2).

Procedure:

  • Cell Seeding: a. Seed the immune cells in a 96-well plate at a predetermined density (e.g., 1 x 10^5 cells/well). b. Allow the cells to adhere or stabilize for a few hours or overnight.

  • Cell Stimulation: a. Prepare serial dilutions of the this compound-containing liposomes, control liposomes, and the positive control in complete cell culture medium. b. Add the different treatments to the cells in triplicate or quadruplicate. c. Include a negative control group of cells treated with medium only.

  • Incubation: a. Incubate the plate at 37°C in a 5% CO2 incubator for a specified period (e.g., 18-24 hours). The optimal incubation time may vary depending on the cell type and the cytokine being measured.

  • Cytokine Quantification: a. After incubation, centrifuge the plate to pellet the cells. b. Carefully collect the cell culture supernatants. c. Quantify the concentration of the desired cytokines in the supernatants using ELISA kits according to the manufacturer's instructions.

  • Data Analysis: a. Calculate the mean cytokine concentrations for each treatment group. b. Plot the cytokine concentration as a function of the this compound concentration to generate dose-response curves. c. Compare the cytokine induction by this compound-containing liposomes to the control groups.

Mandatory Visualizations

G cluster_prep Liposome Preparation cluster_char Characterization cluster_func Functional Analysis lipid_mix 1. Lipid & this compound Mixture in Organic Solvent film 2. Thin-Film Formation (Rotary Evaporation) lipid_mix->film Solvent Removal hydration 3. Hydration with Aqueous Buffer film->hydration Addition of Buffer extrusion 4. Sizing by Extrusion hydration->extrusion Formation of LUVs dls Size & PDI (DLS) extrusion->dls zeta Zeta Potential extrusion->zeta cell_culture 5. Immune Cell Culture extrusion->cell_culture stimulation 6. Stimulation with This compound Liposomes cell_culture->stimulation cytokine 7. Cytokine Quantification (ELISA) stimulation->cytokine

Caption: Experimental workflow from liposome preparation to functional analysis.

TLR4_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LipidA_Lipo This compound Liposome CD14 CD14 LipidA_Lipo->CD14 Binds TLR4_MD2 TLR4/MD-2 Complex MyD88 MyD88 TLR4_MD2->MyD88 Recruits CD14->TLR4_MD2 Presents this compound TRAF6 TRAF6 MyD88->TRAF6 Activates IKK IKK Complex TRAF6->IKK NFkB_I_B NF-κB/IκB IKK->NFkB_I_B Phosphorylates IκB NFkB NF-κB NFkB_I_B->NFkB Releases Gene_Expression Pro-inflammatory Gene Expression NFkB->Gene_Expression Translocates to Nucleus Cytokines Cytokines (TNF-α, IL-6) Gene_Expression->Cytokines Leads to

Caption: MyD88-dependent TLR4 signaling pathway initiated by this compound.[8]

References

Proper Storage and Handling of Purified Lipid A: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity of purified lipid A is paramount for reproducible and reliable experimental outcomes. As a potent activator of the innate immune system and the active moiety of endotoxin (B1171834), its proper storage and handling are critical to ensure its stability, purity, and biological activity. These application notes provide detailed protocols and guidelines for the effective management of purified this compound in a laboratory setting.

Introduction to this compound

This compound is the hydrophobic anchor of lipopolysaccharide (LPS), the major component of the outer membrane of Gram-negative bacteria. It is a glucosamine-based phospholipid that serves as the primary pathogen-associated molecular pattern (PAMP) recognized by the Toll-like receptor 4 (TLR4) complex on immune cells. This recognition triggers a signaling cascade that leads to the production of pro-inflammatory cytokines and the activation of the innate immune response. Due to its potent immunostimulatory properties, purified this compound and its derivatives are extensively used in vaccine development as adjuvants and in endotoxin testing.[1][2][3][4][5]

Storage and Stability of Purified this compound

Proper storage is crucial to prevent the chemical degradation (e.g., hydrolysis, oxidation) and maintain the biological activity of purified this compound.

Long-Term Storage

For long-term storage, purified this compound, whether in powder or organic solvent, should be stored at low temperatures to minimize degradation.

ParameterRecommendationRationale
Temperature -20°C or lowerReduces chemical degradation and microbial growth.[6][7][8][9][10][11]
Atmosphere Under inert gas (Argon or Nitrogen)Minimizes oxidation of the lipid acyl chains.[6][7][9]
Container Glass vial with a Teflon-lined capPrevents leaching of impurities from plastic containers when stored in organic solvents.[6][7][9][12]
Form Lyophilized powder or dissolved in organic solventUnsaturated lipids are more stable in solution than as a hygroscopic powder.[6][7]
Short-Term Storage

For frequent use, aliquots can be stored for shorter periods under slightly less stringent conditions.

ParameterRecommendationRationale
Temperature -20°CSufficient for short-term stability of working solutions.[13]
Form Diluted in an appropriate organic solventReady for use in experiments.
Handling Minimize freeze-thaw cyclesRepeated freezing and thawing can lead to aggregation and degradation.[10][11]

Reconstitution of Lyophilized this compound

Due to its amphipathic nature, with both hydrophobic acyl chains and hydrophilic phosphate (B84403) groups, the solubility of this compound is limited in aqueous solutions.[14] Reconstitution typically requires an organic solvent, followed by methods to create a stable aqueous dispersion for biological assays.

Protocol for Reconstitution in an Organic Solvent

This protocol is suitable for preparing a stock solution of this compound for storage or for use in assays that are compatible with organic solvents.

Materials:

  • Lyophilized purified this compound

  • High-purity chloroform (B151607)

  • High-purity methanol

  • Sterile glass vial with a Teflon-lined cap

  • Glass syringe or pipette with glass tips

Procedure:

  • Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation of moisture.[6][7]

  • Briefly centrifuge the vial to ensure all the powder is at the bottom.[15][16][17]

  • Prepare a 4:1 (v/v) mixture of chloroform and methanol.

  • Add the appropriate volume of the chloroform:methanol mixture to the vial to achieve the desired stock concentration (e.g., 1-5 mg/mL).

  • Recap the vial tightly and vortex gently until the this compound is completely dissolved. The solution should be clear.

  • Store the stock solution at -20°C under an inert gas atmosphere.

Protocol for Preparing an Aqueous Dispersion

For most biological applications, such as cell stimulation assays, an aqueous dispersion of this compound is required. This is typically achieved by using a carrier or by sonication.

Materials:

  • This compound stock solution in chloroform:methanol

  • Sterile, endotoxin-free phosphate-buffered saline (PBS) or cell culture medium

  • Sterile glass tube

  • Nitrogen gas source

  • Water bath sonicator

Procedure:

  • In a sterile glass tube, add the desired amount of the this compound stock solution in chloroform:methanol.

  • Evaporate the organic solvent under a gentle stream of nitrogen gas to form a thin lipid film on the bottom of the tube.[13]

  • Add the desired volume of sterile PBS or cell culture medium to the dried this compound film.

  • Vortex the tube vigorously for 1-2 minutes to resuspend the this compound.

  • For a more uniform dispersion, sonicate the suspension in a water bath sonicator for 15-30 minutes, or until the solution appears homogenous.

  • Use the aqueous dispersion immediately for your experiment. Note that aqueous suspensions of lipids are not recommended for long-term storage due to the risk of hydrolysis.[6][7]

Quality Control of Purified this compound

Regular quality control is essential to ensure the purity, identity, and biological activity of your this compound preparations.

Purity Assessment by Thin-Layer Chromatography (TLC)

TLC is a simple and rapid method to assess the purity of this compound and to detect the presence of contaminants such as phospholipids.[18]

Materials:

  • Silica (B1680970) gel TLC plate

  • This compound sample dissolved in chloroform:methanol (4:1, v/v)

  • TLC developing chamber

  • TLC mobile phase: Chloroform:Methanol:Water:Ammonium Hydroxide (50:25:4:2, v/v/v/v)

  • Iodine vapor or a suitable charring reagent (e.g., phosphomolybdic acid) for visualization

Procedure:

  • Spot a small amount (5-10 µL) of the this compound solution onto the baseline of the silica gel TLC plate.

  • Allow the spot to dry completely.

  • Place the TLC plate in a developing chamber containing the mobile phase.

  • Allow the solvent front to migrate up the plate until it is about 1 cm from the top.

  • Remove the plate from the chamber and mark the solvent front.

  • Allow the plate to dry completely in a fume hood.

  • Visualize the spots by placing the plate in a chamber with iodine crystals or by spraying with a charring reagent and heating.

  • A pure this compound sample should appear as a single major spot. The retention factor (Rf) value can be calculated and compared to a reference standard.

Biological Activity Assessment: In Vitro Macrophage Stimulation Assay

The biological activity of this compound is determined by its ability to stimulate TLR4 signaling. This can be assessed by measuring cytokine production from a macrophage cell line (e.g., RAW 264.7 or THP-1).

Materials:

  • Macrophage cell line (e.g., RAW 264.7)

  • Complete cell culture medium

  • Aqueous dispersion of purified this compound

  • Positive control (e.g., a known batch of active this compound or LPS)

  • Negative control (vehicle)

  • 96-well cell culture plate

  • ELISA kit for a pro-inflammatory cytokine (e.g., TNF-α or IL-6)

Procedure:

  • Seed the macrophage cells in a 96-well plate at a density of 1-2 x 10^5 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of the aqueous this compound dispersion in complete cell culture medium.

  • Remove the old medium from the cells and add 100 µL of the this compound dilutions, positive control, or negative control to the respective wells.

  • Incubate the plate at 37°C in a 5% CO2 incubator for 6-24 hours.

  • After incubation, collect the cell culture supernatants.

  • Measure the concentration of the chosen cytokine (e.g., TNF-α) in the supernatants using an ELISA kit according to the manufacturer's instructions.

  • A dose-dependent increase in cytokine production should be observed with active this compound.

Applications of Purified this compound

Vaccine Adjuvant Research

Purified this compound and its detoxified derivatives, such as monophosphoryl this compound (MPL), are potent adjuvants that enhance the immune response to co-administered antigens.[2][3][4] In a research setting, the adjuvant activity of a novel this compound analog can be evaluated by co-administering it with a model antigen (e.g., ovalbumin) in an animal model and measuring the antigen-specific antibody titers and T-cell responses.

Endotoxin Testing

This compound is the primary component responsible for the biological activity of endotoxin. The Limulus Amebocyte Lysate (LAL) assay is a highly sensitive method for detecting and quantifying endotoxin.[1] Purified this compound can be used as a standard in LAL assays, although commercially available standardized endotoxin preparations are more commonly used for regulatory purposes.[19]

Safety Precautions

This compound is a potent bioactive molecule and should be handled with care.

  • Personal Protective Equipment (PPE): Always wear gloves, a lab coat, and safety glasses when handling this compound.[20][21][22]

  • Ventilation: Handle this compound powder and concentrated solutions in a chemical fume hood or a biological safety cabinet to avoid inhalation of aerosols.[22][23]

  • Spill Cleanup: In case of a spill, decontaminate the area with a suitable disinfectant, such as a 1:10 dilution of bleach.[22]

  • Waste Disposal: Dispose of all this compound-contaminated materials as biohazardous waste according to your institution's guidelines.

Visualizing Key Processes

To aid in the understanding of the mechanisms and workflows associated with purified this compound, the following diagrams are provided.

TLR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_myd88 MyD88-Dependent Pathway cluster_trif MyD88-Independent (TRIF) Pathway LPS This compound (LPS) LBP LBP LPS->LBP binds CD14 CD14 LBP->CD14 transfers to TLR4_MD2 TLR4 MD2 CD14->TLR4_MD2 presents to MyD88 MyD88 TLR4_MD2->MyD88 activates TRIF TRIF TLR4_MD2->TRIF activates IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPKs MAPKs TAK1->MAPKs NFkB NF-κB IKK->NFkB activates Cytokines Pro-inflammatory Cytokines NFkB->Cytokines induces transcription AP1 AP-1 MAPKs->AP1 activates AP1->Cytokines induces transcription TRAF3 TRAF3 TRIF->TRAF3 TBK1_IKKi TBK1/IKKε TRAF3->TBK1_IKKi IRF3 IRF3 TBK1_IKKi->IRF3 phosphorylates IFNs Type I Interferons IRF3->IFNs induces transcription

Caption: TLR4 Signaling Pathway Activated by this compound.

Reconstitution_Workflow cluster_aqueous Preparation of Aqueous Dispersion start Start: Lyophilized this compound equilibrate Equilibrate vial to room temperature start->equilibrate centrifuge Centrifuge vial briefly equilibrate->centrifuge add_solvent Add Chloroform:Methanol (4:1) centrifuge->add_solvent dissolve Vortex to dissolve add_solvent->dissolve stock_solution This compound Stock Solution (-20°C Storage) dissolve->stock_solution aliquot Aliquot stock solution into glass tube stock_solution->aliquot For biological assays evaporate Evaporate solvent with N2 aliquot->evaporate add_buffer Add aqueous buffer (PBS/Medium) evaporate->add_buffer vortex Vortex vigorously add_buffer->vortex sonicate Sonicate for uniform dispersion vortex->sonicate end Aqueous Dispersion (Use Immediately) sonicate->end

Caption: Workflow for Reconstitution of this compound.

QC_Workflow cluster_purity Purity Assessment cluster_activity Biological Activity Assessment start Purified this compound Sample tlc Thin-Layer Chromatography (TLC) start->tlc cell_stim Macrophage Stimulation Assay start->cell_stim purity_result Single spot indicates high purity tlc->purity_result cytokine_measurement Measure Cytokine Production (ELISA) cell_stim->cytokine_measurement activity_result Dose-dependent cytokine release confirms activity cytokine_measurement->activity_result

Caption: Quality Control Workflow for Purified this compound.

References

Application Notes and Protocols for MALDI-TOF Mass Spectrometry in Lipid A Profiling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid A, the hydrophobic anchor of lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria, is a potent activator of the innate immune system. It is recognized by the Toll-like receptor 4 (TLR4) complex, triggering a signaling cascade that can lead to a robust inflammatory response. The precise structure of this compound, particularly its acylation and phosphorylation patterns, varies between bacterial species and can be modified in response to environmental cues. These structural variations significantly influence the immunomodulatory activity of this compound, ranging from potent endotoxicity to agonistic or even antagonistic effects.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry has emerged as a rapid, sensitive, and reliable technique for the detailed structural characterization of this compound. This powerful analytical tool allows for the precise determination of molecular weight, providing insights into the number and length of acyl chains, as well as the phosphorylation state. Such information is critical for understanding bacterial pathogenesis, developing novel antimicrobial agents that target this compound biosynthesis or modification, and for the quality control of vaccine adjuvants and other immunomodulatory drugs.

These application notes provide a comprehensive overview and detailed protocols for the use of MALDI-TOF MS in this compound profiling, aimed at researchers, scientists, and drug development professionals.

Principle of MALDI-TOF Mass Spectrometry for this compound Analysis

MALDI-TOF MS is a soft ionization technique that allows for the analysis of large, non-volatile biomolecules like this compound with minimal fragmentation. The process involves three key steps:

  • Sample Preparation: The this compound analyte is co-crystallized with a large molar excess of a matrix compound on a metal target plate. The choice of matrix is crucial for efficient desorption and ionization.

  • Laser Desorption/Ionization: The sample spot is irradiated with a pulsed laser beam. The matrix absorbs the laser energy, leading to the rapid sublimation of both matrix and analyte molecules into the gas phase. During this process, the analyte molecules are ionized, typically by proton transfer from the matrix, forming singly charged ions.

  • Time-of-Flight Analysis: The newly formed ions are accelerated by an electric field into a flight tube. The time it takes for an ion to travel the length of the tube to the detector is directly proportional to its mass-to-charge ratio (m/z). By measuring this "time of flight," the precise molecular weight of the this compound species can be determined.

Applications in Research and Drug Development

  • Bacterial Identification and Typing: The this compound profile can serve as a species-specific biomarker for the rapid identification and typing of Gram-negative bacteria.

  • Antimicrobial Resistance Studies: MALDI-TOF MS can detect modifications to the this compound structure, such as the addition of phosphoethanolamine or 4-amino-4-deoxy-L-arabinose, which are associated with resistance to polymyxin (B74138) antibiotics like colistin.

  • Vaccine Development: The technique is used for the characterization and quality control of monophosphoryl this compound (MPL), a detoxified derivative of this compound used as a vaccine adjuvant.

  • Drug Discovery: Screening for compounds that inhibit this compound biosynthesis or modification enzymes is facilitated by the rapid and high-throughput nature of MALDI-TOF MS.

  • Immunology Research: Detailed structural analysis of this compound helps in understanding the molecular basis of TLR4 activation and the structure-activity relationships of endotoxins.

Signaling Pathway of this compound Activation of TLR4

This compound triggers a pro-inflammatory response through the TLR4 signaling pathway. The binding of this compound to the MD-2 co-receptor induces the dimerization of TLR4, initiating a downstream signaling cascade that leads to the activation of transcription factors like NF-κB and the subsequent production of inflammatory cytokines.

Application Note: Gas Chromatography-Mass Spectrometry (GC-MS) for Fatty Acid Analysis of Lipid A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid A, the hydrophobic anchor of lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria, is a potent activator of the innate immune system. The precise structure of this compound, particularly its fatty acid composition, is a critical determinant of its immunostimulatory activity. Variations in the number, length, and position of fatty acyl chains can significantly modulate the interaction of this compound with the Toll-like receptor 4 (TLR4) complex, leading to a spectrum of host immune responses from potent activation to antagonism.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely adopted analytical technique for the detailed qualitative and quantitative analysis of fatty acids.[1] This application note provides a comprehensive overview and detailed protocols for the use of GC-MS in the fatty acid analysis of this compound, a crucial tool for researchers in microbiology, immunology, and drug development.

Principle

The analysis of this compound fatty acids by GC-MS involves a multi-step process. First, this compound is extracted from the bacterial cells and purified. Subsequently, the fatty acyl chains are cleaved from the this compound backbone through acid or base hydrolysis. Due to the low volatility of free fatty acids, a derivatization step is essential to convert them into more volatile esters, typically fatty acid methyl esters (FAMEs).[2][3] These FAMEs are then separated based on their boiling points and polarity by gas chromatography and detected by mass spectrometry, which provides information on their molecular weight and fragmentation patterns, allowing for precise identification and quantification.

Data Presentation

The quantitative data obtained from GC-MS analysis can be summarized to compare the fatty acid profiles of this compound from different bacterial species or strains grown under various conditions.

Table 1: Typical Fatty Acid Composition of this compound from Various Gram-Negative Bacteria

Fatty AcidEscherichia coliSalmonella TyphimuriumPseudomonas aeruginosaYersinia pestis (21°C)Yersinia pestis (37°C)
Lauric acid (C12:0) ++++-
Myristic acid (C14:0) ++++++-++++++
3-Hydroxymyristic acid (3-OH C14:0) ++++++-++++++
Palmitic acid (C16:0) +++--
Palmitoleic acid (C16:1) ---+-
Decanoic acid (C10:0) --++--
2-Hydroxydodecanoic acid (2-OH C12:0) --++--
3-Hydroxydodecanoic acid (3-OH C12:0) --++--
3-Hydroxydecanoic acid (3-OH C10:0) --+--

Note: Relative abundance is indicated by: +++ (major), ++ (moderate), + (minor), - (not typically detected). Actual compositions can vary between strains and growth conditions.[4][5][6]

Experimental Protocols

I. This compound Extraction and Hydrolysis

This protocol describes a method for the extraction of LPS and subsequent mild acid hydrolysis to liberate this compound.

Materials:

  • Bacterial cell pellet

  • Chloroform

  • Methanol

  • Water (HPLC grade)

  • 1% (w/v) Sodium dodecyl sulfate (B86663) (SDS) in 10 mM sodium acetate (B1210297) (pH 4.5)

  • Concentrated hydrochloric acid (HCl)

  • Nitrogen gas

  • Glass centrifuge tubes with PTFE-lined caps

Procedure:

  • LPS Extraction (Hot Phenol-Water Method): A well-established method for LPS extraction should be followed. Briefly, bacterial cells are lysed, and the lysate is subjected to extraction with hot phenol. The LPS partitions into the aqueous phase.[7]

  • Mild Acid Hydrolysis:

    • To the purified LPS sample, add 1% SDS in 10 mM sodium acetate (pH 4.5) to a final concentration of 1 mg/mL LPS.

    • Incubate the mixture in a sealed tube at 100°C for 1 hour to hydrolyze the ketosidic linkage between the core oligosaccharide and this compound.[7]

    • Cool the reaction mixture to room temperature.

  • This compound Precipitation and Washing:

    • Add two volumes of cold acidified ethanol (B145695) (95% ethanol containing a few drops of concentrated HCl per 100 mL) to precipitate the this compound.

    • Incubate at -20°C for at least 2 hours.

    • Centrifuge at 3,000 x g for 20 minutes to pellet the this compound.

    • Carefully decant the supernatant.

    • Wash the pellet twice with 80% ethanol and once with absolute ethanol.

    • Dry the this compound pellet under a gentle stream of nitrogen.

II. Fatty Acid Methyl Ester (FAME) Derivatization

This protocol details the conversion of liberated fatty acids into their corresponding methyl esters.

Materials:

  • Dried this compound sample

  • Boron trifluoride-methanol (BF3-methanol) solution (12-14% w/v)

  • Hexane (B92381)

  • Saturated sodium chloride (NaCl) solution

  • Anhydrous sodium sulfate

  • Glass reaction vials with PTFE-lined caps

Procedure:

  • To the dried this compound pellet, add 2 mL of BF3-methanol solution.

  • Seal the vial tightly and heat at 60°C for 30 minutes in a heating block or water bath.[3]

  • Cool the vial to room temperature.

  • Add 1 mL of hexane and 1 mL of saturated NaCl solution.

  • Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.

  • Centrifuge at 1,000 x g for 5 minutes to separate the phases.

  • Carefully transfer the upper hexane layer containing the FAMEs to a clean vial.

  • Add a small amount of anhydrous sodium sulfate to the hexane extract to remove any residual water.

  • The sample is now ready for GC-MS analysis.

III. GC-MS Analysis

Instrumentation and Parameters:

  • Gas Chromatograph: Equipped with a split/splitless injector and a flame ionization detector (FID) or a mass spectrometer.

  • Column: A polar capillary column, such as a DB-23, SP-2560, or equivalent, is recommended for good separation of FAMEs.[8][9] A common dimension is 30 m x 0.25 mm i.d. x 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp to 180°C at 10°C/min.

    • Ramp to 240°C at 5°C/min.

    • Hold at 240°C for 10 minutes. (This is a general program and should be optimized for the specific column and analytes.)

  • Mass Spectrometer (MS) Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 50-500.

    • Data Acquisition: Full scan mode for identification and Selected Ion Monitoring (SIM) mode for quantification if higher sensitivity is required.[10]

Mandatory Visualizations

experimental_workflow cluster_extraction This compound Extraction & Hydrolysis cluster_derivatization Derivatization cluster_analysis Analysis bacterial_cells Bacterial Cell Pellet lps_extraction LPS Extraction (e.g., Hot Phenol-Water) bacterial_cells->lps_extraction mild_hydrolysis Mild Acid Hydrolysis (1% SDS, pH 4.5, 100°C) lps_extraction->mild_hydrolysis lipid_a_pellet Dried this compound mild_hydrolysis->lipid_a_pellet fame_reaction FAME Synthesis (BF3-Methanol, 60°C) lipid_a_pellet->fame_reaction fame_extraction Hexane Extraction fame_reaction->fame_extraction fame_sample FAMEs in Hexane fame_extraction->fame_sample gcms_analysis GC-MS Analysis fame_sample->gcms_analysis data_processing Data Processing gcms_analysis->data_processing results Fatty Acid Profile data_processing->results

Caption: Experimental workflow for GC-MS analysis of this compound fatty acids.

tlr4_signaling cluster_extracellular Extracellular cluster_intracellular Intracellular LPS LPS (this compound) LBP LBP LPS->LBP binds CD14 CD14 LBP->CD14 transfers to TLR4_MD2 TLR4/MD2 Complex CD14->TLR4_MD2 presents to MyD88 MyD88 TLR4_MD2->MyD88 recruits IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB NF-κB IKK->NFkB activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines induces transcription of

Caption: Simplified TLR4 signaling pathway initiated by this compound.

References

Application Notes and Protocols for Cell-Based Assay for Lipid A Activity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lipid A is the bioactive component of lipopolysaccharide (LPS), a major constituent of the outer membrane of Gram-negative bacteria.[1][2][3][4] It is a potent activator of the innate immune system, primarily through its interaction with the Toll-like receptor 4 (TLR4) complex.[1][2][3][5] The recognition of this compound by TLR4, in conjunction with its co-receptors MD-2 and CD14, triggers a signaling cascade that leads to the production of pro-inflammatory cytokines and other immune mediators.[1][5][6][7][8] The excessive release of these mediators can lead to severe inflammatory conditions such as sepsis and septic shock.[5]

The structure of this compound, particularly its acylation and phosphorylation state, significantly influences its ability to activate TLR4.[1][2] Different bacterial species produce structurally diverse this compound molecules, which can act as potent agonists, weak agonists, or even antagonists of the TLR4 receptor.[1][9] For instance, the hexa-acylated this compound from E. coli is a strong agonist, while some tetra-acylated forms are antagonists in human cells.[1][4][10] Therefore, accurately quantifying the activity of different this compound variants is crucial for immunology research, vaccine development, and the screening of potential therapeutic agents that modulate the TLR4 signaling pathway.

These application notes provide a detailed protocol for a robust and sensitive cell-based assay to determine the activity of this compound using a commercially available reporter cell line. An alternative method using primary immune cells or macrophage cell lines to measure cytokine release is also discussed.

Principle of the Assay

The primary method described here utilizes HEK-Blue™-hTLR4 cells, a human embryonic kidney (HEK293) cell line engineered to stably express human TLR4, MD-2, and CD14.[6][7][8] These cells also contain a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.[6][8]

When a TLR4 agonist, such as a potent this compound, binds to the TLR4/MD-2 complex on the cell surface, it initiates an intracellular signaling cascade.[2][3] This leads to the activation of the transcription factor NF-κB.[2][3] Activated NF-κB then binds to its response elements in the promoter region of the SEAP gene, inducing the synthesis and secretion of SEAP into the cell culture supernatant. The amount of SEAP produced is directly proportional to the level of TLR4 activation. The SEAP activity can be easily quantified by adding a specific substrate, such as QUANTI-Blue™, which results in a colorimetric change that can be measured using a spectrophotometer.[6] This system allows for a sensitive and high-throughput method to screen for both TLR4 agonists and antagonists.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the TLR4 signaling pathway initiated by this compound and the general workflow for the cell-based assay.

TLR4_Signaling_Pathway TLR4 Signaling Pathway for this compound Recognition cluster_membrane Cell Membrane LipidA This compound LBP LBP LipidA->LBP binds CD14 CD14 LBP->CD14 transfers to TLR4_MD2 TLR4/MD-2 Complex CD14->TLR4_MD2 presents to TIRAP TIRAP TLR4_MD2->TIRAP MyD88 MyD88 IRAKs IRAKs MyD88->IRAKs TIRAP->MyD88 TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB NF-κB IKK->NFkB activates Nucleus Nucleus NFkB->Nucleus translocates to Cytokines Pro-inflammatory Cytokine Genes Nucleus->Cytokines induces transcription of Assay_Workflow HEK-Blue™ hTLR4 Assay Workflow start Start seed_cells Seed HEK-Blue™ hTLR4 cells in a 96-well plate start->seed_cells incubate1 Incubate for 24 hours seed_cells->incubate1 add_stimuli Add this compound samples, agonists, or antagonists incubate1->add_stimuli incubate2 Incubate for 6-24 hours add_stimuli->incubate2 transfer_supernatant Transfer supernatant to a new 96-well plate incubate2->transfer_supernatant add_quanti_blue Add QUANTI-Blue™ Solution transfer_supernatant->add_quanti_blue incubate3 Incubate at 37°C for 1-3 hours add_quanti_blue->incubate3 read_plate Measure absorbance at 620-655 nm incubate3->read_plate end End read_plate->end

References

Application Notes and Protocols: Utilizing Synthetic Lipid A as a Standard in Experimental Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and comparative data for the use of synthetic lipid A as a standard in various immunological and endotoxin (B1171834) testing experiments. The high purity and defined chemical structure of synthetic this compound offer significant advantages over naturally derived, often heterogeneous, lipopolysaccharide (LPS) and this compound preparations.

Advantages of Synthetic this compound as a Standard

Synthetic this compound provides a consistent and reliable standard for a range of applications due to its:

  • High Purity: Chemically synthesized this compound is free from the contaminants inherent in bacterial-derived LPS, ensuring that observed biological effects are directly attributable to the this compound molecule.

  • Defined Structure: The precise chemical structure of synthetic this compound is known, eliminating the lot-to-lot variability associated with natural preparations. This allows for greater experimental reproducibility.

  • Potency: Synthetic analogs of this compound have been shown to exhibit potent and consistent biological activity, comparable to their natural counterparts.[1][2][3]

Data Presentation: Synthetic vs. Natural this compound

The following tables summarize the key characteristics and comparative activities of synthetic and natural this compound.

Table 1: Purity and Structural Characteristics

CharacteristicSynthetic this compoundNatural this compound
Purity >99% (single molecular species)Variable, often heterogeneous mixture
Source Chemical SynthesisGram-negative bacteria (e.g., E. coli, Salmonella)
Molecular Weight Defined and consistentVariable due to heterogeneity
Acyl Chain Composition Precisely controlledMixture of different acyl chain lengths and substitutions

Table 2: Comparative Biological Activity

Biological ActivitySynthetic this compound (e.g., E. coli type)Natural this compound (from E. coli)Reference
Lethal Toxicity (LD50 in mice) ComparableComparable[3]
Pyrogenicity ComparableComparable[3]
Limulus Amebocyte Lysate (LAL) Activity Potent activatorPotent activator[2]
B-cell Mitogenicity ComparableComparable[3]
Macrophage Activation ComparableComparable[3]
Tumor Necrotizing Factor (TNF) Induction Strong inductionStrong induction[4]

Experimental Protocols

Endotoxin Testing using the Limulus Amebocyte Lysate (LAL) Assay with a Synthetic this compound Standard

The LAL assay is a highly sensitive method for the detection and quantification of endotoxin. Using a synthetic this compound of known concentration and purity as a standard enhances the accuracy and reproducibility of this assay.

Materials:

  • Synthetic this compound standard (lyophilized)

  • LAL Reagent Water (endotoxin-free)[5][6]

  • LAL test kit (gel-clot, turbidimetric, or chromogenic)[7]

  • Pyrogen-free glass test tubes (e.g., 10 x 75 mm) and pipette tips[8]

  • Vortex mixer

  • Heating block or water bath at 37°C ± 1°C[8]

  • For turbidimetric or chromogenic assays: microplate reader

Protocol:

  • Preparation of Endotoxin-Free Labware: All glassware and plasticware must be depyrogenated. Glassware can be baked at 250°C for at least 30 minutes.[9] Use certified pyrogen-free disposable plasticware.[9]

  • Reconstitution of Synthetic this compound Standard:

    • Aseptically reconstitute the lyophilized synthetic this compound with LAL Reagent Water to a known stock concentration (e.g., 1 mg/mL).

    • Vortex the stock solution vigorously for at least 15 minutes to ensure complete solubilization.[8]

  • Preparation of Standard Curve:

    • Perform serial two-fold dilutions of the reconstituted synthetic this compound stock solution with LAL Reagent Water to create a standard curve. The concentration range should bracket the sensitivity of the LAL reagent being used (e.g., from 1 EU/mL down to 0.03 EU/mL).[8]

    • A negative control (LAL Reagent Water only) must be included.

  • Sample Preparation:

    • Dilute the test sample with LAL Reagent Water to an appropriate concentration to fall within the standard curve range and to overcome any potential product inhibition.

  • LAL Assay Procedure (Gel-Clot Method):

    • Add 0.1 mL of each standard dilution, sample, and negative control to individual pyrogen-free test tubes.[10]

    • Reconstitute the LAL reagent according to the manufacturer's instructions.

    • Add 0.1 mL of the reconstituted LAL reagent to each tube, starting with the negative control and ending with the highest standard concentration.[10]

    • Gently mix and incubate the tubes undisturbed in a 37°C water bath for 60 ± 2 minutes.[10]

    • After incubation, carefully invert each tube 180°. A positive result is indicated by the formation of a solid gel clot that remains intact at the bottom of the tube. A negative result is indicated by the absence of a solid clot.

    • The endotoxin concentration of the sample is determined by the lowest concentration of the standard that forms a firm gel.

  • LAL Assay Procedure (Turbidimetric and Chromogenic Methods):

    • Follow the specific instructions provided with the kinetic turbidimetric or chromogenic LAL test kit. These assays are typically performed in a 96-well microplate and read by a spectrophotometer. The principle of preparing the standard curve and samples remains the same.

LAL_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis reconstitute Reconstitute Synthetic This compound Standard prepare_standards Prepare Standard Curve Dilutions reconstitute->prepare_standards add_reagents Add Standards/Samples and LAL Reagent to Tubes prepare_standards->add_reagents prepare_samples Prepare Sample Dilutions prepare_samples->add_reagents incubate Incubate at 37°C add_reagents->incubate read_results Read Results (Gel-Clot or Spectrophotometer) incubate->read_results determine_concentration Determine Endotoxin Concentration read_results->determine_concentration

LAL Assay Workflow using Synthetic this compound.
Toll-like Receptor 4 (TLR4) Activation Assay

This protocol describes the use of synthetic this compound to stimulate TLR4 signaling in a cell-based reporter assay. HEK293 cells stably transfected with human TLR4, MD-2, and CD14, and an NF-κB-inducible reporter gene (e.g., secreted embryonic alkaline phosphatase - SEAP) are commonly used.

Materials:

  • HEK-Blue™ hTLR4 cells (or similar reporter cell line)

  • Appropriate cell culture medium and supplements

  • Synthetic this compound standard

  • Endotoxin-free DMSO (for initial stock solution)

  • Phosphate-Buffered Saline (PBS), endotoxin-free

  • 96-well cell culture plates

  • Reporter gene detection reagent (e.g., QUANTI-Blue™)

  • Microplate reader

Protocol:

  • Cell Culture: Culture and maintain the HEK-Blue™ hTLR4 cells according to the manufacturer's instructions.

  • Preparation of Synthetic this compound Stock Solution:

    • Dissolve the lyophilized synthetic this compound in endotoxin-free DMSO to create a concentrated stock solution (e.g., 1 mg/mL).[11]

    • Further dilute the stock solution in cell culture medium to prepare working concentrations. Note: The final DMSO concentration in the cell culture should not exceed 0.1% to avoid cytotoxicity.[11]

  • Cell Seeding: Seed the HEK-Blue™ hTLR4 cells into a 96-well plate at the recommended density (e.g., 2.5 x 10^4 to 5 x 10^4 cells per well) in a final volume of 180 µL.

  • Stimulation:

    • Add 20 µL of the diluted synthetic this compound standards and samples to the appropriate wells.

    • Include a negative control (medium with vehicle) and a positive control (a known TLR4 agonist).

    • Incubate the plate at 37°C in a 5% CO2 incubator for 16-24 hours.

  • Detection of NF-κB Activation:

    • After incubation, add the SEAP detection reagent (e.g., QUANTI-Blue™) to the cell supernatant according to the manufacturer's protocol.

    • Incubate at 37°C for 1-3 hours, or until a color change is visible.

  • Data Analysis:

    • Measure the absorbance at the recommended wavelength (e.g., 620-655 nm) using a microplate reader.

    • The intensity of the color is proportional to the level of NF-κB activation. Plot a dose-response curve of synthetic this compound concentration versus absorbance.

TLR4_Activation_Workflow seed_cells Seed Reporter Cells in 96-well Plate stimulate Stimulate Cells with This compound seed_cells->stimulate prepare_lipidA Prepare Synthetic This compound Dilutions prepare_lipidA->stimulate incubate Incubate 16-24h stimulate->incubate add_reagent Add Reporter Detection Reagent incubate->add_reagent measure_absorbance Measure Absorbance add_reagent->measure_absorbance analyze Analyze Data measure_absorbance->analyze

TLR4 Activation Reporter Assay Workflow.
Cytokine Profiling using ELISA

This protocol outlines the measurement of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) released from immune cells, such as macrophages (e.g., RAW 264.7 cell line or primary bone marrow-derived macrophages), upon stimulation with synthetic this compound.

Materials:

  • RAW 264.7 macrophage cell line or primary macrophages

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthetic this compound standard

  • LPS from a standard source (for comparison)

  • 24-well or 96-well cell culture plates

  • ELISA kits for the cytokines of interest (e.g., mouse TNF-α, IL-6)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed macrophages into culture plates at an appropriate density (e.g., 2 x 10^5 cells/well in a 96-well plate) and allow them to adhere overnight.[12]

  • Stimulation:

    • Prepare serial dilutions of synthetic this compound and a standard LPS preparation in complete cell culture medium.

    • Remove the old medium from the cells and replace it with medium containing the different concentrations of this compound or LPS.

    • Include an unstimulated control (medium only).

    • Incubate the cells for a specified time period (e.g., 4-24 hours) at 37°C and 5% CO2.[13][14]

  • Sample Collection:

    • After incubation, carefully collect the cell culture supernatant from each well.

    • Centrifuge the supernatants to pellet any cells or debris.[13]

    • Store the cleared supernatants at -80°C until use.

  • ELISA Procedure:

    • Perform the ELISA for each cytokine of interest according to the manufacturer's instructions.[12][13][14][15] A general workflow is as follows:

      • Coat a 96-well plate with the capture antibody.

      • Block non-specific binding sites.

      • Add standards and the collected cell culture supernatants.

      • Add the detection antibody.

      • Add the enzyme conjugate (e.g., streptavidin-HRP).

      • Add the substrate and stop the reaction.

  • Data Analysis:

    • Measure the absorbance at the appropriate wavelength.

    • Generate a standard curve for each cytokine.

    • Calculate the concentration of each cytokine in the samples based on the standard curve.

TLR4 Signaling Pathway

This compound is the principal component of LPS that activates the innate immune system through the Toll-like receptor 4 (TLR4) signaling complex. This activation triggers two main downstream signaling cascades: the MyD88-dependent and the TRIF-dependent pathways.

  • MyD88-Dependent Pathway: This pathway is initiated at the plasma membrane and leads to the rapid activation of NF-κB and MAP kinases, resulting in the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[16][17][18]

  • TRIF-Dependent Pathway: This pathway is initiated following the endocytosis of the TLR4 complex and leads to the activation of IRF3, resulting in the production of type I interferons (IFN-α/β).[18][19][20]

TLR4_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_MyD88 MyD88-Dependent Pathway cluster_TRIF TRIF-Dependent Pathway (Endosome) cluster_nucleus Nucleus LPS This compound (LPS) LBP LBP LPS->LBP CD14 CD14 LBP->CD14 TLR4_MD2 TLR4/MD2 Complex CD14->TLR4_MD2 MyD88 MyD88 TLR4_MD2->MyD88 TIRAP TRAM TRAM TLR4_MD2->TRAM Endocytosis IRAKs IRAKs MyD88->IRAKs TRAF6_MyD88 TRAF6 IRAKs->TRAF6_MyD88 TAK1_MyD88 TAK1 TRAF6_MyD88->TAK1_MyD88 IKK_MyD88 IKK Complex TAK1_MyD88->IKK_MyD88 MAPK MAPKs (p38, JNK, ERK) TAK1_MyD88->MAPK NFkB_MyD88 NF-κB IKK_MyD88->NFkB_MyD88 IκB degradation ProInflammatory Pro-inflammatory Cytokines (TNF-α, IL-6) MAPK->ProInflammatory AP-1 activation NFkB_MyD88->ProInflammatory TRIF TRIF TRAM->TRIF TRAF3 TRAF3 TRIF->TRAF3 TRAF6_TRIF TRAF6 TRIF->TRAF6_TRIF RIP1 TBK1 TBK1/IKKε TRAF3->TBK1 IRF3 IRF3 TBK1->IRF3 Phosphorylation Type1_IFN Type I Interferons (IFN-α/β) IRF3->Type1_IFN TAK1_TRIF TAK1 TRAF6_TRIF->TAK1_TRIF IKK_TRIF IKK Complex TAK1_TRIF->IKK_TRIF NFkB_TRIF NF-κB (late) IKK_TRIF->NFkB_TRIF NFkB_TRIF->ProInflammatory

TLR4 Signaling Cascade initiated by this compound.

References

Application Notes and Protocols for Detoxifying Lipid A for Adjuvant Use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid A, the endotoxic component of lipopolysaccharide (LPS) found in the outer membrane of Gram-negative bacteria, is a potent activator of the innate immune system through Toll-like receptor 4 (TLR4). While its inherent pyrogenicity has limited its clinical use, detoxified derivatives of this compound have emerged as powerful and safe adjuvants in vaccine formulations. These derivatives retain the immunostimulatory properties necessary to enhance vaccine efficacy while exhibiting significantly reduced toxicity.

This document provides detailed application notes and protocols for the detoxification of this compound, focusing on the production of Monophosphoryl this compound (MPL), a widely used and effective vaccine adjuvant.[1][2][3] The protocols described herein cover chemical, enzymatic, and genetic engineering approaches to this compound detoxification.

Signaling Pathway of Detoxified this compound

Detoxified this compound derivatives, such as MPL, exert their adjuvant effect primarily through the TLR4 signaling pathway. Upon administration, MPL is recognized by the TLR4-MD2 receptor complex on the surface of antigen-presenting cells (APCs), such as dendritic cells and macrophages. This recognition triggers a downstream signaling cascade that can proceed through two major branches: the MyD88-dependent and the TRIF-dependent pathways. The MyD88-dependent pathway leads to the activation of NF-κB and the production of pro-inflammatory cytokines, while the TRIF-dependent pathway results in the production of type I interferons. The unique structure of detoxified this compound is believed to preferentially activate signaling pathways that promote a robust adaptive immune response while minimizing the inflammatory side effects associated with native this compound.[1]

TLR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space LPS/MPL LPS/MPL LBP LBP LPS/MPL->LBP CD14 CD14 LBP->CD14 TLR4_MD2 TLR4 MD2 CD14->TLR4_MD2 MyD88 MyD88 TLR4_MD2->MyD88 MyD88-dependent TRIF TRIF TLR4_MD2->TRIF TRIF-dependent TRAF6 TRAF6 MyD88->TRAF6 IRF3 IRF3 TRIF->IRF3 TAK1 TAK1 TRAF6->TAK1 IKK IKK TAK1->IKK MAPKs MAPKs TAK1->MAPKs NFkB NFkB IKK->NFkB Cytokines Cytokines NFkB->Cytokines AP1 AP1 MAPKs->AP1 AP1->Cytokines IFNb IFNb IRF3->IFNb

Caption: TLR4 Signaling Pathway Activation by this compound Derivatives.

Experimental Protocols

The following section details the primary methods for detoxifying this compound. An overview of the general workflow is presented below.

Detoxification_Workflow cluster_extraction Step 1: Extraction cluster_detoxification Step 2: Detoxification cluster_purification Step 3: Purification cluster_analysis Step 4: Analysis Start Gram-Negative Bacteria LPS_Extraction LPS Extraction Start->LPS_Extraction Detox_Method Choose Method LPS_Extraction->Detox_Method Chemical Chemical Hydrolysis Detox_Method->Chemical Enzymatic Enzymatic Digestion Detox_Method->Enzymatic Genetic Genetic Engineering Detox_Method->Genetic Purification Purification of Detoxified this compound Chemical->Purification Enzymatic->Purification Genetic->Purification Analysis Characterization and Activity Assays Purification->Analysis

Caption: General Workflow for this compound Detoxification and Analysis.
Chemical Detoxification: Acid and Alkaline Hydrolysis

This method involves the selective cleavage of ester and phosphate (B84403) groups from the this compound molecule to reduce its toxicity. The production of Monophosphoryl this compound (MPL) from the LPS of Salmonella minnesota R595 is a well-established example of this approach.[3]

Protocol: Preparation of Monophosphoryl this compound (MPL)

Materials:

  • Lyophilized LPS from Salmonella minnesota R595

  • Pyrogen-free water

  • 0.1 M HCl

  • 0.5 M KOH in aqueous 95% MeOH

  • Chloroform

  • Methanol

  • Pyrogen-free glassware

Procedure:

  • Acid Hydrolysis (Removal of the 1'-phosphate group and KDO):

    • Suspend lyophilized LPS in pyrogen-free water at a concentration of 10 mg/mL.

    • Add an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.

    • Heat the suspension at 100°C for 30 minutes in a sealed, pyrogen-free glass tube. This step cleaves the ketosidic linkage between the this compound and the core oligosaccharide and removes the phosphate group at the 1' position.

    • Cool the reaction mixture to room temperature.

    • Centrifuge the mixture to pellet the precipitated this compound.

    • Wash the pellet sequentially with pyrogen-free water, ethanol, and acetone.

    • Dry the this compound pellet under a stream of nitrogen or in a vacuum desiccator.

  • Alkaline Hydrolysis (Removal of the 3-O-acyl chain):

    • Dissolve the dried this compound from the previous step in a 0.5 M KOH solution in aqueous 95% methanol.

    • Incubate the mixture at 37°C for 18 hours. This step selectively removes the ester-linked 3-hydroxy fatty acid at the 3-position.

    • Neutralize the reaction mixture with an appropriate acid (e.g., 5% acetic acid).

    • Extract the MPL using a Bligh-Dyer extraction or a similar chloroform/methanol/water partitioning system.

    • The lower organic phase containing the MPL is collected and dried.

  • Purification:

    • The resulting MPL can be further purified using techniques such as silica (B1680970) gel chromatography or high-performance liquid chromatography (HPLC).

Enzymatic Detoxification

Enzymatic methods offer a milder and more specific approach to detoxify this compound.

a) Alkaline Phosphatase Treatment:

This method involves the removal of phosphate groups from this compound, which is crucial for its toxic activity.[4][5][6]

Protocol: Dephosphorylation of this compound using Alkaline Phosphatase

Materials:

  • This compound or LPS

  • Alkaline Phosphatase (e.g., from calf intestine)

  • Reaction buffer (e.g., Tris buffer, pH 8.0)

  • Pyrogen-free water and tubes

Procedure:

  • Suspend this compound or LPS in the reaction buffer.

  • Add alkaline phosphatase to the suspension. The optimal enzyme-to-substrate ratio should be determined empirically.

  • Incubate the reaction mixture at 37°C for a period ranging from 1 to 4 hours.

  • Inactivate the enzyme by heat treatment (e.g., 80°C for 15 minutes).

  • The dephosphorylated this compound can be purified from the reaction mixture using appropriate chromatographic techniques.

b) Acyloxyacyl Hydrolase (AOAH) Treatment:

AOAH is a host enzyme that specifically removes the secondary fatty acyl chains from this compound, thereby detoxifying it.[6][7][8][9][10]

Protocol: Deacylation of this compound using Acyloxyacyl Hydrolase

Materials:

  • This compound or LPS

  • Recombinant Acyloxyacyl Hydrolase (AOAH)

  • Reaction buffer appropriate for AOAH activity

  • Pyrogen-free water and tubes

Procedure:

  • Prepare a solution of this compound or LPS in the reaction buffer.

  • Add recombinant AOAH to the solution.

  • Incubate the mixture under conditions optimal for AOAH activity (refer to the enzyme manufacturer's instructions).

  • The reaction results in the formation of tetra-acylated this compound, which has significantly reduced endotoxicity.

  • Purify the deacylated this compound using chromatographic methods.

Genetic Engineering for in vivo Production of Detoxified this compound

Metabolic engineering of bacteria, such as Escherichia coli, allows for the direct production of detoxified this compound derivatives like MPL. This approach involves modifying the this compound biosynthetic pathway.[2][11][12][13][14]

General Strategy for Engineering E. coli to Produce MPL:

  • Deletion of Genes for O-antigen and Core Oligosaccharide Synthesis: This simplifies the LPS structure, making the subsequent purification of this compound easier.

  • Deletion of Phospholipid Transport System Genes: This can increase the availability of phospholipid substrates for enzymes involved in this compound modification.

  • Overexpression of Key Modifying Enzymes:

    • lpxE from Francisella novicida: Encodes a phosphatase that removes the 1-phosphate group from this compound.[12][13]

    • pagP from Salmonella : Encodes a palmitoyltransferase that can modify the acylation pattern of this compound.

    • pagL from Salmonella : Encodes a 3-O-deacylase that removes the acyl chain from the 3-position of this compound.[12][13]

Example of an Engineered E. coli Strain Construction:

  • Start with a suitable E. coli strain (e.g., MG1655).

  • Sequentially delete gene clusters involved in the synthesis of O-antigen, core oligosaccharide, enterobacterial common antigen, and colanic acid.[12]

  • Further delete genes related to the phospholipid transport system (e.g., pldA, mlaA, mlaC).[12][13]

  • Introduce and overexpress the genes lpxE, pagP, and pagL under the control of an inducible promoter.[12][13]

  • The engineered strain will produce a modified this compound that is monophosphorylated and deacylated at the 3-position, resembling MPL.

Data Presentation: Quantitative Analysis of Detoxified this compound

The detoxification of this compound results in a significant reduction in toxicity while maintaining or even enhancing its adjuvant properties.

Table 1: Toxicity of this compound and its Derivatives

CompoundOrganismToxicity AssayValueReference
Diphosphoryl this compoundS. typhimuriumChick Embryo Lethal Dose (CELD50)0.0064 µg[15]
Monophosphoryl this compoundS. typhimuriumChick Embryo Lethal Dose (CELD50)> 10 µg[15]
LPSS. minnesota Re 595Mouse Survival57% survival[5][6]
MPLAS. minnesota Re 595Mouse Survival (with AP treatment)100% survival[5][6]

Table 2: Adjuvant Effect of Detoxified this compound on Antibody Response

AntigenAdjuvantAnimal ModelAntibody IsotypeFold Increase vs. Antigen AloneReference
Inactivated A/PR8 InfluenzaMPL + Poly I:CMiceIgGSignificant Increase[16][17]
sCal InfluenzaQS-21 + MPLMiceIgG2aHighest among tested adjuvants[18]
P30P2MSP1-19 (Malaria)MPL-AFMiceTotal IgGSignificantly higher than saline control[19]

Table 3: Cytokine Induction by this compound and its Derivatives

CompoundCell Line / Animal ModelCytokineResponseReference
LPSRAW264.7 cellsTNF-α, NOHigh Induction[5]
MPLARAW264.7 cellsTNF-α, NONo Response[5]
LPSMiceTNF-αSignificant Rise[5]
MPLAMiceTNF-αNo Significant Rise[5]
sCal Vaccine + QS-21 + MPLMiceIL-6, MCP-1Acute Induction[18]

Conclusion

The detoxification of this compound is a critical step in the development of safe and effective vaccine adjuvants. The protocols and data presented here provide a comprehensive overview of the key methodologies for producing and characterizing detoxified this compound derivatives. Chemical hydrolysis, enzymatic treatment, and genetic engineering offer versatile approaches to tailor the structure and activity of this compound, paving the way for the next generation of adjuvanted vaccines. Researchers and drug development professionals can utilize these methods to advance their vaccine development programs and contribute to the fight against infectious diseases.

References

Isolating Lipid A: A Guide to Techniques and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid A, the hydrophobic anchor of lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria, is a potent activator of the innate immune system.[1] Its ability to trigger a strong inflammatory response through Toll-like receptor 4 (TLR4) makes it a critical molecule of study in the fields of immunology, infectious disease, and vaccine development. The precise structural characteristics of this compound, which can vary between bacterial species, directly influence its immunomodulatory activity. Therefore, the effective isolation and purification of this compound from complex mixtures such as bacterial cultures are paramount for accurate downstream analysis and the development of novel therapeutics and adjuvants.

These application notes provide an overview of common and effective techniques for isolating this compound, complete with detailed experimental protocols. This guide is designed to equip researchers with the knowledge to select the most appropriate method for their specific research needs, considering factors such as starting material, desired purity, and available equipment.

Comparative Analysis of this compound Isolation Techniques

The selection of a this compound isolation method is a critical step that can significantly impact the yield, purity, and integrity of the final product. Below is a summary of commonly employed techniques, highlighting their principles, advantages, and disadvantages.

MethodPrincipleAdvantagesDisadvantagesTypical PurityTypical Yield
Mild Acid Hydrolysis with Bligh-Dyer Extraction Cleavage of the ketosidic linkage between Kdo and the glucosamine (B1671600) backbone of LPS using mild acid, followed by partitioning of the hydrophobic this compound into an organic solvent phase.[1][2]- Well-established and widely used. - Good yield of common this compound species. - Can be scaled for larger preparations.- Potential for degradation of acid-labile groups. - Multiple steps can lead to sample loss. - May require further purification to remove co-extracted lipids.Moderate to High~100-500 ng/µL from E. coli[2]
TRI-Reagent® Method Utilizes a single-phase solution of phenol (B47542) and guanidine (B92328) thiocyanate (B1210189) to lyse cells and partition macromolecules. LPS and subsequently this compound can be isolated from the aqueous or organic phases.[3]- Rapid and convenient, reducing extraction time significantly compared to traditional methods.[3] - High-quality this compound with less degradation.[3] - Suitable for small sample sizes.- Proprietary reagent, can be costly. - May require optimization for different bacterial strains.HighGood, with reduced contamination[3]
Anion-Exchange Chromatography Separates this compound species based on their net negative charge, primarily from phosphate (B84403) groups. This is typically used as a purification step following initial extraction.[4]- Excellent for separating this compound species with different numbers of phosphate groups. - High-resolution separation leading to high purity.- Can be time-consuming. - Requires specialized chromatography equipment. - Yield can be lower due to multiple fractions.Very HighVariable, dependent on elution strategy

Experimental Protocols

Protocol 1: Isolation of this compound using Mild Acid Hydrolysis and Bligh-Dyer Extraction

This protocol is a widely used method for the isolation of this compound from Gram-negative bacteria, starting with whole bacterial cells.

Materials:

  • Bacterial cell pellet

  • Phosphate-buffered saline (PBS), pH 7.4

  • Chloroform (B151607)

  • Methanol (B129727)

  • 50 mM Sodium Acetate, pH 4.5, with 1% Sodium Dodecyl Sulfate (SDS)

  • Pyridine (B92270)

  • Deionized water

  • Centrifuge and appropriate tubes (glass or Teflon® are recommended)

  • Water bath or heating block

  • Vortex mixer

  • Nitrogen gas stream or vacuum concentrator

Procedure:

  • Cell Lysis and LPS Extraction (Initial Steps): a. Harvest bacterial cells by centrifugation and wash the pellet with PBS. b. Resuspend the cell pellet in a single-phase Bligh-Dyer mixture of chloroform:methanol:water (1:2:0.8, v/v/v). c. Incubate at room temperature for at least 20 minutes with occasional vortexing to ensure complete cell lysis. d. Centrifuge to pellet the LPS along with other cellular debris. Discard the supernatant which contains phospholipids (B1166683) and other soluble lipids. e. Wash the LPS pellet with the single-phase Bligh-Dyer mixture and centrifuge again. Discard the supernatant.

  • Mild Acid Hydrolysis: a. Resuspend the LPS pellet in the mild acid hydrolysis buffer (50 mM sodium acetate, pH 4.5, 1% SDS). b. Incubate the suspension in a boiling water bath for 30-60 minutes. The optimal time may vary depending on the bacterial species. c. Cool the sample to room temperature.

  • This compound Extraction (Bligh-Dyer): a. To the hydrolyzed sample, add chloroform and methanol to create a two-phase Bligh-Dyer mixture (chloroform:methanol:aqueous sample, 2:2:1.8, v/v/v). b. Vortex vigorously and centrifuge to separate the phases. c. Carefully collect the lower organic phase, which contains the this compound, using a glass Pasteur pipette. d. Perform a second extraction on the remaining upper aqueous phase by adding an equal volume of chloroform, vortexing, and centrifuging. Collect the lower phase and combine it with the first organic extract.

  • Washing and Drying: a. Wash the combined organic phases by adding an equal volume of a pre-equilibrated upper phase from a blank Bligh-Dyer mixture (chloroform:methanol:water, 2:2:1.8, v/v/v) or with 0.1 M HCl to improve the recovery of more hydrophilic this compound species.[2] b. Vortex, centrifuge, and discard the upper aqueous phase. c. Add a drop of pyridine to the final organic phase to neutralize any residual acid. d. Dry the this compound sample under a gentle stream of nitrogen or using a vacuum concentrator. e. Store the dried this compound at -20°C.

Protocol 2: Rapid Isolation of this compound using TRI-Reagent®

This protocol offers a faster alternative for isolating high-quality this compound, particularly from small quantities of bacterial cells.

Materials:

  • Lyophilized bacterial cells

  • TRI-Reagent®

  • Chloroform

  • Deionized water

  • Centrifuge and microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Cell Homogenization: a. Suspend 1-10 mg of lyophilized bacterial cells in 200 µL of TRI-Reagent® in a microcentrifuge tube. b. Incubate at room temperature for 10-15 minutes to allow for complete cell homogenization.

  • Phase Separation: a. Add 40 µL of chloroform to the homogenate. b. Vortex vigorously for 15 seconds and incubate at room temperature for 10 minutes. c. Centrifuge at 12,000 x g for 10 minutes at 4°C to separate the aqueous and organic phases.

  • LPS Extraction: a. Carefully transfer the upper aqueous phase to a new tube. b. To the remaining organic phase, add 100 µL of deionized water, vortex, and centrifuge as in step 2c. c. Combine the aqueous phase from this wash with the aqueous phase from step 3a. Repeat the wash step twice more to ensure complete recovery of LPS.

  • Mild Acid Hydrolysis and this compound Isolation: a. The combined aqueous phases containing the LPS can now be subjected to mild acid hydrolysis as described in Protocol 1, step 2. b. Following hydrolysis, the this compound can be extracted using the Bligh-Dyer method as described in Protocol 1, step 3.

Purification and Characterization

Following initial extraction, further purification and characterization are often necessary to obtain high-purity this compound and to determine its structure.

Anion-Exchange Chromatography for Purification

Anion-exchange chromatography is a powerful technique to separate this compound species based on their phosphate content.

General Procedure:

  • A DEAE-cellulose column is equilibrated with a starting solvent, typically a mixture of chloroform, methanol, and water.[4]

  • The crude this compound extract is dissolved in the starting solvent and loaded onto the column.

  • The column is washed with the starting solvent to remove neutral lipids.

  • This compound species are then eluted with a stepwise or linear gradient of increasing salt concentration (e.g., ammonium (B1175870) acetate) in the mobile phase.[4]

  • Fractions are collected and analyzed by methods such as thin-layer chromatography (TLC) or mass spectrometry to identify the fractions containing the desired this compound species.

Characterization by Thin-Layer Chromatography (TLC)

TLC is a rapid and economical method for the initial characterization and assessment of this compound purity.

General Procedure:

  • Dissolve the dried this compound sample in a small volume of chloroform:methanol (4:1, v/v).

  • Spot the sample onto a silica (B1680970) gel TLC plate.

  • Develop the plate in a chromatography tank containing an appropriate solvent system (e.g., chloroform:pyridine:88% formic acid:water, 50:50:16:5, v/v/v).

  • Visualize the separated this compound species using methods such as iodine vapor, charring with sulfuric acid, or specific phosphate stains.

Visualizing Key Pathways and Workflows

This compound Recognition and Signaling Pathway

This compound is primarily recognized by the Toll-like receptor 4 (TLR4) in complex with its co-receptor MD-2. This recognition initiates a signaling cascade that leads to the production of pro-inflammatory cytokines. The signaling pathway proceeds through two main branches: the MyD88-dependent pathway and the TRIF-dependent pathway.

LipidA_Signaling LPS This compound (LPS) LBP LBP LPS->LBP binds CD14 CD14 LBP->CD14 transfers to TLR4_MD2 TLR4 MD-2 CD14->TLR4_MD2 presents to MyD88 MyD88 TLR4_MD2->MyD88 MyD88-dependent TRAM TRAM TLR4_MD2->TRAM IRAKs IRAKs MyD88->IRAKs TRIF TRIF TBK1 TBK1/IKKε TRIF->TBK1 TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPK MAPKs TAK1->MAPK NFkB NF-κB IKK->NFkB Cytokines Pro-inflammatory Cytokines NFkB->Cytokines induces transcription MAPK->Cytokines activates transcription factors TRAM->TRIF TRIF-dependent IRF3 IRF3 TBK1->IRF3 IFNs Type I IFNs IRF3->IFNs induces transcription

Caption: TLR4 signaling pathway initiated by this compound.

Experimental Workflow for this compound Isolation

The following diagram illustrates the general workflow for isolating this compound from bacterial cells using the mild acid hydrolysis and Bligh-Dyer extraction method.

LipidA_Isolation_Workflow Start Bacterial Cell Pellet Lysis Cell Lysis (Bligh-Dyer single phase) Start->Lysis Centrifugation1 Centrifugation Lysis->Centrifugation1 LPS_Pellet LPS Pellet Centrifugation1->LPS_Pellet pellet Supernatant1 Supernatant (discard) Centrifugation1->Supernatant1 supernatant Hydrolysis Mild Acid Hydrolysis LPS_Pellet->Hydrolysis Extraction This compound Extraction (Bligh-Dyer two phase) Hydrolysis->Extraction Centrifugation2 Phase Separation Extraction->Centrifugation2 Organic_Phase Lower Organic Phase (contains this compound) Centrifugation2->Organic_Phase lower phase Aqueous_Phase Upper Aqueous Phase Centrifugation2->Aqueous_Phase upper phase Wash Wash Organic Phase Organic_Phase->Wash Dry Dry this compound Wash->Dry Purification Purification (e.g., Chromatography) Dry->Purification Analysis Characterization (TLC, MS) Purification->Analysis End Pure this compound Analysis->End

References

Application Notes and Protocols for Determining Lipid A Structure using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid A, the hydrophobic anchor of lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria, is a potent activator of the innate immune system. Its structural variations across different bacterial species and even within a single species under different environmental conditions can significantly impact its immunomodulatory activity. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of this compound, providing critical information on the anomeric configuration of the sugar backbone, the location and nature of acyl chains, and the presence of various substituents. This document provides detailed application notes and protocols for the use of NMR spectroscopy in determining the structure of this compound.

I. Structural Overview of this compound

This compound typically consists of a β-(1→6)-linked disaccharide of glucosamine (B1671600), which is phosphorylated at the 1 and 4' positions. This backbone is decorated with a varying number of amide- and ester-linked fatty acyl chains. The number, length, and position of these acyl chains, as well as the presence of additional modifications like phosphate (B84403), ethanolamine, or 4-amino-4-deoxy-L-arabinose (L-Ara4N), are key determinants of its biological activity.

II. Experimental Workflow for this compound Structural Analysis

The determination of this compound structure by NMR is a multi-step process that requires careful sample preparation and a suite of NMR experiments. The general workflow is outlined below.

This compound NMR Workflow cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Data Analysis & Structure Elucidation Bacterial Culture Bacterial Culture LPS Extraction LPS Extraction Bacterial Culture->LPS Extraction e.g., Hot phenol-water Mild Acid Hydrolysis Mild Acid Hydrolysis LPS Extraction->Mild Acid Hydrolysis Cleavage of Kdo-lipid A linkage This compound Purification This compound Purification Mild Acid Hydrolysis->this compound Purification e.g., Bligh-Dyer extraction, Chromatography NMR Sample Preparation NMR Sample Preparation This compound Purification->NMR Sample Preparation 1D NMR (1H, 13C, 31P) 1D NMR (1H, 13C, 31P) NMR Sample Preparation->1D NMR (1H, 13C, 31P) 2D Homonuclear (COSY, TOCSY) 2D Homonuclear (COSY, TOCSY) 1D NMR (1H, 13C, 31P)->2D Homonuclear (COSY, TOCSY) 2D Heteronuclear (HSQC, HMBC) 2D Heteronuclear (HSQC, HMBC) 2D Homonuclear (COSY, TOCSY)->2D Heteronuclear (HSQC, HMBC) 2D NOESY/ROESY 2D NOESY/ROESY 2D Heteronuclear (HSQC, HMBC)->2D NOESY/ROESY Data Processing Data Processing 2D NOESY/ROESY->Data Processing Spectral Assignment Spectral Assignment Data Processing->Spectral Assignment Structural Interpretation Structural Interpretation Spectral Assignment->Structural Interpretation Final Structure Final Structure Structural Interpretation->Final Structure

Fig 1. General workflow for this compound structural analysis by NMR.

III. Detailed Experimental Protocols

A. This compound Extraction and Purification

1. Materials:

2. Protocol for Mild Acid Hydrolysis and Bligh-Dyer Extraction: [1][2]

  • LPS Extraction: Extract lipopolysaccharide (LPS) from the bacterial cell pellet using a suitable method, such as the hot phenol-water extraction.[3]

  • Mild Acid Hydrolysis:

    • Suspend the purified LPS pellet in a mild acid hydrolysis buffer (e.g., 50 mM sodium acetate, pH 4.5, containing 1% SDS).[1]

    • Sonicate the suspension to ensure it is homogeneous.[1][4]

    • Incubate the suspension in a boiling water bath for 30-45 minutes to cleave the ketosidic linkage between the core oligosaccharide and this compound.[1][5]

    • Cool the mixture to room temperature.[4]

  • Bligh-Dyer Extraction: [1][2]

    • To the cooled hydrolysate, add chloroform and methanol to create a two-phase system with a final ratio of chloroform:methanol:aqueous buffer of 2:2:1.8 (v/v/v).[2]

    • Mix thoroughly by inversion and centrifuge to separate the phases.

    • Carefully collect the lower organic phase, which contains the this compound.

    • Wash the organic phase with a pre-equilibrated upper phase from a fresh Bligh-Dyer mixture to remove residual water-soluble contaminants.

    • Evaporate the organic solvent under a stream of nitrogen to obtain the purified this compound.

3. Optional Column Chromatography Purification: [6] For higher purity, the extracted this compound can be further purified using silica gel column chromatography.[6]

  • Dissolve the dried this compound in a small volume of chloroform:methanol (98:2, v/v).

  • Load the sample onto a silica gel column equilibrated with the same solvent.

  • Elute with a stepwise gradient of increasing methanol concentration in chloroform.

  • Collect fractions and analyze by thin-layer chromatography (TLC) to identify those containing pure this compound.

  • Pool the pure fractions and evaporate the solvent.

B. NMR Sample Preparation
  • Solvent Selection: Dissolve 5-10 mg of purified this compound in 0.5-0.6 mL of a deuterated solvent system. A common choice is a mixture of deuterated chloroform (CDCl₃) and deuterated methanol (CD₃OD), often in a 2:1 or 3:1 ratio, to ensure complete dissolution.[7][8] For some this compound species, a mixture of CDCl₃:CD₃OD:D₂O (2:3:1, v/v/v) may be required.[7]

  • Sample Filtration: Filter the sample through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[6][9]

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.00 ppm).[8]

C. NMR Data Acquisition

Acquire NMR data on a high-field spectrometer (≥ 600 MHz) for optimal resolution and sensitivity. The following is a recommended set of experiments:

1. 1D NMR Spectra:

  • ¹H NMR: Provides an overview of the proton environment. Key regions include the anomeric protons (δ 4.5-5.5 ppm), acyl chain methylene (B1212753) and methyl groups (δ 0.8-2.5 ppm), and protons on the glucosamine rings.

  • ¹³C NMR: Shows the carbon skeleton. Important signals are the anomeric carbons (δ 90-105 ppm) and carbonyl carbons of the acyl chains (δ 170-175 ppm).

  • ³¹P NMR: Used to identify and quantify phosphate groups.

2. 2D NMR Spectra:

ExperimentPurposeTypical Acquisition Parameters
COSY (Correlation Spectroscopy)Identifies scalar-coupled protons (typically 2-3 bonds), revealing the connectivity within each sugar ring and acyl chain.[10]Pulse Program: cosygpmfph (or similar); Scans: 8-16; Acquisition Time (t2): ~0.25 s; Increments (t1): 256-512; Spectral Width: 10-12 ppm in both dimensions.
TOCSY (Total Correlation Spectroscopy)Shows correlations between all protons within a spin system, allowing for the complete assignment of all protons in a sugar ring from a single cross-peak.[11]Pulse Program: mlevphpr.2 (or similar); Scans: 16-32; Mixing Time: 60-100 ms; Acquisition Time (t2): ~0.25 s; Increments (t1): 256-512; Spectral Width: 10-12 ppm.
HSQC (Heteronuclear Single Quantum Coherence)Correlates directly bonded ¹H and ¹³C nuclei, enabling the assignment of carbon signals based on their attached proton assignments.[12]Pulse Program: hsqcedetgpsp (or similar); Scans: 32-64; ¹J(CH) Coupling: ~145 Hz; Acquisition Time (t2): ~0.15 s; Increments (t1): 128-256; Spectral Width: 10-12 ppm (¹H), 150-180 ppm (¹³C).
HMBC (Heteronuclear Multiple Bond Correlation)Shows correlations between protons and carbons that are 2-3 bonds apart, providing crucial information for linking sugar residues, identifying acyl chain positions, and locating substituents.Pulse Program: hmbcgplpndqf (or similar); Scans: 64-128; Long-range Coupling (ⁿJ(CH)): Optimized for 4-8 Hz; Acquisition Time (t2): ~0.2 s; Increments (t1): 256-512; Spectral Width: 10-12 ppm (¹H), 180-200 ppm (¹³C).
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy)Detects through-space correlations between protons that are close in proximity (< 5 Å), which is essential for determining the stereochemistry of the glycosidic linkage and the conformation of the molecule.[13][14]Pulse Program: noesygpph (NOESY) or roesyph (ROESY); Scans: 32-64; Mixing Time: 150-500 ms; Acquisition Time (t2): ~0.25 s; Increments (t1): 256-512; Spectral Width: 10-12 ppm.
D. NMR Data Processing
  • Fourier Transformation: Apply a window function (e.g., sine-bell) to the Free Induction Decay (FID) to improve signal-to-noise or resolution, followed by Fourier transformation.

  • Phasing: Manually or automatically phase the spectra to ensure all peaks have a pure absorption lineshape.[15]

  • Baseline Correction: Correct any distortions in the baseline of the spectra.[15]

  • Referencing: Calibrate the chemical shift axis using the internal standard (TMS at 0.00 ppm).

IV. Data Presentation and Interpretation

A. Quantitative Data Summary

The following tables provide representative ¹H and ¹³C NMR chemical shifts for the glucosamine backbone of this compound. Note that chemical shifts can vary depending on the solvent, temperature, and specific this compound structure.

Table 1: Representative ¹H NMR Chemical Shifts (ppm) for the Glucosamine Backbone of this compound

ProtonE. coli this compound (in CDCl₃/CD₃OD)Rhizobium etli this compound (in CDCl₃/CD₃OD/D₂O)[4]
H-1~5.45~5.12 (α), ~4.75 (β)
H-2~4.05~4.00
H-3~5.51~5.18
H-4~3.80~3.65
H-5~3.90~3.75
H-6a~4.15~4.10
H-6b~3.95~3.90
H-1'~4.65~4.53
H-2'~3.70~3.68
H-3'~5.49~5.28
H-4'~4.20~3.92
H-5'~3.85~3.80
H-6'a~4.00~3.95
H-6'b~3.80~3.70

Table 2: Representative ¹³C NMR Chemical Shifts (ppm) for the Glucosamine Backbone of this compound

CarbonE. coli this compound (in CDCl₃/CD₃OD)[16]Rhizobium etli this compound (in CDCl₃/CD₃OD/D₂O)[4]
C-1~94.0-94.9~92.5
C-2~55.0~54.8
C-3~72.0~71.5
C-4~70.0~70.2
C-5~74.0~73.8
C-6~61.5~61.2
C-1'~103.1~101.0
C-2'~57.0~56.5
C-3'~73.0~72.8
C-4'~76.0~75.5
C-5'~72.5~72.3
C-6'~68.0~67.5
B. Structure Elucidation Workflow
  • Assign Spin Systems: Use COSY and TOCSY spectra to identify all protons within each glucosamine residue and each acyl chain.

  • Assign Carbons: Use the HSQC spectrum to assign the ¹³C chemical shift of each carbon based on the assignment of its attached proton.

  • Establish Connectivity: Use the HMBC spectrum to identify long-range correlations. Key correlations include:

    • From H-1' of the distal glucosamine to C-6 of the proximal glucosamine to confirm the β-(1→6) linkage.

    • From the α-protons of the acyl chains to the carbonyl carbons.

    • From the protons on the glucosamine backbone (e.g., H-2, H-3, H-2', H-3') to the carbonyl carbons of the attached acyl chains to determine their positions.

  • Determine Stereochemistry and Conformation: Analyze NOESY or ROESY spectra for through-space correlations. A key NOE is between H-1' of the distal unit and protons on the proximal unit (e.g., H-6a, H-6b) to confirm the β-glycosidic linkage and provide conformational information.

V. This compound Signaling Pathway

This compound is the primary ligand for the Toll-like receptor 4 (TLR4)/myeloid differentiation factor 2 (MD-2) complex on the surface of immune cells. Activation of this complex initiates a signaling cascade that leads to the production of pro-inflammatory cytokines.

TLR4_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular cluster_nucleus Nucleus LPS LPS (this compound) LBP LBP LPS->LBP binds CD14 CD14 LBP->CD14 transfers to TLR4_MD2 TLR4/MD-2 CD14->TLR4_MD2 presents to TLR4_dimer TLR4 Dimerization TLR4_MD2->TLR4_dimer induces MyD88 MyD88 TLR4_dimer->MyD88 recruits IRAKs IRAKs MyD88->IRAKs activates TRAF6 TRAF6 IRAKs->TRAF6 activates TAK1 TAK1 TRAF6->TAK1 activates IKK IKK complex TAK1->IKK MAPK MAPK pathway TAK1->MAPK NFkB_Ikb NF-κB/IκB IKK->NFkB_Ikb phosphorylates IκB NFkB NF-κB NFkB_Ikb->NFkB releases Gene_expression Pro-inflammatory Gene Expression NFkB->Gene_expression translocates to nucleus AP1 AP-1 MAPK->AP1 activates AP1->Gene_expression translocates to nucleus

Fig 2. Simplified TLR4 signaling pathway initiated by this compound.

VI. Conclusion

NMR spectroscopy is a powerful technique for the de novo structure elucidation of this compound. By combining a suite of 1D and 2D NMR experiments, it is possible to unambiguously determine the complete covalent structure, including the nature and location of all constituent parts. These detailed structural insights are crucial for understanding the relationship between this compound structure and its biological activity, which is of paramount importance for the development of new vaccines, adjuvants, and therapeutics targeting Gram-negative bacterial infections.

References

Application Notes and Protocols for Creating Lipid A-Coated Beads for Protein Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid A, the hydrophobic anchor of lipopolysaccharide (LPS) found in the outer membrane of Gram-negative bacteria, is a potent activator of the innate immune system. It is recognized by the Toll-like receptor 4 (TLR4) in complex with its co-receptor, myeloid differentiation factor 2 (MD-2).[1] This recognition triggers a signaling cascade that leads to the production of pro-inflammatory cytokines. The interaction between this compound and the TLR4/MD-2 complex is a critical area of study for understanding bacterial pathogenesis, sepsis, and for the development of novel adjuvants and immunomodulatory drugs.

These application notes provide detailed protocols for the preparation of this compound-coated beads and their use in protein binding assays. These assays are invaluable tools for screening and characterizing proteins, antibodies, or small molecules that interact with this compound, and for studying the downstream effects on TLR4 signaling. Two methods for bead preparation are described: a non-covalent coating method suitable for initial screening and a covalent conjugation method for more robust and stable applications.

Signaling Pathway

The binding of this compound to the TLR4/MD-2 complex initiates a complex signaling cascade. Upon this compound binding, two TLR4/MD-2/LPS complexes dimerize, leading to the recruitment of intracellular adaptor proteins. This signaling is broadly divided into two pathways: the MyD88-dependent pathway and the TRIF-dependent pathway. The MyD88-dependent pathway leads to the early activation of NF-κB and the production of inflammatory cytokines. The TRIF-dependent pathway, which is initiated after the internalization of the TLR4 complex, results in the late activation of NF-κB and the production of type I interferons.[2][3]

TLR4_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular LPS This compound / LPS LBP LBP LPS->LBP CD14 CD14 LBP->CD14 TLR4_MD2 TLR4/MD-2 CD14->TLR4_MD2 TLR4_dimer TLR4 Dimerization TLR4_MD2->TLR4_dimer Binding & Dimerization MyD88 MyD88 TLR4_dimer->MyD88 MyD88-dependent TRIF TRIF TLR4_dimer->TRIF TRIF-dependent (Endosomal) NFkB NF-κB Activation MyD88->NFkB TRIF->NFkB IRF3 IRF3 Activation TRIF->IRF3 Cytokines Pro-inflammatory Cytokines NFkB->Cytokines Interferons Type I Interferons IRF3->Interferons Experimental_Workflow start Start prep_beads Prepare this compound-Coated Beads (Non-covalent or Covalent) start->prep_beads block_beads Block Beads (e.g., with BSA) prep_beads->block_beads binding Incubate Beads with Protein Sample block_beads->binding prep_sample Prepare Protein Sample (Purified Protein or Cell Lysate) prep_sample->binding wash Wash Beads to Remove Non-specific Binders binding->wash elution Elute Bound Proteins wash->elution analysis Downstream Analysis (SDS-PAGE, Western Blot, Mass Spec) elution->analysis end End analysis->end

References

Application Notes and Protocols for Assessing Lipid A Purity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid A, the hydrophobic anchor of lipopolysaccharide (LPS), is the principal mediator of the potent immunological activity of Gram-negative bacteria. As the primary component responsible for activating the Toll-like receptor 4 (TLR4) signaling pathway, the purity of this compound preparations is of paramount importance for accurate immunological studies, vaccine development, and drug discovery. Impurities, such as variations in acylation, phosphorylation, or the presence of other lipids and contaminants, can significantly alter its biological activity, leading to inconsistent and misleading experimental results.

These application notes provide a comprehensive overview of the key methodologies for assessing the purity of this compound, including mass spectrometry, high-performance liquid chromatography, and the Limulus Amebocyte Lysate (LAL) test. Detailed protocols, data interpretation guidelines, and visual representations of workflows and signaling pathways are provided to equip researchers with the necessary tools for rigorous quality control of their this compound samples.

Mass Spectrometry for Structural Integrity and Purity Assessment

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and structural integrity of this compound, providing insights into its chemical purity. Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is ideal for rapid screening of intact this compound species, while Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) offers detailed structural elucidation.

Application Note: MALDI-TOF MS for this compound Profiling

MALDI-TOF MS provides a rapid and sensitive method for profiling the molecular species present in a this compound sample. By analyzing the mass-to-charge ratio (m/z) of the ions, one can identify the primary this compound structure and detect modifications such as variations in the number of acyl chains and the presence or absence of phosphate (B84403) groups. The relative intensity of the observed peaks can provide a semi-quantitative measure of the purity. For instance, a highly pure sample of E. coli this compound would be expected to show a major ion peak corresponding to the hexa-acylated, bis-phosphorylated structure (m/z ≈ 1797).[1][2] The presence of additional peaks may indicate heterogeneity or impurities.

Application Note: ESI-MS/MS for Detailed Structural Characterization

ESI-MS/MS is an indispensable tool for the detailed structural characterization of this compound.[3] This technique allows for the fragmentation of selected precursor ions, yielding diagnostic product ions that can be used to determine the precise location of fatty acyl chains and phosphate groups. This level of detail is crucial for confirming the exact chemical structure of a purified this compound species and for identifying subtle structural isomers that may not be distinguishable by MALDI-TOF MS alone.

High-Performance Liquid Chromatography (HPLC) for Purity Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantitative assessment of this compound purity. Reversed-phase HPLC (RP-HPLC) is commonly employed to separate different this compound species based on their hydrophobicity.

Application Note: RP-HPLC for Quantitative Purity Assessment

By separating the components of a this compound mixture, RP-HPLC allows for the quantification of the main peak relative to any impurities. The purity is typically expressed as the percentage of the total peak area corresponding to the main this compound species.[4][5] A high-purity this compound preparation will exhibit a single, sharp major peak with minimal secondary peaks. This method is particularly useful for comparing the purity of different batches and for monitoring the effectiveness of purification protocols.

Limulus Amebocyte Lysate (LAL) Test for Biological Activity

The Limulus Amebocyte Lysate (LAL) test is a highly sensitive functional assay that measures the endotoxic activity of a sample. Since this compound is the endotoxic principle of LPS, the LAL test provides a measure of the biological purity and potency of a this compound preparation.

Application Note: LAL Test for Endotoxin (B1171834) Activity Measurement

The LAL test is based on the coagulation cascade of amoebocyte lysate from the horseshoe crab, which is triggered by bacterial endotoxins.[6] The results are typically expressed in Endotoxin Units (EU). The specific activity (EU/mg) of a this compound sample is a critical parameter for ensuring its biological potency and for standardizing experiments. Different structural variants of this compound can exhibit vastly different endotoxin activities.[7] Therefore, the LAL test is an essential complement to structural analysis methods for a comprehensive assessment of this compound purity and function.

Quantitative Data Presentation

The following tables provide examples of how to summarize quantitative data from the different analytical methods for assessing this compound purity.

Table 1: Purity Assessment of E. coli this compound (Batch #123) by RP-HPLC

Peak NumberRetention Time (min)Peak Area (%)Identification
15.21.5Impurity
28.997.8Hexa-acyl, bis-phosphoryl this compound
311.40.7Impurity

Table 2: Molecular Species Identification of E. coli this compound (Batch #123) by MALDI-TOF MS

Observed m/zTheoretical m/zAssignmentRelative Intensity (%)
1797.21797.24Hexa-acyl, bis-phosphoryl this compound [M-H]⁻95
1569.11569.08Penta-acyl, bis-phosphoryl this compound [M-H]⁻3
1717.21717.25Hexa-acyl, mono-phosphoryl this compound [M-H]⁻2

Table 3: Biological Activity of Various this compound Preparations by LAL Test

This compound SourcePurity (by HPLC)Endotoxin Activity (EU/µg)
E. coli O111:B4>98%≥10,000
S. minnesota R595>95%≥5,000
Synthetic this compound (Analog X)>99%1,000 - 5,000

Experimental Protocols

Protocol 1: MALDI-TOF Mass Spectrometry Analysis of this compound

1. Objective: To determine the molecular weight distribution of this compound species in a sample.

2. Materials:

  • Lyophilized this compound sample
  • Chloroform (HPLC grade)
  • Methanol (HPLC grade)
  • Water (endotoxin-free)
  • 5-chloro-2-mercaptobenzothiazole (CMBT) matrix
  • MALDI target plate
  • MALDI-TOF mass spectrometer

3. Sample Preparation:

  • Prepare a stock solution of the this compound sample at 1 mg/mL in a chloroform:methanol (4:1, v/v) mixture.
  • Prepare the CMBT matrix solution at 10 mg/mL in chloroform:methanol (1:1, v/v).
  • Mix the this compound solution and the matrix solution in a 1:1 (v/v) ratio.
  • Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry completely.

4. Instrumentation and Analysis:

  • Acquire mass spectra in the negative-ion reflector mode over a mass range of m/z 1000-2500.[1]
  • Calibrate the instrument using a suitable standard.
  • Average at least 100 laser shots per spectrum to obtain a good signal-to-noise ratio.

5. Data Analysis:

  • Identify the m/z values of the major peaks.
  • Compare the observed m/z values with the theoretical masses of expected this compound structures.
  • Assess the relative abundance of different this compound species based on peak intensities.

Protocol 2: RP-HPLC Analysis of this compound Purity

1. Objective: To quantify the purity of a this compound sample.

2. Materials:

  • This compound sample
  • Chloroform (HPLC grade)
  • Methanol (HPLC grade)
  • Water (HPLC grade)
  • Triethylamine (B128534)
  • Acetic acid
  • C18 reversed-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)
  • HPLC system with a suitable detector (e.g., Evaporative Light Scattering Detector - ELSD)

3. Sample and Mobile Phase Preparation:

  • Dissolve the this compound sample in chloroform:methanol (2:1, v/v) to a final concentration of 1 mg/mL.
  • Prepare mobile phase A: Chloroform:methanol:water (20:10:1, v/v/v) with 10 mM triethylamine and 10 mM acetic acid.
  • Prepare mobile phase B: Chloroform:methanol:water (10:20:2, v/v/v) with 10 mM triethylamine and 10 mM acetic acid.

4. Chromatographic Conditions:

  • Set the column temperature to 40°C.
  • Use a flow rate of 1 mL/min.
  • Apply a linear gradient from 0% to 100% mobile phase B over 30 minutes.
  • Set the ELSD drift tube temperature to 50°C and the nebulizer gas pressure to 2.5 bar.

5. Data Analysis:

  • Integrate the peak areas of all detected components.
  • Calculate the purity of the this compound by dividing the peak area of the main component by the total peak area and multiplying by 100.[5]

Protocol 3: Limulus Amebocyte Lysate (LAL) Test for Endotoxin Activity

1. Objective: To determine the endotoxin activity of a this compound sample.

2. Materials:

  • This compound sample
  • Endotoxin-free water
  • Kinetic chromogenic LAL test kit (containing LAL reagent, chromogenic substrate, and endotoxin standard)
  • Endotoxin-free vials and pipette tips
  • Microplate reader with a 405 nm filter
  • Incubating plate reader (37°C)

3. Procedure:

  • Reconstitute the LAL reagent, chromogenic substrate, and endotoxin standard according to the manufacturer's instructions using endotoxin-free water.
  • Prepare a standard curve of the endotoxin standard, typically ranging from 0.005 to 50 EU/mL.
  • Prepare serial dilutions of the this compound sample in endotoxin-free water.
  • Add 50 µL of each standard, sample dilution, and a negative control (endotoxin-free water) to the wells of a microplate.
  • Add 50 µL of the reconstituted LAL reagent to each well.
  • Incubate the plate at 37°C for the time specified in the kit protocol (e.g., 10 minutes).
  • Add 100 µL of the reconstituted chromogenic substrate to each well.
  • Incubate the plate at 37°C for the time specified in the kit protocol (e.g., 6 minutes).
  • Stop the reaction by adding 50 µL of a stop solution (e.g., 25% acetic acid).
  • Read the absorbance at 405 nm using a microplate reader.

4. Data Analysis:

  • Generate a standard curve by plotting the absorbance values against the corresponding endotoxin concentrations.
  • Determine the endotoxin concentration of the this compound samples by interpolating their absorbance values on the standard curve.
  • Calculate the endotoxin activity in EU/µg by dividing the endotoxin concentration (EU/mL) by the this compound concentration (µg/mL).

Mandatory Visualizations

TLR4_Signaling_Pathway LPS This compound (LPS) LBP LBP LPS->LBP CD14 CD14 LBP->CD14 TLR4_MD2 TLR4/MD2 Complex CD14->TLR4_MD2 Presents this compound MyD88 MyD88 TLR4_MD2->MyD88 MyD88-dependent pathway TRAM TRAM TLR4_MD2->TRAM MyD88-independent (TRIF-dependent) pathway IRAKs IRAKs MyD88->IRAKs TRIF TRIF TRAF6 TRAF6 TRIF->TRAF6 TBK1 TBK1/IKKε TRIF->TBK1 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPKs MAPKs TAK1->MAPKs NFkB NF-κB IKK->NFkB Activates Nucleus Nucleus NFkB->Nucleus AP1 AP-1 MAPKs->AP1 Activates AP1->Nucleus Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) TRAM->TRIF IRF3 IRF3 TBK1->IRF3 Phosphorylates IRF3->Nucleus IFNs Type I Interferons (IFN-β) Nucleus->Cytokines Transcription Nucleus->IFNs Transcription

Caption: TLR4 Signaling Pathway initiated by this compound.

LipidA_Purity_Workflow Start This compound Sample Extraction This compound Extraction (e.g., Bligh-Dyer) Start->Extraction Purification Purification (e.g., Chromatography) Extraction->Purification Purity_Assessment Purity Assessment Purification->Purity_Assessment MS Mass Spectrometry (MALDI-TOF / ESI-MS/MS) Purity_Assessment->MS HPLC HPLC (Reversed-Phase) Purity_Assessment->HPLC LAL LAL Test Purity_Assessment->LAL Structural_Data Structural Integrity & Molecular Weight MS->Structural_Data Quantitative_Purity Quantitative Purity (%) HPLC->Quantitative_Purity Biological_Activity Biological Activity (EU/mg) LAL->Biological_Activity Final Pure & Characterized This compound Structural_Data->Final Quantitative_Purity->Final Biological_Activity->Final

Caption: Experimental workflow for this compound purity assessment.

Conclusion

The assessment of this compound purity is a critical step in ensuring the reliability and reproducibility of research in immunology, vaccine development, and drug discovery. A multi-faceted approach, combining the structural detail of mass spectrometry, the quantitative power of HPLC, and the functional relevance of the LAL test, provides a comprehensive evaluation of this compound quality. The application notes and protocols provided herein offer a robust framework for researchers to implement rigorous quality control measures, thereby enhancing the validity of their scientific findings.

References

Application of Lipid A in Nanoparticle Drug Delivery Systems: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid A, the endotoxic component of lipopolysaccharide (LPS) found in the outer membrane of Gram-negative bacteria, is a potent activator of the innate immune system. Its recognition by Toll-like receptor 4 (TLR4) on immune cells triggers a signaling cascade that leads to the production of pro-inflammatory cytokines and the maturation of antigen-presenting cells (APCs), ultimately shaping a robust adaptive immune response.[1][2] This powerful immunostimulatory activity makes this compound and its less toxic derivatives, such as monophosphoryl this compound (MPLA), highly attractive as vaccine adjuvants and immunotherapeutics.

The incorporation of this compound into nanoparticle drug delivery systems offers several advantages. Nanoparticles can protect this compound from degradation, enhance its delivery to target immune cells, and allow for the co-delivery of antigens or other therapeutic agents.[3][4] This co-localization is crucial for mounting an effective and antigen-specific immune response. Lipid-based nanoparticles, such as solid lipid nanoparticles (SLNs) and liposomes, are particularly well-suited for this purpose due to their biocompatibility, biodegradability, and ability to encapsulate both hydrophobic and hydrophilic molecules.[4][5][6]

These application notes provide a comprehensive overview of the use of this compound in nanoparticle drug delivery systems, including detailed protocols for formulation, characterization, and in vitro and in vivo evaluation.

Signaling Pathway of this compound

This compound exerts its immunostimulatory effects primarily through the TLR4 signaling pathway. The binding of this compound to the TLR4/MD-2 complex on the cell surface initiates a downstream signaling cascade that can proceed through two major branches: the MyD88-dependent and the TRIF-dependent pathways. The MyD88-dependent pathway leads to the activation of NF-κB and the subsequent production of pro-inflammatory cytokines like TNF-α and IL-6. The TRIF-dependent pathway, which is initiated after the internalization of the TLR4 complex, results in the activation of IRF3 and the production of type I interferons.[7][8]

TLR4_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound LBP LBP This compound->LBP CD14 CD14 LBP->CD14 TLR4/MD-2 TLR4/MD-2 CD14->TLR4/MD-2 TIRAP TIRAP TLR4/MD-2->TIRAP TRAM TRAM TLR4/MD-2->TRAM MyD88 MyD88 IRAKs IRAKs MyD88->IRAKs TRIF TRIF TBK1/IKKi TBK1/IKKi TRIF->TBK1/IKKi TIRAP->MyD88 TRAM->TRIF TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK Complex IKK Complex TAK1->IKK Complex NF-kB NF-kB IKK Complex->NF-kB Pro-inflammatory Cytokines Pro-inflammatory Cytokines NF-kB->Pro-inflammatory Cytokines IRF3 IRF3 TBK1/IKKi->IRF3 Type I IFNs Type I IFNs IRF3->Type I IFNs

Caption: TLR4 Signaling Pathway initiated by this compound.

Data Presentation

Table 1: Physicochemical Properties of this compound-Containing Nanoparticles
Formulation IDLipid Matrix CompositionThis compound DerivativeParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)Reference
SLN-MPLA-1Glyceryl monostearate, Polysorbate 80MPLA155 ± 120.21 ± 0.03-25.4 ± 2.185.2 ± 4.5Fictionalized Data
NLC-MPLA-1Glyceryl monostearate, Oleic acid, Poloxamer 188MPLA180 ± 150.18 ± 0.02-30.1 ± 2.892.1 ± 3.8Fictionalized Data
Lipo-MPLA-1DPPC, Cholesterol, DSPE-PEG2000MPLA120 ± 90.15 ± 0.02-15.8 ± 1.578.6 ± 5.1Fictionalized Data
SLN-LipidA-1Compritol® 888 ATO, Tween 80This compound (E. coli)210 ± 180.28 ± 0.04-22.3 ± 1.981.4 ± 6.2Fictionalized Data

Note: The data presented in this table is a representative summary based on typical values found in the literature and is for illustrative purposes. Actual values will vary depending on the specific formulation and preparation methods.[4][5][9][10]

Experimental Protocols

Protocol 1: Formulation of Monophosphoryl this compound (MPLA)-Loaded Solid Lipid Nanoparticles (SLNs) by Hot Homogenization

This protocol describes the preparation of MPLA-loaded SLNs using a hot homogenization and ultrasonication method.

Workflow for SLN Formulation

SLN_Formulation_Workflow start Start step1 Dissolve lipid matrix and MPLA in organic solvent start->step1 step2 Evaporate organic solvent to form a lipid film step1->step2 step3 Hydrate (B1144303) lipid film with hot aqueous surfactant solution step2->step3 step4 Homogenize the mixture at high speed step3->step4 step5 Sonicate the pre-emulsion step4->step5 step6 Cool down the nanoemulsion to form SLNs step5->step6 end End step6->end

Caption: Workflow for MPLA-loaded SLN formulation.

Materials:

  • Glyceryl monostearate (Solid lipid)

  • Monophosphoryl this compound (MPLA)

  • Polysorbate 80 (Surfactant)

  • Chloroform (B151607) (Organic solvent)

  • Deionized water

Equipment:

  • High-shear homogenizer

  • Probe sonicator

  • Rotary evaporator

  • Water bath

  • Magnetic stirrer

Procedure:

  • Preparation of the Lipid Phase:

    • Weigh 200 mg of glyceryl monostearate and 5 mg of MPLA.

    • Dissolve both components in 10 mL of chloroform in a round-bottom flask.

  • Formation of the Lipid Film:

    • Remove the chloroform using a rotary evaporator at 40°C until a thin, uniform lipid film is formed on the inner surface of the flask.

    • Place the flask under vacuum for at least 2 hours to remove any residual solvent.

  • Preparation of the Aqueous Phase:

    • Prepare a 2% (w/v) solution of Polysorbate 80 in 20 mL of deionized water.

    • Heat the aqueous phase to 75°C in a water bath.

  • Hydration and Homogenization:

    • Add the hot aqueous phase to the lipid film and hydrate for 30 minutes at 75°C with magnetic stirring.

    • Homogenize the mixture using a high-shear homogenizer at 10,000 rpm for 15 minutes to form a coarse pre-emulsion.

  • Sonication:

    • Immediately sonicate the hot pre-emulsion using a probe sonicator (e.g., 40% amplitude, 5 minutes, with a 5-second on/off cycle) while maintaining the temperature at 75°C.

  • Formation of SLNs:

    • Cool the resulting nanoemulsion in an ice bath with continuous stirring to allow the lipid to solidify and form SLNs.

  • Storage:

    • Store the SLN dispersion at 4°C.

Protocol 2: Physicochemical Characterization of this compound-Nanoparticles

1. Particle Size, Polydispersity Index (PDI), and Zeta Potential:

  • Instrument: Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).

  • Procedure:

    • Dilute the nanoparticle suspension with deionized water to an appropriate concentration.

    • Transfer the diluted sample to a disposable cuvette.

    • Measure the particle size and PDI at 25°C.

    • For zeta potential, transfer the diluted sample to a folded capillary cell and measure at 25°C.

    • Perform all measurements in triplicate.

2. Encapsulation Efficiency (EE%) and Drug Loading (DL%):

  • Method: Centrifugation method.

  • Procedure:

    • Place 1 mL of the nanoparticle suspension in a centrifugal filter unit (e.g., Amicon Ultra, 10 kDa MWCO).

    • Centrifuge at 10,000 x g for 30 minutes to separate the nanoparticles from the aqueous phase containing free MPLA.

    • Quantify the amount of free MPLA in the filtrate using a suitable method (e.g., Limulus Amebocyte Lysate (LAL) assay or HPLC).

    • Calculate EE% and DL% using the following formulas:

      • EE% = ((Total amount of MPLA - Amount of free MPLA) / Total amount of MPLA) * 100

      • DL% = ((Total amount of MPLA - Amount of free MPLA) / Total weight of nanoparticles) * 100

Protocol 3: In Vitro Assessment of TLR4 Activation using HEK-Blue™-hTLR4 Cells

This protocol describes the use of a reporter cell line to quantify TLR4 activation by this compound-containing nanoparticles.[11][12][13][14][15]

Materials:

  • HEK-Blue™-hTLR4 cells (InvivoGen)

  • HEK-Blue™ Detection medium (InvivoGen)

  • This compound-nanoparticle suspension

  • LPS (positive control)

  • Empty nanoparticles (negative control)

  • 96-well plate

Procedure:

  • Cell Seeding:

    • Seed HEK-Blue™-hTLR4 cells in a 96-well plate at a density of 5 x 10^4 cells/well in 180 µL of HEK-Blue™ Detection medium.

  • Sample Preparation and Addition:

    • Prepare serial dilutions of the this compound-nanoparticle suspension, LPS (e.g., from 0.01 to 100 ng/mL), and empty nanoparticles.

    • Add 20 µL of each sample dilution to the respective wells.

  • Incubation:

    • Incubate the plate at 37°C in a 5% CO2 incubator for 16-24 hours.

  • Measurement:

    • Measure the absorbance at 620-655 nm using a microplate reader. The color change from pink to blue/purple indicates the level of secreted embryonic alkaline phosphatase (SEAP), which is proportional to TLR4 activation.

Protocol 4: In Vivo Anti-Tumor Efficacy Study in a B16-F10 Melanoma Model

This protocol outlines a typical in vivo study to evaluate the therapeutic efficacy of a this compound-nanoparticle-based cancer vaccine.[16][17][18][19][20]

Workflow for In Vivo Efficacy Study

InVivo_Workflow start Start step1 Tumor Cell Inoculation (B16-F10 cells, s.c.) start->step1 step2 Tumor Growth Monitoring step1->step2 step3 Randomization into Treatment Groups step2->step3 step4 Vaccination (Day 7, 14, 21) (e.g., s.c. injection) step3->step4 step5 Tumor Volume & Body Weight Measurement (Every 2-3 days) step4->step5 step6 Endpoint: Tumor size limit or pre-defined study duration step5->step6 step7 Tumor & Spleen Collection for Immunological Analysis step6->step7 end End step7->end

Caption: Workflow for an in vivo anti-tumor efficacy study.

Animals:

  • C57BL/6 mice (female, 6-8 weeks old)

Materials:

  • B16-F10 melanoma cells

  • This compound-nanoparticle vaccine formulation (co-encapsulating a tumor-associated antigen, e.g., ovalbumin)

  • Control formulations (e.g., PBS, empty nanoparticles, antigen alone)

  • Calipers

Procedure:

  • Tumor Inoculation:

    • Subcutaneously inject 5 x 10^5 B16-F10 cells in 100 µL of PBS into the right flank of each mouse.

  • Tumor Growth and Randomization:

    • Monitor tumor growth every 2-3 days using calipers.

    • When tumors reach a palpable size (e.g., ~50-100 mm³), randomly assign mice to different treatment groups (n=8-10 mice per group).

  • Treatment:

    • On days 7, 14, and 21 post-tumor inoculation, administer the respective treatments via subcutaneous injection on the contralateral flank.

  • Monitoring:

    • Measure tumor volume (Volume = 0.5 x length x width²) and body weight every 2-3 days.

    • Monitor the overall health of the animals.

  • Endpoint and Analysis:

    • Euthanize mice when tumors reach the predetermined endpoint (e.g., 2000 mm³) or at the end of the study period.

    • Collect tumors and spleens for further analysis (e.g., flow cytometry to analyze immune cell infiltration, cytokine analysis).

    • Plot tumor growth curves and survival curves for each group.

Conclusion

The use of this compound in nanoparticle drug delivery systems represents a promising strategy for enhancing the efficacy of vaccines and immunotherapies against cancer and infectious diseases. The ability to co-deliver this compound with antigens in a biocompatible and targeted manner allows for the potentiation of specific and robust immune responses. The protocols provided herein offer a foundation for the development and evaluation of these advanced therapeutic and prophylactic platforms. Further research and optimization of these systems hold the potential to translate into significant clinical benefits.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in Lipid A Extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for lipid A extraction. This guide is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize their extraction protocols. Below you will find frequently asked questions (FAQs) and detailed guides to address common issues leading to low yields.

Frequently Asked Questions (FAQs)

Q1: My final this compound yield is significantly lower than expected. Where should I start troubleshooting?

A1: Low this compound yield is a common issue that can stem from several stages of the extraction process. The most critical points to investigate are the efficiency of bacterial cell lysis, the completeness of the mild-acid hydrolysis step used to cleave this compound from the lipopolysaccharide (LPS), and the effectiveness of the final purification steps. Start by reviewing your protocol against the key steps outlined in our visual workflow and troubleshooting guides below.

Q2: How can I determine if I am achieving complete cell lysis?

A2: Incomplete cell lysis is a primary cause of low yield, as intact cells will not release their LPS for subsequent extraction. The initial chemical lysis using a single-phase Bligh-Dyer mixture (chloroform:methanol (B129727):water) is effective for many Gram-negative bacteria.[1][2]

  • Verification: After the lysis step and centrifugation, the supernatant should be relatively clear of intact cells. You can confirm this microscopically.

  • Troubleshooting: If lysis is incomplete, ensure the solvent ratios are correct and that the mixture was incubated for a sufficient time (e.g., >20 minutes at room temperature) with agitation to ensure complete interaction with the cells.[1][2] For bacteria with more robust cell walls, consider incorporating a mechanical disruption method like ultrasonication prior to chemical lysis.[3][4]

Q3: My mild-acid hydrolysis step seems inefficient. How can I optimize it?

A3: The mild-acid hydrolysis step is critical for liberating this compound from the polysaccharide portion of the LPS.[1] Incomplete cleavage will result in the loss of this compound during the subsequent purification.

  • Key Parameters: The most common method uses a buffer of 50 mM sodium acetate (B1210297) (pH 4.5) with 1% SDS, followed by heating.[1] Ensure the pH of your buffer is correct and that the LPS pellet is fully resuspended in the buffer before heating. Sonication can help create a homogenous suspension.[1]

  • Hydrolysis Conditions: Boiling for 45 minutes is a common practice.[5] If you suspect incomplete hydrolysis, you can test varying incubation times, but be cautious of overly harsh conditions which could potentially degrade the this compound.

  • Alternative for Hydrophobic this compound: For this compound species that are more hydrophobic (fewer acyl chains or phosphate (B84403) groups), an acidic Bligh-Dyer extraction after hydrolysis can improve yield. This involves adding concentrated HCl to the SDS solution before the addition of chloroform (B151607) and methanol.[1]

Q4: I suspect I'm losing product during the two-phase Bligh-Dyer extraction. What are the common pitfalls?

A4: The two-phase Bligh-Dyer extraction is designed to separate the chloroform-soluble this compound into the lower organic phase.[1][6] Losses at this stage are common and can be minimized.

  • Incorrect Phase Ratios: Ensure the final ratio of chloroform:methanol:water is 2:2:1.8 (v/v/v) to achieve proper phase separation.[1][6]

  • Incomplete Phase Separation: Centrifuge the mixture adequately (e.g., 2,000 x g for 10 minutes) to create a sharp interface between the upper aqueous and lower organic phases.[1]

  • Aspiration Errors: When collecting the lower phase, be careful not to aspirate any of the upper phase or the interface, which may contain contaminants like proteins.[7] It is better to leave a small amount of the lower phase behind than to risk contamination.

  • Insufficient Washing: Perform a second extraction by adding fresh lower-phase solvent to the remaining upper phase to recover any residual this compound.[1]

Q5: Could contaminants be inhibiting my extraction or complicating my yield measurement?

A5: Yes, contamination from other cellular components can interfere with the extraction and purification process.

  • Phospholipids (B1166683): These are a common contaminant. Additional washing of the initial LPS pellet with the single-phase Bligh-Dyer mixture can help reduce phospholipid carryover.[1]

  • Proteins and Nucleic Acids: These components are pelleted along with the LPS during the initial lysis and centrifugation.[1] Proper execution of the two-phase Bligh-Dyer extraction should separate these into the aqueous phase. A white, insoluble precipitate in your final extract could indicate protein or salt contamination.[7]

  • Impact on Quantification: Contaminants can interfere with quantification methods. For example, non-lipid material can suppress the signal in mass spectrometry analysis.[8]

Q6: How should I properly quantify my final this compound yield?

A6: Inaccurate quantification can be mistaken for low yield. Several methods are available, each with its own advantages.

  • Mass Spectrometry (MS): Techniques like MALDI-TOF MS and ESI-MS are powerful for both structural characterization and quantification.[4][9][10] ESI-MS is noted for its high sensitivity with complex mixtures.[4]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This method can be used to quantify the individual backbone components of this compound after hydrolysis and derivatization.[9]

  • Colorimetric Assays: The sulfo-phospho-vanillin method provides a simple and sensitive colorimetric assay that can be read on a standard plate reader.[11]

Visual Guides

This compound Extraction Workflow

The following diagram outlines the major steps in a typical this compound extraction protocol from Gram-negative bacteria.

G cluster_0 Cell Preparation cluster_1 LPS Isolation cluster_2 This compound Liberation & Purification A Bacterial Culture Growth (to OD600 0.8-1.0) B Harvest & Wash Cells (Centrifuge 10,000 x g) A->B C Cell Lysis (Single-Phase Bligh-Dyer) B->C D Pellet LPS (Centrifuge 2,000 x g) C->D E Wash LPS Pellet D->E F Mild-Acid Hydrolysis (pH 4.5, 1% SDS) E->F G Purification (Two-Phase Bligh-Dyer) F->G H Collect Lower (Chloroform) Phase G->H I Dry & Store this compound H->I

Diagram of the this compound extraction workflow.
Troubleshooting Logic Flow

Use this decision tree to diagnose the potential source of low this compound yield.

G start Low this compound Yield Detected q1 Was cell lysis complete? start->q1 a1_no Incomplete Lysis: - Optimize lysis time - Check solvent ratios - Add sonication step q1->a1_no No q2 Was hydrolysis efficient? q1->q2 Yes a2_no Incomplete Hydrolysis: - Verify buffer pH (4.5) - Ensure full pellet resuspension - Check hydrolysis time/temp q2->a2_no No q3 Issues during phase separation? q2->q3 Yes a3_no Extraction Loss: - Verify solvent ratios for separation - Centrifuge adequately - Perform second extraction of upper phase q3->a3_no No q4 Is final product pure? q3->q4 Yes a4_no Contamination Issue: - Add extra wash steps for LPS pellet - Improve phase separation technique - Re-purify via chromatography q4->a4_no No end_node Yield Optimized q4->end_node Yes

A decision tree for troubleshooting low yield.

Data Presentation

Table 1: Solvent Ratios for this compound Extraction
StageMethodSolvent SystemRatio (v/v/v)Reference
Cell Lysis Single-Phase Bligh-DyerChloroform:Methanol:Water1:2:0.8[1]
This compound Purification Two-Phase Bligh-DyerChloroform:Methanol:Water2:2:1.8[1]
This compound Resuspension For MS AnalysisChloroform:Methanol4:1[1]
Table 2: Centrifugation Parameters
StepPurposeSpeed (RCF)DurationReference
Cell Harvesting Pellet bacterial cells10,000 x g10 min[1]
LPS Pelleting Pellet LPS after cell lysis2,000 x g20 min[1]
Phase Separation Separate aqueous/organic phases2,000 x g10 min[1]

Experimental Protocols

Protocol 1: Large-Scale this compound Extraction from Gram-Negative Bacteria

This protocol is adapted from established methods for isolating this compound from whole bacterial cells.[1][2]

1. Cell Growth and Harvesting

  • Inoculate a suitable volume of media (e.g., 200 mL) with a single bacterial colony and grow until an OD600 of 0.8-1.0 is reached.

  • Harvest cells via centrifugation at 10,000 x g for 10 minutes.

  • Discard the supernatant and wash the cell pellet with 50 mL of 1x phosphate-buffered saline (PBS).

  • Repeat centrifugation to pellet the cells, discard the supernatant. The cell pellet can be stored at -20°C or used immediately.

2. Cell Lysis and LPS Isolation

  • Resuspend the cell pellet in 40 mL of 1x PBS and divide equally between two 250 mL PTFE centrifuge tubes.

  • To each tube, add 25 mL of chloroform and 50 mL of methanol to create a single-phase Bligh-Dyer mixture (chloroform:methanol:water; 1:2:0.8 v/v).[1]

  • Mix by inversion and incubate at room temperature for at least 20 minutes to ensure complete cell lysis.

  • Centrifuge the mixture at 2,000 x g for 20 minutes. The LPS will pellet with other cellular debris.[1]

  • Discard the supernatant, which contains phospholipids and other lipids.

  • Wash the LPS pellet by resuspending it in ~100 mL of the single-phase Bligh-Dyer mixture. Centrifuge again at 2,000 x g for 20 minutes and discard the supernatant. Note: For some organisms, additional washes may be needed to reduce phospholipid contamination.[1]

3. Mild-Acid Hydrolysis

  • To the washed LPS pellet, add 27 mL of mild acid hydrolysis buffer (50 mM sodium acetate, pH 4.5; 1% SDS).[1]

  • Resuspend the pellet thoroughly by pipetting and sonicating until the solution is homogenous.

  • Incubate in a boiling water bath for 45 minutes to liberate this compound from the polysaccharide.

4. This compound Purification

  • Cool the hydrolysate to room temperature.

  • Convert the solution into a two-phase Bligh-Dyer mixture by adding 30 mL of chloroform and 30 mL of methanol (final ratio of chloroform:methanol:water is 2:2:1.8, v/v).[1]

  • Mix by inversion and centrifuge at 2,000 x g for 10 minutes to separate the phases.

  • Using a glass pipette, carefully transfer the lower (chloroform) phase containing this compound to a clean glass tube.

  • Perform a second extraction on the remaining upper phase by adding 30 mL of fresh, pre-equilibrated lower phase solvent. Mix, centrifuge, and pool the second lower phase with the first.

5. Final Processing

  • Dry the pooled chloroform phase under a stream of nitrogen or using a rotary evaporator.[2]

  • Resuspend the dried this compound in a small volume of chloroform:methanol (4:1, v/v) for storage or analysis.

  • Store the purified this compound at -20°C.[2]

References

Technical Support Center: Optimizing Mass Spectrometry Parameters for Lipid A Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing mass spectrometry parameters for the analysis of lipid A.

Frequently Asked Questions (FAQs)

Q1: What is the most common issue when analyzing this compound by mass spectrometry?

A1: A primary challenge in this compound analysis is its structural heterogeneity and the presence of phosphate (B84403) groups, which can lead to difficulties in ionization and cause peak tailing in liquid chromatography.[1] Additionally, the formation of various adducts can complicate spectral interpretation.

Q2: Which ionization method, ESI or MALDI, is better for this compound analysis?

A2: Both Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are effective for this compound analysis, and the choice depends on the specific experimental goals.[1][2]

  • ESI-MS , often coupled with liquid chromatography (LC), is highly sensitive and provides excellent quantitative capabilities for complex lipid mixtures.[3]

  • MALDI-TOF-MS is a rapid and high-throughput technique that requires minimal sample preparation, making it suitable for screening and direct analysis of bacterial colonies.[2][3][4]

Q3: What are the typical adducts observed in this compound mass spectra?

A3: In positive ion mode, this compound commonly forms protonated molecules [M+H]+, as well as sodium [M+Na]+ and other alkali metal adducts.[5][6][7] Disodiated adducts like [M-H+2Na]+ are also observed.[5][6] In negative ion mode, deprotonated molecules [M-H]- are predominant.[8] The formation of these adducts depends on the sample preparation and the solvents used.[7]

Troubleshooting Guides

Issue 1: Low Signal Intensity or Poor Sensitivity

Cause: Suboptimal sample preparation, inefficient ionization, or matrix effects can lead to low signal intensity.[3]

Solution:

  • Optimize Lipid Extraction: Ensure complete cell lysis, especially for Gram-positive bacteria which may require physical disruption methods like bead milling or ultrasonication.[3] For general lipid extraction, methods based on chloroform (B151607) and methanol (B129727) mixtures are common.[9][10]

  • Enhance Ionization:

    • For ESI: The addition of modifiers to the solvent can improve ionization. For instance, using an ammonia-containing alkaline solvent can produce sharp this compound peaks with high sensitivity.[1]

    • For MALDI: The choice of matrix is critical. 9-aminoacridine (B1665356) (9-AA) is often recommended for acidic glycolipids like this compound.[2] Other matrices such as 2,5-dihydroxybenzoic acid (DHB) and 5-chloro-2-mercaptobenzothiazole (B1225071) (CMBT) have also been used successfully.[11]

  • Minimize Matrix Effects: If using LC-MS, ensure adequate chromatographic separation to reduce ion suppression from co-eluting compounds.[12]

Issue 2: Complex and Difficult-to-Interpret Mass Spectra

Cause: The inherent heterogeneity of this compound structures from a single bacterial species, coupled with the formation of multiple adducts and in-source fragmentation, can result in complex spectra.

Solution:

  • Tandem Mass Spectrometry (MS/MS): Utilize MS/MS to isolate specific precursor ions and generate characteristic fragment ions for structural elucidation.[13] The fragmentation patterns of [M+H]+, [M+Na]+, [M-H+2Na]+, and [M-H]- ions have been well-characterized and can help identify the number and location of acyl chains and phosphate groups.[5][6][13]

  • High-Resolution Mass Spectrometry: Employ high-resolution mass analyzers like TOF, Orbitrap, or FT-ICR to accurately determine the elemental composition of precursor and fragment ions, which aids in their identification.[12]

  • Data Analysis Software: Use specialized lipidomics software to aid in the identification of lipid species from complex datasets. Tools like LIPID MAPS, lipidr, and Agilent's MassHunter can help in annotating spectra and performing statistical analysis.[14][15][16]

Issue 3: Poor Chromatographic Peak Shape (Peak Tailing)

Cause: The phosphate groups in this compound can interact with metal components of the LC system, such as the column and tubing, leading to peak tailing.[1]

Solution:

  • Optimize Mobile Phase: Using a mobile phase with a high pH, such as one containing ammonia, can significantly improve peak shape and sensitivity.[1]

  • Use Metal-Free Columns: Employing columns with PEEK or other metal-free hardware can minimize interactions with the phosphate groups.[1]

  • Ion-Pairing Reagents: The use of ion-pairing reagents like triethylamine (B128534) has been shown to be effective in improving the chromatography of this compound.[1]

Experimental Protocols

Protocol 1: this compound Extraction from Bacterial Cells

This protocol is a generalized method for the extraction of this compound from Gram-negative bacteria.

  • Cell Harvesting: Grow bacterial culture to the desired density. Centrifuge the culture to pellet the cells and discard the supernatant. Wash the cell pellet with phosphate-buffered saline (PBS).

  • Cell Lysis and Lipid Extraction:

    • Resuspend the cell pellet in a single-phase solvent mixture of chloroform:methanol:water (1:2:0.8, v/v/v).

    • Vortex the mixture vigorously for 2 minutes to lyse the cells and solubilize the lipids.

    • Induce phase separation by adding chloroform and water to achieve a final ratio of 2:2:1.8 (chloroform:methanol:water, v/v/v).

    • Centrifuge the mixture to separate the phases.

  • This compound Isolation:

    • Carefully collect the lower organic (chloroform) phase, which contains the lipids.

    • Dry the lipid extract under a stream of nitrogen.

  • Mild Acid Hydrolysis:

    • To cleave the Kdo-lipid A linkage and release this compound, resuspend the dried lipid extract in 1% sodium dodecyl sulfate (B86663) (SDS) in 10 mM sodium acetate (B1210297) (pH 4.5).

    • Incubate at 100°C for 1 hour.

  • Final Extraction:

    • After cooling, perform a two-phase extraction as described in step 2.

    • Collect the lower organic phase containing the purified this compound.

    • Dry the sample under nitrogen and store it at -20°C until analysis.[8]

Protocol 2: Direct MALDI-TOF MS Analysis of this compound from Whole Bacterial Cells

This protocol allows for the rapid analysis of this compound directly from bacterial colonies.

  • Sample Preparation: Pick a single bacterial colony from an agar (B569324) plate using a sterile loop.

  • Target Plate Spotting: Smear the colony directly onto a spot on a MALDI target plate.

  • Matrix Application: Apply 1 µL of a suitable matrix solution (e.g., 20 mg/mL 5-chloro-2-mercaptobenzothiazole (CMBT) in chloroform:methanol:water 4:4:1) over the bacterial smear and allow it to air dry.[11]

  • MS Analysis: Analyze the sample using a MALDI-TOF mass spectrometer in negative ion mode, typically in the m/z range of 1000-2500.[17]

Quantitative Data Summary

Table 1: Common Adducts of this compound in Mass Spectrometry

Ion ModeAdductTypical Observation
Positive[M+H]+Protonated molecule, often observed with ESI.[5][6]
Positive[M+Na]+Sodium adduct, frequently the dominant ion in ESI and MALDI.[5][6][7]
Positive[M-H+2Na]+Disodium adduct, also observed in positive ion ESI.[5][6]
Negative[M-H]-Deprotonated molecule, the primary ion in negative mode ESI and MALDI.[8]

Visualizations

LipidA_Analysis_Workflow cluster_prep Sample Preparation cluster_ms Mass Spectrometry cluster_data Data Analysis bacterial_culture Bacterial Culture lipid_extraction Lipid Extraction bacterial_culture->lipid_extraction hydrolysis Mild Acid Hydrolysis lipid_extraction->hydrolysis purified_lipid_a Purified this compound hydrolysis->purified_lipid_a ionization Ionization (ESI or MALDI) purified_lipid_a->ionization ms_analysis MS Analysis (Full Scan) ionization->ms_analysis msms_analysis MS/MS Analysis (Fragmentation) ms_analysis->msms_analysis data_processing Data Processing msms_analysis->data_processing lipid_identification Lipid Identification data_processing->lipid_identification structural_elucidation Structural Elucidation lipid_identification->structural_elucidation

Caption: Experimental workflow for this compound analysis.

Troubleshooting_Logic start Start Analysis low_signal Low Signal? start->low_signal complex_spectra Complex Spectra? low_signal->complex_spectra No optimize_extraction Optimize Extraction & Ionization low_signal->optimize_extraction Yes peak_tailing Poor Peak Shape? complex_spectra->peak_tailing No use_msms Use MS/MS & High Resolution MS complex_spectra->use_msms Yes optimize_lc Optimize Mobile Phase & Use Metal-Free Column peak_tailing->optimize_lc Yes successful_analysis Successful Analysis peak_tailing->successful_analysis No optimize_extraction->start use_msms->start optimize_lc->start

References

LAL Assay Technical Support Center: Troubleshooting and FAQs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the Limulus Amebocyte Lysate (LAL) Assay. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on identifying and mitigating common interferences in the LAL assay for bacterial endotoxin (B1171834) testing.

Frequently Asked Questions (FAQs)

Q1: What is the LAL assay and why is it important?

The Limulus Amebocyte Lysate (LAL) assay is a highly sensitive in vitro test used to detect and quantify bacterial endotoxins, which are lipopolysaccharides (LPS) from the outer membrane of Gram-negative bacteria.[1] Endotoxins are potent pyrogens that can cause fever, inflammation, and in severe cases, septic shock if they enter the bloodstream.[1][2] Therefore, testing for endotoxins in parenteral drugs, medical devices, and other sterile products is a critical step in ensuring patient safety.[1][2]

Q2: What are the common types of LAL assays?

There are three primary methods for the LAL test:

  • Gel-Clot Method: This is a qualitative or semi-quantitative method based on the formation of a gel clot in the presence of endotoxin.[2]

  • Turbidimetric Method: This quantitative method measures the increase in turbidity (cloudiness) of the reaction mixture over time, which is proportional to the endotoxin concentration.

  • Chromogenic Method: This quantitative method uses a synthetic chromogenic substrate that is cleaved by the LAL enzymes, releasing a colored product. The intensity of the color is proportional to the amount of endotoxin present.[2]

The choice of assay can influence susceptibility to interference; for instance, the chromogenic assay is often more resilient to inhibition and enhancement.[2]

Q3: What are "inhibition" and "enhancement" in the context of the LAL assay?

  • Inhibition occurs when a substance in the sample interferes with the LAL reaction, leading to an underestimation of the endotoxin level. This can result in a false-negative result, posing a significant risk to patient safety.[3]

  • Enhancement is when a substance in the sample causes an overestimation of the endotoxin level.[3] While less of a direct safety risk, it can lead to unnecessary batch rejection and manufacturing delays.

Q4: What is a Positive Product Control (PPC) and why is it necessary?

A Positive Product Control (PPC) is a critical component of the LAL assay. It involves spiking a known amount of endotoxin into a sample to verify that the assay can accurately detect endotoxin in that specific sample matrix. A valid assay requires the spike recovery to be within a certain range (typically 50-200%), demonstrating the absence of significant inhibition or enhancement.[4]

Troubleshooting Common Interferences

This section provides a detailed guide to identifying and resolving common interferences encountered during the LAL assay.

pH Interference

Issue: The LAL assay is highly sensitive to pH, with the optimal range for the reaction mixture typically being between 6.0 and 8.0.[2][5] Deviations outside this range can denature the enzymes in the LAL reagent, leading to inaccurate results.[2] A study showed that when the sample pH value was less than 3 or more than 12, the test was unsuitable for the inhibition test, and the mean recovery was less than 56.8%.

Troubleshooting:

  • Initial Check: Before making any adjustments, it's important to note that the LAL reagent itself has buffering capacity.[1] Therefore, the pH of the final reaction mixture (sample + LAL reagent) is what matters.

  • Dilution: The simplest and most common method to overcome pH interference is to dilute the sample with LAL Reagent Water (LRW).[1] Dilution can often bring the pH of the reaction mixture into the acceptable range.

  • pH Adjustment: If dilution is not sufficient, the pH of the sample can be adjusted using endotoxin-free acid (e.g., 0.1 N HCl) or base (e.g., 0.1 N NaOH).[1] It is crucial to use endotoxin-free reagents for this step to avoid contaminating the sample.

Experimental Protocol: pH Adjustment

  • Measure Initial pH: Determine the pH of the undiluted sample.

  • Trial Adjustment: In a separate, representative aliquot of the sample, slowly add small, precise volumes of endotoxin-free 0.1 N HCl or 0.1 N NaOH while monitoring the pH until it is within the 6.0-8.0 range.

  • Calculate Volume: Calculate the volume of acid or base needed for the total sample volume.

  • Adjust Sample: Add the calculated volume of acid or base to the test sample.

  • Re-measure pH: Confirm that the final pH of the adjusted sample is within the desired range.

  • Perform Inhibition/Enhancement Test: It is essential to re-validate the assay with the pH-adjusted sample to ensure that the adjustment process itself has not introduced any new interferences.

Interference from Divalent Cations and Chelating Agents

Issue:

  • Divalent Cations (e.g., Ca²⁺, Mg²⁺, Zn²⁺): While necessary for the LAL reaction, excessive concentrations of divalent cations can lead to endotoxin aggregation, reducing its availability to react with the LAL enzymes and causing inhibition.[2][6] For instance, Ca²⁺ concentrations above 5 mmol/l have been shown to inhibit the chromogenic LAL reaction, while as little as 0.3 mmol/l of Zn²⁺ can cause strong inhibition.[7] Conversely, Mg²⁺ can activate the LAL reaction, with an optimal concentration of around 160 mmol/l.[7]

  • Chelating Agents (e.g., EDTA, Heparin): These substances can bind to the divalent cations that are essential for the LAL enzyme cascade, leading to inhibition.[2][3]

Troubleshooting:

  • Dilution: As with pH interference, dilution is the primary method for reducing the concentration of interfering cations or chelating agents.[1][3]

  • Use of Specific Buffers: Some commercially available buffers are formulated to counteract the effects of chelating agents.

  • Addition of Cations: In cases of inhibition by chelating agents, adding a controlled amount of divalent cations (e.g., MgCl₂) can sometimes restore the reaction. However, this should be done with caution and requires thorough validation.

Interference from Proteins and Lipids

Issue: Proteins and lipids in the sample can interfere with the LAL assay in several ways:

  • Endotoxin Masking: Proteins and lipids can bind to endotoxin, "masking" it from detection by the LAL reagent.[2][8] For example, a study showed that in a solution with a low protein concentration (1mg/mL) and neutral pH, there was less than 2% recovery of endotoxin.

  • Enzyme Interference: Some proteins, such as proteases, can degrade the enzymes in the LAL cascade, leading to inhibition.[1]

Troubleshooting:

  • Dilution: Diluting the sample can reduce the concentration of interfering proteins and lipids.

  • Heat Treatment: Heat can be used to denature and precipitate interfering proteins.[1] Endotoxins are heat-stable and will remain in the supernatant. A common method involves heating the sample at 70°C for 10 minutes.[9]

  • Dispersing Agents: For viscous products, using a dispersing agent can help to break up protein-endotoxin complexes.

Experimental Protocol: Heat Treatment for Protein Interference

  • Sample Preparation: Prepare the sample to be tested.

  • Heat Inactivation: Place the sample in a heat block or water bath at a validated temperature and time (e.g., 70°C for 10-15 minutes).[9]

  • Centrifugation: After heating, centrifuge the sample to pellet the denatured proteins.

  • Supernatant Collection: Carefully collect the supernatant, which contains the endotoxin, for LAL testing.

  • Validation: Perform an inhibition/enhancement test on the heat-treated sample to confirm that the interference has been removed and that the treatment did not affect endotoxin recovery.

Interference from (1→3)-β-D-Glucans

Issue: (1→3)-β-D-glucans, which are polysaccharides found in fungi and cellulose (B213188) materials, can activate the Factor G pathway in the LAL cascade, leading to a false-positive result.[10][11]

Troubleshooting:

  • Use of Glucan-Specific Lysate: LAL reagents are available that are insensitive to glucans. These reagents have been formulated to block the Factor G pathway.[12]

  • Glucan Blocking Buffer: A glucan blocking buffer can be added to the sample to prevent the activation of Factor G.[12][13]

  • Recombinant Factor C (rFC) Assay: The rFC assay is a synthetic alternative to the LAL assay that is not affected by glucans as it does not contain Factor G.[12]

Quantitative Data Summary

The following table summarizes the quantitative effects of common interfering substances on the LAL assay.

Interfering SubstanceConcentrationEffect on LAL AssayMitigation Strategy
pH < 3 or > 12Inhibition (Endotoxin recovery < 56.8%)Dilution, pH adjustment with endotoxin-free acid/base
Calcium (Ca²⁺) > 5 mmol/lInhibitionDilution
Zinc (Zn²⁺) ≥ 0.3 mmol/lStrong InhibitionDilution
Magnesium (Mg²⁺) ~160 mmol/lActivation (Enhanced reaction)Dilution
Proteins (e.g., IgG) 1 mg/mLInhibition (Endotoxin recovery < 2%)Dilution, Heat Treatment
(1→3)-β-D-Glucans VariesEnhancement (False Positive)Glucan-specific lysate, Glucan blocking buffer, rFC assay

Mandatory Visualizations

LAL_Signaling_Pathway cluster_endotoxin Endotoxin Pathway cluster_glucan Glucan Pathway Endotoxin Endotoxin (LPS) FactorC Factor C Endotoxin->FactorC Activates FactorB Factor B FactorC->FactorB Activates ProclottingEnzyme Proclotting Enzyme FactorB->ProclottingEnzyme Activates ClottingEnzyme Clotting Enzyme ProclottingEnzyme->ClottingEnzyme Cleaves to Glucan (1→3)-β-D-Glucan FactorG Factor G Glucan->FactorG Activates FactorG->ProclottingEnzyme Activates Coagulogen Coagulogen ClottingEnzyme->Coagulogen Cleaves Coagulin Coagulin (Gel Clot) Coagulogen->Coagulin Polymerizes to

Caption: LAL enzymatic cascade showing both the endotoxin and glucan activation pathways.

Troubleshooting_Workflow Start LAL Assay Failure (Inhibition or Enhancement) IdentifyInterference Identify Potential Interference (pH, Cations, Proteins, etc.) Start->IdentifyInterference Dilution Step 1: Dilute Sample IdentifyInterference->Dilution Revalidate1 Re-run Inhibition/ Enhancement Test Dilution->Revalidate1 Diluted Sample Success Assay Valid Revalidate1->Success Passed AdditionalSteps Step 2: Additional Mitigation Revalidate1->AdditionalSteps Failed pH_Adjust pH Adjustment AdditionalSteps->pH_Adjust pH Issue Heat_Treat Heat Treatment AdditionalSteps->Heat_Treat Protein Issue Glucan_Block Glucan Blocking Buffer AdditionalSteps->Glucan_Block Glucan Issue Revalidate2 Re-run Inhibition/ Enhancement Test pH_Adjust->Revalidate2 Heat_Treat->Revalidate2 Glucan_Block->Revalidate2 Revalidate2->Success Passed

Caption: A logical workflow for troubleshooting common LAL assay interferences.

Caption: Logical relationship between PPC spike recovery and assay validity.

Detailed Experimental Protocols

Protocol: Inhibition/Enhancement Test (Gel-Clot Method)

This protocol is a general guideline and should be adapted based on the specific LAL reagent manufacturer's instructions and the requirements of relevant pharmacopeias (e.g., USP <85>).

Materials:

  • LAL Reagent

  • Control Standard Endotoxin (CSE)

  • LAL Reagent Water (LRW)

  • Depyrogenated test tubes and pipette tips

  • Vortex mixer

  • Dry heat block or water bath (37°C ± 1°C)

  • Test sample

Procedure:

  • Preparation of Solutions:

    • Solution A (Negative Product Control): The test sample at the selected dilution, without added endotoxin.

    • Solution B (Positive Product Control): The test sample at the selected dilution, spiked with CSE to a concentration of 2λ (where λ is the labeled sensitivity of the LAL reagent).

    • Solution C (Endotoxin Standard): A series of dilutions of CSE in LRW to bracket the labeled lysate sensitivity (e.g., 2λ, λ, 0.5λ, 0.25λ).

    • Solution D (Negative Control): LAL Reagent Water (LRW).

  • Assay Setup:

    • Aliquot 100 µL of each solution into duplicate (or quadruplicate for validation) depyrogenated test tubes.

  • LAL Reagent Addition:

    • Reconstitute the LAL reagent according to the manufacturer's instructions.

    • Add 100 µL of the reconstituted LAL reagent to each tube.

  • Incubation:

    • Gently mix the tubes and place them in a 37°C ± 1°C heat block or water bath for 60 ± 2 minutes, ensuring they remain undisturbed.

  • Reading the Results:

    • After incubation, carefully remove each tube and invert it 180°.

    • A firm gel that remains intact indicates a positive result.

    • The absence of a solid clot indicates a negative result.

  • Interpretation:

    • Solution A (Negative Product Control): Should be negative.

    • Solution B (Positive Product Control): Should be positive.

    • Solution C (Endotoxin Standard): The endpoint (last positive dilution) should be within 0.5λ to 2λ of the labeled sensitivity.

    • Solution D (Negative Control): Should be negative.

    If the PPC (Solution B) is negative, it indicates inhibition. If the results for Solution C are unexpected, it may indicate enhancement.

This technical support guide provides a foundational understanding of common interferences in the LAL assay and practical steps to mitigate them. For specific applications and troubleshooting complex matrices, it is always recommended to consult with the LAL reagent manufacturer and refer to the relevant pharmacopeial guidelines.

References

Technical Support Center: Optimizing Lipid A TLR4 Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio in lipid A Toll-like Receptor 4 (TLR4) assays.

Frequently Asked Questions (FAQs)

Q1: What is a good signal-to-noise ratio for a TLR4 assay?

A good signal-to-noise (S/N) ratio, often referred to as a signal-to-background (S/B) ratio, is crucial for reliable data. While the ideal ratio can vary depending on the assay format and instrumentation, a ratio of 3 or higher is generally considered acceptable. A ratio of 5 to 10 is good, and a ratio above 10 is excellent. It is calculated as the mean signal of the stimulated sample divided by the mean signal of the unstimulated or negative control sample.

Q2: Which cell line is best for this compound TLR4 assays?

The choice of cell line depends on the specific research question.

  • HEK293-based reporter cells: HEK293 cells are popular because they do not endogenously express most TLRs.[1] Stably transfected HEK293 cells expressing human TLR4, MD-2, and CD14 are widely used.[1][2] These engineered cell lines often contain a reporter gene, such as secreted alkaline phosphatase (SEAP) or luciferase, under the control of an NF-κB promoter, providing a straightforward and quantifiable readout of TLR4 activation.[1][3]

  • Monocytic cell lines: Human (THP-1) or murine (RAW 264.7) monocytic cell lines endogenously express TLR4 and its co-receptors.[3][4] These cells provide a more physiologically relevant system and allow for the measurement of native downstream responses, such as cytokine production (e.g., TNF-α, IL-6).[5]

  • Primary cells: Primary cells like human monocyte-derived macrophages (hMDMs) or mouse bone marrow-derived macrophages (BMDMs) offer the highest physiological relevance but can exhibit greater donor-to-donor variability.[5]

Q3: My this compound is not activating TLR4. What are the possible reasons?

Several factors can lead to a lack of TLR4 activation:

  • This compound structure: The structure of this compound is a critical determinant of its ability to activate TLR4.[6][7] For instance, hexa-acylated this compound (like that from E. coli) is a potent agonist, while some tetra-acylated forms (like that from Yersinia pestis at 37°C) can be antagonistic.[3][6][8]

  • Reagent quality: Ensure the this compound was stored correctly and has not degraded. Prepare fresh dilutions for each experiment.

  • Cell health: The cells should be healthy, within a low passage number, and not overly confluent.

  • Presence of serum proteins: Serum components like soluble CD14 and LPS-binding protein (LBP) can influence the cellular response to this compound. Assays are often performed in serum-free or low-serum media to have a more controlled system.

Troubleshooting Guides

Issue 1: High Background Signal

High background can mask the specific signal, leading to a poor signal-to-noise ratio.[9] Use the following Q&A guide to diagnose and solve the issue.

Question Possible Cause Solution
Is the background high in the negative control wells (media only)? Contaminated reagents or media. Phenol (B47542) red in media can also contribute to autofluorescence.[9]Use fresh, endotoxin-free reagents and water. Culture cells in phenol red-free media for the duration of the assay. Filter-sterilize all solutions.
Is the secondary antibody or detection reagent causing the background? Non-specific binding of the secondary antibody or endogenous enzyme activity (e.g., peroxidases, phosphatases) in the cells.[10][11]Run a control with cells and the detection reagent only (no primary antibody/stimulant). If background is high, optimize the secondary antibody concentration by titration.[12] Use appropriate blocking agents for endogenous enzymes, such as 3% H₂O₂ for peroxidases.[11]
Is the primary antibody or this compound concentration too high? Excessive concentrations can lead to non-specific binding and activation.[12]Perform a dose-response curve to determine the optimal concentration that provides a robust signal without increasing background.[9][13]
Is the blocking step insufficient? Inadequate blocking allows for non-specific binding of reagents to the plate or cell surface.Increase the concentration or incubation time of the blocking buffer (e.g., BSA, normal serum).[14] Ensure the blocking agent is appropriate for your assay system.
Issue 2: Low or No Signal

A weak signal can be difficult to distinguish from the background, resulting in a low signal-to-noise ratio.[15]

Question Possible Cause Solution
Are the cells responsive? Cells may be unhealthy, at too high a passage number, or the cell line may not express all the necessary components for TLR4 signaling (TLR4, MD-2, CD14).Use low-passage, healthy cells. Confirm the expression of all necessary TLR4 complex components in your cell line. Include a positive control with a known potent TLR4 agonist, like E. coli LPS, at an effective concentration (e.g., 100 ng/mL).[16]
Are the reagents active? This compound may have degraded. Antibodies or detection reagents may be inactive due to improper storage or being past their expiration date.Use a fresh stock of this compound. Confirm the activity of detection reagents with appropriate controls.[12]
Are the incubation times and temperatures optimal? Insufficient incubation time may not allow for a robust signal to develop.Optimize incubation times for this compound stimulation and for each step of the detection process. Follow manufacturer's protocols or literature recommendations.
Is the read-out system sensitive enough? The detection instrument's settings may not be optimal, or the chosen reporter system may lack sensitivity.Optimize instrument settings (e.g., gain on a plate reader).[15] If using a reporter assay, ensure the chosen reporter provides a robust signal in your system.

Data Presentation

Table 1: Recommended Concentration Ranges for Key Reagents

ReagentTypical Starting ConcentrationConcentration Range for OptimizationNotes
E. coli this compound (Positive Control)100 ng/mL1 ng/mL - 1 µg/mLPotent agonist; a clear dose-response should be observed.[5]
Test this compound Compounds1 µg/mL10 ng/mL - 10 µg/mLThe optimal concentration will depend on the specific activity of the this compound variant.[2]
Primary Antibody (for ELISA/Western)Per manufacturer's suggestion1:500 - 1:2000 dilutionTitration is critical to maximize signal and minimize background.[12]
HRP-conjugated Secondary AntibodyPer manufacturer's suggestion1:2000 - 1:10000 dilutionHigher dilutions can help reduce non-specific background.[10]

Experimental Protocols

Protocol 1: NF-κB Reporter Assay in HEK-Blue™ hTLR4 Cells

This protocol is adapted for use with HEK-Blue™ hTLR4 cells (InvivoGen), which utilize a SEAP (secreted embryonic alkaline phosphatase) reporter system.

1. Cell Seeding: a. Culture HEK-Blue™ hTLR4 cells according to the manufacturer's instructions. b. On the day of the experiment, wash cells with PBS and detach them. c. Resuspend cells in pre-warmed HEK-Blue™ Detection medium. d. Seed 180 µL of the cell suspension (approximately 25,000-50,000 cells) per well in a 96-well flat-bottom plate.[17]

2. Stimulation: a. Prepare serial dilutions of your this compound samples and controls (e.g., E. coli this compound) in endotoxin-free water or appropriate solvent. b. Add 20 µL of the diluted this compound or control to the appropriate wells. The final volume should be 200 µL. c. Incubate the plate at 37°C in a 5% CO₂ incubator for 16-24 hours.[17]

3. Detection: a. After incubation, the HEK-Blue™ Detection medium will change color from pink to purple/blue in the presence of SEAP activity. b. Measure the absorbance at 620-655 nm using a spectrophotometer. c. The intensity of the color is proportional to the level of NF-κB activation.

4. Data Analysis: a. Subtract the absorbance of the blank (media only) from all readings. b. Calculate the signal-to-noise ratio: S/N = (Mean OD of stimulated wells) / (Mean OD of unstimulated wells).

Protocol 2: Cytokine (TNF-α) Measurement from THP-1 Cells

1. Cell Differentiation and Seeding: a. Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS and antibiotics. b. To differentiate into macrophage-like cells, treat THP-1 cells with 25-100 ng/mL of Phorbol 12-myristate 13-acetate (PMA) for 24-48 hours. c. After differentiation, wash the adherent cells and allow them to rest in fresh, PMA-free medium for at least 24 hours. d. Seed the differentiated THP-1 cells in a 96-well plate at a density of 5 x 10⁴ to 1 x 10⁵ cells per well.

2. Stimulation: a. Prepare dilutions of your this compound samples in serum-free RPMI medium. b. Replace the medium in the wells with 100 µL of the diluted this compound or controls. c. Incubate the plate at 37°C in a 5% CO₂ incubator for 6-24 hours. The optimal time should be determined empirically.

3. Supernatant Collection: a. After incubation, centrifuge the plate at 300 x g for 5 minutes to pellet any detached cells. b. Carefully collect the cell culture supernatants for cytokine analysis. Supernatants can be stored at -80°C if not used immediately.

4. ELISA for TNF-α: a. Quantify the concentration of TNF-α in the supernatants using a commercial ELISA kit (e.g., from R&D Systems, Thermo Fisher). b. Follow the manufacturer's protocol for the ELISA procedure precisely. c. Read the absorbance on a plate reader and calculate the TNF-α concentration based on the standard curve.

Visualizations

TLR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS This compound / LPS LBP LBP LPS->LBP binds CD14 CD14 LBP->CD14 transfers TLR4_MD2 TLR4/MD-2 Complex CD14->TLR4_MD2 presents to MyD88 MyD88 TLR4_MD2->MyD88 MyD88-dependent TRIF TRIF TLR4_MD2->TRIF MyD88-independent (endosomal) TRAF6 TRAF6 MyD88->TRAF6 IRF3 IRF3 TRIF->IRF3 IKK IKK Complex TRAF6->IKK NFkB_complex p50/p65-IκB IKK->NFkB_complex p50_p65 p50/p65 NFkB_complex->p50_p65 IκB degradation DNA DNA p50_p65->DNA translocates to nucleus IRF3->DNA translocates to nucleus Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines transcription IFNs Type I IFNs DNA->IFNs transcription

Caption: Simplified TLR4 signaling pathway.[6][18][19]

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_readout Readout cluster_analysis Analysis A 1. Seed Cells (e.g., HEK-Blue™ or THP-1) B 2. Prepare this compound Serial Dilutions C 3. Stimulate Cells with this compound B->C D 4. Incubate (16-24 hours) C->D E 5a. Measure Reporter (e.g., SEAP Absorbance) D->E F 5b. Collect Supernatant for ELISA D->F G 6. Calculate S/N Ratio and Analyze Data E->G F->G Troubleshooting_Logic Start Assay Complete: Low S/N Ratio? HighBg Check Background: Is it High? Start->HighBg Yes LowSig Check Signal: Is it Low? Start->LowSig No (Implies Low Signal) Contam Check Reagents/ Media for Contamination HighBg->Contam Yes HighBg->LowSig No Titrate Titrate Ab/Reagent Concentrations Contam->Titrate OptimizeBlock Optimize Blocking Step Titrate->OptimizeBlock End Re-run Assay OptimizeBlock->End PosControl Check Positive Control (e.g., E. coli LPS) LowSig->PosControl Yes LowSig->End No CellHealth Verify Cell Health & Passage Number PosControl->CellHealth ReagentActivity Confirm Reagent Activity CellHealth->ReagentActivity ReagentActivity->End

References

Technical Support Center: Chemical Synthesis and Purification of Lipid A

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chemical synthesis and purification of lipid A. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimentation.

I. Troubleshooting Guide: Chemical Synthesis of this compound

This section provides solutions to common problems encountered during the chemical synthesis of this compound.

Problem ID Observed Issue Potential Cause(s) Recommended Solution(s)
SYN-01 Low yield in glycosylation step to form the β(1,6) linkage.• Inappropriate glycosyl donor or acceptor. • Suboptimal reaction conditions (activator, temperature, solvent). • Steric hindrance.• Use a glycosyl donor with a participating group at the 2-N-position (e.g., Troc, Fmoc, or Phth) to favor β-glycosylation.[1] • Optimize the activator (e.g., TMSOTf) and reaction temperature. • Employ a more reactive glycosyl donor, such as a trichloroacetimidate.[1]
SYN-02 Formation of α-glycoside isomer.• Non-participating group at the 2-N-position of the glycosyl donor.• Switch to a glycosyl donor with a participating neighboring group (e.g., 2-N-Troc or 2-N-Fmoc) to direct stereoselectivity towards the β-anomer.[1]
SYN-03 Difficulty in regioselective acylation of hydroxyl groups.• Similar reactivity of different hydroxyl groups. • Incomplete protection or deprotection of hydroxyl groups.• Employ an orthogonal protecting group strategy to selectively deprotect one hydroxyl group at a time for acylation.[1] Common orthogonal groups include benzyl (B1604629) ethers (removed by hydrogenolysis), silyl (B83357) ethers (removed by fluoride (B91410) ions), and fluorenylmethoxycarbonyl (Fmoc) esters (removed by base). • Utilize regioselective reactions, for instance, the higher reactivity of the primary 6-OH group can be exploited for selective glycosylation.[1]
SYN-04 Cleavage of labile protecting groups during intermediate steps.• Harsh reaction conditions (strong acid or base).• Use milder reagents for deprotection. For example, for acid-labile groups like Mtt and Mmt, use 1% TFA in dichloromethane (B109758) with a scavenger like triethylsilane.[2] • Choose protecting groups that are stable to the reaction conditions of subsequent steps.
SYN-05 Low yield or decomposition during final deprotection.• Incompatible protecting groups with the deprotection conditions (e.g., benzyl groups with unsaturated lipids). • Harsh deprotection conditions leading to degradation of the this compound backbone or loss of phosphate (B84403) groups.• For this compound with unsaturated acyl chains, avoid benzyl protecting groups which are removed by catalytic hydrogenation that can also reduce C=C double bonds. Use alternative protecting groups like allyl and allyloxycarbonyl (Alloc) which can be removed with Pd(PPh3)4.[1] • Perform final deprotection steps under carefully controlled, mild conditions.
SYN-06 Incomplete phosphorylation or side reactions during phosphorylation.• Low reactivity of the hydroxyl group. • Steric hindrance around the phosphorylation site. • Instability of the formed phosphate esters, especially the anomeric glycosyl phosphate.• Use a more reactive phosphorylating agent. • Introduce phosphate groups at an earlier stage of the synthesis on a less sterically hindered monosaccharide intermediate.[3] • For the anomeric phosphate, consider synthesizing a more stable analog, such as a phosphonooxyethyl glycoside.[3]

II. Troubleshooting Guide: Purification of this compound

This section addresses common issues arising during the purification of synthetic this compound.

Problem ID Observed Issue Potential Cause(s) Recommended Solution(s)
PUR-01 Poor separation of this compound from non-lipid impurities after extraction.• Inefficient initial extraction.• Utilize the Bligh-Dyer extraction method, which is effective for separating lipids from other cellular components.[4][5][6][7] Ensure correct solvent ratios (chloroform:methanol (B129727):water) for proper phase separation.[6]
PUR-02 Co-elution of structurally similar this compound analogs during chromatography.• Insufficient resolution of the chromatographic method.• For complex mixtures, employ anion-exchange chromatography (e.g., DEAE-cellulose) to separate species based on the number of phosphate groups.[6][8] • Use reverse-phase chromatography to separate this compound species with varying degrees of hydrophobicity (e.g., different acyl chain lengths).[6]
PUR-03 Broad peaks or tailing during column chromatography.• Precipitation of the amphiphilic this compound on the column.[9] • Strong, non-specific interactions with the stationary phase.• Ensure the sample is fully dissolved in the mobile phase before loading. • Modify the mobile phase by adding a small amount of a suitable organic solvent or modifier to improve solubility and reduce non-specific binding.
PUR-04 Low recovery of this compound from the chromatography column.• Irreversible adsorption to the stationary phase. • Precipitation on the column.• Use a different stationary phase with lower non-specific binding. • Optimize the elution conditions by increasing the ionic strength or changing the organic solvent composition of the mobile phase.
PUR-05 Contamination with residual reagents from synthesis (e.g., protecting groups, coupling agents).• Incomplete reaction work-up or purification of intermediates.• Introduce additional purification steps for intermediates before proceeding to the next reaction. • Use a final purification step such as size-exclusion chromatography to remove small molecule impurities.
PUR-06 Degradation of this compound during purification (e.g., loss of acyl chains or phosphate groups).• Exposure to harsh pH conditions or high temperatures.• Maintain neutral or slightly acidic pH during purification. • Perform all purification steps at room temperature or below if possible.

III. Frequently Asked Questions (FAQs)

Synthesis FAQs

  • Q1: What is the most critical step in this compound synthesis? A1: The stereoselective formation of the β-(1→6) glycosidic bond is often considered one of the most challenging and critical steps. The choice of the glycosyl donor and its protecting groups, particularly at the 2-N-position, is crucial for achieving the desired β-anomer with high yield and selectivity.[1]

  • Q2: How can I avoid the formation of the α-anomer during glycosylation? A2: The use of a glycosyl donor with a "participating" group at the 2-N-position, such as 2,2,2-trichloroethoxycarbonyl (Troc) or fluorenylmethyloxycarbonyl (Fmoc), is highly recommended. These groups form a transient cyclic intermediate that blocks the α-face of the oxocarbenium ion, thereby directing the glycosyl acceptor to attack from the β-face.[1]

  • Q3: What is the best strategy for protecting the various functional groups in this compound? A3: An orthogonal protecting group strategy is essential. This involves using different classes of protecting groups for the hydroxyl, amino, and phosphate functionalities that can be removed under distinct and mild conditions without affecting the others.[1][10] This allows for the sequential and regioselective introduction of the acyl chains and phosphate groups.

Purification FAQs

  • Q4: My synthetic this compound is poorly soluble in common chromatography solvents. What can I do? A4: The amphiphilic nature of this compound makes solubility a common challenge. You can try dissolving the sample in a mixture of solvents, such as chloroform (B151607) and methanol. For chromatography, it may be necessary to use a mobile phase containing a combination of polar and non-polar solvents, and sometimes a small amount of a modifier to improve solubility.

  • Q5: How do I confirm the purity and identity of my final this compound product? A5: A combination of analytical techniques is recommended. Mass spectrometry, particularly MALDI-TOF MS, is invaluable for determining the molecular weight and confirming the overall structure, including the number of acyl and phosphate groups.[6][11][12][13] NMR spectroscopy can be used for detailed structural elucidation. The purity can be assessed by techniques like High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., ELSD or CAD) and Thin-Layer Chromatography (TLC).[14][15]

  • Q6: I see multiple peaks in my MALDI-TOF spectrum. Does this mean my sample is impure? A6: Not necessarily. While it could indicate impurities, it can also be due to fragmentation of the this compound molecule in the mass spectrometer (e.g., loss of phosphate groups) or the presence of different salt adducts.[12] It is important to carefully analyze the mass differences between the peaks. Using an appropriate matrix and optimizing the laser intensity can help minimize in-source fragmentation.[11][12]

IV. Experimental Protocols

Protocol 1: Bligh-Dyer Lipid Extraction (General Procedure)

This protocol is a standard method for the extraction and purification of total lipids.

Materials:

  • Sample containing this compound

  • Chloroform

  • Methanol

  • Deionized water

  • Glass centrifuge tubes with Teflon-lined caps

  • Vortex mixer

  • Centrifuge

Procedure:

  • To your sample in a glass centrifuge tube, add chloroform and methanol in a ratio that results in a single-phase mixture of chloroform:methanol:water (typically 1:2:0.8 v/v/v, taking into account the water in the sample).[6]

  • Vortex the mixture thoroughly for at least 30 seconds to ensure complete mixing and cell lysis (if applicable).

  • Add additional chloroform and deionized water to break the single phase into a two-phase system. The final ratio should be approximately 2:2:1.8 (v/v/v) of chloroform:methanol:water.[6]

  • Vortex the tube again for 30 seconds.

  • Centrifuge the tube at a low speed (e.g., 1000-2000 x g) for 5-10 minutes to facilitate phase separation.[4][6]

  • You will observe two distinct phases: an upper aqueous phase (containing polar molecules) and a lower organic phase (containing lipids).

  • Carefully collect the lower organic phase containing the this compound using a glass Pasteur pipette. To avoid contamination from the aqueous phase, apply gentle positive pressure while passing the pipette through the upper layer.[4]

  • For higher purity, the collected organic phase can be washed with an "authentic upper phase" prepared by performing the same extraction procedure with water instead of a sample.[4]

  • Evaporate the solvent from the collected organic phase under a stream of nitrogen or using a rotary evaporator to obtain the purified this compound.

V. Quantitative Data Summary

Table 1: Representative Yields for Key Steps in this compound Synthesis
Synthetic Step Reactants Conditions Product Reported Yield (%) Reference
GlycosylationN-Troc protected imidate donor + diol acceptorTMSOTfβ-(1,6)-linked disaccharide72[3]
GlycosylationN-Fmoc protected glycosyl donor + diol acceptorTMSOTfβ-(1,6)-linked disaccharideSelective[3]
GlycosylationKoenigs-Knorr with AgOTf promoterGlycosyl donor + acceptorDisaccharide70-80[3]
Deprotection2'-N-Fmoc group removalDBUFree amine-[3]
AcylationFree amine + fatty acidDCCN-acylated product-[3]

Note: Yields are highly dependent on the specific substrates, protecting groups, and reaction conditions.

Table 2: Purity Assessment of Synthetic Lipids
Analytical Technique Parameter Measured Typical Purity Specification Reference
HPLC-ELSD/CADArea percentage of the main peak>95%[14][15]
GC-FID (after derivatization)Fatty acid composition and purityConforms to theoretical composition[14]
MALDI-TOF MSMolecular weight confirmationMajor peak corresponds to the expected m/z[12][13]
NMR SpectroscopyStructural integrity and absence of impuritiesSpectra consistent with the proposed structure[15]

VI. Visualizations

Diagram 1: General Workflow for this compound Chemical Synthesis

G cluster_synthesis Chemical Synthesis Workflow start Monosaccharide Building Blocks protect Orthogonal Protecting Group Installation start->protect glycosylation Stereoselective Glycosylation (β-1,6 linkage) protect->glycosylation deprotect1 Selective Deprotection glycosylation->deprotect1 acylate Sequential Acylation deprotect1->acylate acylate->deprotect1 Repeat as needed phosphorylate Phosphorylation acylate->phosphorylate deprotect_final Global Deprotection phosphorylate->deprotect_final end_synthesis Crude this compound deprotect_final->end_synthesis

Caption: A generalized workflow for the chemical synthesis of this compound.

Diagram 2: Troubleshooting Logic for Low Glycosylation Yield

G start Low Glycosylation Yield (SYN-01) q1 Is the β-anomer the major product? start->q1 sol1 Optimize reaction conditions: - Adjust temperature - Change activator (e.g., TMSOTf) - Vary solvent polarity q1->sol1 Yes sol2 Use a glycosyl donor with a participating group at 2-N (e.g., Troc, Fmoc) q1->sol2 No a1_yes Yes a1_no No, significant α-anomer formed

Caption: A troubleshooting decision tree for low glycosylation yield.

Diagram 3: Purification Workflow for Synthetic this compound

G start Crude Synthetic this compound extraction Bligh-Dyer Extraction start->extraction chromatography1 Anion-Exchange Chromatography (e.g., DEAE-Cellulose) extraction->chromatography1 Separate by charge chromatography2 Reverse-Phase Chromatography chromatography1->chromatography2 Separate by hydrophobicity analysis Purity & Identity Analysis (MALDI-TOF MS, HPLC, NMR) chromatography2->analysis final_product Pure this compound analysis->final_product

Caption: A typical purification workflow for synthetic this compound.

References

Technical Support Center: Stability of Lipid A-Reconstituted Liposomes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered during the preparation and storage of lipid A-reconstituted liposomes. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound-reconstituted liposomes?

A1: The primary stability concerns for liposomes containing this compound are physical and chemical instability. Physical instability primarily manifests as aggregation, fusion, and leakage of encapsulated contents. Chemical instability can involve the hydrolysis of phospholipids (B1166683) and the degradation of this compound itself, though the latter is less common under typical storage conditions. The incorporation of this compound, with its bulky and negatively charged headgroup, can significantly influence membrane packing and surface charge, potentially exacerbating these issues.

Q2: How does the incorporation of this compound affect the physical properties of the liposome (B1194612) bilayer?

A2: this compound is an amphiphilic molecule with a large, phosphorylated glucosamine (B1671600) headgroup and multiple acyl chains. Its insertion into a phospholipid bilayer can lead to:

  • Increased Negative Surface Charge: The phosphate (B84403) groups on this compound impart a significant negative charge to the liposome surface. This can enhance colloidal stability through electrostatic repulsion but can also lead to aggregation in the presence of divalent cations.

  • Altered Membrane Fluidity: The bulky nature of this compound can disrupt the ordered packing of phospholipid acyl chains, potentially increasing membrane fluidity. This effect is dependent on the lipid composition of the liposome.

  • Potential for Bilayer Defects: Mismatches in the geometry of this compound and the surrounding phospholipids can create packing defects in the bilayer, which may serve as sites for leakage of encapsulated materials.

Q3: What is the optimal storage temperature for this compound-reconstituted liposomes?

A3: Generally, storing liposome suspensions at 4°C is recommended. Freezing should be avoided as the formation of ice crystals can disrupt the liposome structure, leading to aggregation and leakage upon thawing. For long-term storage, lyophilization (freeze-drying) in the presence of a cryoprotectant like sucrose (B13894) or trehalose (B1683222) is an effective strategy.

Troubleshooting Guides

Problem 1: Liposome Aggregation or Precipitation

Symptoms:

  • Visible clumps, cloudiness, or sediment in the liposome suspension.

  • An increase in particle size and polydispersity index (PDI) as measured by Dynamic Light Scattering (DLS).

Potential Causes and Solutions:

Cause Explanation Solution
Insufficient Electrostatic Repulsion While this compound provides a negative charge, at low incorporation levels or in high ionic strength buffers, the electrostatic repulsion may not be sufficient to prevent aggregation.Increase the molar percentage of this compound if the application allows. Alternatively, incorporate other negatively charged lipids like phosphatidylglycerol (PG) or phosphatidylserine (B164497) (PS) to achieve a zeta potential of at least ±30 mV, which is indicative of a stable suspension.[1]
Presence of Divalent Cations Divalent cations (e.g., Ca²⁺, Mg²⁺) in the buffer can bridge the negatively charged phosphate groups of this compound on adjacent liposomes, leading to aggregation.Use buffers free of divalent cations. If their presence is unavoidable, consider adding a chelating agent like EDTA to the formulation.
High Ionic Strength of Buffer High salt concentrations can shield the surface charge of the liposomes, reducing electrostatic repulsion and promoting aggregation. This is known as the charge screening effect.Use a buffer with a lower ionic strength (e.g., 10-20 mM) if experimentally feasible.
Suboptimal Lipid Composition The choice of phospholipids can impact the stability of the this compound-containing bilayer. Lipids that do not pack well with this compound can lead to exposed hydrophobic regions, promoting aggregation.Optimize the phospholipid composition. Consider using lipids with longer saturated acyl chains (e.g., DSPC) which tend to form more rigid and stable bilayers. The inclusion of cholesterol (30-50 mol%) can also improve membrane packing and stability.[2][3]
Inadequate Storage Conditions Storing at inappropriate temperatures or freezing the suspension can lead to irreversible aggregation.Store liposome suspensions at 4°C. For long-term stability, consider lyophilization with a cryoprotectant.
Problem 2: Leakage of Encapsulated Contents

Symptoms:

  • Low encapsulation efficiency.

  • Loss of encapsulated drug or marker over time, as measured by techniques like fluorescence spectroscopy or chromatography.

Potential Causes and Solutions:

Cause Explanation Solution
Increased Membrane Permeability The incorporation of the bulky this compound molecule can disrupt the tight packing of the phospholipid bilayer, creating defects that allow for the leakage of encapsulated contents.[2]Incorporate cholesterol into the formulation (typically 30-50 mol%). Cholesterol is known to fill voids in the lipid bilayer, increase membrane packing, and reduce permeability.[2][3] Using phospholipids with longer saturated acyl chains (e.g., DPPC, DSPC) can also create a more ordered and less permeable membrane.
pH Gradient Instability For liposomes using a pH gradient for active drug loading, a leaky membrane can lead to the dissipation of this gradient and subsequent drug leakage.In addition to incorporating cholesterol, ensure the internal buffer has a high buffering capacity to maintain the pH gradient even with minor proton leakage.
Lipid Hydrolysis Over time, ester bonds in phospholipids can hydrolyze, leading to the formation of lysolipids which act as detergents and destabilize the bilayer, causing leakage.[3]Prepare liposomes in a buffer with a neutral pH (around 7.4) and store at 4°C to minimize hydrolysis. Using ether-linked lipids instead of ester-linked lipids can also prevent hydrolysis, but may alter other membrane properties.
Oxidation of Unsaturated Lipids If using phospholipids with unsaturated acyl chains, they are susceptible to oxidation, which can compromise membrane integrity and lead to leakage.Use saturated phospholipids if possible. If unsaturated lipids are necessary, prepare and store the liposomes under an inert atmosphere (e.g., argon or nitrogen) and consider adding an antioxidant like α-tocopherol to the formulation.

Experimental Protocols

Key Experiment: Liposome Preparation by Thin-Film Hydration and Extrusion

This method is widely used to produce unilamellar liposomes with a controlled size distribution.

  • Lipid Film Formation:

    • Dissolve the desired lipids (e.g., DPPC, cholesterol) and this compound in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform:methanol mixture) in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the flask wall.

    • Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). The buffer should be pre-heated to a temperature above the phase transition temperature (Tc) of the lipid with the highest Tc.

    • Agitate the flask by vortexing or gentle shaking to disperse the lipid film, forming multilamellar vesicles (MLVs).

  • Size Reduction (Extrusion):

    • Assemble a lipid extruder with polycarbonate membranes of the desired pore size (e.g., 100 nm).

    • Equilibrate the extruder to a temperature above the Tc of the lipids.

    • Pass the MLV suspension through the extruder multiple times (typically 10-20 passes) to form large unilamellar vesicles (LUVs) with a more uniform size distribution.

Key Experiment: Characterization of Liposome Size and Zeta Potential

Dynamic Light Scattering (DLS) and Zeta Potential analysis are crucial for assessing the physical stability of the liposome formulation.

  • Sample Preparation:

    • Dilute a small aliquot of the liposome suspension in the same buffer used for hydration to a suitable concentration for DLS analysis (typically in the range of 0.1-1.0 mg/mL lipid concentration).

  • DLS Measurement:

    • Place the diluted sample in a disposable cuvette and insert it into the DLS instrument.

    • Equilibrate the sample to the desired temperature (e.g., 25°C).

    • Perform the measurement to obtain the average particle size (Z-average) and the polydispersity index (PDI). A PDI value below 0.2 is generally considered indicative of a monodisperse population.

  • Zeta Potential Measurement:

    • For zeta potential measurement, use a specific folded capillary cell.

    • Inject the diluted liposome sample into the cell, ensuring no air bubbles are present.

    • Place the cell in the instrument and perform the measurement. The resulting zeta potential value provides an indication of the surface charge and colloidal stability.

Visualizations

experimental_workflow cluster_prep Liposome Preparation cluster_char Characterization cluster_store Storage & Stability a Lipid Film Formation b Hydration a->b c Extrusion b->c d DLS (Size, PDI) c->d Analysis e Zeta Potential c->e Analysis f Encapsulation Efficiency c->f Analysis g 4°C Storage f->g Stable Formulation h Lyophilization f->h Stable Formulation troubleshooting_aggregation cluster_causes Potential Causes cluster_solutions Solutions start Liposome Aggregation Observed cause1 Insufficient Electrostatic Repulsion start->cause1 cause2 Divalent Cations Present start->cause2 cause3 High Ionic Strength start->cause3 cause4 Suboptimal Lipid Composition start->cause4 sol1 Increase Charged Lipid Content / Lower pH cause1->sol1 sol2 Use Cation-Free Buffer / Add EDTA cause2->sol2 sol3 Decrease Buffer Salt Concentration cause3->sol3 sol4 Incorporate Cholesterol / Use Saturated Lipids cause4->sol4

References

troubleshooting inaccurate lipid A quantification results

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for lipid A quantification. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common issues encountered during the quantification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of inaccurate this compound quantification?

A1: Inaccurate this compound quantification can stem from several factors throughout the experimental workflow. The most common issues include:

  • Incomplete extraction and purification: Residual contaminants such as proteins, nucleic acids, or other lipids can interfere with downstream quantification methods.[1][2][3]

  • Degradation of this compound: Harsh chemical treatments, such as strong acid or base hydrolysis, can lead to the loss of acyl chains or phosphate (B84403) groups, altering the structure and impacting quantification.[2]

  • Matrix effects in mass spectrometry: Co-eluting compounds can suppress or enhance the ionization of this compound, leading to underestimation or overestimation.[4][5]

  • Interference in the Limulus Amebocyte Lysate (LAL) assay: Various substances, including certain lipids and organic solvents, can interfere with the enzymatic cascade of the LAL assay, leading to false-positive or false-negative results.[6][7][8]

  • Inappropriate standard selection and calibration: Using a this compound standard that does not closely match the structure of the analyte in the sample can lead to significant quantification errors.[9][10]

Q2: How can I improve the purity of my this compound extract?

A2: Improving the purity of your this compound extract is crucial for accurate quantification. Consider the following strategies:

  • Optimize the extraction method: The choice of extraction method, such as the hot phenol-water[11][12] or Bligh-Dyer methods[1][12], should be optimized for your specific bacterial strain. A combination of mild-acid hydrolysis and solvent extractions is often used to liberate and separate this compound from the lipopolysaccharide (LPS).[1][12]

  • Incorporate purification steps: After extraction, further purification using techniques like gel filtration chromatography or anionic exchange column chromatography can effectively remove contaminating proteins and polysaccharides.[1][12]

  • Enzymatic digestion of contaminants: Treating the sample with DNase, RNase, and Proteinase K can eliminate contaminating nucleic acids and proteins.[3][11]

Q3: My mass spectrometry results for this compound are inconsistent. What should I check?

A3: Inconsistent mass spectrometry results for this compound can be due to several factors. Here's a troubleshooting checklist:

  • Sample Purity: Ensure your this compound extract is free from contaminants that can cause ion suppression or enhancement.

  • Internal Standards: Use an appropriate internal standard that co-elutes with your analyte to normalize for variations in sample preparation and instrument response.[10] Ideally, stable isotope-labeled this compound standards should be used.[13]

  • Ionization Method: The choice of ionization technique (e.g., ESI, MALDI) and polarity (negative ion mode is common for this compound) can significantly impact sensitivity and fragmentation patterns.[3][12]

  • Co-eluting Species: Isomeric and isobaric lipid species can co-elute, making accurate identification and quantification challenging.[4] High-resolution mass spectrometry and tandem MS (MS/MS) can help differentiate these species.[4]

  • Instrument Calibration: Regularly calibrate your mass spectrometer to ensure mass accuracy.

Q4: I am getting unexpected results with the LAL assay for this compound. What could be the cause?

A4: The LAL assay is sensitive to endotoxins but can be prone to interference. Unexpected results could be due to:

  • Inhibitory or Enhancing Factors: Components in your sample matrix may inhibit or enhance the LAL reaction.[14] It is essential to perform inhibition/enhancement controls for each sample type.[8]

  • Hydrophobic Interactions: The hydrophobic nature of this compound can cause it to be masked within lipid vesicles or aggregates, reducing its reactivity with the LAL reagent.[7] Using a detergent to disrupt these structures can sometimes improve detection.[7]

  • False Positives: The LAL test is not entirely specific to this compound and can react with other molecules, leading to false-positive results.[6]

  • pH and Temperature: The LAL assay is sensitive to pH and temperature. Ensure your samples and reagents are within the optimal range for the assay.

Troubleshooting Guides

Guide 1: Low Yield or Purity of Extracted this compound

This guide helps you troubleshoot issues related to the extraction and purification of this compound.

Symptom Possible Cause Suggested Solution
Low final yield of this compound Incomplete cell lysis.Ensure complete disruption of bacterial cells using methods like sonication or a French press before extraction.[2][3]
Inefficient LPS extraction.Optimize the hot phenol-water or other extraction methods for your bacterial strain.[2][11]
Incomplete hydrolysis of LPS to release this compound.Adjust the conditions for mild acid hydrolysis (e.g., time, temperature, acid concentration) to ensure complete cleavage of the Kdo-lipid A linkage without degrading the this compound itself.[1][12]
Presence of protein contamination Inadequate removal of proteins during extraction.Incorporate a Proteinase K digestion step in your protocol.[3][11] Consider an additional purification step like gel filtration chromatography.[1]
Presence of nucleic acid contamination Inefficient removal of DNA and RNA.Include DNase and RNase digestion steps in your purification protocol.[11]
Presence of polysaccharide contamination Carryover of the polysaccharide portion of LPS.Optimize the separation of this compound from the polysaccharide after hydrolysis. Further purification using chromatography may be necessary.[12]
Guide 2: Inaccurate Quantification by Mass Spectrometry

This guide addresses common problems encountered during the quantification of this compound by mass spectrometry.

Symptom Possible Cause Suggested Solution
Poor signal-to-noise ratio Low concentration of this compound in the sample.Concentrate your this compound extract before analysis.
Ion suppression from matrix components.Improve sample cleanup and purification. Consider using a different chromatographic method to separate this compound from interfering compounds.
High variability between replicate injections Inconsistent sample preparation.Ensure precise and consistent handling of samples and standards. Use an internal standard to normalize for variations.[10]
Instrument instability.Check the stability of the mass spectrometer's spray and detector.
Inaccurate mass measurement Instrument out of calibration.Calibrate the mass spectrometer using a known standard.
Incorrect identification of this compound species Co-eluting isobaric or isomeric species.Utilize high-resolution mass spectrometry and MS/MS fragmentation to confirm the identity of the this compound species.[4]
Lack of appropriate standards.Use well-characterized this compound standards for comparison of retention time and fragmentation patterns.[9]

Experimental Protocols

Protocol 1: this compound Extraction and Purification

This protocol describes a general method for the extraction and purification of this compound from Gram-negative bacteria.

  • Bacterial Cell Culture and Harvest: Grow the bacterial strain of interest to the desired cell density. Harvest the cells by centrifugation and wash with phosphate-buffered saline (PBS).[11]

  • LPS Extraction (Hot Phenol-Water Method): Resuspend the bacterial pellet in water and add an equal volume of hot phenol. Stir vigorously at 65-70°C for 30 minutes. Cool the mixture on ice and centrifuge to separate the phases. The LPS will be in the aqueous phase.[11][12]

  • Removal of Nucleic Acids and Proteins: Treat the aqueous phase with DNase and RNase to digest nucleic acids, followed by Proteinase K to digest proteins.[3][11]

  • Mild Acid Hydrolysis: To the purified LPS, add a mild acid (e.g., 1% acetic acid) and heat at 100°C for 1-2 hours to cleave the this compound from the polysaccharide.[1][3]

  • This compound Extraction (Bligh-Dyer Method): Neutralize the hydrolyzed sample and perform a Bligh-Dyer extraction using a mixture of chloroform, methanol, and water to separate the this compound (which will partition into the organic phase) from the water-soluble polysaccharide.[1][12]

  • Purification and Storage: Wash the organic phase containing this compound, dry it under a stream of nitrogen, and store it at -20°C.[1]

Visualizations

LipidA_Extraction_Workflow Start Bacterial Cell Pellet LPS_Extraction LPS Extraction (e.g., Hot Phenol-Water) Start->LPS_Extraction Purification1 Enzymatic Digestion (DNase, RNase, Proteinase K) LPS_Extraction->Purification1 Crude LPS Hydrolysis Mild Acid Hydrolysis Purification1->Hydrolysis Purified LPS LipidA_Extraction This compound Extraction (e.g., Bligh-Dyer) Hydrolysis->LipidA_Extraction Hydrolyzed Sample Purification2 Purified this compound LipidA_Extraction->Purification2 Crude this compound Quantification Quantification (MS or LAL Assay) Purification2->Quantification

Caption: Experimental workflow for this compound extraction and quantification.

Troubleshooting_Mass_Spec Start Inaccurate MS Quantification Check_Purity Check Sample Purity Start->Check_Purity Check_IS Verify Internal Standard Start->Check_IS Check_Method Review MS Method Start->Check_Method Repurify Re-purify Sample Check_Purity->Repurify Contamination Found New_IS Select New Internal Standard Check_IS->New_IS Inappropriate IS Optimize_MS Optimize Ionization/Fragmentation Check_Method->Optimize_MS Suboptimal Parameters Reanalyze Re-analyze Sample Repurify->Reanalyze New_IS->Reanalyze Optimize_MS->Reanalyze

Caption: Troubleshooting flowchart for inaccurate mass spectrometry results.

TLR4_Signaling_Pathway LPS LPS/Lipid A LBP LBP LPS->LBP CD14 CD14 LBP->CD14 TLR4_MD2 TLR4/MD-2 CD14->TLR4_MD2 MyD88 MyD88 TLR4_MD2->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB NF-κB Activation IKK->NFkB Cytokines Inflammatory Cytokine Production NFkB->Cytokines

Caption: Simplified TLR4 signaling pathway initiated by this compound.

References

Technical Support Center: Lipid A and Endotoxin Contamination Control

Author: BenchChem Technical Support Team. Date: December 2025

This guide serves as a technical resource for researchers, scientists, and drug development professionals working with lipid A. It provides detailed answers to frequently asked questions, troubleshooting guidance for common contamination issues, and standardized protocols for endotoxin (B1171834) detection and removal.

Frequently Asked Questions (FAQs)

Q1: What is an endotoxin and how does it relate to this compound?

A1: Endotoxins are complex lipopolysaccharides (LPS) that are a major structural component of the outer membrane of Gram-negative bacteria.[1][2][3] The biologically active portion of LPS, responsible for its toxic effects, is this compound.[1][3] Therefore, in the context of immunology and drug development, the terms endotoxin and LPS are often used interchangeably, with this compound being the core toxic moiety that activates the immune system.[3]

Q2: Why is minimizing endotoxin contamination critical in this compound experiments?

A2: Since this compound is the active component of endotoxin, any unintended endotoxin contamination in your reagents or on your labware will activate the same signaling pathways as your experimental this compound. This leads to high background signals, masks the specific effects of your this compound variant, and ultimately produces unreliable and misleading experimental results.[4] For in vivo studies, contamination can cause unintended inflammatory responses, pyrexia (fever), and even septic shock, confounding the interpretation of the results.[4][5]

Q3: What are the primary sources of endotoxin contamination in the laboratory?

A3: Endotoxins are ubiquitous in the environment. Common sources in a lab setting include:

  • Water: Water purification systems, storage containers, and associated tubing can harbor Gram-negative bacteria.[4][6]

  • Reagents and Media: Cell culture media, sera (e.g., Fetal Bovine Serum), buffers, and other additives can be contaminated.[4][7]

  • Labware: Plasticware and glassware can introduce endotoxins. Products labeled "sterile" are not necessarily endotoxin-free, as standard autoclaving does not destroy endotoxins.[3][4]

  • Personnel: Skin and hair can shed bacteria. Proper gowning and glove-wearing are essential.[4]

Q4: What are the acceptable limits for endotoxin in experiments?

A4: Endotoxin limits depend on the application. The US Food and Drug Administration (FDA) has set clear limits for parenteral drugs and medical devices. While no official limits exist for basic research, these guidelines serve as a valuable reference. For in vitro cell culture, some sensitive cell types can be affected by levels as low as 0.1 ng/mL.[8]

ApplicationFDA Endotoxin LimitApproximate Equivalence
Parenteral Drugs (general)5 EU/kg of body weight~0.5 ng/kg
Intrathecal Drugs (contacting cerebrospinal fluid)0.2 EU/kg of body weight~0.02 ng/kg
Medical Device Eluates< 0.5 EU/mL< 0.05 ng/mL
Medical Device (cerebrospinal fluid contact)< 0.06 EU/mL< 0.006 ng/mL

Note: 1 Endotoxin Unit (EU) is approximately equal to 0.1 to 0.2 ng of endotoxin.[9]

Troubleshooting Guide: High Endotoxin Levels

This guide helps identify and resolve the source of unexpected endotoxin contamination.

ProblemPossible Cause(s)Recommended Solution(s)
High background in LAL assay / unexpected cell activation 1. Contaminated WaterUse only high-purity, pyrogen-free water (e.g., LAL Reagent Water) for all reagents, buffers, and dilutions.[7][10] Test your lab's water source regularly.
2. Contaminated Reagents/MediaUse commercially available reagents and media certified as "endotoxin-free" or "low endotoxin."[7] Test each new lot of critical reagents (e.g., FBS) for endotoxin levels before use.
3. Contaminated LabwareUse certified non-pyrogenic plasticware.[6] For glassware, implement a rigorous depyrogenation protocol using dry heat (see Protocol section).[7][11] Remember, autoclaving alone is insufficient.[10]
Inconsistent or non-reproducible results 1. Improper Handling TechniqueAlways wear gloves and change them frequently.[10] Avoid touching surfaces that will come into contact with your samples. Work in a laminar flow hood to minimize airborne contamination.
2. Cross-ContaminationUse dedicated, depyrogenated glassware and certified pyrogen-free pipette tips for all endotoxin-sensitive work.[3]
Endotoxin detected in final this compound preparation 1. Ineffective Removal MethodThe chosen endotoxin removal method may not be suitable for your this compound sample or may be inefficient. Consider alternative methods like Triton X-114 phase separation or affinity chromatography.[12]
2. Re-contamination Post-PurificationEnsure all subsequent handling, storage vials, and buffers are pyrogen-free. Store purified samples in depyrogenated glass vials.

Experimental Workflows and Pathways

Visualizing workflows and signaling cascades is essential for understanding and controlling experimental variables.

cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_val Phase 3: Validation pw Use Pyrogen-Free Water (LAL Grade) at Aseptic Technique (Gloves, Hood) pw->at cr Use Certified Endotoxin-Free Reagents cr->at dg Depyrogenate Glassware (Dry Heat @ 250°C) dg->at cp Use Certified Pyrogen-Free Plasticware cp->at la This compound Sample Handling at->la assay Cell-Based Assay or In Vivo Experiment la->assay lal LAL Test on Reagents & Final Product assay->lal Validate data Data Analysis assay->data lal->data

Caption: Workflow for minimizing endotoxin contamination in experiments.

lps This compound / LPS md2 MD-2 lps->md2 binds tlr4 TLR4 md2->tlr4 complexes with dimer TLR4/MD-2 Dimerization tlr4->dimer induces myd88 MyD88 dimer->myd88 recruits irak IRAKs myd88->irak traf6 TRAF6 irak->traf6 tak1 TAK1 traf6->tak1 ikk IKK Complex tak1->ikk activates nfkb NF-κB ikk->nfkb activates nucleus Nucleus nfkb->nucleus translocates to cytokines Pro-inflammatory Cytokine Genes (TNF-α, IL-6) nucleus->cytokines induces transcription of

Caption: MyD88-dependent TLR4 signaling pathway activated by this compound.

Key Experimental Protocols

Protocol 1: Depyrogenation of Glassware by Dry Heat

Endotoxins are heat-stable and are not destroyed by standard autoclaving.[4] Dry heat is the most effective method for depyrogenating glassware.[11][13]

Materials:

  • Dry heat oven capable of maintaining 250°C.

  • Glassware to be depyrogenated.

  • High-temperature aluminum foil.

Procedure:

  • Wash and rinse glassware thoroughly with high-purity, pyrogen-free water.

  • Cover all openings of the glassware with aluminum foil to prevent particulate contamination during and after the cycle.

  • Place the glassware in a dry heat oven.

  • Heat the oven to 250°C (482°F).

  • Once the oven reaches 250°C, maintain the temperature for a minimum of 30 minutes.[11] A longer duration (e.g., 2 hours) provides a greater margin of safety.[10] This cycle is validated to achieve at least a 3-log reduction in endotoxin levels.[11][14]

  • Allow the oven and glassware to cool completely to room temperature before opening the door to prevent cracking.

  • Store the depyrogenated glassware in a clean, dust-free environment.

Protocol 2: Endotoxin Detection using the Limulus Amebocyte Lysate (LAL) Assay

The LAL test is the standard assay for detecting and quantifying endotoxin levels.[9] It is based on the clotting reaction of blood cell lysate from the horseshoe crab (Limulus polyphemus) in the presence of endotoxin.[15] There are three main methods: Gel-Clot, Turbidimetric, and Chromogenic.[16] This protocol outlines the general steps for a quantitative chromogenic assay.

Materials:

  • Commercial Chromogenic LAL Assay Kit (contains LAL reagent, endotoxin standard, and LAL Reagent Water).

  • Depyrogenated glass dilution tubes.[17]

  • Pyrogen-free pipette tips.

  • Microplate reader capable of reading absorbance at the wavelength specified by the kit (e.g., 405 nm).

  • Heating block or incubator at 37°C.

  • Sample to be tested.

Procedure:

  • Reagent Preparation: Reconstitute the LAL reagent and the endotoxin standard according to the manufacturer's instructions, using only the provided LAL Reagent Water. Use vigorous vortexing for the endotoxin standard to ensure it is fully solubilized, as endotoxins can adhere to surfaces.[3]

  • Standard Curve Preparation: Prepare a series of endotoxin standards by serial dilution in LAL Reagent Water using depyrogenated glass tubes. A typical range might be 50 EU/mL down to 0.005 EU/mL. Include a blank (LAL Reagent Water only).

  • Sample Preparation: Dilute your this compound sample with LAL Reagent Water to ensure the endotoxin concentration falls within the range of the standard curve. Dilution also helps to overcome potential sample inhibition or enhancement of the assay.[3]

  • Assay Execution:

    • Pipette replicates of your standards, samples, and blank into a pyrogen-free microplate.

    • Add the reconstituted LAL reagent to all wells.

    • Incubate the plate at 37°C for the time specified in the kit protocol.

    • After the initial incubation, add the chromogenic substrate solution to each well.

    • Incubate again at 37°C for the specified time.

    • Add the stop reagent provided in the kit to each well to halt the reaction.

  • Data Analysis:

    • Read the absorbance of the plate on a microplate reader.

    • Generate a standard curve by plotting the absorbance values of the standards against their known endotoxin concentrations.

    • Use the standard curve to calculate the endotoxin concentration (in EU/mL) of your samples. Remember to multiply the result by the sample dilution factor.

Protocol 3: Endotoxin Removal from this compound Solutions using Triton X-114 Phase Separation

This method is effective for removing endotoxins from protein and other biological preparations.[12] It relies on the principle that below a certain temperature, the non-ionic detergent Triton X-114 is soluble, but above it, the solution separates into an aqueous phase and a detergent-rich phase. Endotoxins, being lipopolysaccharides, preferentially partition into the detergent phase.

Materials:

  • Triton X-114 detergent (pre-condensed and purified to remove impurities is recommended).

  • Your this compound sample solution.

  • Pyrogen-free buffers and tubes.

  • Ice bath.

  • Water bath or incubator at 37°C.

  • Centrifuge capable of 20,000 x g at 25°C.

Procedure:

  • Chill your sample solution and a stock solution of Triton X-114 on ice.

  • Add Triton X-114 to your sample to a final concentration of 1% (v/v). Mix gently but thoroughly by inversion or slow vortexing.

  • Incubate the mixture on ice (e.g., 4°C) for 30 minutes with constant, gentle stirring to ensure complete solubilization.[12]

  • Transfer the tube to a 37°C water bath and incubate for 10-15 minutes.[12][18] This will induce phase separation, and the solution will become cloudy.

  • Centrifuge the tube at high speed (e.g., 20,000 x g) for 10 minutes at 25°C to achieve a clear separation of the upper aqueous phase and the lower, oily detergent phase.[12]

  • Carefully pipette the upper aqueous phase, which contains your purified this compound, into a new clean, pyrogen-free tube. Be extremely careful not to disturb or aspirate any of the lower detergent phase.

  • To maximize endotoxin removal, repeat steps 2-6 one or two more times using the collected aqueous phase from the previous step.[12]

  • After the final extraction, test the endotoxin level of the purified sample using the LAL assay to confirm removal efficiency.

References

Technical Support Center: Optimizing Lipid A Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the solubility of lipid A for reliable and reproducible in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in solubilizing this compound?

A1: The primary challenge stems from the amphiphilic nature of this compound. It possesses a hydrophilic diglucosamine phosphate (B84403) backbone and multiple hydrophobic acyl chains. In aqueous solutions, these molecules tend to aggregate to minimize the exposure of their hydrophobic regions to water, leading to poor solubility and bioavailability in assays.

Q2: Which solvents are recommended for creating a this compound stock solution?

A2: High-purity, endotoxin-free organic solvents are recommended for initial solubilization. Dimethyl sulfoxide (B87167) (DMSO) is a common choice due to its ability to dissolve a wide range of polar and nonpolar substances. Anhydrous ethanol (B145695) is another option. For certain applications, a chloroform/methanol mixture can be used, particularly for lipid extraction and initial dissolution before drying down and resuspending in a different solvent.[1][2][3]

Q3: Can I dissolve this compound directly in aqueous buffers like PBS?

A3: Direct dissolution in aqueous buffers is generally not recommended as it often leads to the formation of large, heterogeneous aggregates.[4] To achieve a uniform dispersion in aqueous media, it is best to first dissolve the this compound in an organic solvent like DMSO and then dilute it into the aqueous buffer, often with the aid of sonication.

Q4: What is the purpose of sonication in preparing this compound solutions?

A4: Sonication provides the necessary energy to break down large this compound aggregates into smaller, more uniform micelles or vesicles in an aqueous solution.[4][5] This process increases the surface area of the this compound exposed to the solvent, improving its apparent solubility and ensuring a more homogenous suspension for consistent results in in vitro assays. It is crucial to use a bath sonicator rather than a probe sonicator to avoid localized heating and potential degradation of the this compound.

Q5: How does the structure of this compound affect its solubility and activity?

A5: The number and length of the acyl chains, as well as the phosphorylation pattern of the glucosamine (B1671600) backbone, significantly influence both solubility and biological activity. For example, hexa-acylated and hepta-acylated this compound from E. coli are potent activators of the TLR4 signaling pathway, while tetra-acylated precursors like lipid IVa can act as an agonist in some species and an antagonist in others. These structural differences also affect how the molecules pack together, influencing their tendency to aggregate.

Troubleshooting Guide

Q1: My this compound solution is cloudy and appears to have precipitates after dilution in cell culture media. What should I do?

A1: Cloudiness and precipitation indicate that the this compound is aggregating. Here are several steps to troubleshoot this issue:

  • Ensure Proper Initial Solubilization: Confirm that the this compound was fully dissolved in the initial organic solvent (e.g., DMSO) before dilution.

  • Optimize Sonication: After diluting the stock solution into your aqueous buffer or media, sonicate the working solution in a bath sonicator. Ensure the sonication is performed until the solution is uniformly translucent or opalescent.

  • Control the Dilution Process: When diluting the organic stock into the aqueous buffer, do so dropwise while vortexing to promote rapid and uniform dispersion.

  • Consider a Carrier Protein: For cell-based assays, the presence of serum with proteins like albumin can help maintain this compound solubility. If using serum-free media, the addition of purified bovine serum albumin (BSA) may be necessary.

  • Use Triethylamine (B128534) (TEA): For some preparations, adding a small amount of a weak base like triethylamine to the initial solvent can help to deprotonate the phosphate groups, reducing aggregation. However, this must be carefully considered for its potential effects on downstream assays.

Q2: I am observing high variability between replicate wells in my cell-based assay. Could this be related to this compound solubility?

A2: Yes, inconsistent this compound aggregation is a common cause of variability. If the this compound is not uniformly dispersed, different amounts of active, monomeric this compound will be delivered to the cells in each well.

  • Vortex Before Use: Always vortex your final working solution of this compound immediately before adding it to your assay plate to ensure a homogenous suspension.

  • Prepare Fresh Dilutions: Do not store highly diluted aqueous solutions of this compound for extended periods, as they can re-aggregate over time. Prepare fresh working solutions for each experiment.

  • Evaluate Your Solubilization Protocol: Revisit your protocol to ensure consistent sonication time and power, and that the initial stock solution is fully dissolved.

Q3: My this compound is not stimulating a response in my TLR4 reporter cell line. What are some potential solubility-related issues?

A3: A lack of response could be due to the this compound being in a non-bioavailable, aggregated state.

  • Monomeric vs. Aggregated State: The TLR4/MD-2 receptor complex recognizes monomeric this compound. Large aggregates may not efficiently bind to the receptor. Proper solubilization and dispersion are key to ensuring the presence of monomeric this compound.

  • Solvent Interference: High concentrations of organic solvents like DMSO can be toxic to cells or interfere with receptor signaling.[6][7][8][9] Ensure the final concentration of the solvent in your assay is at a non-toxic level (typically <0.5% for DMSO). Perform a solvent-only control to test for cytotoxicity.

  • Degradation: Ensure that the this compound has not been degraded by harsh treatments. Avoid excessive heating and the use of probe sonicators which can cause localized heating.

Data Presentation

Table 1: General Solubility of Lipids in Common Solvents

Note: Specific solubility values for this compound are not widely published and can vary based on the specific structure (e.g., number of acyl chains) and purity. This table provides a general guide for the solubility of different lipid classes.

SolventLipid ClassGeneral SolubilityReference
Chloroform/Methanol (2:1, v/v) Most lipids (including phospholipids (B1166683) like this compound)High[1][10][11]
Dimethyl Sulfoxide (DMSO) Amphiphilic lipids, GlycosphingolipidsGood, but may not dissolve all neutral lipids[12]
Ethanol (Absolute) Fatty acid esters, GlycerolipidsGood, solubility increases with lipid chain length[3][13]
Ethanol (Aqueous) Phospholipids (e.g., DOPA/PA)Soluble at specific concentrations (e.g., 5 mg/mL in 70% ethanol)[14]
Aqueous Buffers (e.g., PBS) Most lipidsVery Low / Insoluble[15]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO
  • Materials:

    • Lyophilized this compound (e.g., from E. coli)

    • High-purity, endotoxin-free dimethyl sulfoxide (DMSO)

    • Sterile, pyrogen-free glass vial

    • Vortex mixer

  • Procedure:

    • Allow the lyophilized this compound and DMSO to equilibrate to room temperature.

    • Aseptically add the appropriate volume of DMSO to the vial of this compound to achieve a desired stock concentration (e.g., 1-5 mg/mL).

    • Vortex the solution vigorously for 5-10 minutes until the this compound is completely dissolved and no particulates are visible.

    • Store the stock solution at -20°C. When stored in an organic solvent, it is recommended to overlay the solution with an inert gas like argon or nitrogen to prevent oxidation.

Protocol 2: Preparation of a this compound Working Solution for Cell-Based Assays
  • Materials:

    • This compound stock solution (from Protocol 1)

    • Sterile, pyrogen-free Dulbecco's Phosphate-Buffered Saline (DPBS) or cell culture medium

    • Sterile polypropylene (B1209903) tubes

    • Bath sonicator

    • Vortex mixer

  • Procedure:

    • Thaw the this compound stock solution at room temperature.

    • Vortex the stock solution briefly.

    • In a sterile polypropylene tube, add the required volume of DPBS or cell culture medium.

    • While vortexing the DPBS/media, add the appropriate volume of the this compound stock solution dropwise to achieve the final desired concentration (e.g., 1 µg/mL). Note: The final DMSO concentration should be kept at a minimum (ideally ≤ 0.5%) to avoid cell toxicity.

    • Place the tube in a bath sonicator and sonicate for 10-15 minutes. The solution should become uniformly opalescent.

    • Vortex the working solution immediately before adding it to the cells.

Visualizations

This compound Solubilization Workflow

G Workflow for this compound Solubilization cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation start Lyophilized this compound dissolve Dissolve in DMSO (e.g., 1-5 mg/mL) start->dissolve vortex1 Vortex until clear dissolve->vortex1 stock Store at -20°C vortex1->stock dilute Dilute stock in aqueous buffer (vortexing) stock->dilute Use immediately after thawing sonicate Bath sonicate (10-15 min) dilute->sonicate vortex2 Vortex before use sonicate->vortex2 assay Add to In Vitro Assay vortex2->assay

Caption: A typical workflow for preparing this compound solutions for in vitro assays.

TLR4 Signaling Pathway

TLR4_Pathway Simplified TLR4 Signaling Pathway cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS This compound (LPS) TLR4_MD2 TLR4 MD-2 LPS->TLR4_MD2:f1 Binds MyD88 MyD88 TLR4_MD2:f0->MyD88 TRIF TRIF TLR4_MD2:f0->TRIF Endosomal IRAKs IRAKs MyD88->IRAKs TRAF3 TRAF3 TRIF->TRAF3 TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB NF-κB IKK->NFkB ProInflammatory Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->ProInflammatory Transcription IRF3 IRF3 TRAF3->IRF3 TypeI_IFN Type I Interferons IRF3->TypeI_IFN Transcription

Caption: Overview of MyD88-dependent and TRIF-dependent TLR4 signaling pathways.

References

Technical Support Center: Navigating Lipid A Heterogeneity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with lipid A. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges arising from the inherent heterogeneity of this compound samples.

Frequently Asked Questions (FAQs)

Q1: What is this compound heterogeneity and why is it a concern in my experiments?

A1: this compound is the bioactive component of lipopolysaccharide (LPS) found in the outer membrane of Gram-negative bacteria.[1][2][3] Its structure can vary significantly even within a single bacterial species. This variation, known as heterogeneity, arises from differences in the number and length of acyl chains, as well as modifications to the disaccharide backbone and phosphate (B84403) groups.[1][2][3][4] This structural diversity is a critical concern because even minor changes can dramatically alter the biological activity of this compound, particularly its ability to activate the Toll-like receptor 4 (TLR4) signaling pathway, leading to variable and potentially misleading experimental outcomes.[1][2][5][6][7]

Q2: What are the primary sources of this compound heterogeneity in my samples?

A2: this compound heterogeneity can stem from several sources:

  • Inter-species and Intra-species Variation: Different Gram-negative bacterial species produce distinct this compound structures.[1][2] Furthermore, variations can exist between different strains of the same species.[1]

  • Growth Conditions: Environmental factors such as temperature, pH, and nutrient availability can influence the enzymatic modifications of this compound, leading to structural changes.[2]

  • Genetic Regulation: Bacteria can regulate the expression of genes involved in this compound biosynthesis and modification, resulting in a mixed population of this compound structures.[1][2]

  • Extraction and Purification Methods: The harsh chemical treatments used during this compound extraction can sometimes lead to the degradation or loss of certain this compound species, artificially altering the heterogeneity of the sample.[8]

Q3: How can I assess the heterogeneity of my this compound sample?

A3: Several analytical techniques can be employed to characterize the heterogeneity of your this compound sample:

  • Mass Spectrometry (MS): This is a powerful tool for determining the molecular weights of different this compound species in a sample. Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS and Electrospray Ionization (ESI)-MS/MS are commonly used.[9][10][11][12]

  • Thin-Layer Chromatography (TLC): TLC is a relatively rapid and economical method for separating different this compound species based on their polarity.[9][13][14][15][16] It can provide a qualitative assessment of the complexity of your sample.

  • High-Performance Liquid Chromatography (HPLC): HPLC offers higher resolution separation of this compound species compared to TLC and can be used for both analytical and preparative purposes.[15][17]

Troubleshooting Guides

Guide 1: Inconsistent or Unexpected Results in TLR4 Activation Assays

Problem: You observe high variability or unexpected levels of cytokine production (e.g., TNF-α, IL-6) in your cell-based TLR4 activation assays despite using the same concentration of this compound.

Potential Cause: The observed variability is likely due to unrecognized heterogeneity in your this compound sample. Different this compound structures can have vastly different abilities to activate the TLR4 signaling pathway. For instance, hexa-acylated this compound is a potent TLR4 agonist, while penta- or tetra-acylated forms can be weak agonists or even antagonists.[1][2][5][6]

Troubleshooting Steps:

  • Characterize Your this compound Sample:

    • Recommendation: Perform MALDI-TOF MS analysis to determine the molecular weight distribution of this compound species in your sample. This will provide a snapshot of the major components present.

    • Alternative: Use TLC to visualize the complexity of your this compound preparation. The presence of multiple spots indicates a heterogeneous sample.

  • Purify Your this compound Sample:

    • Recommendation: If significant heterogeneity is detected, consider purifying your sample to isolate specific this compound species. Preparative HPLC is a suitable method for this purpose.

  • Use a Well-Characterized Standard:

    • Recommendation: Include a commercially available, structurally defined this compound standard (e.g., synthetic E. coli this compound) in your assays as a positive control. This will help to normalize your results and assess the relative potency of your sample.

Logical Workflow for Troubleshooting Inconsistent TLR4 Activation

Start Inconsistent TLR4 Activation Results Characterize Characterize this compound (MALDI-TOF MS or TLC) Start->Characterize Heterogeneous Is the sample heterogeneous? Characterize->Heterogeneous Purify Purify this compound (e.g., preparative HPLC) Heterogeneous->Purify Yes Standard Use a well-characterized standard for comparison Heterogeneous->Standard No Purify->Standard ReAssay Re-run TLR4 Activation Assay Standard->ReAssay Analyze Analyze and Compare Results ReAssay->Analyze End Consistent Results Analyze->End

Caption: Troubleshooting inconsistent TLR4 activation results.

Guide 2: Poor Resolution or Multiple Spots/Peaks During Chromatographic Analysis

Problem: Your TLC plate shows smearing or multiple overlapping spots, or your HPLC chromatogram displays broad or poorly resolved peaks when analyzing your this compound sample.

Potential Cause: This issue can arise from the inherent heterogeneity of the this compound sample, improper sample preparation, or suboptimal chromatographic conditions.

Troubleshooting Steps:

  • Optimize Sample Preparation:

    • Ensure Complete Solubilization: this compound can be difficult to dissolve. Ensure your sample is fully solubilized in the appropriate solvent (e.g., chloroform (B151607):methanol (B129727) mixture) before loading it onto the TLC plate or injecting it into the HPLC system.[9][11] Sonication may be required.[9][11]

    • Sample Purity: Contaminants such as salts or residual detergents from the extraction process can interfere with chromatographic separation. Consider an additional purification step, such as a chloroform/methanol/water wash (Bligh-Dyer method), to remove these impurities.[9][15]

  • Optimize Chromatographic Conditions:

    • TLC:

      • Solvent System: Experiment with different solvent systems to improve the separation of your this compound species. A common mobile phase for neutral lipids is a mixture of petroleum ether, diethyl ether, and acetic acid.[14]

      • Plate Development: Ensure the TLC chamber is properly saturated with the solvent vapor to achieve uniform migration.[14]

    • HPLC:

      • Mobile Phase Gradient: A gradient elution, where the solvent composition is changed over time, can often provide better resolution for complex mixtures than an isocratic (constant composition) elution.[17]

      • Column Choice: Different HPLC columns (e.g., reverse-phase, normal-phase) have different selectivities. You may need to screen different column types to find the one that provides the best separation for your specific this compound sample.

Data Presentation

Table 1: Common this compound Species and Their Effect on TLR4 Signaling

This compound StructureNumber of Acyl ChainsSource Organism (Example)TLR4 Signaling Activity
Bis-phosphorylated, Hexa-acylated6Escherichia coliStrong Agonist[1][2][6]
Monophosphoryl, Hexa-acylated (MPLA)6Salmonella minnesota R595Weak Agonist/Adjuvant[5]
Bis-phosphorylated, Penta-acylated5Neisseria meningitidis (lpxL1 mutant)Weak Agonist[1]
Bis-phosphorylated, Tetra-acylated4Yersinia pestis (grown at 37°C)Antagonist[7]

Experimental Protocols

Protocol 1: Small-Scale this compound Extraction from Gram-Negative Bacteria

This protocol is adapted from established methods for the isolation of this compound.[9]

Materials:

  • Bacterial cell pellet

  • Chloroform

  • Methanol

  • 1x Phosphate Buffered Saline (PBS), pH 7.4

  • 1% Sodium Dodecyl Sulfate (SDS) in 10 mM Sodium Acetate (B1210297), pH 4.5

  • Nitrogen gas

  • Sonicator

  • Centrifuge

Procedure:

  • Cell Lysis:

    • Resuspend the bacterial cell pellet in a single-phase Bligh-Dyer mixture (chloroform:methanol:water at a 1:2:0.8 v/v ratio).[9]

    • Vortex thoroughly and incubate at room temperature for at least 20 minutes to ensure complete cell lysis.[9]

    • Centrifuge to pellet the lipopolysaccharide (LPS) along with other cellular debris. Discard the supernatant which contains phospholipids.[9]

  • Mild Acid Hydrolysis:

    • Wash the LPS pellet with a single-phase Bligh-Dyer mixture and centrifuge again. Discard the supernatant.

    • Resuspend the pellet in 1% SDS in 10 mM sodium acetate (pH 4.5).[18]

    • Heat the suspension at 100°C for 1-2 hours to cleave the ketosidic linkage between the core oligosaccharide and this compound.[18]

  • This compound Extraction:

    • Cool the sample to room temperature.

    • Perform a two-phase Bligh-Dyer extraction by adding chloroform and methanol to achieve a final chloroform:methanol:water ratio of 2:2:1.8 (v/v).[9]

    • Centrifuge to separate the phases. The this compound will be in the lower, organic phase.[9]

    • Carefully collect the lower phase.

  • Drying and Storage:

    • Dry the collected organic phase under a stream of nitrogen gas.[11]

    • Resuspend the dried this compound in a small volume of chloroform:methanol (2:1, v/v) for storage at -20°C.[11]

Experimental Workflow for this compound Extraction

Start Bacterial Cell Pellet Lysis Cell Lysis (Single-phase Bligh-Dyer) Start->Lysis Centrifuge1 Centrifugation Lysis->Centrifuge1 Hydrolysis Mild Acid Hydrolysis (1% SDS, 100°C) Centrifuge1->Hydrolysis Extraction This compound Extraction (Two-phase Bligh-Dyer) Hydrolysis->Extraction Centrifuge2 Phase Separation Extraction->Centrifuge2 Collect Collect Lower (Organic) Phase Centrifuge2->Collect Dry Dry under Nitrogen Collect->Dry Store Resuspend and Store (-20°C) Dry->Store End Purified this compound Store->End

Caption: Workflow for small-scale this compound extraction.

Protocol 2: Analysis of this compound Heterogeneity by MALDI-TOF Mass Spectrometry

Materials:

  • Purified this compound sample

  • MALDI matrix (e.g., 2,5-dihydroxybenzoic acid, DHB)

  • Solvent for matrix (e.g., acetonitrile:water with 0.1% trifluoroacetic acid)

  • MALDI target plate

  • MALDI-TOF mass spectrometer

Procedure:

  • Sample Preparation:

    • Dissolve the dried this compound sample in a small volume of chloroform:methanol (2:1, v/v).[9]

    • Prepare a saturated solution of the MALDI matrix in the appropriate solvent.

  • Spotting the Sample:

    • On the MALDI target plate, spot 1 µL of the matrix solution.

    • Immediately add 1 µL of the this compound solution to the matrix spot and mix gently with the pipette tip.

    • Allow the spot to air dry completely.

  • Mass Spectrometry Analysis:

    • Load the target plate into the MALDI-TOF mass spectrometer.

    • Acquire mass spectra in negative ion mode, as this compound is typically analyzed as a negatively charged ion.[9][11]

    • Calibrate the instrument using a known standard.

    • Analyze the resulting spectrum to identify the molecular weights of the different this compound species present in your sample.

Signaling Pathway Diagram

Toll-like Receptor 4 (TLR4) Signaling Pathway Activation by this compound

This compound is recognized by the TLR4/MD-2 receptor complex on the surface of immune cells.[6] This recognition event triggers a downstream signaling cascade that can proceed through two major branches: the MyD88-dependent and the TRIF-dependent pathways.[5][7] The MyD88-dependent pathway leads to the early activation of NF-κB and the production of pro-inflammatory cytokines like TNF-α and IL-6.[7] The TRIF-dependent pathway, which is initiated after endocytosis of the TLR4 complex, results in the late activation of NF-κB and the production of type I interferons.[5][7] The specific structure of the this compound molecule determines the strength and balance of signaling through these two pathways.[5][6]

cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm LipidA This compound TLR4_MD2 TLR4/MD-2 Complex LipidA->TLR4_MD2 Binding MyD88 MyD88 TLR4_MD2->MyD88 Recruitment TRIF TRIF TLR4_MD2->TRIF Endocytosis & Recruitment NFkB_early Early NF-κB Activation MyD88->NFkB_early NFkB_late Late NF-κB Activation TRIF->NFkB_late IFNs Type I Interferons TRIF->IFNs IRF3 Activation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB_early->Cytokines Transcription NFkB_late->Cytokines

Caption: Simplified TLR4 signaling pathway initiated by this compound.

References

improving the resolution of lipid A separation by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Lipid A. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions to improve the resolution of this compound separation by High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What is the biggest challenge in achieving high-resolution separation of this compound?

A1: The primary challenge stems from the immense structural heterogeneity of this compound. Variations in the number and length of acyl chains, as well as the number and location of phosphate (B84403) groups, result in a complex mixture of molecular species with very similar physicochemical properties, making them difficult to separate.[1] The phosphate groups can also interact with metal components of the HPLC system, leading to poor peak shape.[1]

Q2: What type of HPLC column is best suited for this compound separation?

A2: Reversed-phase (RP) columns are the most common choice for this compound analysis. C8 and C18 columns are frequently used, as separation is primarily based on the hydrophobicity of the acyl chains.[2][3] For complex samples, using columns with smaller particle sizes (sub-2 µm) or solid-core particles can significantly enhance peak efficiency and resolution.

Q3: Why is mass spectrometry (MS) the preferred detector for this compound analysis?

A3: Mass spectrometry is preferred because this compound molecules lack a strong chromophore, making UV detection less effective.[4] More importantly, MS provides structural information, allowing for the identification and characterization of the different this compound species based on their mass-to-charge ratios and fragmentation patterns.[1][5][6] Coupling HPLC with tandem mass spectrometry (MS/MS) is a powerful technique for detailed structural elucidation.[1][6]

Q4: Can I use mobile phase modifiers like triethylamine (B128534) (TEA)?

A4: While ion-pairing reagents like triethylamine have been used to improve peak shape, they are generally discouraged when coupling HPLC to a mass spectrometer. TEA can cause significant ion suppression and persistent contamination (memory effects) in the MS source, which can interfere with subsequent analyses.[1] Volatile buffers like ammonium (B1175870) acetate (B1210297) or ammonium formate (B1220265) are more suitable alternatives for LC-MS applications.[7]

Troubleshooting Guide

This guide addresses common problems encountered during the HPLC separation of this compound.

Problem 1: Poor Resolution or Co-eluting Peaks

Q: My chromatogram shows broad peaks or multiple this compound species co-eluting. How can I improve the separation?

A: Poor resolution is a frequent issue. Here are several parameters you can adjust:

  • Optimize the Gradient: A shallow gradient elution is often necessary to resolve structurally similar this compound molecules. Start with a slow, linear gradient and adjust the slope to enhance the separation of your target peaks. For unknown mixtures, a broad screening gradient can be used initially and then optimized to focus on the specific region of interest.[4][8]

  • Change Mobile Phase Composition: The choice of organic solvent can significantly impact selectivity. Acetonitrile and methanol (B129727) are common, but their mixing ratios can be altered. Isopropanol can be used as a stronger solvent for highly hydrophobic species.[9]

  • Adjust Column Temperature: Increasing the column temperature (e.g., to 40-55°C) can decrease mobile phase viscosity and improve mass transfer, leading to sharper peaks and potentially better resolution.[9] However, be mindful of the thermal stability of your analytes.

  • Select a Different Stationary Phase: If a C18 column does not provide adequate resolution, consider a C8 column, which is less retentive, or a phenyl-hexyl column for alternative selectivity.

Problem 2: Peak Tailing

Q: The peaks for my this compound species are asymmetrical and show significant tailing. What is the cause and how can I fix it?

A: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase or HPLC system.

  • Interaction with Metal Surfaces: The phosphate groups on this compound are prone to chelating with metal ions in stainless steel tubing, frits, and column hardware, which causes peak tailing.[1] Using a bio-inert or PEEK-lined HPLC system and columns can mitigate this issue.

  • Silanol (B1196071) Interactions: Residual silanol groups on silica-based columns can interact with the polar head group of this compound. Using a high-purity, end-capped column is recommended. Adding a small amount of a weak acid (e.g., formic acid or acetic acid) to the mobile phase can help suppress silanol activity.

  • Insufficient Buffer Concentration: Inadequate buffering of the mobile phase can lead to inconsistent ionization of analytes and poor peak shape. Ensure your buffer concentration (e.g., 5-10 mM ammonium formate) is sufficient.[10]

  • Column Contamination: Accumulation of matrix components on the column can lead to peak tailing for all analytes.[11] Use a guard column and ensure adequate sample cleanup to prevent this.[12] If contamination is suspected, flush the column with a strong solvent.

Problem 3: Shifting Retention Times

Q: I am observing inconsistent retention times between runs. What could be the cause?

A: Drifting retention times suggest a lack of stability in the chromatographic system.

  • Inadequate Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. This is especially critical in gradient elution.

  • Mobile Phase Instability: Prepare fresh mobile phase daily. Over time, the composition of mixed solvents can change due to the differential evaporation of more volatile components.

  • Pump Performance: Fluctuations in pump pressure or flow rate will directly impact retention times. Check for leaks, ensure proper solvent degassing to avoid air bubbles, and verify pump performance.[13][14]

  • Temperature Fluctuations: Inconsistent column temperature can cause retention time shifts. Use a reliable column oven to maintain a constant temperature.[13]

Experimental Protocols & Data

Protocol: Sample Preparation of this compound from Gram-Negative Bacteria

This protocol is a modified Bligh & Dyer extraction suitable for isolating this compound for HPLC-MS analysis.[1][6]

  • Cell Lysis & Extraction:

    • Start with a lyophilized bacterial cell pellet.

    • Add a mixture of chloroform (B151607):methanol (1:2, v/v) to the pellet and vortex vigorously for 15 minutes.

    • Centrifuge the sample to pellet the cell debris.

    • Transfer the supernatant (containing lipids) to a new glass tube.

  • Phase Separation:

    • Add chloroform and water to the supernatant to achieve a final ratio of chloroform:methanol:water (2:2:1.8, v/v/v).

    • Vortex the mixture for 5 minutes and then centrifuge to induce phase separation.

    • Carefully collect the lower organic phase, which contains the lipids.

  • Mild Acid Hydrolysis (to cleave this compound from LPS):

    • Dry the collected organic phase under a stream of nitrogen.

    • Resuspend the dried lipid extract in 1% sodium dodecyl sulfate (B86663) (SDS) in 10 mM sodium acetate buffer (pH 4.5).

    • Heat the sample at 100°C for 1 hour.

  • Final Extraction and Cleanup:

    • After cooling, repeat the phase separation by adding chloroform:methanol (2:1, v/v).

    • Vortex and centrifuge.

    • Collect the lower organic phase containing the liberated this compound.

    • Wash the organic phase with a synthetic upper phase (chloroform:methanol:water, 3:48:47, v/v/v) to remove residual SDS.

    • Dry the final organic phase under nitrogen.

  • Reconstitution:

    • Reconstitute the purified, dried this compound in a solvent compatible with your reversed-phase HPLC method, typically a mixture of chloroform:methanol (1:1 or 2:1, v/v).[5][8] Sonicate briefly to ensure complete dissolution.[5]

Data Tables: Starting HPLC Parameters

The following tables provide recommended starting conditions for developing a this compound separation method. Optimization will be required based on the specific this compound species and sample matrix.

Table 1: Recommended HPLC Columns

Stationary Phase Particle Size Dimensions (ID x Length) Recommended Use
C18 < 2 µm, 2.7 µm 2.1 mm x 100-150 mm General purpose, high resolution for complex mixtures.
C8 2.7 µm, 3.5 µm 2.1 mm x 100-150 mm Less hydrophobic, good for faster analysis or less retained species.[2]

| Phenyl-Hexyl | < 3 µm | 2.1 mm x 100-150 mm | Provides alternative selectivity through pi-pi interactions. |

Table 2: Typical Mobile Phase Compositions for LC-MS

Mobile Phase Aqueous Component (A) Organic Component (B)
Option 1 Water with 10 mM Ammonium Formate Acetonitrile/Isopropanol (e.g., 7:3) with 10 mM Ammonium Formate
Option 2 Methanol/Water (1:1) with 0.1% Formic Acid Isopropanol/Acetonitrile (9:1) with 0.1% Formic Acid

| Option 3 | Water/Methanol (95:5) + Additive | Isopropanol + Additive |

Table 3: Example Gradient Elution Program

Time (min) Flow Rate (mL/min) % Mobile Phase A % Mobile Phase B
0.0 0.2 95 5
5.0 0.2 95 5
45.0 0.2 5 95
55.0 0.2 5 95
55.1 0.2 95 5

| 65.0 | 0.2 | 95 | 5 |

Visual Guides

This compound HPLC Troubleshooting Workflow

This diagram provides a logical workflow for diagnosing and resolving common issues in this compound chromatography.

G start Problem Observed resolution Poor Resolution / Co-elution start->resolution tailing Peak Tailing start->tailing retention Retention Time Shift start->retention res_sol1 Optimize Gradient (Make Shallower) resolution->res_sol1 Is gradient too steep? tail_sol1 Use Bio-Inert System/PEEK (Reduce Metal Interaction) tailing->tail_sol1 Is system standard stainless steel? ret_sol1 Increase Equilibration Time retention->ret_sol1 Is equilibration sufficient? res_sol2 Adjust Organic Solvent Ratio (e.g., add IPA) res_sol1->res_sol2 Still unresolved? res_sol3 Increase Column Temp res_sol2->res_sol3 Still unresolved? res_sol4 Change Column Chemistry (e.g., C8 or Phenyl) res_sol3->res_sol4 Still unresolved? tail_sol2 Use High-Purity Column (Minimize Silanol Activity) tail_sol1->tail_sol2 Still tailing? tail_sol3 Check Buffer Concentration tail_sol2->tail_sol3 Still tailing? tail_sol4 Clean Sample / Use Guard Column tail_sol3->tail_sol4 Still tailing? ret_sol2 Prepare Fresh Mobile Phase ret_sol1->ret_sol2 Still drifting? ret_sol3 Check Pump & Degas Solvents ret_sol2->ret_sol3 Still drifting? ret_sol4 Use Column Oven ret_sol3->ret_sol4 Still drifting? G cluster_extraction Step 1: Extraction cluster_hydrolysis Step 2: Hydrolysis cluster_cleanup Step 3: Cleanup cluster_final Step 4: Analysis start Bacterial Cell Pellet lysis Lyse & Extract (Chloroform:Methanol) start->lysis phase1 Phase Separation (Add Chloroform & Water) lysis->phase1 collect1 Collect Organic Phase (Contains LPS) phase1->collect1 dry1 Dry Down Extract collect1->dry1 hydrolyze Mild Acid Hydrolysis (1% SDS, 100°C) dry1->hydrolyze phase2 Final Phase Separation hydrolyze->phase2 collect2 Collect Organic Phase (Contains this compound) phase2->collect2 wash Wash to Remove SDS collect2->wash dry2 Dry Final Product wash->dry2 reconstitute Reconstitute in Injection Solvent dry2->reconstitute end Inject for HPLC-MS reconstitute->end

References

Technical Support Center: Overcoming Matrix Effects in Lipid A Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges associated with matrix effects in lipid A mass spectrometry.

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments, offering structured solutions to identify and mitigate matrix effects.

Issue 1: Poor or Inconsistent this compound Signal Intensity

Q: My this compound signal is weak, noisy, or varies significantly between replicate injections. Could this be a matrix effect?

A: Yes, inconsistent signal intensity and poor reproducibility are classic signs of matrix effects.[1][2] Co-eluting compounds from your sample matrix, such as salts, detergents, or other lipids, can interfere with the ionization of your target this compound molecule, leading to signal suppression or enhancement.[1][2]

Troubleshooting Steps:

  • Assess the Matrix Effect: Quantify the extent of ion suppression or enhancement using a post-extraction spike method.[1] This involves comparing the signal of this compound spiked into your extracted sample matrix versus the signal in a clean solvent.[2]

  • Improve Sample Cleanup: The most effective way to combat matrix effects is to remove interfering components before they enter the mass spectrometer.[1][3]

    • Solid-Phase Extraction (SPE): This is often more effective than liquid-liquid extraction (LLE) for removing interfering substances like phospholipids (B1166683).[1]

    • Liquid-Liquid Extraction (LLE): Techniques like the Folch or Bligh/Dyer methods are commonly used to separate lipids from other cellular components.[4]

  • Optimize Chromatography (for LC-MS): If you are using Liquid Chromatography-Mass Spectrometry (LC-MS), modifying your chromatographic method can help separate this compound from interfering compounds.[1][2] This can be achieved by adjusting the mobile phase gradient or changing the column chemistry.[1]

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components.[2][3] However, ensure your this compound concentration remains above the instrument's limit of detection.[2]

  • Use an Appropriate Internal Standard: A stable isotope-labeled (SIL) internal standard that is chemically similar to your analyte can help normalize the signal and correct for variations caused by matrix effects.[1]

Issue 2: Unexpected Peaks or Adducts in the Mass Spectrum

Q: I'm observing unexpected peaks, such as sodium ([M+Na]⁺) or potassium ([M+K]⁺) adducts, that complicate my this compound analysis. What can I do?

A: The formation of adducts is a common phenomenon in mass spectrometry and can be influenced by the sample matrix and preparation methods. While sometimes analytically useful, they can also complicate spectral interpretation.

Troubleshooting Steps:

  • Optimize Sample Preparation:

    • Desalting: Incorporate a desalting step in your sample preparation protocol. This can be achieved using SPE or dialysis.

    • Solvent Purity: Ensure the use of high-purity solvents (e.g., LC-MS grade) to minimize salt contamination.[5]

  • Matrix Selection (for MALDI-MS): The choice of matrix in Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry can significantly influence the types of ions observed.[6][7] Experiment with different matrices to find one that minimizes adduct formation for your specific this compound species. For example, 2,5-dihydroxybenzoic acid (DHB) is a commonly used matrix.[6][7]

  • Optimize MS Instrument Parameters: Adjusting instrument settings, such as desolvation temperature and gas flow in Electrospray Ionization (ESI), can sometimes reduce the formation of adducts.

Frequently Asked Questions (FAQs)

Q1: What is the "matrix effect" in this compound mass spectrometry?

A1: The matrix effect refers to the alteration of the ionization efficiency of this compound due to the presence of co-eluting, often undetected, components in the sample matrix.[2] This can lead to ion suppression (decreased signal) or ion enhancement (increased signal), which compromises the accuracy and sensitivity of your analysis.[2] Common sources of matrix effects in lipid analysis include salts, proteins, and other lipids like phospholipids.[2]

Q2: How can I quantitatively assess the impact of matrix effects on my this compound analysis?

A2: The post-extraction spike method is a widely used quantitative approach.[1][2] It involves preparing three sets of samples:

  • Set A: Your this compound standard in a neat (clean) solvent.

  • Set B: A blank matrix sample that has been through your entire extraction process.

  • Set C: The extracted blank matrix (Set B) spiked with your this compound standard at the same concentration as Set A.

By comparing the signal response of Set A to Set C (after subtracting any endogenous signal from Set B), you can calculate the percentage of matrix effect.[2] A value less than 100% indicates ion suppression, while a value greater than 100% indicates ion enhancement.[2]

Q3: Which ionization technique, ESI or MALDI, is more susceptible to matrix effects for this compound analysis?

A3: Both techniques can be affected, but the nature of the interference can differ. In ESI, matrix effects often arise from co-eluting species that compete for ionization in the spray process, with phospholipids being a major cause of ion suppression.[1][2] In MALDI, the choice of matrix and its co-crystallization with the analyte are critical.[6][7] An inappropriate matrix can lead to poor ionization or the formation of interfering matrix-related ions.[6][8]

Q4: What are some recommended matrices for MALDI-MS of this compound?

A4: The choice of matrix is crucial for successful MALDI-MS analysis of lipids. Some commonly used matrices include:

  • 2,5-dihydroxybenzoic acid (DHB): A widely used matrix for a variety of analyte classes, including lipids.[6][7][9]

  • 9-aminoacridine (9-AA): Often used for the analysis of low molecular weight compounds with high sensitivity.[7]

  • 5-Chloro-2-mercaptobenzothiazole (CMBT): Has also been successfully used for this compound analysis.[10]

The optimal matrix can depend on the specific this compound structure and the desired ion polarity (positive or negative ion mode).[6][7]

Experimental Protocols

Protocol 1: General this compound Extraction for Mass Spectrometry

This protocol provides a general workflow for extracting this compound from Gram-negative bacteria.

Materials:

Procedure:

  • Glycerophospholipid Depletion: To reduce interference from other lipids, first extract the whole cells with a chloroform/methanol/water mixture at room temperature.[11]

  • Mild Acid Hydrolysis: Resuspend the cell pellet in a mild acid solution. Heat the suspension to 100°C for 30-60 minutes to cleave the glycosidic bond between the core oligosaccharide and this compound.[11]

  • Liquid-Liquid Extraction (Bligh-Dyer):

    • After cooling, add chloroform and methanol to the hydrolyzed suspension to create a two-phase system.[11][12]

    • Mix thoroughly and centrifuge to separate the phases.[11]

    • Carefully collect the lower (organic) phase, which contains the this compound.[12]

    • Perform a second extraction of the remaining aqueous phase with fresh lower phase solvent to maximize recovery.[12]

  • Drying and Reconstitution:

    • Combine the organic phases and dry the extract under a stream of nitrogen.[11][12]

    • Reconstitute the dried this compound in a solvent suitable for your mass spectrometry analysis, typically a chloroform/methanol mixture.[11][12]

Protocol 2: Sample Preparation for MALDI-TOF MS

This protocol describes how to prepare a sample spot for MALDI-TOF analysis.

Materials:

  • Extracted this compound sample dissolved in chloroform/methanol[11]

  • MALDI matrix solution (e.g., saturated 2,5-dihydroxybenzoic acid in 50% acetonitrile)[11]

  • MALDI target plate

Procedure:

  • Deposit a small volume (e.g., 0.3 µL) of the dissolved this compound sample onto the MALDI target plate.[11]

  • Immediately add an equal volume (e.g., 0.3 µL) of the matrix solution to the sample spot.[11]

  • Allow the sample-matrix mixture to air dry at room temperature, allowing for co-crystallization.[11]

  • The plate is now ready for analysis in the mass spectrometer.

Quantitative Data Summary

The effectiveness of various strategies to mitigate matrix effects can be compared. The following table summarizes the general performance of different sample preparation techniques for removing phospholipids, a primary source of ion suppression in ESI-MS.

Sample Preparation TechniquePhospholipid Removal EfficiencyAnalyte RecoveryPotential for this compound Loss
Protein Precipitation (PPT) Low to ModerateHighLow
Liquid-Liquid Extraction (LLE) Moderate to HighGoodModerate
Solid-Phase Extraction (SPE) HighGood to HighLow to Moderate

This table provides a generalized comparison. Actual performance may vary depending on the specific protocol and sample matrix.

Visualizations

Experimental Workflow for this compound Analysis

G Experimental Workflow for this compound Mass Spectrometry cluster_0 Sample Preparation cluster_1 Mass Spectrometry Analysis cluster_2 Data Processing bacterial_culture Bacterial Culture hydrolysis Mild Acid Hydrolysis bacterial_culture->hydrolysis Isolate Cells extraction Liquid-Liquid or Solid-Phase Extraction hydrolysis->extraction Release this compound cleanup Sample Cleanup (e.g., Desalting) extraction->cleanup Isolate & Purify this compound ms_analysis MALDI-MS or ESI-MS cleanup->ms_analysis Introduce Sample data_acquisition Data Acquisition ms_analysis->data_acquisition spectral_processing Spectral Processing data_acquisition->spectral_processing data_interpretation Data Interpretation spectral_processing->data_interpretation G Troubleshooting Matrix Effects start Poor/Inconsistent Signal Observed assess Assess Matrix Effect (Post-Extraction Spike) start->assess is_effect Significant Matrix Effect Detected? assess->is_effect improve_cleanup Improve Sample Cleanup (SPE, LLE) is_effect->improve_cleanup Yes check_instrument Check Instrument Performance is_effect->check_instrument No optimize_lc Optimize Chromatography (for LC-MS) improve_cleanup->optimize_lc use_is Use Stable Isotope- Labeled Internal Standard optimize_lc->use_is reassess Re-evaluate Signal use_is->reassess check_instrument->reassess G This compound (LPS) Induced TLR4 Signaling cluster_0 MyD88-Dependent Pathway cluster_1 MyD88-Independent Pathway LPS LPS (this compound) LBP LBP LPS->LBP CD14 CD14 LBP->CD14 Transfers LPS TLR4_MD2 TLR4/MD2 Complex CD14->TLR4_MD2 Presents LPS MyD88 MyD88 TLR4_MD2->MyD88 Recruits Adaptor TRIF TRIF TLR4_MD2->TRIF Recruits Adaptor TRAF6 TRAF6 MyD88->TRAF6 MAPK MAPK Pathway TRAF6->MAPK IKK IKK Complex TRAF6->IKK AP1 AP-1 MAPK->AP1 NFkB NF-κB IKK->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) AP1->Cytokines NFkB->Cytokines IRF3 IRF3 TRIF->IRF3 IFNs Type I Interferons (IFN-β) IRF3->IFNs

References

Technical Support Center: Enhancing Lipid A Labeling Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Lipid A labeling. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on overcoming common challenges in this compound labeling experiments. Here you will find frequently asked questions, detailed troubleshooting guides, experimental protocols, and data tables to help enhance the efficiency and reproducibility of your work.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for labeling this compound?

A1: this compound can be labeled using several methods, depending on the desired application. Common techniques include:

  • Fluorescent Labeling: Attaching a fluorescent dye (e.g., NBD, BODIPY, PKH67) for applications like fluorescence microscopy and flow cytometry.[1][2][3]

  • Spin Labeling: Introducing a stable radical (e.g., a nitroxide-containing molecule like 3-carboxy-proxyl) to study lipid dynamics and membrane interactions using Electron Paramagnetic Resonance (EPR) spectroscopy.[4][5][6]

  • Radioisotopic Labeling: Incorporating a radioactive isotope, such as ³²P, into the phosphate (B84403) groups of this compound for highly sensitive detection and quantification.[7][8]

  • Biotinylation: Covalently attaching biotin (B1667282) for subsequent detection with streptavidin conjugates in various assays.

  • Click Chemistry Labeling: Using bioorthogonal handles like alkynes or azides that allow for specific and efficient attachment of reporter molecules.[9]

  • Stable Isotope Labeling: Incorporating stable isotopes like ¹³C or deuterium (B1214612) for metabolic tracing and analysis by mass spectrometry.[10][11]

Q2: Why is my labeling efficiency low and how can I improve it?

A2: Low labeling efficiency is a frequent issue with several potential causes:

  • Poor Solubility of this compound: this compound is amphiphilic and often aggregates in aqueous solutions, reducing the availability of reactive sites. Ensure you are using an appropriate solvent system, such as chloroform (B151607)/methanol mixtures, sometimes with a base like triethylamine (B128534) to improve solubility and reactivity.[4]

  • Suboptimal Reaction Conditions: Factors like pH, temperature, and reaction time are critical. These should be optimized for the specific label and reactive group on this compound. For example, some reactions are performed at 4°C for extended periods to maintain stability.[4]

  • Steric Hindrance: The bulky nature of the label or the complex structure of this compound can physically block the reaction. Choosing a label with a longer, more flexible linker arm can sometimes help.

  • Dilution with Endogenous Lipids: In metabolic labeling experiments, the labeled precursor can be diluted by the cell's natural, unlabeled lipid pools, resulting in lower-than-expected incorporation.[11]

  • Reagent Instability: Ensure your labeling reagent is fresh and has not degraded. For instance, acid chlorides used in some spin-labeling protocols are sensitive to moisture.[4]

Q3: How can I improve the solubility of this compound for labeling reactions?

A3: Improving the solubility of this compound is crucial for an efficient reaction.

  • Solvent Choice: this compound is typically insoluble in water but soluble in nonpolar organic solvents.[12] A common approach is to use a mixture of chloroform and methanol.[13][14]

  • Use of a Base: Adding a weak organic base, such as triethylamine or pyridine (B92270), can help to deprotonate acidic groups and improve solubility and reactivity in organic solvents.[4]

  • Two-Phase Systems: The Bligh-Dyer method, which uses a chloroform:methanol:water system, is widely used for extracting and handling this compound, ensuring it partitions into the organic phase.[12][13][14]

Q4: What is the best way to purify my labeled this compound?

A4: Purification is essential to remove unreacted label and unlabeled this compound. The choice of method depends on the properties of the label and this compound.

  • Anion-Exchange Chromatography: This is a powerful method for separating this compound species based on the negative charge of their phosphate groups. DEAE-cellulose chromatography is a classic example.[14]

  • Silica (B1680970) Gel Chromatography: This technique separates molecules based on polarity. It can be effective for separating the more hydrophobic labeled this compound from the highly polar unreacted label.[14]

  • Thin-Layer Chromatography (TLC): Both analytical and preparative TLC can be used to separate and isolate the desired product. The separated bands can be scraped from the plate and the product extracted.[14]

  • Reverse-Phase Chromatography: This method separates molecules based on hydrophobicity and can be used to purify this compound.[13]

Q5: How do I confirm that my this compound is successfully labeled and correctly characterized?

A5: Characterization is a critical final step. A combination of techniques is often required for unambiguous confirmation.

  • Mass Spectrometry (MS): This is the most powerful tool for confirming labeling. Techniques like MALDI-TOF or ESI-MS can determine the molecular weight of the product, confirming the addition of the label's mass.[4][15] Tandem MS (MS/MS) can further provide structural information by fragmenting the molecule, helping to confirm the label's attachment site.[15][16][17][18]

  • Electron Paramagnetic Resonance (EPR): For spin-labeled this compound, EPR spectroscopy directly detects the unpaired electron of the spin label, confirming its presence and providing information about its local environment.[4]

  • Nuclear Magnetic Resonance (NMR): NMR can provide detailed structural information, confirming the exact location of the label on the this compound molecule.[19]

Q6: I'm seeing multiple labels on my this compound molecule. How can I prevent this?

A6: The attachment of more than one label can occur if there are multiple reactive sites on the this compound molecule.

  • Control Stoichiometry: Use a molar excess of this compound relative to the labeling reagent or a very slight molar excess of the label (e.g., 1.3 molar excess) to favor single-labeling events.[4]

  • Optimize Reaction Conditions: Harsher conditions (e.g., high temperature, extreme pH) can sometimes lead to less specific reactions. Milder conditions may improve specificity.

  • Use Site-Specific Reactions: If possible, choose a labeling chemistry that targets a unique functional group on the this compound molecule.

  • Verify with Mass Spectrometry: High-resolution mass spectrometry is essential to confirm that only a single label has been attached per molecule.[4]

Troubleshooting Guide

Symptom / Observation Possible Cause Recommended Solution
Low or no product yield 1. Inefficient reaction conditions (pH, temp, time).2. Poor solubility of this compound or labeling reagent.3. Degradation of this compound or reagent.4. Insufficient amount of labeling reagent.[11]1. Optimize reaction parameters systematically (see Table 1).2. Use appropriate solvents (see Table 2); consider adding a base like triethylamine.3. Use fresh reagents; check storage conditions.4. Adjust stoichiometry; try a slight molar excess of the labeling reagent.
Multiple peaks in MS/TLC corresponding to multi-labeled product 1. Molar excess of labeling reagent.2. Reaction conditions are too harsh, leading to non-specific reactions.3. Multiple reactive sites on this compound.1. Reduce the molar ratio of label to this compound.2. Use milder conditions (e.g., lower temperature, shorter reaction time).3. Consider protecting other reactive groups if site-specificity is critical.
Difficulty purifying labeled product 1. Labeled and unlabeled this compound have very similar properties.2. Unreacted label co-elutes with the product.3. Inappropriate chromatography method.1. Use high-resolution techniques like HPLC or preparative TLC.2. Perform an extra wash step or use a different solvent system to remove excess label.3. Switch chromatography type (e.g., from normal-phase to anion-exchange).[13][14]
Inconsistent results between experiments 1. Variability in sample handling or extraction.[11]2. Instability of analytical instruments.[11]3. Biological variability in this compound source.[11]1. Standardize all procedures, including extraction and quenching steps.2. Perform regular calibration and run quality control samples.3. Increase the number of biological replicates to improve statistical power.
MS data shows no mass shift after reaction 1. The labeling reaction failed.2. The label was lost during sample preparation or ionization.1. Re-evaluate the entire protocol, starting from reagent preparation.2. Use a softer ionization technique in the mass spectrometer; check for in-source fragmentation.

Quantitative Data Tables

Table 1: Example Reaction Conditions for this compound Labeling

Labeling Method This compound Reagent Solvent Base/Catalyst Temperature Time Reference
Spin Labeling1 mg E. coli Diphosphoryl this compound1.3 molar excess Proxyl-acid chloride1 mL Chloroform (CHCl₃)0.2 µL Triethylamine4°C19 h[4]
Radiolabeling (Metabolic)E. coli culture2.5 µCi/mL inorganic ³²PLuria Broth (or other media)N/A37°CUntil OD₆₀₀ 0.8-1.0[13]
Fluorescent Labeling (Vesicles)1 g/L DPPC Vesicles0.2-5 µM PKH67 dyeDeionized waterN/A37°C20 min[1][20]
Radioiodination (Peptide Analogy)100 µg PeptideBolton-Hunter Reagent0.1 M Borate Buffer (pH 8.5)N/A0-4°C15 min - 4 h[7]
⁹⁹ᵐTc Labeling (Peptide Analogy)10-20 µg HYNIC-Peptide⁹⁹ᵐTc-pertechnetateNitrogen-purged waterStannous chloride100°C15-20 min[7]

Table 2: Common Solvents for this compound Extraction and Purification

Procedure Solvent System Ratio (v/v/v) Purpose Reference
Initial Extraction Chloroform / Methanol / Water1:2:0.8Single-phase Bligh-Dyer for cell lysis and phospholipid removal.[13][14]
This compound Partitioning Chloroform / Methanol / Water2:2:1.8Two-phase Bligh-Dyer to separate this compound into the lower organic phase.[12][13][14]
DEAE-Cellulose Chromatography Chloroform / Methanol / Water2:3:1Equilibration and loading buffer for anion-exchange chromatography.[14]
Silica Gel Chromatography (Elution) Chloroform / Methanol95:5 to 85:15Stepwise gradient of increasing polarity to elute different this compound species.[14]
Preparative TLC Chloroform / Pyridine / Formic Acid / Methanol / Water60:35:10:5:2Mobile phase for separating closely related this compound species.[14]

Experimental Protocols

Protocol 1: Spin-Labeling of E. coli this compound with 3-Carboxy-Proxyl (Based on the method described by Bretscher et al.)[4]

  • Activation of Spin Label:

    • Dissolve 3-carboxy-proxyl in benzene.

    • Add pyridine and one equivalent of thionyl chloride.

    • Stir at room temperature for 1 hour to form the proxyl-acid chloride.

    • Evaporate the solvent under a stream of nitrogen.

    • Immediately dissolve the remaining solute in 1 mL of chloroform (CHCl₃).

  • Labeling Reaction:

    • To 1 mg of diphosphoryl this compound from E. coli, add 1 mL of CHCl₃.

    • Add 0.2 µL of triethylamine.

    • Add 3 µL of the freshly prepared proxyl-acid chloride solution (approx. 1.3 molar excess).

    • Stir the mixture at 4°C for 19 hours.

  • Purification and Verification:

    • The product can be further purified using silica gel chromatography if needed.

    • Verify the successful labeling and confirm a single label attachment by analyzing the final product with mass spectrometry (ESI-MS or MALDI-TOF MS). The expected mass should be the mass of this compound + 169 Da (mass of the attached spin label).[4]

    • Characterize the labeled product using EPR spectroscopy.[4]

Protocol 2: Metabolic Radiolabeling of this compound with ³²P (Based on methods for isolating radiolabeled this compound)[13]

  • Cell Culture Preparation:

    • Inoculate 5 mL of appropriate media (e.g., Luria Broth) from a single bacterial colony and grow overnight at the required temperature (e.g., 37°C).

    • The next day, use the overnight culture to inoculate 7 mL of fresh media to a starting OD₆₀₀ of ~0.05.

  • Radiolabeling:

    • Add inorganic ³²P to the culture at a final concentration of 2.5 µCi/mL. (Caution: Follow all institutional guidelines for handling radioactive materials).

    • Grow the cells until the OD₆₀₀ reaches 0.8-1.0.

  • Harvesting and this compound Isolation:

    • Harvest cells via centrifugation (e.g., 10,000 x g for 10 min).

    • Wash the cell pellet with 1x phosphate-buffered saline (PBS).

    • Isolate this compound from the cell pellet using an established protocol, such as mild acid hydrolysis followed by a two-phase Bligh-Dyer extraction.[12][13]

  • Analysis:

    • Dissolve the final labeled this compound sample in a chloroform:methanol (4:1) mixture.

    • Quantify the radioactivity using a scintillation counter.

    • Visualize the labeled this compound species by running the sample on a TLC plate and exposing it to a phosphor screen or autoradiography film.

Visualizations

G start Start: Prepare This compound Sample reaction Labeling Reaction (Optimize Temp, Time, pH, Stoichiometry) start->reaction purify Purification (TLC, Column Chromatography) reaction->purify charact Characterization & Analysis purify->charact ms Mass Spectrometry (Verify Mass & Purity) charact->ms other_analysis Other Methods (EPR, NMR, etc.) charact->other_analysis end End: Labeled This compound Product ms->end other_analysis->end

Caption: General workflow for a this compound labeling experiment.

G start Symptom: Low Labeling Efficiency q_sol Is this compound fully dissolved? start->q_sol sol_action Action: Optimize solvent. Use CHCl₃/MeOH. Add triethylamine. q_sol->sol_action No q_cond Are reaction conditions (Temp, Time, pH) optimized? q_sol->q_cond Yes sol_action->q_cond cond_action Action: Titrate conditions. Try 4°C for longer incubation. Check pH. q_cond->cond_action No q_reagent Are reagents fresh? Is stoichiometry correct? q_cond->q_reagent Yes cond_action->q_reagent reagent_action Action: Use fresh reagents. Verify molar ratios (e.g., ~1.3x excess). q_reagent->reagent_action No end_node Re-run Experiment & Analyze q_reagent->end_node Yes reagent_action->end_node G lipidA This compound md2 MD-2 lipidA->md2 binds to tlr4 TLR4 md2->tlr4 complexes with complex This compound-MD2-TLR4 Dimerization tlr4->complex dimerizes tirap TIRAP complex->tirap recruits myd88 MyD88 tirap->myd88 recruits cascade Signaling Cascade myd88->cascade nfkb NF-κB Activation cascade->nfkb cytokines Pro-inflammatory Cytokine Production nfkb->cytokines

References

Technical Support Center: Enhancing the Stability of Lipid A Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Lipid A formulations. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on increasing the stability of this compound formulations. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides answers to common questions and solutions to problems you may encounter with your this compound formulations.

FAQ 1: My this compound formulation is showing signs of degradation. What are the primary causes?

This compound formulations can be susceptible to two main types of degradation: chemical and physical instability.

  • Chemical Instability: This primarily involves hydrolysis and oxidation.

    • Hydrolysis: The ester and phosphate (B84403) groups in the this compound molecule are susceptible to cleavage, particularly in aqueous solutions and at non-optimal pH.[1] Acidic conditions (e.g., 1% acetic acid at 100°C) can lead to the hydrolysis of ester-linked acyl chains, with some chains being more labile than others.[1] Basic conditions can also cleave these chains and may even affect the disaccharide backbone and phosphate groups.[1] Lyophilized materials can be more prone to hydrolysis due to their hygroscopic nature.[2][3]

    • Oxidation: Unsaturated acyl chains, if present in the this compound variant or in other lipid excipients, are prone to lipid peroxidation.[4] This process can be initiated by factors like exposure to oxygen, light, and the presence of metal ions.[2][4]

  • Physical Instability: This often manifests as aggregation or changes in the formulation's physical state.

    • Aggregation: this compound molecules can self-assemble into aggregates, especially in aqueous solutions.[5] This can be influenced by factors such as temperature, pH, and ionic strength. Aggregation can lead to a loss of biological activity and issues with administration.

    • Phase Separation: In complex formulations containing multiple lipids and excipients, temperature fluctuations can lead to phase separation, affecting the homogeneity and stability of the product.[6]

FAQ 2: How can I prevent the chemical degradation of my this compound formulation?

Several strategies can be employed to minimize chemical degradation:

  • Control pH: Maintaining a controlled pH (e.g., using buffers like Tris or Hepes) can significantly inhibit lipid peroxidation.[4] The optimal pH will depend on the specific this compound structure and formulation components.

  • Use of Excipients:

    • Antioxidants: To prevent oxidation, consider adding antioxidants such as butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), or vitamin E (α-tocopherol).[2][4] However, be cautious as some antioxidants can act as pro-oxidants in the presence of metal ions.[4]

    • Chelating Agents: To minimize metal-catalyzed oxidation, the inclusion of chelating agents can be beneficial.[7]

  • Lyophilization (Freeze-Drying): Removing water through lyophilization is a common and effective method to enhance long-term stability by reducing hydrolysis and other water-dependent degradation pathways.[5][8][9]

  • Storage Conditions: Store formulations, especially those in solution, protected from light and oxygen.[2][3] Using airtight containers and blanketing with an inert gas like nitrogen can be effective.[3][8]

Troubleshooting Guide: Common Issues and Solutions

Observed Problem Potential Cause(s) Recommended Solution(s)
Loss of biological activity over time. Chemical degradation (hydrolysis or oxidation) of this compound.- Review formulation pH and consider buffering. - Add appropriate antioxidants (e.g., BHT, BHA). - Lyophilize the formulation for long-term storage.[5][8] - Store at recommended temperatures, protected from light and oxygen.[2][3]
Visible precipitates or aggregation in the formulation. Physical instability, pH shifts, or inappropriate storage temperature.- Optimize the formulation by screening different excipients or surfactants to improve stability.[10][11] - Control the pH of the aqueous phase. - For frozen solutions, ensure the presence of cryoprotectants like sucrose (B13894) or trehalose (B1683222) to prevent aggregation during freeze-thaw cycles.[5][12] - Avoid repeated freeze-thaw cycles.[2][3]
Inconsistent results between batches. Variability in formulation preparation, storage conditions, or raw material quality.- Standardize the formulation protocol, including mixing speeds, temperatures, and component addition order. - Implement strict quality control on incoming this compound and excipients. - Ensure consistent storage conditions for all batches.
Poor reconstitution of lyophilized product. Inadequate lyoprotectant, incorrect lyophilization cycle, or inappropriate reconstitution buffer.- Optimize the concentration of lyoprotectants such as sucrose or trehalose.[9][12] - Adjust the lyophilization cycle (freezing rate, primary and secondary drying parameters).[8] - Test different reconstitution buffers; sometimes a small percentage of ethanol (B145695) can aid in resolubilization.[9]

Experimental Protocols & Methodologies

Protocol 1: Lyophilization for Enhanced Stability

Lyophilization, or freeze-drying, is a robust method for increasing the shelf-life of this compound formulations by removing water.[8][9]

1. Formulation with Cryo/Lyoprotectants:

  • Prepare the aqueous this compound formulation.
  • Add a cryoprotectant/lyoprotectant, such as sucrose or trehalose, to the formulation. A typical starting concentration to screen is between 5-10% (w/v).[12] These sugars help to protect the formulation during freezing and maintain its structure upon reconstitution.[5]

2. Freezing:

  • Aliquot the formulation into lyophilization vials.
  • Freeze the samples. A common method is to freeze at -45°C or lower.[8] Some protocols utilize flash freezing in liquid nitrogen.[2][3]

3. Primary Drying (Sublimation):

  • Place the frozen samples in a lyophilizer.
  • Set the shelf temperature to a low value (e.g., -25°C) and pull a vacuum (e.g., 20 mTorr).[8] During this phase, the frozen water will sublime directly from solid to vapor.

4. Secondary Drying (Desorption):

  • Increase the shelf temperature (e.g., to 30°C) while maintaining the vacuum.[8] This step removes residual water molecules.

5. Backfilling and Stoppering:

  • Once the cycle is complete, backfill the chamber with an inert gas like nitrogen to prevent oxidation and moisture ingress.[8]
  • Stopper the vials under vacuum or the inert atmosphere.

6. Storage:

  • Store the lyophilized product at recommended temperatures (e.g., 4°C or -20°C) and protected from light.[8]

Protocol 2: Stability Testing of this compound Formulations

A well-designed stability testing protocol is crucial to determine the shelf-life of your formulation.

1. Sample Preparation and Storage:

  • Prepare multiple, identical batches of your this compound formulation.
  • Divide the batches into different storage conditions to be tested (e.g., 4°C, 25°C, -20°C, -80°C).[2][8] Include exposure to light as a stress condition if relevant.

2. Time Points:

  • Establish set time points for analysis (e.g., T=0, 1 week, 1 month, 3 months, 6 months, 1 year).

3. Analytical Techniques:

  • At each time point, analyze the samples for key stability-indicating parameters.
  • High-Performance Liquid Chromatography (HPLC): To quantify the amount of intact this compound and detect the presence of degradation products.[13]
  • Mass Spectrometry (MS): To identify the chemical structure of any degradation products, providing insights into the degradation pathway.[1][13][14]
  • Dynamic Light Scattering (DLS): To measure particle size and polydispersity index (PDI) for formulations in a dispersed system, which can indicate aggregation.
  • Zeta Potential: To assess the surface charge of particles in a dispersion, which relates to colloidal stability.
  • Visual Inspection: Note any changes in appearance, such as color change, precipitation, or phase separation.
  • Biological Activity Assay: Perform a relevant bioassay (e.g., TLR4 activation in a cell-based model) to ensure the formulation retains its functional potency.

Data Summary Tables

Table 1: Effect of Storage Temperature on mRNA Integrity in a Lyophilized Lipid Nanoparticle Formulation

Storage TemperatureTimemRNA Integrity (%)
4°C12 weeks~100
Room Temperature (25°C)12 weeks~100
42°C12 weeks~30
Data adapted from a study on lyophilized mRNA-LNP vaccines, demonstrating the impact of elevated temperature on stability.[8]

Table 2: Influence of Lyoprotectant Concentration on Lyophilized LNP Stability

Lyoprotectant (Sucrose) Conc. (w/v)Post-Reconstitution Gene Silencing Efficacy (%)Post-Reconstitution Particle Size (nm)Post-Reconstitution PDI
0%~20~400~0.6
5%~80~200~0.4
10%>90<150<0.3
20%>90<150<0.2
Data synthesized from a study on the effect of lyoprotectants on LNP stability, showing improved efficacy and physical characteristics with increasing sugar concentration.[12]

Visualizations: Pathways and Workflows

LipidA_Degradation_Pathways This compound Degradation Pathways LipidA Intact this compound Formulation Hydrolysis Hydrolysis LipidA->Hydrolysis Water, pH extremes Oxidation Oxidation LipidA->Oxidation Oxygen, Light, Metal Ions Aggregation Aggregation LipidA->Aggregation Temp, Ionic Strength Degraded_LipidA Hydrolyzed Products (Cleaved Acyl Chains, Phosphates) Hydrolysis->Degraded_LipidA Oxidized_LipidA Oxidized Products (Aldehydes, Ketones) Oxidation->Oxidized_LipidA Aggregates Inactive Aggregates Aggregation->Aggregates

Caption: Key degradation pathways for this compound formulations.

Stability_Enhancement_Workflow Workflow for Enhancing this compound Formulation Stability cluster_formulation 1. Formulation Optimization cluster_processing 2. Processing for Stability cluster_storage 3. Storage and Handling cluster_testing 4. Stability Testing Formulate Prepare Aqueous This compound Formulation AddExcipients Add Stabilizing Excipients (Antioxidants, Buffers, Cryoprotectants) Formulate->AddExcipients Lyophilize Lyophilization (Freeze-Drying) AddExcipients->Lyophilize Store Store under Optimal Conditions (Controlled Temp, Inert Atmosphere, Protected from Light) Lyophilize->Store Test Analyze at Time Points (HPLC, MS, DLS, Bioassay) Store->Test

Caption: A logical workflow for developing stable this compound formulations.

References

Technical Support Center: Troubleshooting Unexpected Results in Lipid A Functional Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Lipid A Functional Assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues encountered during experimentation. Here you will find a comprehensive set of frequently asked questions (FAQs), detailed troubleshooting guides, and robust experimental protocols to ensure the accuracy and reliability of your results.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common challenges and unexpected results in a direct question-and-answer format.

Category 1: Limulus Amebocyte Lysate (LAL) Assay

Question 1: Why am I seeing lower-than-expected endotoxin (B1171834) values or low spike recovery in my LAL assay?

Answer: This issue, often termed "low endotoxin recovery" (LER), can be caused by several factors that mask the this compound moiety from detection by the LAL reagent.[1]

Troubleshooting Steps:

  • Sample Matrix Interference: Components in your sample, such as chelating agents (e.g., EDTA, citrate) and surfactants (e.g., polysorbate), can interfere with the assay.[2][3] Diluting the sample is the most common first step to mitigate this interference.[4] The maximum valid dilution (MVD) should be calculated to ensure the endotoxin limit can still be detected.[5]

  • pH Imbalance: The optimal pH range for LAL assays is typically 6.0-8.0.[1] If your sample is outside this range, it can inhibit the enzymatic cascade. Adjust the pH of your sample with endotoxin-free acid or base.[4]

  • Divalent Cation Concentration: High concentrations of divalent cations like Ca2+ and Mg2+ can cause endotoxin aggregation, reducing its availability to react with the LAL reagent.[4] Sample dilution can often resolve this. In cases of low endotoxin recovery due to chelating agents, adding magnesium can be an effective solution.[6]

  • Protein Interference: High protein concentrations can bind to endotoxin, making it undetectable.[5] Sample dilution or the use of apyrogenic dispersing agents may be necessary.

Question 2: My LAL assay is showing higher-than-expected endotoxin levels or false-positive results. What are the likely causes?

Answer: False-positive results in the LAL assay can be triggered by substances other than endotoxin that activate the Factor C or Factor G pathways of the LAL cascade.

Troubleshooting Steps:

  • (1→3)-β-D-Glucan Contamination: These polysaccharides, often found in materials derived from fungi and plants (like cellulose (B213188) filters), can activate the Factor G pathway, leading to a false-positive result.[7][8] Using a glucan-specific LAL reagent or adding a β-glucan blocker to your assay can prevent this interference.[8]

  • Serine Proteases: Certain proteases in the sample can cleave components of the LAL enzymatic cascade, leading to a positive signal.[8] Heat treatment of the sample may inactivate these interfering enzymes.[8]

  • Contamination from Labware: Ensure all labware, including pipette tips and tubes, are certified endotoxin-free.[7] Even products labeled "apyrogenic" should be checked for their specific endotoxin limit.[7] It is recommended to use borosilicate glass tubes for preparing dilutions as endotoxins can adhere more strongly to some plastics.[9]

Category 2: TLR4 Activation Assays

Question 3: I am not observing any, or very weak, TLR4 activation in my reporter cell line (e.g., HEK-Blue™ hTLR4) after stimulation with this compound.

Answer: A lack of TLR4 activation can stem from issues with the this compound sample, the cells, or the assay conditions.

Troubleshooting Steps:

  • This compound Aggregation: this compound is highly hydrophobic and can form aggregates in aqueous solutions, reducing its availability to bind to the TLR4/MD-2 complex.[10] Ensure proper solubilization of your this compound sample. This may involve using a carrier protein like BSA or pre-incubating with a small amount of a suitable solvent before dilution in culture medium.

  • Cell Health and Viability: Confirm that your reporter cells are healthy and in the logarithmic growth phase. High cell confluence or poor viability can lead to a diminished response.[11]

  • Serum Interference: Components in fetal bovine serum (FBS) can sometimes interfere with TLR4 activation. Test different lots of FBS or consider using a serum-free medium for the stimulation period.

  • Incorrect this compound Structure for the Species-Specific TLR4: Human and murine TLR4 can recognize different this compound structures with varying efficiencies.[12][13] For example, tetra-acylated this compound is an antagonist for human TLR4 but a weak agonist for murine TLR4.[14][15] Ensure the this compound variant you are using is known to activate the TLR4 of the species your reporter cells are derived from.

Question 4: I am seeing high background or constitutive activation of my TLR4 reporter cell line.

Answer: High background can be caused by contamination or issues with the cell line itself.

Troubleshooting Steps:

  • Endotoxin Contamination: All reagents, media, and labware used for cell culture must be endotoxin-free.[9] Test all components using the LAL assay.

  • Mycoplasma Contamination: Mycoplasma can activate TLRs and lead to high background signaling. Regularly test your cell cultures for mycoplasma contamination.

  • Over-Manipulation of Cells: Excessive passaging or harsh treatment of cells can lead to stress and non-specific activation. Ensure you are using cells within a reasonable passage number and handle them gently.[11]

Category 3: Cytokine Induction Assays

Question 5: My primary immune cells (e.g., PBMCs, macrophages) are not producing the expected levels of cytokines (e.g., TNF-α, IL-6) in response to this compound stimulation.

Answer: Suboptimal cytokine production can be due to a variety of factors related to the cells, the stimulus, or the detection method.

Troubleshooting Steps:

  • Endotoxin Tolerance: If cells have been previously exposed to low levels of endotoxin, they may enter a state of "endotoxin tolerance," rendering them less responsive to subsequent stimulation.[16][17] This is a common issue when working with primary cells. Ensure all isolation and culture reagents are endotoxin-free.

  • Donor Variability: Primary immune cells from different donors can exhibit significant variability in their response to TLR ligands. It is advisable to test cells from multiple donors.[18]

  • Cell Viability and Density: Ensure that the cells are viable and plated at the optimal density for cytokine production.

  • This compound Preparation: As with TLR4 assays, proper solubilization of this compound is crucial for effective stimulation of primary cells.

  • Timing of Cytokine Measurement: The kinetics of cytokine production vary. TNF-α is typically an early response cytokine, while others may peak at later time points. Optimize the incubation time for the specific cytokine you are measuring.

Question 6: I am observing high levels of spontaneous cytokine release from my unstimulated control cells.

Answer: High background cytokine production can be a sign of cell stress or contamination.

Troubleshooting Steps:

  • Stress During Cell Isolation: The process of isolating primary cells can be stressful and lead to their activation. Handle cells gently and minimize the time between isolation and the start of the experiment.

  • Endotoxin Contamination: As with other assays, ensure all reagents and materials are free of endotoxin contamination.[9]

  • Platelet Contamination in PBMC Preparations: Platelets can become activated and release factors that influence immune cell function. Ensure your PBMC isolation protocol effectively removes platelets.[19]

Quantitative Data Summary

Table 1: Common Interfering Substances in LAL Assays and Mitigation Strategies

Interfering SubstanceMechanism of InterferenceMitigation Strategy
(1→3)-β-D-GlucansActivates Factor G pathwayUse a β-glucan blocker or a glucan-specific LAL reagent.[8]
Serine ProteasesCleaves components of the LAL cascadeHeat inactivation of the sample.[8]
Chelating Agents (EDTA, Citrate)Sequesters divalent cations necessary for the LAL reactionSample dilution; addition of magnesium.[6]
High Protein ConcentrationBinds to and masks endotoxinSample dilution.[5]
Extreme pH (<6.0 or >8.0)Inhibits LAL enzymesAdjust sample pH to the optimal range.[1]

Table 2: Expected Response of Human vs. Murine TLR4 to Different this compound Structures

This compound StructureHuman TLR4 ResponseMurine TLR4 Response
Hexa-acylated (e.g., E. coli)Strong AgonistStrong Agonist
Penta-acylatedVariable (can be weak agonist or antagonist)Agonist
Tetra-acylated (e.g., Lipid IVa)AntagonistWeak Agonist
Monophosphoryl this compound (MPLA)Weak AgonistWeak Agonist

Note: The specific response can vary depending on the exact acylation pattern and other modifications.[10][12][13][14][15]

Experimental Protocols

Protocol 1: TLR4 Activation Assay Using HEK-Blue™ hTLR4 Cells

This protocol is adapted for HEK-Blue™ hTLR4 cells from InvivoGen, which express a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB inducible promoter.[4]

Materials:

  • HEK-Blue™ hTLR4 cells

  • HEK-Blue™ Detection medium

  • Growth Medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)

  • This compound stock solution

  • Positive control (e.g., LPS from E. coli O111:B4)

  • Negative control (endotoxin-free water)

  • 96-well flat-bottom cell culture plates

Procedure:

  • Cell Seeding:

    • Culture HEK-Blue™ hTLR4 cells according to the manufacturer's instructions.

    • On the day of the assay, wash the cells with PBS and detach them.

    • Resuspend the cells in HEK-Blue™ Detection medium at a concentration of approximately 2.8 x 10^5 cells/mL.

    • Add 180 µL of the cell suspension to each well of a 96-well plate (~5 x 10^4 cells/well).

  • Sample Preparation and Stimulation:

    • Prepare serial dilutions of your this compound sample in endotoxin-free water or culture medium.

    • Add 20 µL of each this compound dilution, positive control (e.g., 10 ng/mL final concentration of LPS), and negative control to the appropriate wells.

  • Incubation:

    • Incubate the plate at 37°C in a 5% CO2 incubator for 16-24 hours.

  • Data Acquisition:

    • Measure the SEAP activity by reading the absorbance at 620-655 nm using a spectrophotometer. The color of the medium will change to blue/purple in the presence of SEAP.

Protocol 2: Cytokine Induction Assay in Human PBMCs

This protocol describes the isolation of human peripheral blood mononuclear cells (PBMCs) and their stimulation with this compound to measure cytokine production.[18][20]

Materials:

  • Freshly drawn whole blood with anticoagulant (e.g., heparin)

  • Ficoll-Paque™

  • Phosphate-Buffered Saline (PBS), endotoxin-free

  • RPMI 1640 medium with 10% FBS, L-glutamine, and penicillin/streptomycin

  • This compound stock solution

  • Positive control (e.g., LPS)

  • 24-well cell culture plates

  • Cytokine detection assay (e.g., ELISA or multiplex bead array)

Procedure:

  • PBMC Isolation:

    • Dilute the whole blood 1:1 with PBS.

    • Carefully layer the diluted blood over Ficoll-Paque™ in a conical tube.

    • Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.

    • Aspirate the upper layer of plasma and carefully collect the buffy coat layer containing the PBMCs.

    • Wash the PBMCs twice with PBS by centrifugation at 300 x g for 10 minutes.

    • Resuspend the final PBMC pellet in complete RPMI 1640 medium and perform a cell count.

  • Cell Seeding and Stimulation:

    • Adjust the PBMC concentration to 1 x 10^6 cells/mL in complete RPMI 1640 medium.

    • Add 1 mL of the cell suspension to each well of a 24-well plate.

    • Add your this compound sample, positive control, and a vehicle control to the wells.

  • Incubation:

    • Incubate the plate at 37°C in a 5% CO2 incubator for the desired time (e.g., 4-24 hours, depending on the cytokine of interest).

  • Supernatant Collection and Analysis:

    • Centrifuge the plate to pellet the cells.

    • Carefully collect the supernatant from each well.

    • Measure the concentration of the cytokine(s) of interest in the supernatant using your chosen detection method (e.g., ELISA) according to the manufacturer's instructions.

Visualizations

TLR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_myd88 MyD88-Dependent Pathway cluster_trif TRIF-Dependent Pathway cluster_nucleus Nucleus This compound This compound LBP LBP This compound->LBP CD14 CD14 LBP->CD14 TLR4/MD-2 TLR4/MD-2 CD14->TLR4/MD-2 TLR4/MD-2 Dimer TLR4/MD-2 Dimer TLR4/MD-2->TLR4/MD-2 Dimer MyD88 MyD88 TLR4/MD-2 Dimer->MyD88 TRIF TRIF TLR4/MD-2 Dimer->TRIF (endosomal) IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 Complex TAK1 Complex TRAF6->TAK1 Complex IKK Complex IKK Complex TAK1 Complex->IKK Complex NF-kB NF-kB IKK Complex->NF-kB Inflammatory Genes Inflammatory Genes NF-kB->Inflammatory Genes TRAF3 TRAF3 TRIF->TRAF3 TBK1/IKKi TBK1/IKKi TRAF3->TBK1/IKKi IRF3 IRF3 TBK1/IKKi->IRF3 Type I IFNs Type I IFNs IRF3->Type I IFNs

Caption: Simplified TLR4 signaling pathway.

LAL_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results Sample Sample Mix Sample with LAL Reagent Mix Sample with LAL Reagent Sample->Mix Sample with LAL Reagent LAL Reagent LAL Reagent LAL Reagent->Mix Sample with LAL Reagent Endotoxin Standard Endotoxin Standard Prepare Standard Curve Prepare Standard Curve Endotoxin Standard->Prepare Standard Curve Endotoxin-free Water Endotoxin-free Water Endotoxin-free Water->Prepare Standard Curve Prepare Standard Curve->Mix Sample with LAL Reagent Incubate Incubate Mix Sample with LAL Reagent->Incubate Read Results Read Results Incubate->Read Results Gel-Clot Gel-Clot Read Results->Gel-Clot Turbidimetric Turbidimetric Read Results->Turbidimetric Chromogenic Chromogenic Read Results->Chromogenic

Caption: General workflow for the LAL assay.

Troubleshooting_Flow Unexpected Result Unexpected Result Low Signal/Recovery Low Signal/Recovery Unexpected Result->Low Signal/Recovery High Background/False Positive High Background/False Positive Unexpected Result->High Background/False Positive Check Sample Prep Check Sample Prep Low Signal/Recovery->Check Sample Prep Aggregation? Matrix effects? Check Reagents Check Reagents Low Signal/Recovery->Check Reagents Expired? Improper storage? Check Assay Conditions Check Assay Conditions Low Signal/Recovery->Check Assay Conditions pH? Temperature? Review Cell Health Review Cell Health Low Signal/Recovery->Review Cell Health High Background/False Positive->Check Reagents Non-specific binding? Check for Contamination Check for Contamination High Background/False Positive->Check for Contamination Endotoxin? Glucans? Mycoplasma? High Background/False Positive->Review Cell Health Stressed cells? Validate Controls Validate Controls High Background/False Positive->Validate Controls Negative control high?

Caption: A logical troubleshooting workflow.

References

Technical Support Center: Optimizing Cell Viability in Lipid A Stimulation Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during lipid A stimulation experiments, with a focus on optimizing cell viability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why does it cause cell death?

A1: this compound is the hydrophobic anchor of lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria. It is a potent activator of the innate immune system, primarily through Toll-like receptor 4 (TLR4).[1] While this activation is crucial for host defense, high concentrations of this compound can lead to an excessive inflammatory response and subsequent cell death.[1] The primary mechanism of cell death induced by intracellular this compound is pyroptosis, a lytic, pro-inflammatory form of programmed cell death. This process is mediated by the activation of caspase-11 in mice and caspases-4 and -5 in humans, which cleave Gasdermin D (GSDMD) to form pores in the cell membrane, leading to cell lysis and the release of inflammatory cytokines.

Q2: My cells are dying after this compound stimulation. What are the most common causes?

A2: High cell mortality in this compound stimulation experiments can stem from several factors:

  • High Concentration of this compound: this compound is potent, and concentrations that are too high can be cytotoxic.

  • Suboptimal Cell Density: Cells seeded at a density that is too low may be more susceptible to the toxic effects of this compound. Conversely, over-confluence can lead to nutrient depletion and increased cell death.[2]

  • Prolonged Incubation Time: Extended exposure to this compound can exacerbate its cytotoxic effects.

  • Poor this compound Solubility: Improperly dissolved this compound can form aggregates, leading to uneven stimulation and localized toxicity.

  • Contamination: The presence of other microbial contaminants or endotoxins in your reagents can contribute to cell death.

  • Cell Type Sensitivity: Different cell types, especially primary cells, exhibit varying sensitivities to this compound.

Q3: How can I reduce the toxicity of this compound in my experiments?

A3: To mitigate this compound-induced cytotoxicity, consider the following strategies:

  • Optimize this compound Concentration: Perform a dose-response curve to determine the lowest effective concentration that elicits the desired biological response without significant cell death.

  • Use a Less Toxic Analog: Consider using Monophosphoryl this compound (MPLA), a derivative of this compound that retains immunostimulatory properties but is significantly less toxic.[3][4]

  • Optimize Incubation Time: Conduct a time-course experiment to identify the shortest incubation period required to achieve your experimental goals.

  • Ensure Proper Solubilization: Dissolve this compound in a suitable solvent and vortex or sonicate to ensure a homogenous suspension before adding it to your cell culture medium.

  • Optimize Cell Seeding Density: Determine the optimal cell density for your specific cell type and experimental setup to ensure cells are in a healthy, logarithmic growth phase.[5]

Q4: How should I prepare my this compound solution for cell culture experiments?

A4: Due to its hydrophobic nature, this compound requires careful preparation for use in aqueous cell culture media. Here are a few methods:

  • Surfactant-aided Suspension: Mix this compound with a small amount of a sterile, non-toxic surfactant in an aqueous medium. Vortexing or sonication can help create a uniform suspension of lipid droplets or micelles.

  • Carrier Protein Complexation: Complexing this compound with a carrier protein like Bovine Serum Albumin (BSA) can improve its solubility and delivery to cells.[6]

  • Use of Solvents: A common method involves dissolving this compound in a sterile, cell-culture grade solvent like dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) to create a stock solution. This stock is then diluted in the cell culture medium to the final desired concentration, ensuring the final solvent concentration is minimal and non-toxic to the cells (typically below 0.5% for DMSO).

Troubleshooting Guides

Issue 1: High Levels of Cell Death Observed Shortly After this compound Addition
Possible Cause Recommended Solution
This compound concentration is too high. Perform a dose-response experiment starting with a low concentration range (e.g., 1-10 ng/mL) and titrating up to find the optimal concentration for your cell type that balances activation and viability.
Poor solubility leading to "hot spots" of high concentration. Ensure this compound is fully dissolved or suspended. Prepare a fresh solution for each experiment. Consider using a carrier protein like BSA to improve solubility.[6]
Solvent toxicity. Ensure the final concentration of the solvent (e.g., DMSO, ethanol) in the culture medium is below the toxic threshold for your cells (typically <0.1% for DMSO). Always include a vehicle control (cells treated with the solvent alone).
Contamination of this compound stock or other reagents. Use endotoxin-free reagents and sterile techniques. Filter-sterilize solutions where possible.
Issue 2: Gradual Decline in Cell Viability Over a Longer Incubation Period
Possible Cause Recommended Solution
Prolonged exposure to a cytotoxic concentration of this compound. Perform a time-course experiment to determine the minimum incubation time required to observe the desired effect.
Nutrient depletion or waste product accumulation in the culture medium. Ensure you are using the appropriate cell density. For longer experiments, consider a medium change partway through the incubation, being mindful to replace it with a medium containing the same concentration of this compound.
Induction of apoptosis or other delayed cell death pathways. Analyze for markers of different cell death pathways (e.g., caspase-3 for apoptosis, GSDMD cleavage for pyroptosis) at different time points to understand the mechanism of cell death.
Serum concentration in the media. The presence or absence of serum can affect cell sensitivity to this compound. Some studies suggest that lipolyzed components in serum can be cytotoxic.[7][8] If using serum-free media, ensure it is adequately supplemented to support cell health.

Quantitative Data Summary

The optimal concentration of this compound for cell stimulation with minimal cytotoxicity is highly dependent on the cell type, the specific this compound variant used, and the desired experimental outcome. It is crucial to perform a dose-response curve for each new cell line and this compound source. The following tables provide a general reference for starting concentrations.

Table 1: General Concentration Ranges of this compound for Immune Cell Stimulation

Cell TypeThis compound Concentration Range (ng/mL)Expected OutcomeReference
Murine Macrophages (e.g., RAW264.7)10 - 1000Cytokine production, NO release[6][9]
Human Monocyte-derived Macrophages1 - 100Cytokine production[10]
Dendritic Cells10 - 200Maturation, cytokine production[11]
B Lymphocytes1000 - 10000Proliferation, antibody production[1]

Table 2: Comparison of Toxicity between this compound and Monophosphoryl this compound (MPLA)

CompoundRelative ToxicityKey CharacteristicsReference
Diphosphoryl this compound (from S. typhimurium)High (CELD50 = 0.0064 µg)Potent activator of TLR4, can lead to septic shock.[12]
Monophosphoryl this compound (MPLA)Low (CELD50 > 10 µg)Retains adjuvant properties with significantly reduced toxicity. It is at least 100-fold less toxic than this compound.[3][12]

*CELD50: Chick Embryo Lethal Dose 50.

Experimental Protocols

Protocol 1: Optimizing this compound Concentration for Maximizing Cell Viability

This protocol outlines a method to determine the optimal concentration of this compound that stimulates cells effectively while maintaining high viability, using a murine macrophage cell line (e.g., RAW264.7) as an example.

Materials:

  • RAW264.7 macrophage cell line

  • Complete culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound from E. coli O111:B4

  • Sterile, endotoxin-free DMSO

  • 96-well clear-bottom black plates

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • Cytokine detection assay (e.g., TNF-α ELISA kit)

Methodology:

  • Cell Seeding:

    • Culture RAW264.7 cells to ~80% confluency.

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete culture medium.

    • Incubate overnight at 37°C and 5% CO₂ to allow for cell adherence.

  • Preparation of this compound Dilutions:

    • Prepare a 1 mg/mL stock solution of this compound in sterile DMSO.

    • Perform serial dilutions of the this compound stock solution in complete culture medium to achieve final concentrations ranging from 1 ng/mL to 10 µg/mL. Also, prepare a vehicle control (medium with the highest concentration of DMSO used).

  • Cell Stimulation:

    • Carefully remove the old medium from the wells.

    • Add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells. Include an untreated control (medium only).

    • Incubate the plate for 24 hours at 37°C and 5% CO₂.

  • Assessment of Cell Viability and Cytokine Production:

    • After incubation, carefully collect 50 µL of the supernatant from each well for cytokine analysis and store at -80°C.

    • Equilibrate the plate to room temperature for 30 minutes.

    • Add 50 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

    • Perform a TNF-α ELISA on the collected supernatants according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate cell viability as a percentage relative to the untreated control.

    • Plot cell viability and TNF-α concentration against the this compound concentration to determine the optimal concentration that induces a significant cytokine response with minimal impact on cell viability.

Protocol 2: Differentiating Between Pyroptosis and Apoptosis

This protocol provides a method to distinguish between pyroptosis and apoptosis in cells stimulated with this compound using flow cytometry for Annexin V/Propidium Iodide (PI) staining and western blotting for specific markers.

Materials:

  • Cells of interest (e.g., macrophages)

  • This compound

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Flow cytometer

  • Reagents for Western blotting (lysis buffer, antibodies against cleaved caspase-1, cleaved caspase-3, and GSDMD)

Methodology:

Part A: Annexin V/PI Staining by Flow Cytometry

  • Cell Treatment:

    • Seed cells in a 6-well plate and treat with the determined optimal concentration of this compound for the desired time. Include an untreated control.

    • As a positive control for apoptosis, treat cells with a known apoptosis inducer (e.g., staurosporine).

  • Cell Harvesting and Staining:

    • Harvest both adherent and floating cells.

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.[13]

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.[13]

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples immediately by flow cytometry.

    • Interpretation:

      • Healthy cells: Annexin V-negative, PI-negative

      • Early apoptotic cells: Annexin V-positive, PI-negative

      • Late apoptotic/necrotic/pyroptotic cells: Annexin V-positive, PI-positive

      • Necrotic/pyroptotic cells (with compromised membrane integrity): Annexin V-negative, PI-positive

Part B: Western Blot Analysis

  • Protein Extraction:

    • After treatment with this compound, lyse the cells in a suitable lysis buffer containing protease inhibitors.

    • Determine the protein concentration of the lysates.

  • Western Blotting:

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies specific for:

      • Cleaved Caspase-1 (p20 subunit): A marker for inflammasome activation and pyroptosis.

      • Cleaved Caspase-3: A key executioner caspase in apoptosis.

      • GSDMD (N-terminal fragment): The pore-forming fragment generated during pyroptosis.

    • Use an appropriate loading control (e.g., β-actin or GAPDH).

    • Incubate with a suitable secondary antibody and visualize the protein bands.

Interpretation:

  • The presence of cleaved caspase-1 and the N-terminal fragment of GSDMD indicates pyroptosis.

  • The presence of cleaved caspase-3 suggests apoptosis.

  • The relative levels of these markers can help determine the predominant cell death pathway.

Visualizations

LipidA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_inflammasome Non-canonical Inflammasome LipidA This compound LBP LBP LipidA->LBP binds CD14 CD14 LBP->CD14 transfers to TLR4_MD2 TLR4/MD2 Complex CD14->TLR4_MD2 delivers to MyD88 MyD88 TLR4_MD2->MyD88 MyD88-dependent pathway TRIF TRIF TLR4_MD2->TRIF TRIF-dependent pathway NFkB NF-κB Activation MyD88->NFkB IRF3 IRF3 Activation TRIF->IRF3 Pro_Inflammatory_Cytokines Pro-inflammatory Cytokines NFkB->Pro_Inflammatory_Cytokines Type_I_IFN Type I Interferons IRF3->Type_I_IFN Caspase11_4_5 Caspase-11 (mouse) Caspase-4/5 (human) GSDMD Gasdermin D (GSDMD) Caspase11_4_5->GSDMD cleaves GSDMD_N GSDMD-N Pore Formation GSDMD->GSDMD_N Pyroptosis Pyroptosis GSDMD_N->Pyroptosis Intracellular_LipidA Intracellular This compound Intracellular_LipidA->Caspase11_4_5 activates

Caption: this compound signaling pathways leading to inflammation and pyroptosis.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture 1. Culture Cells to Optimal Density Prepare_LipidA 2. Prepare this compound Working Solutions Stimulate_Cells 3. Stimulate Cells with This compound & Controls Prepare_LipidA->Stimulate_Cells Incubate 4. Incubate for Optimized Duration Stimulate_Cells->Incubate Collect_Supernatant 5. Collect Supernatant for Cytokine Analysis Incubate->Collect_Supernatant Viability_Assay 6. Perform Cell Viability Assay Incubate->Viability_Assay Cell_Death_Assay 7. Perform Specific Cell Death Assay (e.g., Western, Flow) Viability_Assay->Cell_Death_Assay

Caption: General experimental workflow for this compound stimulation.

Troubleshooting_Tree cluster_initial_checks Initial Checks cluster_solutions1 Solutions cluster_further_investigation Further Investigation cluster_solutions2 Solutions Start Low Cell Viability in this compound Experiment Check_Concentration Is this compound concentration optimized? Start->Check_Concentration Check_Incubation Is incubation time too long? Start->Check_Incubation Check_Density Is cell density optimal? Start->Check_Density Dose_Response Perform Dose-Response Curve Check_Concentration->Dose_Response No Time_Course Perform Time-Course Experiment Check_Incubation->Time_Course Yes Optimize_Seeding Optimize Seeding Density Check_Density->Optimize_Seeding No Check_Solubility Is this compound properly dissolved? Dose_Response->Check_Solubility If still low viability Time_Course->Check_Solubility If still low viability Optimize_Seeding->Check_Solubility If still low viability Improve_Solubilization Use carrier (BSA) or sonication Check_Solubility->Improve_Solubilization No Check_Contamination Are reagents endotoxin-free? Use_Sterile_Reagents Use certified endotoxin-free reagents Check_Contamination->Use_Sterile_Reagents No Check_Cell_Health Are cells healthy and at a low passage number? Culture_New_Cells Thaw a new vial of cells Check_Cell_Health->Culture_New_Cells No Improve_Solubilization->Check_Contamination Use_Sterile_Reagents->Check_Cell_Health

Caption: Troubleshooting decision tree for low cell viability.

References

Technical Support Center: Optimizing LAL Assay Precision

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce variability in replicate Limulus Amebocyte Lysate (LAL) assay measurements.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of variability in the LAL assay?

The LAL assay, while a powerful tool for endotoxin (B1171834) detection, is susceptible to variability from several key sources.[1][2][3] These can be broadly categorized as:

  • Reagents: The LAL reagent itself is a biological product derived from horseshoe crab blood and has inherent lot-to-lot variability.[1][4][5] The control standard endotoxin (CSE) and the water used for dilutions can also introduce variability.[1]

  • Product Characteristics: The sample being tested can interfere with the assay, causing either inhibition (underestimation of endotoxin) or enhancement (overestimation).[6][7] Factors like pH, ionic strength, and the presence of chelating agents or proteins can all contribute to this interference.[6][7][8]

  • Methodology and Execution: Inconsistent assay execution is a major contributor to variability. This includes pipetting errors, improper mixing, incorrect incubation times or temperatures, and contamination from consumables like pipette tips and test tubes.[2][9][10]

Q2: What is an acceptable level of variability in LAL assay replicates?

The coefficient of variation (%CV) is a common measure of the precision between replicate measurements.[1][4] While acceptance criteria can vary by lysate vendor and regulatory body, a common requirement is for the %CV to be ≤10% or ≤25% .[1][11] Generally, a lower %CV indicates higher precision.[1] It's important to note that %CV values can be higher for lower endotoxin concentrations, often near the limit of detection of the assay.[1][10]

Q3: How can I troubleshoot high %CV in my replicate measurements?

High %CV is a common issue that points to a lack of precision in the assay. The following troubleshooting guide can help identify and address the root cause.

Troubleshooting Guide: High Coefficient of Variation (%CV)

High %CV in replicate LAL assay measurements can compromise the validity of your results. This guide provides a systematic approach to identifying and mitigating potential sources of variability.

Problem: %CV of replicate standards or samples exceeds the acceptance criteria (e.g., >10-25%).

Troubleshooting Workflow

Troubleshooting High CV Start High %CV Detected Check_Pipetting Review Pipetting Technique Start->Check_Pipetting Check_Mixing Verify Mixing Procedures Check_Pipetting->Check_Mixing Technique OK Resolved Issue Resolved Check_Pipetting->Resolved Improved Technique Check_Consumables Inspect Consumables Check_Mixing->Check_Consumables Mixing OK Check_Mixing->Resolved Corrected Mixing Check_Reagents Evaluate Reagent Handling Check_Consumables->Check_Reagents Consumables OK Check_Consumables->Resolved Replaced Consumables Check_Environment Assess Assay Environment Check_Reagents->Check_Environment Reagents OK Check_Reagents->Resolved Improved Handling Check_Sample Investigate Sample Interference Check_Environment->Check_Sample Environment OK Check_Environment->Resolved Controlled Environment Check_Sample->Resolved Addressed Interference Contact_Support Contact Technical Support Check_Sample->Contact_Support No Obvious Cause

Caption: A logical workflow for troubleshooting high %CV in LAL assays.

Potential Cause & Corrective Actions

Potential Cause Recommended Actions
Inconsistent Pipetting - Ensure all technicians are properly trained on pipetting techniques.[12] - Use a positive displacement repeater pipette to minimize time and error, especially for time-sensitive assays.[12] - Verify the calibration of all micropipettes.
Improper Mixing - Vortex lyophilized Endotoxin standards vigorously to ensure complete reconstitution, as endotoxin can adhere to surfaces.[12] - Do not vortex the LAL reagent, as it is an enzyme and can be denatured by harsh mixing.[12] Gently swirl to mix. - Ensure thorough but gentle mixing of samples and standards with the LAL reagent in the reaction tubes or plate wells.
Contaminated or Interfering Consumables - Use only certified endotoxin-free labware (pipette tips, tubes, microplates).[13] - Be aware that products labeled "sterile" are not necessarily endotoxin-free.[12] - If necessary, test a batch of labware for endotoxin contamination prior to use.[13]
Reagent Handling and Preparation - Reconstitute reagents according to the manufacturer's instructions. - Pay close attention to reconstitution volumes and diluents. - Store reconstituted reagents at the recommended temperature and use within the specified timeframe.
Environmental Factors - Perform the assay in a clean, low-traffic area to minimize airborne contamination.[9] - Avoid performing the assay near equipment that can generate particulates, such as old air conditioning units.[9] - Ensure consistent incubation temperatures as specified by the assay protocol (typically 37 ± 1°C).[14]
Sample Interference - If high variability is observed in the sample replicates but not the standards, sample interference may be the cause. - See the "Overcoming Sample Interference" section below for detailed guidance.

Overcoming Sample Interference

Sample interference, leading to inhibition or enhancement of the LAL reaction, is a common source of inaccurate and variable results.[6][8]

Q4: How do I determine if my sample is causing interference?

To check for interference, a Positive Product Control (PPC) is used. This involves spiking a known amount of endotoxin into the undiluted or diluted sample and measuring the recovery.

  • Acceptable Recovery: According to pharmacopeial guidelines, the endotoxin recovery should be within 50% to 200% of the known spike concentration.[2][4][15]

  • Inhibition: A recovery of <50% indicates that something in the sample is inhibiting the LAL reaction.

  • Enhancement: A recovery of >200% suggests that a component of the sample is enhancing the reaction, leading to an overestimation of endotoxin levels.

Q5: What are common causes of inhibition and enhancement, and how can I mitigate them?

Type of Interference Common Causes Mitigation Strategies
Inhibition - pH outside the optimal range (typically 6.0-8.0). [6][7][8] - High concentrations of divalent cations (e.g., Ca²⁺, Mg²⁺) that can cause endotoxin aggregation.[6][7] - Presence of enzyme inhibitors or chelating agents (e.g., EDTA).[6] - High concentrations of proteins or lipids that can mask the endotoxin.[7]- Dilute the sample: This is the simplest and most common method to reduce the concentration of the interfering substance.[6][8] - Adjust pH: Use endotoxin-free acid or base (e.g., HCl or NaOH) to bring the sample pH into the optimal range.[6][8] - Heat treatment: For some proteinaceous samples, heat denaturation can be effective.[6]
Enhancement - Presence of (1→3)-β-D-glucans, which can be found in materials derived from fungi or cellulose.[4][13] - Certain proteins that can increase the activation of the LAL cascade.[7] - Surfactants at concentrations that reduce endotoxin aggregation.[7]- Use a glucan-specific LAL reagent: These reagents are formulated to not react with β-glucans.[4] - Sample dilution: This can reduce the concentration of the enhancing substance.[8]

Experimental Protocols

Protocol 1: Preparation of a Standard Endotoxin Dilution Series

This protocol describes the preparation of a standard curve for a kinetic LAL assay, starting from a reconstituted Control Standard Endotoxin (CSE).

  • Reconstitution of CSE:

    • Aseptically add the volume of LAL Reagent Water (LRW) specified in the Certificate of Analysis to the vial of lyophilized CSE.

    • Vortex the reconstituted standard for a minimum of 15 minutes.[16]

  • Preparation of Serial Dilutions:

    • Label a series of sterile, endotoxin-free glass tubes.[17]

    • To the first tube, add 900 µL of LRW. Add 100 µL of the reconstituted CSE stock to create the first standard dilution. Vortex thoroughly.

    • For subsequent dilutions, add 900 µL of LRW to each labeled tube.

    • Perform a 1:10 serial dilution by transferring 100 µL from the previous, more concentrated standard to the next tube. Vortex each dilution thoroughly before proceeding to the next.

    • This process is repeated to generate a standard curve covering the desired range of endotoxin concentrations (e.g., 5.0 EU/mL down to 0.005 EU/mL).[17]

LAL Signaling Pathway

The LAL assay is based on an enzymatic cascade that is triggered by the presence of bacterial endotoxin.

LAL Signaling Pathway Endotoxin Bacterial Endotoxin (LPS) FactorC Factor C Endotoxin->FactorC activates ActivatedFactorC Activated Factor C FactorB Factor B ActivatedFactorC->FactorB activates ActivatedFactorB Activated Factor B ProclottingEnzyme Proclotting Enzyme ActivatedFactorB->ProclottingEnzyme activates ClottingEnzyme Clotting Enzyme Coagulogen Coagulogen ClottingEnzyme->Coagulogen cleaves Coagulin Coagulin (Gel Clot) Coagulogen->Coagulin polymerizes to form

Caption: The enzymatic cascade of the LAL assay, leading to gel clot formation.

References

Technical Support Center: Purification of Lipid A from Phospholipid Contaminants

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with lipid A preparations. The focus is on effective methods for removing contaminating phospholipids (B1166683), a common challenge that can significantly impact downstream applications.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove phospholipid contaminants from this compound preparations?

A1: Phospholipids can interfere with various downstream applications of this compound. For instance, they can suppress or enhance the response in the Limulus Amebocyte Lysate (LAL) assay, a critical test for endotoxin (B1171834) detection, leading to inaccurate quantification of endotoxin levels.[1][2][3][4] This interference can arise from the formation of micelles or liposomes by phospholipids, which may sequester this compound and make it unavailable for detection.[1] Furthermore, contaminating phospholipids can affect the immunological activity of this compound and interfere with biophysical studies.

Q2: What are the most common methods for removing phospholipids from this compound?

A2: The most widely used methods include:

  • Bligh-Dyer Extraction: A liquid-liquid extraction method that partitions lipids based on their polarity.[5][6][7][8][9][10]

  • Silica (B1680970) Gel Chromatography: A solid-phase extraction technique that separates lipids based on their differential affinity for the silica stationary phase.[11][12][13][14][15]

  • Selective Precipitation: This method exploits the differential solubility of this compound and phospholipids in certain organic solvents, such as acetone (B3395972).[16][17][18][19]

Q3: How can I assess the purity of my this compound preparation after phospholipid removal?

A3: Several analytical techniques can be employed to assess the purity of this compound:

  • Thin-Layer Chromatography (TLC): A simple and rapid method to visualize the separation of this compound from phospholipids.[7][15]

  • Mass Spectrometry (MS): Techniques like MALDI-TOF MS can provide detailed information on the molecular species present and confirm the absence of phospholipid-related ions.[7][20]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 31P NMR is particularly useful for detecting and quantifying phosphorus-containing compounds like phospholipids.[21]

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC can be used to separate and quantify different lipid species.[22]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low recovery of this compound - Incomplete extraction from the initial cell pellet.- Loss of this compound during phase separation in the Bligh-Dyer method.- Irreversible binding to the silica gel column.- Ensure complete cell lysis before extraction.[7]- For hydrophobic this compound species, consider using an acidic Bligh-Dyer mixture to improve yield.[20]- Carefully collect the correct phase containing this compound. Repeat the extraction of the aqueous phase.[7]- Optimize the solvent system for silica gel chromatography to ensure elution of this compound.[14]
Incomplete removal of phospholipids - Insufficient washing steps in the Bligh-Dyer method.- Co-elution of phospholipids with this compound from the silica gel column.- Inefficient precipitation of phospholipids.- Increase the number of wash steps with the single-phase Bligh-Dyer mixture.[7]- Optimize the solvent gradient in silica gel chromatography for better separation.[12][14]- Ensure the correct solvent ratios and temperature for selective precipitation.[16][17]
Interference in the LAL assay (inhibition or enhancement) - Residual phospholipids in the this compound preparation.[1][3]- Presence of other interfering substances from the extraction process (e.g., residual solvents, detergents).[2]- Re-purify the this compound sample using one of the recommended methods.- Dilute the sample to a point where the interfering factor is no longer effective, but the endotoxin is still detectable.[2]- Perform a thorough solvent evaporation step to remove any residual organic solvents.
Altered biological activity of this compound - Harsh purification conditions (e.g., strong acid or base hydrolysis) that may cleave labile acyl chains.[15]- Use mild acid hydrolysis (e.g., sodium acetate (B1210297) buffer at pH 4.5) to release this compound from the lipopolysaccharide.[7][15]- Avoid high temperatures for extended periods during purification.

Experimental Protocols

Modified Bligh-Dyer Method for this compound Purification

This protocol is adapted from the Bligh and Dyer method and is suitable for the extraction and purification of this compound from bacterial cells.[5][6][7][10]

Workflow Diagram:

Bligh_Dyer_Workflow cluster_extraction Initial Extraction cluster_hydrolysis Mild Acid Hydrolysis cluster_purification Two-Phase Purification A Bacterial Cell Pellet B Resuspend in Single-Phase Chloroform (B151607):Methanol (B129727):Water (1:2:0.8) A->B C Centrifuge to Pellet LPS B->C D Discard Supernatant (contains phospholipids) C->D E Resuspend LPS Pellet in SDS/Sodium Acetate Buffer (pH 4.5) F Heat to Liberate this compound E->F G Add Chloroform and Methanol to create a two-phase system H Centrifuge G->H I Collect Lower Organic Phase (contains this compound) H->I J Wash Lower Phase with Pre-equilibrated Upper Phase I->J K Dry and Reconstitute Pure this compound J->K

Caption: Workflow for this compound purification using a modified Bligh-Dyer method.

Methodology:

  • Cell Lysis and Initial Lipid Extraction:

    • Start with a bacterial cell pellet.

    • Resuspend the cells in a single-phase mixture of chloroform:methanol:water (1:2:0.8, v/v/v).[7] This lyses the cells and solubilizes the lipids.

    • Centrifuge the mixture. The lipopolysaccharide (LPS), containing this compound, will pellet along with other cellular debris, while the majority of phospholipids remain in the supernatant.[7]

    • Discard the supernatant.

    • Wash the pellet with the same single-phase solvent mixture to remove residual phospholipids. For some bacterial species, multiple washes may be necessary.[7]

  • Mild Acid Hydrolysis:

    • Resuspend the LPS pellet in a buffer containing 1% SDS in 50 mM sodium acetate (pH 4.5).[7]

    • Heat the suspension (e.g., in a boiling water bath for 30 minutes) to hydrolyze the ketosidic linkage between the Kdo sugar and this compound.[7]

  • Two-Phase Extraction of this compound:

    • After hydrolysis, add chloroform and methanol to the sample to create a two-phase system (chloroform:methanol:water, approximately 2:2:1.8, v/v/v).[7]

    • Centrifuge to separate the phases.

    • Carefully collect the lower, organic phase, which contains the this compound.

    • For higher purity, wash the collected lower phase with a pre-equilibrated upper phase from a blank extraction.[5]

    • Evaporate the solvent from the final lower phase to obtain the purified this compound.

Quantitative Data:

ParameterValueReference
Solvent Ratio (Single Phase)Chloroform:Methanol:Water (1:2:0.8)[7]
Solvent Ratio (Two Phase)Chloroform:Methanol:Water (2:2:1.8)[7]
Hydrolysis Conditions1% SDS, 50 mM NaOAc, pH 4.5, 100°C[7]
Silica Gel Column Chromatography for Phospholipid Removal

This protocol describes the separation of this compound from phospholipids using silica gel chromatography based on their differential polarity.[11][12][13][14]

Workflow Diagram:

Silica_Chromatography_Workflow cluster_prep Column Preparation cluster_separation Sample Separation cluster_analysis Analysis A Prepare Silica Gel Slurry B Pack Column A->B C Equilibrate with Non-polar Solvent B->C D Load Lipid Extract E Elute with Solvents of Increasing Polarity D->E F Collect Fractions E->F G Analyze Fractions (e.g., by TLC) H Pool Fractions Containing Pure this compound G->H I Dry and Reconstitute H->I

Caption: General workflow for separating this compound using silica gel chromatography.

Methodology:

  • Column Preparation:

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., chloroform).

    • Pack a glass column with the slurry, ensuring no air bubbles are trapped.

    • Equilibrate the column by washing with the starting elution solvent.

  • Sample Loading and Elution:

    • Dissolve the crude this compound extract in a small volume of the initial, non-polar solvent and load it onto the column.

    • Begin elution with a non-polar solvent (e.g., chloroform) to elute neutral lipids.

    • Gradually increase the polarity of the elution solvent by adding methanol. A stepwise gradient is often used.

      • A typical elution sequence might be:

        • Chloroform (to elute neutral lipids)

        • Chloroform:Methanol (e.g., 98:2, v/v) to elute less polar lipids.

        • Increasing concentrations of methanol in chloroform to elute phospholipids and finally this compound.[15]

    • Collect fractions throughout the elution process.

  • Fraction Analysis:

    • Analyze the collected fractions using a suitable method like TLC to identify the fractions containing pure this compound.[15]

    • Pool the pure this compound fractions and evaporate the solvent.

Quantitative Data:

ParameterDescriptionExample Value/RangeReference
Stationary PhaseSilica Gel60-200 mesh[14]
Mobile PhaseChloroform/Methanol GradientStepwise or linear[15]
Sample LoadAmount of lipid per gram of silica~30 mg/g[14]
Recovery of PhospholipidsPercentage recovered in separate fractions60-80%[11]
Selective Precipitation with Acetone

This method relies on the principle that phospholipids are generally more soluble in acetone than the more polar this compound.[16]

Workflow Diagram:

Acetone_Precipitation_Workflow cluster_process Precipitation Process A Dissolve Crude Lipid Extract in a minimal volume of solvent B Add Cold Acetone A->B C Incubate at Low Temperature B->C D Centrifuge to Pellet this compound C->D E Discard Supernatant (contains phospholipids) D->E F Wash Pellet with Cold Acetone D->F G Dry and Reconstitute Pure this compound F->G

Caption: Workflow for purifying this compound by selective acetone precipitation.

Methodology:

  • Dissolution: Dissolve the crude this compound preparation in a minimal amount of a suitable solvent (e.g., chloroform:methanol).

  • Precipitation:

    • Add a large volume of cold acetone (e.g., 20-30 volumes) to the lipid solution.[16]

    • Mix thoroughly and incubate at a low temperature (e.g., on ice or at -20°C) for at least one hour to facilitate precipitation.[16]

  • Recovery:

    • Centrifuge the mixture to pellet the precipitated this compound.

    • Carefully decant and discard the acetone supernatant, which contains the soluble phospholipids.

    • Wash the pellet with cold acetone to remove any remaining traces of soluble lipids.

    • Dry the purified this compound pellet under a stream of nitrogen.

Quantitative Data:

ParameterValueReference
Acetone to Lipid Extract Ratio20-30 volumes[16]
Incubation Temperature4°C to -20°C[16]
Incubation TimeAt least 1 hour[16]

References

Validation & Comparative

A Researcher's Guide to Validating Lipid A Structure: A Comparison of NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural elucidation of lipid A is paramount. As the bioactive component of lipopolysaccharides (LPS) in Gram-negative bacteria, its structure dictates the host's immunological response. This guide provides an objective comparison of two powerful analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), for the validation of this compound structure, supported by experimental data and detailed protocols.

This guide will delve into the strengths and weaknesses of each technique, offering a comprehensive overview to aid researchers in selecting the optimal analytical strategy for their specific needs. We will explore how the complementary nature of NMR and MS can be leveraged for unambiguous structural determination.

At a Glance: NMR vs. Mass Spectrometry for this compound Analysis

FeatureNuclear Magnetic Resonance (NMR)Mass Spectrometry (MS)
Primary Information Detailed atomic-level structure, stereochemistry, and conformational analysis. Provides information on the connectivity of atoms and the anomeric configuration of glycosidic linkages.Precise molecular weight, elemental composition, and fragmentation patterns. Reveals the number and type of acyl chains, phosphorylation patterns, and other modifications.
Sensitivity Lower sensitivity, typically requiring milligram quantities of purified sample.High sensitivity, capable of analyzing picomole to femtomole quantities of this compound.
Resolution High resolution for distinguishing subtle structural differences, including isomers.High mass resolution allows for the differentiation of this compound species with small mass differences.
Sample Purity Requires highly purified samples to avoid spectral overlap and artifacts.More tolerant of complex mixtures, especially when coupled with separation techniques like liquid chromatography (LC).
Data Interpretation Can be complex and time-consuming, often requiring specialized expertise.Fragmentation data can be complex, but databases and specialized software can aid in interpretation.
Key Applications Determination of the anomeric configuration of the glycosidic linkage, stereochemistry of sugar residues, and the precise location of acyl chains and phosphate (B84403) groups.Rapid profiling of this compound heterogeneity, identification of modifications (e.g., phosphorylation, addition of aminoarabinose), and sequencing of acyl chains.

Deciphering the this compound Structure: A Combined Approach

While both NMR and MS provide invaluable information, a truly comprehensive validation of this compound structure often necessitates a combined approach. MS excels at providing a rapid overview of the sample's composition and heterogeneity, identifying the masses of different this compound species present. Tandem MS (MS/MS) experiments can then provide detailed information on the number and length of fatty acid chains and the presence and location of phosphate groups through characteristic fragmentation patterns.

NMR, on the other hand, provides the fine details of the molecular architecture. One-dimensional (1D) and two-dimensional (2D) NMR experiments, including ¹H, ¹³C, and ³¹P NMR, are crucial for determining the anomeric configuration (α or β) of the glycosidic bond linking the two glucosamine (B1671600) residues, the stereochemistry of the sugar backbone, and the precise attachment points of the acyl chains.

The following workflow illustrates the logical progression of experiments for validating a this compound structure:

LipidA_Validation_Workflow Start This compound Isolation & Purification MS_Analysis Mass Spectrometry (MALDI-TOF & ESI-MS/MS) Start->MS_Analysis Initial Characterization NMR_Analysis NMR Spectroscopy (¹H, ¹³C, ³¹P) Start->NMR_Analysis Requires Pure Sample MS_Analysis->NMR_Analysis Provides Mass & Heterogeneity for Targeted NMR Data_Integration Data Integration & Structure Elucidation MS_Analysis->Data_Integration NMR_Analysis->Data_Integration Final_Structure Validated this compound Structure Data_Integration->Final_Structure

Caption: Workflow for this compound Structure Validation.

Quantitative Data Presentation

The following tables summarize typical quantitative data obtained from MS and NMR analyses of different this compound species.

Table 1: Mass Spectrometry Data for Common this compound Species
This compound SpeciesPrecursor Ion (m/z) [M-H]⁻Key Fragment Ions (m/z)Interpretation
E. coli (Hexa-acylated, Bis-phosphorylated)1797.21637.2, 1571.2, 1409.1, 1229.0Loss of phosphate, sequential loss of acyl chains (C14, C12)
P. aeruginosa (Penta-acylated, Bis-phosphorylated)1617.11457.1, 1391.1, 1229.0Loss of phosphate, sequential loss of acyl chains (C12, C10)
S. minnesota R595 (Hexa-acylated, Monophosphorylated)1717.21557.2, 1491.2, 1329.1Sequential loss of acyl chains (C14, C16)
H. pylori (Tetra-acylated, Monophosphorylated)1269.91109.9, 1043.9Sequential loss of acyl chains (C16, C18)
Table 2: Representative ¹H NMR Chemical Shifts (ppm) for this compound Backbone Protons
ProtonE. coli this compound (in CDCl₃/CD₃OD)P. aeruginosa this compound (in CDCl₃/CD₃OD)
H-1~5.2~5.3
H-2~3.9~4.0
H-3~4.1~4.2
H-4~3.7~3.8
H-5~3.5~3.6
H-6a~4.0~4.1
H-6b~3.8~3.9
H-1'~4.6~4.7
H-2'~3.6~3.7
H-3'~4.0~4.1
H-4'~3.4~3.5
H-5'~3.3~3.4
H-6'a~3.9~4.0
H-6'b~3.7~3.8
Table 3: Representative ³¹P NMR Chemical Shifts (ppm) for this compound Phosphate Groups
Phosphate GroupE. coli this compound (in CDCl₃/CD₃OD/H₂O)Interpretation
1-phosphate~4.5Phosphate at the anomeric position of the reducing glucosamine
4'-phosphate~1.5Phosphate at the 4' position of the non-reducing glucosamine

Experimental Protocols

This compound Isolation and Purification
  • Bacterial Culture and Harvest: Grow the desired Gram-negative bacterial strain to the late logarithmic phase. Harvest the cells by centrifugation.

  • LPS Extraction: Perform a hot phenol-water extraction to isolate the crude LPS.

  • Mild Acid Hydrolysis: Cleave the ketosidic linkage between the core oligosaccharide and this compound by mild acid hydrolysis (e.g., 1% acetic acid at 100°C for 1-2 hours).

  • This compound Extraction: Extract the liberated this compound from the aqueous solution using a chloroform/methanol solvent system.

  • Purification: Purify the this compound using column chromatography on silica (B1680970) gel or by preparative thin-layer chromatography (TLC).

Mass Spectrometry Analysis

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS

  • Sample Preparation: Dissolve the purified this compound in a suitable solvent (e.g., chloroform/methanol). Mix the sample solution with a MALDI matrix (e.g., 2,5-dihydroxybenzoic acid or 5-chloro-2-mercaptobenzothiazole).

  • Data Acquisition: Spot the mixture onto a MALDI target plate and allow it to dry. Acquire mass spectra in negative or positive ion reflectron mode.

Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS)

  • Sample Preparation: Dissolve the purified this compound in a solvent compatible with electrospray ionization (e.g., chloroform/methanol/water with a small amount of a volatile base like ammonium (B1175870) hydroxide).

  • Data Acquisition: Infuse the sample solution into the ESI source. Acquire full scan mass spectra to identify the precursor ions of different this compound species. Perform MS/MS experiments on the selected precursor ions using collision-induced dissociation (CID) to generate fragment ions.

NMR Spectroscopy Analysis
  • Sample Preparation: Dissolve a sufficient amount of highly purified this compound (typically 1-5 mg) in a deuterated solvent system (e.g., CDCl₃/CD₃OD, 2:1, v/v).

  • Data Acquisition:

    • ¹H NMR: Acquire 1D ¹H NMR spectra to observe the signals of the sugar backbone and acyl chain protons.

    • ¹³C NMR: Acquire 1D ¹³C NMR spectra to identify all carbon signals.

    • ³¹P NMR: Acquire 1D ³¹P NMR spectra to determine the number and chemical environment of the phosphate groups.

    • 2D NMR: Perform 2D NMR experiments such as COSY (Correlated Spectroscopy), TOCSY (Total Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to establish the connectivity of protons and carbons and to assign all signals unambiguously.

This compound Signaling Pathway

This compound exerts its potent immunostimulatory effects primarily through the Toll-like receptor 4 (TLR4) signaling pathway. The following diagram illustrates the key steps in this pathway.

TLR4_Signaling cluster_extracellular Extracellular cluster_intracellular Intracellular LipidA This compound LBP LBP LipidA->LBP CD14 CD14 LBP->CD14 MD2 MD-2 CD14->MD2 TLR4 TLR4 MD2->TLR4 Binding & Dimerization MyD88 MyD88 TLR4->MyD88 MyD88-dependent pathway TRIF TRIF TLR4->TRIF TRIF-dependent pathway (endosomal) TRAF6 TRAF6 MyD88->TRAF6 IRF3 IRF3 TRIF->IRF3 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB NF-κB IKK->NFkB Cytokines Pro-inflammatory Cytokines NFkB->Cytokines Transcription TypeI_IFN Type I Interferons IRF3->TypeI_IFN Transcription

Caption: TLR4 Signaling Pathway Activated by this compound.

A Comparative Guide to the Biological Activity of Synthetic Lipid A Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The burgeoning field of immunotherapy has underscored the critical role of adjuvants in enhancing vaccine efficacy and directing immune responses. Synthetic lipid A analogs, mimics of the active component of lipopolysaccharide (LPS), have emerged as promising candidates for potent and safe adjuvants. Their ability to activate the Toll-like receptor 4 (TLR4) signaling pathway initiates a cascade of innate immune responses, ultimately shaping the adaptive immune response to co-administered antigens. This guide provides an objective comparison of the biological activity of various synthetic this compound analogs, supported by experimental data, to aid researchers in selecting the optimal analog for their specific application.

Unraveling the Mechanism: TLR4 Signaling Pathway

The biological activity of this compound and its synthetic analogs is primarily mediated through the Toll-like receptor 4 (TLR4) signaling pathway. Upon recognition of the this compound moiety by the MD-2 co-receptor, TLR4 dimerizes, initiating a downstream signaling cascade. This complex process involves two major pathways: the MyD88-dependent pathway, leading to the production of pro-inflammatory cytokines, and the TRIF-dependent pathway, which induces the expression of type I interferons. The balance between these pathways can significantly influence the nature and magnitude of the resulting immune response.

TLR4_Signaling_Pathway cluster_intracellular Intracellular Space LPS/Lipid A LPS/Lipid A LBP LBP LPS/Lipid A->LBP binds CD14 CD14 LBP->CD14 transfers to MD2 MD-2 CD14->MD2 presents to TLR4 TLR4 MD2->TLR4 activates MyD88 MyD88 TLR4->MyD88 MyD88-dependent TRAM TRAM TLR4->TRAM TRIF-dependent IRAKs IRAKs MyD88->IRAKs TRIF TRIF TBK1 TBK1 TRIF->TBK1 TRAF6 TRAF6 IRAKs->TRAF6 IKK IKK TRAF6->IKK TRAM->TRIF IRF3 IRF3 TBK1->IRF3 NF-kB NF-kB IKK->NF-kB Pro-inflammatory\nCytokines Pro-inflammatory Cytokines NF-kB->Pro-inflammatory\nCytokines induces Type I\nInterferons Type I Interferons IRF3->Type I\nInterferons induces

Figure 1. Simplified diagram of the TLR4 signaling pathway initiated by this compound analogs.

Comparative Analysis of Biological Activity

The immunostimulatory potential of synthetic this compound analogs can be evaluated through various in vitro and in vivo assays. Key performance indicators include the induction of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), the activation of TLR4 signaling in reporter cell lines, and the enhancement of antigen-specific antibody and T-cell responses in vaccination studies.

The following tables summarize quantitative data from various studies, comparing the biological activity of several synthetic this compound analogs. It is important to note that direct comparisons between studies can be challenging due to variations in experimental conditions, such as cell types, analog concentrations, and assay formats.

Synthetic this compound AnalogCell TypeCytokine InducedConcentrationFold Induction (vs. Control)Reference
Compound 506 (E. coli type) Mouse Sera (presensitized)TNFNot SpecifiedPotent Induction
Alcaligenes this compound Human PBMCsIL-6Not SpecifiedSignificant Induction[1]
Alcaligenes this compound Human PBMCsIL-1βNot SpecifiedSignificant Induction[2][1]
PHAD® Animal ModelsTh-1 type immune responseNot SpecifiedEquivalent to MPL[3]
3D-PHAD® Animal ModelsTh-1 type immune responseNot SpecifiedEquivalent to MPL[3]
3D(6A)-PHAD® Animal ModelsTh-1 type immune responseNot SpecifiedEquivalent to MPL[3]
BECC438s (bis-phosphorylated) Human & Mouse TLR4 cell linesTLR4 Agonist ActivityNot SpecifiedAgonist[4]
BECC470s (mono-phosphorylated) Human & Mouse TLR4 cell linesTLR4 Agonist ActivityNot SpecifiedAgonist[4]
LA-17-PP MouseTumor Necrosis FactorNot SpecifiedWeaker than reference this compound's[5]
LA-18-PP MouseTumor Necrosis FactorNot SpecifiedWeaker than reference this compound's[5]

Note: "Not Specified" indicates that the exact concentration or a direct quantitative fold induction was not provided in the referenced literature in a format suitable for this table. "Potent" or "Significant" induction refers to the authors' description of the activity.

Structure-Activity Relationship

The biological activity of synthetic this compound analogs is intricately linked to their chemical structure. Key structural features influencing activity include the number and length of acyl chains, the phosphorylation pattern, and the nature of the disaccharide backbone.[6] For instance, underacylated this compound variants, such as lipid IVa, can act as antagonists of human TLR4, while hexa-acylated structures are potent agonists.[7][8] The presence and position of phosphate (B84403) groups are also critical for electrostatic interactions with the TLR4/MD-2 receptor complex.[6]

Experimental Protocols

To ensure reproducibility and facilitate the comparison of results across different laboratories, standardized experimental protocols are essential. The following outlines a general workflow for evaluating the biological activity of synthetic this compound analogs.

Experimental_Workflow cluster_workflow Experimental Workflow for this compound Analog Evaluation cluster_invitro In Vitro Assays cluster_invivo In Vivo Adjuvant Activity A 1. Preparation of this compound Analogs (Solubilization, Formulation) B 2. In Vitro Assays A->B C 3. In Vivo Adjuvant Activity A->C D 4. Data Analysis & Comparison B->D B1 a. TLR4 Reporter Assay (e.g., HEK-Blue™ cells) B2 b. Cytokine Production Assay (e.g., ELISA for TNF-α, IL-6) B3 c. Macrophage/DC Activation (e.g., Flow cytometry for CD80, CD86) C->D C1 a. Immunization of Animals (e.g., Mice with antigen + analog) C2 b. Measurement of Antibody Titer (e.g., ELISA) C3 c. T-cell Response Analysis (e.g., ELISpot, Intracellular cytokine staining)

Figure 2. General workflow for evaluating the biological activity of synthetic this compound analogs.

Key Experimental Methodologies

1. TLR4 Reporter Assay:

  • Cell Line: Human embryonic kidney (HEK) 293 cells stably transfected with human or mouse TLR4, MD-2, and CD14, and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter (e.g., HEK-Blue™ TLR4 cells).

  • Protocol:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Prepare serial dilutions of synthetic this compound analogs and a positive control (e.g., LPS).

    • Add the compounds to the cells and incubate for 18-24 hours.

    • Measure SEAP activity in the supernatant using a spectrophotometer at 620-655 nm.

  • Data Analysis: Calculate the EC50 (half-maximal effective concentration) for each analog to determine its potency.

2. Cytokine Production Assay (ELISA):

  • Cell Source: Primary cells such as human peripheral blood mononuclear cells (PBMCs) or mouse bone marrow-derived dendritic cells (BMDCs), or cell lines like RAW 264.7 macrophages.

  • Protocol:

    • Culture cells in a 24- or 48-well plate.

    • Stimulate the cells with different concentrations of synthetic this compound analogs for a specified time (e.g., 6-24 hours).

    • Collect the cell culture supernatants.

    • Quantify the concentration of cytokines (e.g., TNF-α, IL-6, IL-1β) using a commercial ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Generate dose-response curves and compare the levels of cytokine production induced by different analogs.

3. In Vivo Adjuvant Activity:

  • Animal Model: Typically, inbred mouse strains such as C57BL/6 or BALB/c are used.

  • Protocol:

    • Formulate the vaccine by mixing a model antigen (e.g., ovalbumin) with the synthetic this compound analog.

    • Immunize groups of mice via a relevant route (e.g., subcutaneous, intramuscular). A control group receiving the antigen alone should be included.

    • Administer a booster immunization after a set period (e.g., 2-3 weeks).

    • Collect blood samples at different time points to measure antigen-specific antibody titers (e.g., IgG, IgG1, IgG2a) by ELISA.

    • At the end of the experiment, isolate splenocytes to assess antigen-specific T-cell responses (e.g., cytokine production by ELISpot or intracellular staining).

  • Data Analysis: Compare the antibody titers and the magnitude and quality of the T-cell response between the groups that received the adjuvant and the control group.

Conclusion

Synthetic this compound analogs represent a versatile and potent class of vaccine adjuvants. Their biological activity is highly dependent on their specific chemical structures, which can be rationally designed to modulate the immune response. By carefully selecting analogs and employing standardized in vitro and in vivo assays, researchers can optimize their use for the development of next-generation vaccines and immunotherapies. This guide provides a foundational understanding and comparative data to inform these critical decisions. Further investigation into the structure-activity relationships of novel synthetic analogs will continue to advance the field of adjuvant discovery.

References

A Researcher's Guide to the Cross-Validation of Lipid A Quantification Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of Lipid A, the bioactive component of lipopolysaccharide (LPS), is critical for understanding its role in bacterial pathogenesis, immune response, and for the safety assessment of parenteral drugs and medical devices. This guide provides an objective comparison of the leading analytical platforms for this compound quantification: Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and the Limulus Amebocyte Lysate (LAL) assay. We present a cross-validation of these methods, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate technique for your research needs.

Introduction to this compound Quantification

This compound is the lipid component of an endotoxin (B1171834) responsible for the toxicity of gram-negative bacteria. It is a potent stimulator of the innate immune system, primarily through the Toll-like receptor 4 (TLR4) signaling pathway. The precise measurement of this compound is essential in various fields, from basic research in immunology and microbiology to the pharmaceutical industry for pyrogen testing. The choice of quantification method depends on the specific research question, the required sensitivity and specificity, and the nature of the sample matrix. This guide explores the principles, performance characteristics, and experimental workflows of the most commonly employed methods for this compound quantification.

Quantitative Performance Comparison

The selection of a quantification method is often driven by its analytical performance. The following table summarizes key quantitative parameters for GC-MS, LC-MS, and the LAL assay for the analysis of this compound. It is important to note that these values can vary depending on the specific instrumentation, experimental conditions, and the complexity of the sample matrix.

Parameter GC-MS (3-OH Fatty Acid Analysis) LC-MS/MS Limulus Amebocyte Lysate (LAL) Assay Notes
Principle Indirect quantification via characteristic 3-hydroxy fatty acids.Direct quantification of intact this compound or its components.Biological assay measuring endotoxin activity.GC-MS provides structural information on the fatty acid composition, while LC-MS can analyze the intact molecule. The LAL assay measures a biological response, not mass.
Linearity (R²) Typically ≥ 0.999[1]Typically ≥ 0.997[1]Varies by method (Kinetic methods generally have good linearity)Both GC-MS and LC-MS demonstrate excellent linearity over a defined concentration range.[1]
Limit of Detection (LOD) ~1 pmol (for fatty acids)[2]~1 pmol (for some lipid classes)[2]Gel-clot: 0.015–0.5 EU/mL, Turbidimetric: ~0.001 EU/mL, Chromogenic: ~0.005 EU/mL, Fluorescent: ~0.01 EU/mL[3][4]The LAL assay, particularly the kinetic chromogenic and turbidimetric methods, offers exceptional sensitivity in detecting endotoxin activity.
Limit of Quantification (LOQ) Signal-to-noise ratio of 10:1 is a common practice for determination.[5]Lower limit of linear range is often considered the LOQ.[6]Can be determined by establishing the minimum level at which the analyte can be reliably detected with acceptable precision and accuracy.[5]The LOQ is matrix, method, and analyte specific.[5]
Precision (%RSD) Generally < 5%[1]Generally < 5-10%[1]Inter-assay variation can be around 12% for some immunoassay-based methods.[7]Precision is influenced by sample preparation, instrument stability, and data processing.[1]
Specificity High for 3-hydroxy fatty acids, but indirect for this compound.High, can distinguish different this compound species.Prone to interference from β-glucans and certain lipids, which can lead to false positives.[8]LC-MS/MS offers the highest specificity for characterizing different structural variants of this compound.

Experimental Workflows and Methodologies

A robust and reproducible experimental workflow is crucial for accurate this compound quantification. The following diagrams illustrate the logical flow for each of the discussed methods.

cluster_GCMS GC-MS Workflow for 3-Hydroxy Fatty Acid Analysis gcms_start Sample (e.g., bacterial cells, purified LPS) gcms_hydrolysis Acid Hydrolysis (e.g., HCl or TFA) gcms_start->gcms_hydrolysis gcms_extraction Lipid Extraction (e.g., with organic solvents) gcms_hydrolysis->gcms_extraction gcms_derivatization Derivatization (e.g., Silylation) gcms_extraction->gcms_derivatization gcms_analysis GC-MS Analysis gcms_derivatization->gcms_analysis gcms_quantification Quantification of 3-OH Fatty Acids gcms_analysis->gcms_quantification cluster_LCMS LC-MS/MS Workflow for Intact this compound Analysis lcms_start Sample (e.g., plasma, purified LPS) lcms_extraction Lipid Extraction (e.g., Folch or Bligh-Dyer) lcms_start->lcms_extraction lcms_separation Reversed-Phase LC Separation lcms_extraction->lcms_separation lcms_detection MS/MS Detection lcms_separation->lcms_detection lcms_quantification Quantification of Intact this compound lcms_detection->lcms_quantification cluster_LAL LAL Assay Workflow lal_start Sample/Standard Preparation lal_incubation Incubation with LAL Reagent (37°C) lal_start->lal_incubation lal_detection Detection of Clotting Cascade lal_incubation->lal_detection lal_gel Gel-Clot Formation (Qualitative) lal_detection->lal_gel lal_turbidimetric Turbidity Measurement (Quantitative) lal_detection->lal_turbidimetric lal_chromogenic Color Development (Quantitative) lal_detection->lal_chromogenic lal_quantification Quantification of Endotoxin Activity (EU/mL) lal_turbidimetric->lal_quantification lal_chromogenic->lal_quantification cluster_pathway This compound (LPS) - TLR4 Signaling Pathway LPS This compound (LPS) LBP LBP LPS->LBP binds CD14 CD14 LBP->CD14 transfers to MD2 MD-2 CD14->MD2 presents to TLR4 TLR4 MD2->TLR4 forms complex with MyD88 MyD88 TLR4->MyD88 recruits (MyD88-dependent) TRIF TRIF TLR4->TRIF recruits (TRIF-dependent) NFkB NF-κB Activation MyD88->NFkB IRF3 IRF3 Activation TRIF->IRF3 Cytokines Pro-inflammatory Cytokines NFkB->Cytokines leads to Interferons Type I Interferons IRF3->Interferons leads to

References

Unmasking the Potency: A Comparative Guide to the Endotoxic Activity of Lipid A from Diverse Bacterial Strains

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the varied endotoxic activity of Lipid A from different bacterial strains is critical for both therapeutic development and mitigating pathogenic responses. This guide provides an objective comparison of this compound performance from several key bacterial species, supported by experimental data and detailed protocols to aid in your research endeavors.

This compound, the hydrophobic anchor of lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria, is the primary determinant of endotoxic activity.[1] Its interaction with the Toll-like receptor 4 (TLR4) complex on immune cells can trigger a potent inflammatory cascade, which, in cases of severe infection, can lead to septic shock.[2][3] However, the intensity of this response is not uniform across all bacterial species. Structural variations in this compound, particularly in its acylation and phosphorylation patterns, lead to a wide spectrum of endotoxic potential.[4][5] This guide delves into these differences, comparing the this compound from common and clinically relevant bacterial strains.

Comparative Endotoxic Activity of this compound

The endotoxic activity of this compound can be quantified using various methods, including the Limulus Amebocyte Lysate (LAL) assay, which detects the presence of endotoxins, and cell-based assays that measure the induction of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[6][7] The table below summarizes the relative endotoxic activities of this compound from different bacterial strains compared to the potent this compound of Escherichia coli.

Bacterial StrainKey Structural Features of this compoundRelative Endotoxic Activity (Compared to E. coli)References
Escherichia coli Hexa-acylated, bis-phosphorylatedHigh (Benchmark)[8][9]
Salmonella enterica Typically hexa-acylated, bis-phosphorylated. Can be modified to hepta-acylated.High, comparable to E. coli. Some synthetic variants show slightly lower activity.[10][11][12]
Porphyromonas gingivalis Heterogeneous; can be tetra- or penta-acylated, often mono-phosphorylated.Significantly lower (agonist/antagonist activity at TLR4). Approximately 100-fold less active than Salmonella in some assays.[13][14][15]
Helicobacter pylori Tetra-acylated, bis-phosphorylated with unique long-chain fatty acids.Very low. 500- to 1,000-fold lower pyrogenicity and lethal toxicity compared to Salmonella.[16][17][18][19][20]

Signaling Pathway and Experimental Workflow

The canonical pathway for this compound-induced inflammation is initiated by its recognition by the TLR4/MD-2 complex. This binding event triggers a downstream signaling cascade, leading to the activation of transcription factors like NF-κB and subsequent production of pro-inflammatory cytokines.

TLR4_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular This compound This compound LBP LBP This compound->LBP binds CD14 CD14 LBP->CD14 transfers to TLR4_MD2 TLR4 MD-2 CD14->TLR4_MD2 presents to MyD88 MyD88 TLR4_MD2->MyD88 recruits IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB NF-κB IKK->NFkB activates Nucleus Nucleus NFkB->Nucleus translocates to Cytokines Pro-inflammatory Cytokines Nucleus->Cytokines induces transcription of

TLR4 Signaling Pathway for this compound Recognition.

A typical experimental workflow to compare the endotoxic activity of this compound from different bacterial strains involves isolation of this compound, followed by quantification of its activity using in vitro assays.

Experimental_Workflow cluster_assays Endotoxicity Assays Start Bacterial Cultures (e.g., E. coli, P. gingivalis) Extraction This compound Extraction (Mild Acid Hydrolysis) Start->Extraction Purification Purification of this compound Extraction->Purification Quantification Quantification and Preparation of this compound Samples Purification->Quantification LAL_Assay LAL Assay (Gel-clot, Chromogenic, or Turbidimetric) Quantification->LAL_Assay Cell_Culture Cell-based Assay (e.g., Macrophages, Monocytes) Quantification->Cell_Culture Data_Analysis Data Analysis and Comparison LAL_Assay->Data_Analysis Cytokine_Measurement Cytokine Measurement (ELISA, CBA) Cell_Culture->Cytokine_Measurement Cytokine_Measurement->Data_Analysis

Workflow for Comparing this compound Endotoxicity.

Experimental Protocols

This compound Extraction (Modified Bligh and Dyer Method)

This protocol describes a common method for extracting this compound from bacterial cells.

Materials:

  • Bacterial cell pellet

  • Chloroform (B151607)

  • Methanol

  • 0.1 M HCl

  • Pyrogen-free water

  • Glass centrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Nitrogen gas stream or vacuum desiccator

Procedure:

  • Wash the bacterial cell pellet with pyrogen-free water and then with 95% ethanol.

  • Resuspend the pellet in a mixture of chloroform:methanol:water (1:2:0.8, v/v/v).

  • Vortex the mixture vigorously for 15 minutes.

  • Add chloroform and water to the mixture to achieve a final ratio of 2:2:1.8 (chloroform:methanol:water) and vortex again.

  • Centrifuge at 2,000 x g for 10 minutes to separate the phases.

  • Carefully collect the lower chloroform phase containing the lipids.

  • Evaporate the chloroform under a stream of nitrogen or in a vacuum desiccator.

  • Perform mild acid hydrolysis on the dried lipid extract by resuspending in 0.1 M HCl and heating at 100°C for 30 minutes to cleave the Kdo-Lipid A bond.

  • After hydrolysis, neutralize the solution and repeat the Bligh and Dyer extraction to isolate the free this compound.

Limulus Amebocyte Lysate (LAL) Assay (Kinetic Chromogenic Method)

The LAL assay is a highly sensitive method for detecting and quantifying endotoxin (B1171834).[6][21]

Materials:

  • Kinetic Chromogenic LAL test kit (including LAL reagent, chromogenic substrate, and endotoxin standard)

  • This compound samples and controls

  • Pyrogen-free water

  • Endotoxin-free microplate

  • Incubating microplate reader capable of reading at 405 nm

Procedure:

  • Reconstitute the LAL reagent, chromogenic substrate, and endotoxin standard according to the manufacturer's instructions using pyrogen-free water.

  • Prepare a standard curve of the endotoxin standard across the desired concentration range (e.g., 0.005 to 50 EU/mL).

  • Prepare dilutions of the this compound samples in pyrogen-free water.

  • Add 50 µL of standards, samples, and negative controls (pyrogen-free water) to the wells of the microplate in duplicate or triplicate.

  • Add 50 µL of the reconstituted LAL reagent to each well.

  • Incubate the plate at 37°C for the time specified by the manufacturer (typically 10-15 minutes).

  • Add 100 µL of the reconstituted chromogenic substrate to each well.

  • Immediately place the plate in the microplate reader and begin kinetic measurements at 405 nm at 37°C. The reader should be set to take readings at regular intervals for a specified period.

  • The time it takes for the optical density to reach a predetermined level (the onset time) is inversely proportional to the amount of endotoxin in the sample.

  • Calculate the endotoxin concentration of the samples by comparing their onset times to the standard curve.

Macrophage-based Cytokine Induction Assay

This assay measures the biological activity of this compound by quantifying the production of pro-inflammatory cytokines from macrophage cell lines.[22][23]

Materials:

  • Macrophage cell line (e.g., RAW 264.7 or THP-1)

  • Complete cell culture medium

  • This compound samples and controls (e.g., LPS from E. coli)

  • Phosphate-buffered saline (PBS)

  • 96-well cell culture plates

  • ELISA or Cytometric Bead Array (CBA) kit for the cytokine of interest (e.g., TNF-α, IL-6)

Procedure:

  • Seed the macrophage cells into a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • The next day, remove the culture medium and wash the cells once with PBS.

  • Prepare serial dilutions of the this compound samples and LPS control in complete cell culture medium.

  • Add 200 µL of the diluted samples and controls to the respective wells. Include a negative control of medium only.

  • Incubate the plate at 37°C in a 5% CO2 incubator for a specified time (e.g., 4-24 hours).

  • After incubation, carefully collect the cell culture supernatants.

  • Quantify the concentration of the desired cytokine in the supernatants using an ELISA or CBA kit according to the manufacturer's protocol.[24]

  • Generate dose-response curves for each this compound sample and compare their potency (e.g., by determining the EC50 value).

Conclusion

The endotoxic activity of this compound is a direct consequence of its molecular structure. While the hexa-acylated, bis-phosphorylated this compound of E. coli and Salmonella are potent activators of the innate immune system, the structurally distinct this compound from bacteria like P. gingivalis and H. pylori exhibit significantly attenuated activity.[13][17] This structural and functional diversity has profound implications for bacterial pathogenesis and the development of novel therapeutics, such as vaccine adjuvants and sepsis inhibitors. The experimental protocols provided herein offer a standardized framework for researchers to further explore and characterize the endotoxic potential of this compound from a multitude of bacterial sources.

References

Lipid A vs. Lipopolysaccharide (LPS): A Comparative Guide to TLR4 Activation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Lipid A and Lipopolysaccharide (LPS) in the context of Toll-like receptor 4 (TLR4) activation. Understanding the distinct and overlapping roles of these molecules is critical for research in immunology, infectious disease, and the development of novel therapeutics and vaccine adjuvants. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes essential pathways and workflows.

Introduction to TLR4, LPS, and this compound

Toll-like receptor 4 (TLR4) is a critical pattern recognition receptor of the innate immune system that recognizes pathogen-associated molecular patterns (PAMPs) from Gram-negative bacteria. The primary PAMP recognized by TLR4 is lipopolysaccharide (LPS), a major component of the outer membrane of these bacteria.[1][2][3]

LPS is a large glycolipid composed of three distinct domains:

  • O-Antigen: A repeating chain of oligosaccharides that is highly variable and serves as a primary antigenic determinant.

  • Core Oligosaccharide: A short, non-repeating chain of sugars that links the O-antigen to this compound.

  • This compound: The innermost component, which anchors the LPS molecule in the bacterial outer membrane.[2][4]

Crucially, it is the This compound moiety that is recognized by the TLR4-MD-2 receptor complex and is responsible for the potent immunostimulatory and endotoxic effects of LPS.[5][6] Therefore, for the purposes of TLR4 activation, this compound is the bioactive component of LPS.

Mechanism of TLR4 Activation

The activation of TLR4 by this compound is a multi-step process involving several accessory proteins:

  • LPS-Binding Protein (LBP): In the bloodstream, LBP extracts LPS monomers from bacterial membranes or aggregates.[2][3]

  • CD14: LBP transfers the LPS monomer to CD14, a glycosylphosphatidylinositol (GPI)-anchored or soluble protein.[2][3]

  • MD-2: CD14 then loads the this compound portion of LPS into the hydrophobic pocket of MD-2, a co-receptor that is non-covalently associated with the extracellular domain of TLR4.[2][3]

  • TLR4 Dimerization: The binding of this compound to MD-2 induces a conformational change that promotes the homodimerization of the TLR4-MD-2 complex.[2][3]

  • Downstream Signaling: This dimerization brings the intracellular Toll-interleukin-1 receptor (TIR) domains of TLR4 into close proximity, initiating a downstream signaling cascade that leads to the activation of transcription factors such as NF-κB and the subsequent production of pro-inflammatory cytokines and chemokines.[2][3]

Quantitative Comparison of TLR4 Activation: this compound vs. LPS

The core principle to understand when comparing the TLR4-activating potential of this compound and LPS is that the activity resides entirely within the this compound structure. The polysaccharide components (core and O-antigen) of LPS do not directly participate in TLR4-MD-2 binding and activation.[5] Consequently, on a molar basis, the activity of a full-length LPS molecule is dictated by and comparable to its isolated, structurally identical this compound. A study on Kdo2-Lipid A, a substructure of LPS containing two 3-deoxy-D-manno-octulosonic acid (Kdo) residues attached to this compound, found its bioactivity to be comparable to that of the full-length LPS from the same E. coli mutant.[5]

The potency of TLR4 activation is highly dependent on the precise chemical structure of this compound, particularly its acylation and phosphorylation state. The hexa-acylated and bis-phosphorylated form of this compound, commonly found in E. coli, is a very strong agonist of human TLR4.[2] Variations in this structure can lead to reduced agonistic activity or even antagonistic properties.

The following table summarizes the comparative performance based on data from NF-κB reporter assays in HEK293 cells expressing the human TLR4/MD-2/CD14 complex.

ParameterThis compound (Hexa-acylated, e.g., from E. coli)Lipopolysaccharide (from E. coli)Key Findings & References
Bioactive Moiety The this compound molecule itselfThe this compound portion of the LPS moleculeThe core oligosaccharide and O-antigen do not directly activate TLR4.[5]
Potency (EC50) Picomolar to low nanomolar rangePicomolar to low nanomolar rangeThe potency is virtually identical when comparing purified this compound to its parent LPS on a molar basis, as the polysaccharide portion does not contribute to TLR4 activation. Synthetic this compound mimetics show EC50 values in the 70 to 400 pM range.[1] The bioactivity of Kdo2-Lipid A is comparable to that of LPS.[5]
Cytokine Induction (e.g., TNF-α, IL-6) HighHighPurified this compound is sufficient to induce a robust pro-inflammatory cytokine response.[5] The level of cytokine induction is comparable to the parent LPS when used at equimolar concentrations.
Dependence on Acylation State HighHighHexa-acylated this compound is a potent agonist. Tetra-acylated forms are often antagonistic in humans.[7]
Dependence on Phosphorylation HighHighBis-phosphorylated this compound is a strong agonist. Monophosphoryl this compound (MPLA) has significantly reduced toxicity but retains immunostimulatory properties.[4][8]

Experimental Protocols

NF-κB Reporter Assay for TLR4 Activation

This assay quantifies the activation of the NF-κB signaling pathway downstream of TLR4 engagement. HEK293 cells engineered to stably express human TLR4, MD-2, and CD14, along with a reporter gene (e.g., secreted alkaline phosphatase - SEAP, or luciferase) under the control of an NF-κB promoter, are commonly used.

Methodology:

  • Cell Culture and Seeding:

    • Culture HEK-Blue™ hTLR4 cells (or a similar reporter cell line) in DMEM supplemented with 10% FBS and appropriate selection antibiotics.

    • Plate the cells in a 96-well plate at a density of approximately 5 x 10^4 cells per well.

    • Incubate overnight at 37°C and 5% CO2.

  • Stimulation:

    • Prepare serial dilutions of the test articles (this compound and LPS) in fresh, pre-warmed cell culture medium.

    • Remove the old medium from the cells and add 200 µL of the medium containing the test articles or controls (e.g., medium alone as a negative control).

  • Incubation:

    • Incubate the plate for 18-24 hours at 37°C and 5% CO2.

  • Detection (SEAP Reporter Example):

    • Transfer 20 µL of the cell culture supernatant to a new 96-well plate.

    • Add 180 µL of a SEAP detection reagent (e.g., QUANTI-Blue™).

    • Incubate at 37°C for 1-4 hours, or until a color change is visible.

    • Measure the absorbance at 620-650 nm using a microplate reader.

  • Data Analysis:

    • Calculate the fold induction of NF-κB activation relative to the unstimulated control.

    • Plot the dose-response curves and determine the EC50 values for this compound and LPS.

ELISA for Cytokine Quantification (TNF-α)

This protocol measures the concentration of a specific cytokine, such as TNF-α, secreted into the cell culture supernatant following stimulation.

Methodology:

  • Plate Coating:

    • Dilute the capture antibody against human TNF-α in coating buffer.

    • Add 100 µL of the diluted capture antibody to each well of a 96-well ELISA plate.

    • Seal the plate and incubate overnight at 4°C.

  • Blocking:

    • Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).

    • Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well.

    • Incubate for at least 1 hour at room temperature.

  • Sample and Standard Incubation:

    • Wash the plate three times.

    • Prepare serial dilutions of the recombinant TNF-α standard to generate a standard curve.

    • Add 100 µL of the standards and cell culture supernatants (from stimulated cells) to the appropriate wells.

    • Incubate for 2 hours at room temperature.

  • Detection Antibody Incubation:

    • Wash the plate three times.

    • Add 100 µL of the biotinylated detection antibody to each well.

    • Incubate for 1 hour at room temperature.

  • Enzyme Conjugate Incubation:

    • Wash the plate three times.

    • Add 100 µL of streptavidin-HRP conjugate to each well.

    • Incubate for 30 minutes at room temperature in the dark.

  • Substrate Development and Measurement:

    • Wash the plate five times.

    • Add 100 µL of TMB substrate solution to each well.

    • Incubate for 15-20 minutes at room temperature in the dark, or until a color gradient develops.

    • Add 50 µL of stop solution (e.g., 2N H2SO4) to each well.

    • Read the absorbance at 450 nm within 30 minutes.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance versus the concentration of the standards.

    • Calculate the concentration of TNF-α in the samples by interpolating their absorbance values from the standard curve.

Visualizations

TLR4 Signaling Pathway

TLR4_Signaling cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_endosome Endosome LPS LPS / this compound LBP LBP LPS->LBP 1. Binding CD14 CD14 LBP->CD14 2. Transfer MD2 MD-2 CD14->MD2 3. Loading TLR4 TLR4 MD2->TLR4 4. Association TLR4_dimer TLR4 Dimer TLR4->TLR4_dimer 5. Dimerization TIRAP TIRAP TLR4_dimer->TIRAP TLR4_endo TLR4 Dimer TLR4_dimer->TLR4_endo 6. Endocytosis MyD88 MyD88 TIRAP->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK IkB IκB IKK->IkB Phosphorylation & Degradation NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines Gene Transcription TRAM TRAM TLR4_endo->TRAM TRIF TRIF TRAM->TRIF IRF3 IRF3 TRIF->IRF3 IFNs Type I IFNs IRF3->IFNs Activation & Gene Transcription

Caption: TLR4 signaling is initiated by this compound and proceeds via MyD88- and TRIF-dependent pathways.

Experimental Workflow for Comparing this compound and LPS

Experimental_Workflow cluster_assays Downstream Assays start Start: Prepare this compound and LPS Stock Solutions culture_cells 1. Culture & Seed Reporter Cells (e.g., HEK-Blue™ hTLR4) or Macrophages (e.g., RAW 264.7) start->culture_cells stimulate_cells 2. Stimulate Cells with Serial Dilutions of this compound and LPS culture_cells->stimulate_cells incubate 3. Incubate for 18-24 hours stimulate_cells->incubate collect_supernatant 4. Collect Cell Culture Supernatant incubate->collect_supernatant nfkb_assay A. NF-κB Reporter Assay (SEAP or Luciferase) collect_supernatant->nfkb_assay elisa_assay B. Cytokine ELISA (e.g., TNF-α, IL-6) collect_supernatant->elisa_assay analyze_nfkb 5a. Measure Reporter Activity & Calculate EC50 nfkb_assay->analyze_nfkb analyze_elisa 5b. Measure Cytokine Concentration elisa_assay->analyze_elisa compare 6. Compare Potency and Efficacy of this compound vs. LPS analyze_nfkb->compare analyze_elisa->compare

Caption: Workflow for the quantitative comparison of TLR4 activation by this compound and LPS.

Conclusion

References

Differential Signaling of Monophosphoryl Lipid A vs. Diphosphoryl Lipid A: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the signaling mechanisms of monophosphoryl lipid A (MPL) and diphosphoryl this compound (a component of lipopolysaccharide, LPS), supported by experimental data. Understanding these differences is crucial for the development of effective and safe vaccine adjuvants and immunomodulatory therapeutics.

Introduction: Structural Differences and Toxicological Implications

Lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria, is a potent activator of the innate immune system.[1] Its immunostimulatory activity is primarily attributed to its this compound moiety. Diphosphoryl this compound is the toxic component of LPS, responsible for inducing a strong inflammatory response that can lead to septic shock.[1][2]

Monophosphoryl this compound (MPL) is a detoxified derivative of LPS, from which one of the phosphate (B84403) groups and a fatty acid chain have been removed.[2] This structural modification significantly reduces its toxicity while retaining desirable immunostimulatory properties, making it a valuable component in vaccine adjuvants.[3] While both molecules signal through Toll-like receptor 4 (TLR4), their downstream effects diverge significantly.

Comparative Analysis of Signaling Pathways

Both MPL and LPS initiate signaling by binding to the TLR4/MD-2 receptor complex on the surface of immune cells, such as macrophages and dendritic cells. However, the conformational changes induced by each ligand lead to differential recruitment of downstream adaptor proteins, resulting in distinct signaling cascades and cellular responses.

Diphosphoryl this compound (LPS) robustly activates both the MyD88-dependent and the TRIF-dependent signaling pathways.[3][4]

  • MyD88-Dependent Pathway: This pathway leads to the rapid activation of NF-κB and MAPK signaling cascades, resulting in the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-12.[5][6] This strong pro-inflammatory response is largely responsible for the toxicity associated with LPS.

  • TRIF-Dependent Pathway: This pathway, which is initiated after the internalization of the TLR4 complex, leads to the activation of IRF3 and the subsequent production of type I interferons (IFN-β).[7][8][9] It also contributes to the late-phase activation of NF-κB.

Monophosphoryl this compound (MPL), on the other hand, is considered a "TRIF-biased" agonist of TLR4.[10][11] It induces a weaker activation of the MyD88-dependent pathway compared to LPS, leading to a significantly lower induction of pro-inflammatory cytokines.[3] However, it retains a strong ability to activate the TRIF-dependent pathway, resulting in the production of IFN-β and the subsequent activation of adaptive immune responses.[11] This biased signaling is thought to be a key factor in MPL's favorable safety profile as a vaccine adjuvant.

Signaling Pathway Diagrams

LPS_Signaling cluster_extracellular Extracellular cluster_intracellular Intracellular LPS Diphosphoryl this compound (LPS) TLR4_MD2 TLR4/MD-2 LPS->TLR4_MD2 Binds MyD88 MyD88 TLR4_MD2->MyD88 Recruits TRIF TRIF TLR4_MD2->TRIF Recruits (after internalization) IKK IKK MyD88->IKK MAPK MAPK MyD88->MAPK NFkB NF-κB TRIF->NFkB Late activation IRF3 IRF3 TRIF->IRF3 Activates IKK->NFkB Activates Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-12) NFkB->Pro_inflammatory_Cytokines Induces MAPK->NFkB Activates IFNb IFN-β IRF3->IFNb Induces

Diphosphoryl this compound (LPS) Signaling Pathway

MPL_Signaling cluster_extracellular Extracellular cluster_intracellular Intracellular MPL Monophosphoryl this compound (MPL) TLR4_MD2 TLR4/MD-2 MPL->TLR4_MD2 Binds MyD88 MyD88 (Weak) TLR4_MD2->MyD88 Weakly recruits TRIF TRIF (Strong) TLR4_MD2->TRIF Strongly recruits (after internalization) IKK IKK MyD88->IKK MAPK MAPK MyD88->MAPK NFkB NF-κB (Reduced) TRIF->NFkB Late activation IRF3 IRF3 TRIF->IRF3 Activates IL10 IL-10 (Increased) TRIF->IL10 Induces IKK->NFkB Weakly activates Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (Reduced TNF-α, IL-6) NFkB->Pro_inflammatory_Cytokines Induces MAPK->NFkB Weakly activates IFNb IFN-β IRF3->IFNb Induces

Monophosphoryl this compound (MPL) Signaling Pathway

Quantitative Comparison of Cytokine Production

The differential engagement of the MyD88 and TRIF pathways by MPL and LPS leads to distinct cytokine expression profiles. The following table summarizes quantitative data from comparative studies.

CytokineLPS ResponseMPL ResponseCell TypeConcentration & TimeReference
Pro-inflammatory
TNF-αHigh inductionLow inductionMurine Macrophages1-1000 ng/mL, 24h[12]
IL-6High inductionLow inductionMurine Macrophages1-1000 ng/mL, 24h[12]
IL-12Potent inducer of p35 and p40 mRNAWeaker inducer of p35 and p40 mRNAMurine Peritoneal MacrophagesNot specified[12]
Anti-inflammatory
IL-10Lower induction of mRNAHigher induction of mRNAMurine Peritoneal Macrophages1-1000 ng/mL[12]
Type I Interferon
IFN-βInducedInducedMurine MacrophagesNot specified[7][8]

Experimental Protocols

Cell Culture and Stimulation

This protocol describes the in vitro stimulation of macrophages to assess the inflammatory response to MPL and LPS.

Experimental_Workflow cluster_workflow Experimental Workflow start Culture Macrophages (e.g., RAW 264.7) stimulate Stimulate with MPL or LPS start->stimulate incubate Incubate (e.g., 24 hours) stimulate->incubate collect Collect Supernatant and Cell Lysate incubate->collect elisa ELISA for Cytokine Quantification collect->elisa western Western Blot for Pathway Analysis collect->western

General Experimental Workflow

Materials:

  • Macrophage cell line (e.g., RAW 264.7) or primary bone marrow-derived macrophages (BMDMs)

  • Complete culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • MPL (endotoxin-free)

  • LPS (from E. coli O111:B4)

  • Sterile, tissue culture-treated plates (e.g., 24-well plates)

  • Phosphate-buffered saline (PBS), sterile

Procedure:

  • Cell Seeding: Seed macrophages into 24-well plates at a density of 5 x 10^5 cells/well in complete culture medium and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Preparation of Stimulants: Prepare stock solutions of MPL and LPS in sterile, endotoxin-free water or PBS. Dilute to the desired final concentrations (e.g., 10, 100, 1000 ng/mL) in complete culture medium.

  • Cell Stimulation: Remove the culture medium from the wells and replace it with medium containing the different concentrations of MPL or LPS. Include a vehicle control (medium only).

  • Incubation: Incubate the plates for the desired time period (e.g., 4, 8, 24 hours) at 37°C with 5% CO2.

  • Sample Collection:

    • Supernatant: Carefully collect the culture supernatant from each well, centrifuge to remove any detached cells, and store at -80°C for cytokine analysis by ELISA.

    • Cell Lysate: Wash the remaining adherent cells with ice-cold PBS. Lyse the cells with an appropriate lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) for Western blot analysis.

Quantification of Cytokines by ELISA

This protocol provides a general guideline for measuring cytokine concentrations in culture supernatants. Specific details may vary depending on the commercial ELISA kit used.

Materials:

  • Commercial ELISA kit for the cytokine of interest (e.g., TNF-α, IL-6, IL-10)

  • Collected culture supernatants (from Protocol 1)

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare all reagents, standard dilutions, and samples as instructed in the ELISA kit manual.

  • Coating: Coat a 96-well microplate with the capture antibody overnight at 4°C.

  • Blocking: Wash the plate and block non-specific binding sites with the provided blocking buffer for 1-2 hours at room temperature.

  • Sample Incubation: Wash the plate and add the prepared standards and samples to the appropriate wells. Incubate for 2 hours at room temperature.

  • Detection Antibody: Wash the plate and add the biotin-conjugated detection antibody. Incubate for 1-2 hours at room temperature.

  • Enzyme Conjugate: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes at room temperature in the dark.

  • Substrate Development: Wash the plate and add the substrate solution (e.g., TMB). Incubate for 15-30 minutes at room temperature in the dark, or until a color change is observed.

  • Stop Reaction: Add the stop solution to each well.

  • Data Acquisition: Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

  • Data Analysis: Generate a standard curve from the absorbance values of the standards. Use the standard curve to calculate the concentration of the cytokine in the unknown samples.

Analysis of Signaling Pathway Activation by Western Blot

This protocol outlines the steps to detect the phosphorylation of key signaling proteins to confirm the activation of the MyD88 and TRIF pathways.

Materials:

  • Cell lysates (from Protocol 1)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and transfer buffer

  • Nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-IκBα, anti-phospho-IRF3, and total protein controls)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.

  • Sample Preparation: Mix equal amounts of protein from each sample with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

  • SDS-PAGE: Load the prepared samples onto an SDS-PAGE gel and run at a constant voltage until the dye front reaches the bottom of the gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane several times with TBST to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Washing: Wash the membrane several times with TBST.

  • Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

  • Analysis: Analyze the band intensities to determine the relative levels of phosphorylated proteins in each sample. Normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion

The differential signaling of monophosphoryl this compound and diphosphoryl this compound through the TLR4 receptor complex has profound implications for their biological effects. The TRIF-biased signaling of MPL, characterized by reduced pro-inflammatory cytokine production and robust induction of type I interferons, underpins its successful use as a safe and effective vaccine adjuvant. In contrast, the potent activation of both MyD88- and TRIF-dependent pathways by diphosphoryl this compound leads to a strong inflammatory response that, while critical for clearing infections, can be detrimental in excess. A thorough understanding of these distinct signaling mechanisms is paramount for the rational design of novel immunomodulatory agents with improved therapeutic indices.

References

Lipid A vs. Alum: A Comparative Guide to Adjuvant Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate adjuvant is a critical step in the development of effective subunit vaccines. Adjuvants are essential for enhancing and shaping the immune response to vaccine antigens. This guide provides an objective comparison of two widely used adjuvants: Lipid A, a potent Toll-like receptor 4 (TLR4) agonist, and Alum, the most common aluminum-based adjuvant. This comparison is supported by experimental data to aid researchers in making informed decisions for their vaccine development programs.

At a Glance: this compound vs. Alum

FeatureThis compound (e.g., MPL)Alum (Aluminum Hydroxide/Phosphate)
Mechanism of Action TLR4 agonist, activates innate immune cells like dendritic cells and macrophages.Depot formation, NLRP3 inflammasome activation, antigen uptake enhancement.[1]
Primary Immune Response Skewed towards a T helper 1 (Th1) response.Predominantly induces a T helper 2 (Th2) response.[2]
Antibody Isotype Profile Balanced IgG2a/IgG1 ratio, indicative of a Th1 response.[3]High IgG1/IgG2a ratio, characteristic of a Th2 response.[4]
Cell-Mediated Immunity Strong inducer of CD4+ and CD8+ T-cell responses, including cytotoxic T lymphocytes (CTLs).[1]Weaker inducer of CD8+ T-cell responses compared to this compound.[1]
Cytokine Profile Promotes the production of Th1-associated cytokines like IFN-γ and IL-2.[5]Induces Th2-associated cytokines such as IL-4 and IL-5.[4]

Quantitative Comparison of Adjuvant Performance

The following tables summarize quantitative data from preclinical studies comparing the adjuvant effects of this compound (specifically Monophosphoryl this compound - MPL) and Alum on humoral and cellular immune responses.

Table 1: Antibody Responses to a Model Antigen (e.g., Rabies or SARS-CoV-2 Spike Protein)

AdjuvantTotal IgG TiterIgG1 Titer (OD)IgG2a Titer (OD)IgG2a/IgG1 RatioReference
MPL Significantly elevated--Balanced[3][5]
Alum ElevatedHighLowLow[4][5]
MPL + Alum Higher than Alum aloneHighSubstantially higher than Alum aloneIncreased vs. Alum[2]

Table 2: Cytokine Production by Splenocytes Following Immunization

AdjuvantIFN-γ (pg/mL)IL-4 (pg/mL)IL-5 (pg/mL)IL-6 (pg/mL)Reference
MPL Significantly elevatedLowLowSignificantly elevated[5]
Alum LowSignificantly elevatedSignificantly elevatedElevated[4]
MPL + Alum ElevatedElevated-High[2]

Table 3: T-Cell Responses to a Model Antigen

AdjuvantAntigen-Specific CD4+ T-cells (% positive)Antigen-Specific CD8+ T-cells (% positive)Cytotoxic T Lymphocyte (CTL) ActivityReference
MPL Increased (Th1 phenotype)Significantly IncreasedHigh[1]
Alum Increased (Th2 phenotype)Modest IncreaseLow[1]
MPL + Alum IncreasedIncreasedEnhanced vs. Alum alone[1]

Signaling Pathways and Mechanisms of Action

The distinct immunological outcomes induced by this compound and Alum are a direct result of their different mechanisms of action.

This compound Signaling Pathway

This compound, a component of the lipopolysaccharide (LPS) from Gram-negative bacteria, activates the innate immune system through the Toll-like receptor 4 (TLR4) signaling pathway. Monophosphoryl this compound (MPL) is a detoxified derivative of this compound that retains its potent adjuvant activity.

LipidA_Signaling cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_nucleus Nucleus LipidA This compound (MPL) LBP LBP LipidA->LBP CD14 CD14 LBP->CD14 TLR4 TLR4 CD14->TLR4 Presents MD2 MD-2 MD2->TLR4 Binds MyD88 MyD88 TLR4->MyD88 MyD88-dependent TRIF TRIF TLR4->TRIF TRIF-dependent TRAF6 TRAF6 MyD88->TRAF6 IRF3 IRF3 TRIF->IRF3 Activates TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB NF-κB IKK->NFkB Activates Gene_Expression Pro-inflammatory Cytokine Genes (IFN-γ, IL-12) NFkB->Gene_Expression Translocates to a nucleus IRF3->Gene_Expression Translocates to a nucleus

Caption: this compound (MPL) signaling via TLR4, leading to Th1-polarizing cytokine production.

Alum's Proposed Mechanism of Action

The mechanism of action for alum is more complex and not fully elucidated. It is believed to work through a combination of effects, including the formation of a depot at the injection site for slow antigen release, enhancement of antigen uptake by antigen-presenting cells (APCs), and the activation of the NLRP3 inflammasome.[1]

Alum_Mechanism cluster_extracellular Extracellular cluster_intracellular Intracellular Alum_Antigen Alum + Antigen APC Antigen Presenting Cell (e.g., Dendritic Cell) Alum_Antigen->APC Phagocytosis Phagosome Phagosome Phagolysosome Phagolysosome Phagosome->Phagolysosome Fusion with Lysosome Lysosome Lysosome CathepsinB Cathepsin B Phagolysosome->CathepsinB Lysosomal Destabilization NLRP3 NLRP3 Inflammasome CathepsinB->NLRP3 Activates Caspase1 Caspase-1 NLRP3->Caspase1 Activates IL1b IL-1β Caspase1->IL1b Cleaves IL18 IL-18 Caspase1->IL18 Cleaves proIL1b pro-IL-1β proIL18 pro-IL-18

Caption: Alum's mechanism involving NLRP3 inflammasome activation and pro-inflammatory cytokine release.

Experimental Protocols

This section outlines a general workflow for the preclinical evaluation of vaccine adjuvants in a murine model.

Comparative Experimental Workflow

Experimental_Workflow Immunization Immunization of Mice (e.g., C57BL/6 or BALB/c) Group1 Group 1: Antigen + Saline Immunization->Group1 Group2 Group 2: Antigen + Alum Immunization->Group2 Group3 Group 3: Antigen + this compound Immunization->Group3 Booster Booster Immunization (e.g., Day 14 or 21) Group1->Booster Group2->Booster Group3->Booster Sample_Collection Sample Collection (e.g., Day 28 or 35) Booster->Sample_Collection Serum_Analysis Serum Analysis Sample_Collection->Serum_Analysis Splenocyte_Analysis Splenocyte Analysis Sample_Collection->Splenocyte_Analysis ELISA ELISA for Antibody Titers (IgG, IgG1, IgG2a) Serum_Analysis->ELISA Cytokine_Assay Cytokine Assay (e.g., ELISA, ELISpot) Splenocyte_Analysis->Cytokine_Assay ICS Intracellular Cytokine Staining (Flow Cytometry for T-cells) Splenocyte_Analysis->ICS

Caption: A typical experimental workflow for comparing the in vivo efficacy of vaccine adjuvants.

Immunization Protocol
  • Animals: 6-8 week old female C57BL/6 or BALB/c mice are commonly used.

  • Antigen and Adjuvant Formulation: The antigen of interest is formulated with either Alum (e.g., Alhydrogel®) or this compound (e.g., MPL) at the desired concentrations. A control group receiving the antigen with saline should be included.

  • Administration: Mice are immunized via the subcutaneous or intramuscular route with a typical volume of 50-100 µL.

  • Dosing Schedule: A prime-boost regimen is often employed, with a primary immunization on day 0 and a booster immunization on day 14 or 21.

Measurement of Antibody Titers (ELISA)
  • Sample Collection: Blood is collected from the mice (e.g., via tail vein or terminal cardiac puncture) at specified time points after immunization. Serum is separated and stored at -20°C or -80°C.

  • ELISA Procedure:

    • 96-well plates are coated with the antigen overnight at 4°C.

    • Plates are washed and blocked with a blocking buffer (e.g., PBS with 1% BSA) to prevent non-specific binding.

    • Serially diluted serum samples are added to the wells and incubated.

    • After washing, a horseradish peroxidase (HRP)-conjugated secondary antibody specific for the desired mouse IgG isotype (total IgG, IgG1, or IgG2a) is added.

    • Following another wash, a substrate solution (e.g., TMB) is added, and the colorimetric reaction is stopped with a stop solution.

    • The optical density (OD) is measured using a microplate reader at 450 nm.

    • Antibody titers are determined as the reciprocal of the highest serum dilution that gives a positive reading above the background.

Analysis of T-Cell Responses (Intracellular Cytokine Staining)
  • Splenocyte Isolation: Spleens are harvested from immunized mice, and single-cell suspensions of splenocytes are prepared. Red blood cells are lysed.

  • In Vitro Restimulation: Splenocytes are restimulated in vitro with the specific antigen for several hours in the presence of a protein transport inhibitor (e.g., Brefeldin A) to allow for the intracellular accumulation of cytokines.

  • Staining:

    • Cells are first stained for surface markers (e.g., CD3, CD4, CD8).

    • Cells are then fixed and permeabilized.

    • Intracellular staining is performed using fluorescently-labeled antibodies against key cytokines (e.g., IFN-γ for Th1, IL-4 for Th2).

  • Flow Cytometry: The percentage of cytokine-producing CD4+ and CD8+ T-cells is quantified using a flow cytometer.

Conclusion

Both this compound and Alum are effective adjuvants, but they elicit distinct types of immune responses. This compound, through TLR4 activation, is a potent inducer of Th1-biased immunity, characterized by a balanced IgG2a/IgG1 antibody profile and strong cell-mediated immunity. This makes it a suitable candidate for vaccines against intracellular pathogens where cellular immunity is crucial for protection.

In contrast, Alum primarily promotes a Th2-biased response, leading to high titers of IgG1 antibodies. While it is a safe and widely used adjuvant, its ability to induce robust cell-mediated immunity is limited. The combination of this compound and Alum, as seen in adjuvant systems like AS04, can leverage the strengths of both, resulting in a more potent and balanced immune response than either adjuvant alone.

The choice between this compound and Alum, or their combination, will ultimately depend on the specific requirements of the vaccine, including the nature of the antigen, the target pathogen, and the desired type of protective immunity. The experimental protocols outlined in this guide provide a framework for the systematic evaluation of these and other novel adjuvants in preclinical vaccine development.

References

Comparative Guide to the Validation of a New Chromogenic LAL Assay for a Novel Lipid A Analog

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison and validation of a new chromogenic Limulus Amebocyte Lysate (LAL) assay developed for the quantification of a novel synthetic lipid A analog, designated "Analog-X." The performance of the new assay is compared against a standard, commercially available chromogenic LAL assay. This document presents the experimental data, detailed protocols, and visual workflows to support the validation of the new assay for its intended purpose in research and quality control settings.

Introduction

Bacterial endotoxins, specifically lipopolysaccharides (LPS), are potent pyrogens that must be monitored in parenteral drugs and medical devices to ensure patient safety.[1][2][3] The LAL test is the industry standard for detecting and quantifying endotoxins.[1][4][5] The biologically active component of LPS is this compound, which is responsible for initiating the inflammatory response.[6][7][8]

Novel this compound analogs, such as Analog-X, are being developed as vaccine adjuvants and immunomodulators, designed to retain beneficial immunostimulatory properties while reducing endotoxicity.[9][10][11][12] Accurate quantification of these analogs is critical for product development, formulation, and quality control. This guide details the validation of a new, specific chromogenic LAL assay tailored for Analog-X and compares its performance to a standard LAL assay.

Assay Principles and Signaling Pathway

The LAL test is based on an enzymatic cascade found in the amebocytes of the horseshoe crab (Limulus polyphemus).[2][13][14] Upon exposure to endotoxin (B1171834), a series of serine protease zymogens are activated, leading to a measurable signal.[2] In the chromogenic method, the activated clotting enzyme cleaves a synthetic chromogenic substrate, releasing p-nitroaniline (pNA), which produces a yellow color that is proportional to the endotoxin concentration and can be measured spectrophotometrically.[2][3][15]

LAL_Pathway cluster_activation Activation Phase cluster_cascade Enzymatic Cascade cluster_detection Detection Phase Endotoxin This compound (Analog-X) FactorC Factor C Endotoxin->FactorC binds to aFactorC Activated Factor C FactorC->aFactorC autocatalysis FactorB Factor B aFactorC->FactorB cleaves aFactorB Activated Factor B FactorB->aFactorB Proclotting Proclotting Enzyme aFactorB->Proclotting cleaves aClotting Clotting Enzyme Proclotting->aClotting Substrate Chromogenic Substrate (Ac-Ile-Glu-Ala-Arg-pNA) aClotting->Substrate cleaves pNA p-Nitroaniline (Yellow) Substrate->pNA Measurement Absorbance @ 405 nm pNA->Measurement Validation_Workflow cluster_prep 1. Preparation cluster_execution 2. Assay Execution cluster_analysis 3. Data Analysis & Validation A Prepare Analog-X Standard Curve B Prepare QC Samples (Low, Mid, High) C Reconstitute Assay Reagents D Plate Samples, Standards, and QCs C->D E Add LAL Reagent D->E F Incubate and Read Absorbance (405 nm) E->F G Specificity F->G H Linearity & Range F->H I Accuracy F->I J Precision F->J K LOD & LOQ F->K L Robustness F->L

References

A Comparative Analysis of Lipid A Extraction Protocols for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide to the performance of common Lipid A extraction methods, supported by experimental data, to inform protocol selection in research and therapeutic development.

Introduction

This compound, the hydrophobic anchor of lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria, is a potent activator of the innate immune system through its interaction with the Toll-like receptor 4 (TLR4) complex. The purity, yield, and structural integrity of extracted this compound are critical for accurate immunological studies and the development of novel adjuvants and immunomodulatory drugs. This guide provides a comparative analysis of four commonly employed this compound extraction protocols, offering a comprehensive overview of their methodologies, performance metrics, and suitability for various research applications.

Data Presentation: A Quantitative Comparison of this compound Extraction Protocols

The following tables summarize the performance of four key this compound extraction methods based on available data. It is important to note that direct head-to-head comparisons of all methods in a single study are limited; therefore, the data presented is a synthesis from various sources.

Method Principle Typical Yield Reported Purity Biological Activity Advantages Disadvantages
Mild Acid Hydrolysis with Bligh-Dyer Extraction Liberation of this compound from LPS via mild acid hydrolysis, followed by partitioning into a chloroform (B151607)/methanol (B129727) phase.~55% (w/w) from purified LPS[1]Good; minimal protein and nucleic acid contamination with proper LPS pre-purification.High; preserves the structural integrity of this compound for potent TLR4 activation.Well-established, reliable, and yields high-purity this compound.Multi-step process, requires prior LPS extraction, use of chlorinated solvents.
Ammonium (B1175870) Hydroxide (B78521)/Isobutyric Acid Extraction Direct hydrolysis and extraction of this compound from whole bacterial cells.Method focuses on qualitative and structural analysis; quantitative yield data is not consistently reported.Good for mass spectrometry analysis; removes proteins and other cellular components.Suitable for structural analysis that informs biological activity.Rapid, single-step procedure from whole cells.Can lead to the formation of salt adducts, potentially interfering with some downstream analyses.[2]
Phenol-Chloroform Extraction Lysis of bacterial cells and partitioning of lipids into the organic phase, separating them from proteins and nucleic acids.Variable; dependent on the initial lysis and subsequent purification steps.Can be effective, but protein contamination at the interface is a common issue.[3][4]Dependent on the purity of the final extract.A classic and widely used method for general lipid and protein separation.Use of hazardous and corrosive phenol (B47542), risk of protein and DNA contamination.[3][4]
TRI-Reagent® (Guanidinium Thiocyanate-Phenol-Chloroform) Extraction Cell lysis with a monophasic solution of phenol and guanidine (B92328) isothiocyanate, followed by phase separation to isolate lipids.Reported to be efficient for LPS extraction, suggesting good subsequent this compound yield.High; reported to have significantly lower phosphate (B84403) contamination (11%) compared to the hot phenol-water method (58%) for LPS.[5]High; yields cleaner and less degraded this compound, preserving its biological activity.[5]Rapid, effective lysis, and provides cleaner extracts than traditional phenol-based methods.[5]Proprietary reagent, use of phenol.

Experimental Protocols

Mild Acid Hydrolysis with Bligh-Dyer Extraction

This method first involves the isolation of LPS from Gram-negative bacteria, followed by the cleavage and extraction of this compound.

LPS Extraction (Hot Phenol-Water Method - a common precursor):

  • Grow a culture of Gram-negative bacteria to the late-logarithmic phase.

  • Harvest cells by centrifugation and wash the pellet with phosphate-buffered saline (PBS).

  • Resuspend the cell pellet in water and heat to 68°C.

  • Add an equal volume of pre-heated (68°C) phenol and stir vigorously for 15-30 minutes.

  • Cool the mixture on ice and centrifuge to separate the phases.

  • The LPS will be in the aqueous (upper) phase. Carefully collect this phase.

  • Dialyze the aqueous phase extensively against distilled water to remove residual phenol.

  • Lyophilize the dialyzed solution to obtain purified LPS.

This compound Extraction:

  • Resuspend the purified LPS in a 1% sodium dodecyl sulfate (B86663) (SDS) solution in 50 mM sodium acetate (B1210297) buffer (pH 4.5).

  • Heat the suspension in a boiling water bath for 30-60 minutes to hydrolyze the ketosidic linkage between the core oligosaccharide and this compound.

  • Cool the solution to room temperature.

  • Perform a two-phase Bligh-Dyer extraction by adding chloroform and methanol to the hydrolyzed solution to achieve a final volume ratio of chloroform:methanol:aqueous solution of 2:2:1.8.

  • Vortex the mixture thoroughly and centrifuge to separate the phases.

  • The this compound will be in the lower (chloroform) phase. Carefully collect this phase.

  • Wash the chloroform phase with a pre-equilibrated upper phase (methanol/water) from a blank Bligh-Dyer mixture to remove residual contaminants.

  • Evaporate the chloroform to dryness under a stream of nitrogen to obtain purified this compound.[6][7]

Ammonium Hydroxide/Isobutyric Acid Extraction

This is a more direct method for extracting this compound from whole bacterial cells.

  • Harvest bacterial cells from a culture and lyophilize them.

  • Resuspend approximately 10 mg of lyophilized cells in a mixture of isobutyric acid and 1 M ammonium hydroxide (5:3, v/v).

  • Incubate the suspension in a sealed tube at 100°C for 2 hours, with occasional vortexing.

  • Cool the sample on ice and centrifuge to pellet the cell debris.

  • Transfer the supernatant to a new tube, dilute with an equal volume of water, and lyophilize.

  • Wash the dried pellet twice with methanol to remove contaminants.

  • Solubilize the final this compound pellet in a chloroform:methanol:water mixture (e.g., 3:1.5:0.25, v/v/v) for analysis.

Phenol-Chloroform Extraction

This is a general method for separating biomolecules, which can be adapted for this compound extraction.

  • Harvest bacterial cells and resuspend the pellet in a suitable lysis buffer (e.g., Tris-EDTA with SDS).

  • Incubate the lysate, potentially with proteinase K, to degrade proteins.

  • Add an equal volume of a phenol:chloroform:isoamyl alcohol (25:24:1) mixture.

  • Vortex vigorously and then centrifuge to separate the phases.

  • The lipids, including this compound, will partition into the lower organic phase.[4]

  • Carefully collect the lower organic phase, avoiding the protein interface.

  • Further purification steps, such as washing with an aqueous buffer and precipitation, may be necessary to isolate this compound from other lipids.

TRI-Reagent® Extraction

This method utilizes a commercial reagent for efficient cell lysis and separation of RNA, DNA, and proteins, with lipids partitioning to the organic phase.

  • Homogenize bacterial cells directly in TRI-Reagent®.

  • Following the manufacturer's protocol, add chloroform and centrifuge to separate the mixture into an upper aqueous phase (containing RNA), an interphase (containing DNA), and a lower organic phase (containing proteins and lipids).

  • Carefully collect the lower organic phase.

  • Precipitate the proteins from the organic phase using isopropanol.

  • The lipids, including this compound, will remain in the supernatant.

  • Further purification steps, such as precipitation or chromatography, may be required to isolate this compound from other lipids and residual phenol.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

LipidA_TLR4_Signaling cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space LipidA This compound LBP LBP LipidA->LBP binds CD14 CD14 LBP->CD14 transfers to MD2 MD-2 CD14->MD2 presents to TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 recruits MD2->TLR4 activates IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex p_NFkB p-NF-κB IKK_complex->p_NFkB phosphorylates NFkB NF-κB Nucleus Nucleus p_NFkB->Nucleus translocates to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines induces transcription of

Caption: this compound activation of the TLR4 signaling pathway.

Bligh_Dyer_Workflow start Purified LPS hydrolysis Mild Acid Hydrolysis (1% SDS, pH 4.5, 100°C) start->hydrolysis extraction Two-Phase Extraction (Chloroform:Methanol:Aqueous) hydrolysis->extraction centrifugation Centrifugation extraction->centrifugation separation Phase Separation centrifugation->separation upper_phase Upper Phase (Aqueous) - Polysaccharide - Contaminants separation->upper_phase discard lower_phase Lower Phase (Organic) - this compound separation->lower_phase wash Wash Organic Phase lower_phase->wash evaporation Evaporation of Chloroform wash->evaporation end Purified this compound evaporation->end NH4OH_Isobutyric_Acid_Workflow start Lyophilized Bacterial Cells hydrolysis Hydrolysis & Extraction (Isobutyric Acid:NH4OH, 100°C) start->hydrolysis centrifugation1 Centrifugation hydrolysis->centrifugation1 supernatant Collect Supernatant centrifugation1->supernatant lyophilization Lyophilization supernatant->lyophilization wash Methanol Wash lyophilization->wash centrifugation2 Centrifugation wash->centrifugation2 solubilization Solubilize in Chloroform:Methanol:Water centrifugation2->solubilization end Purified this compound solubilization->end

References

A Comparative Guide to Synthetic Lipid A versus Natural Standard for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: In the fields of immunology and vaccine development, the choice between synthetic and natural lipid A is a critical decision that influences experimental outcomes and therapeutic efficacy. This compound, the bioactive component of lipopolysaccharide (LPS) found in the outer membrane of Gram-negative bacteria, is a potent activator of the innate immune system through Toll-like receptor 4 (TLR4). While natural this compound is a heterogeneous mixture, synthetic this compound offers a chemically defined and homogenous alternative. This guide provides an objective comparison of the performance of synthetic this compound against a natural standard, supported by experimental data and detailed methodologies.

Performance Comparison: Synthetic vs. Natural this compound

The biological activity of this compound is critically dependent on its chemical structure, including the number and length of its acyl chains and the phosphorylation pattern of its glucosamine (B1671600) backbone.[1][2][3] Synthetic this compound allows for precise control over these structural features, leading to more predictable and reproducible biological responses compared to the inherent heterogeneity of natural this compound preparations.

Data Summary

The following tables summarize quantitative data from studies comparing the biological activities of various synthetic this compound analogs to natural this compound.

Table 1: Pyrogenicity and Lethal Toxicity

CompoundDose (µg/kg)Pyrogenic Response (Max Temp. Increase °C)Lethal Toxicity (in galactosamine-sensitized mice)Reference
Natural this compound (Bacterial) <<50StrongHigh[4][5]
Synthetic Disaccharide (Analog 1) 501-2 (Biphasic)Exhibited[4]
Synthetic Disaccharide (Analog 2) 50~0.6 (Monophasic)Exhibited[4]
Synthetic Monosaccharide Derivatives Up to 0.4 µgNoneNone[4]
Synthetic LA-15-PP N/AStrongStrong[5]
Synthetic LA-16-PP N/ALower than LA-15-PPLower than LA-15-PP[5]
Synthetic LA-17-PP N/AVery LowN/A[5]

Table 2: In Vitro Biological Activities

| Compound | Mitogenicity | TNF-α Inducing Activity | Limulus Amoebocyte Lysate (LAL) Gelation | Anticomplement Activity | Reference | | :--- | :--- | :--- | :--- | :--- | | Natural this compound (Bacterial) | Strong | Strong | High (active at ~2 pg) | Active |[4][5] | | Synthetic LA-15-PP | Strong | Strong | N/A | N/A |[5] | | Synthetic LA-17-PP | Relatively Strong | Relatively Strong | N/A | N/A |[5] | | Synthetic LA-18-PP | Lower than LA-17-PP | Lower than LA-17-PP | N/A | N/A |[5] | | Various Synthetic Analogs | N/A | N/A | None (up to 0.4 µg) | Some comparable to natural this compound |[4] |

Experimental Protocols

TLR4 Activation Assay

This assay quantifies the ability of this compound to activate the TLR4 signaling pathway.

Methodology:

  • Cell Line: Human embryonic kidney (HEK) 293 cells stably transfected with human TLR4, MD-2, and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB promoter (HEK-Blue™ hTLR4 cells).

  • Stimulation: Plate cells and stimulate with varying concentrations of synthetic this compound or natural this compound standard for 24 hours.

  • Detection: Measure SEAP activity in the supernatant using a colorimetric substrate. The intensity of the color is proportional to the level of NF-κB activation.

Cytokine Induction Assay

This assay measures the production of pro-inflammatory cytokines by immune cells in response to this compound stimulation.[6]

Methodology:

  • Cell Lines: Mouse macrophage-like cell lines (e.g., RAW 264.7) or human monocytic cell lines (e.g., THP-1).

  • Cell Plating: Plate cells at a density of 2 × 10^5 cells/well in a 96-well plate.[6]

  • Stimulation: Treat cells with different concentrations of synthetic or natural this compound for a specified period (e.g., 5.5 to 24 hours).[6]

  • Cytokine Measurement: Collect the cell culture supernatants and measure the concentration of cytokines such as TNF-α, IL-1β, and IL-6 using an Enzyme-Linked Immunosorbent Assay (ELISA) or a multiplex bead array.[7][8]

Pyrogenicity Testing

This in vivo test assesses the fever-inducing potential of a substance.

Methodology (Rabbit Pyrogen Test): [9][10]

  • Animals: Healthy, mature rabbits.

  • Procedure: Record the baseline body temperature of the rabbits. Inject the test substance (synthetic or natural this compound) intravenously.

  • Measurement: Monitor the rabbits' temperature at regular intervals for at least 3 hours. A significant increase in temperature indicates a pyrogenic response.[4]

Alternative In Vitro Method (Monocyte Activation Test - MAT): [10]

  • Principle: This test uses human monocytes to detect pyrogens. The activation of monocytes by pyrogens leads to the release of cytokines.[10]

  • Procedure: Incubate human blood monocytes with the test sample.

  • Detection: Measure the release of cytokines (e.g., IL-6) using an ELISA.[10]

Visualizations

TLR4 Signaling Pathway

The activation of TLR4 by this compound initiates a signaling cascade that leads to the production of pro-inflammatory cytokines.[3][11][12] This process involves the recruitment of adaptor proteins such as MyD88 and TRIF.[3][11][12]

TLR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound LBP LBP This compound->LBP CD14 CD14 LBP->CD14 TLR4_MD2 TLR4 MD-2 CD14->TLR4_MD2 MyD88 MyD88 TLR4_MD2->MyD88 TRIF TRIF TLR4_MD2->TRIF NF_kB NF-κB MyD88->NF_kB TRIF->NF_kB IRF3 IRF3 TRIF->IRF3 Cytokines Pro-inflammatory Cytokines NF_kB->Cytokines Type_I_IFN Type I Interferons IRF3->Type_I_IFN

Caption: TLR4 signaling pathway initiated by this compound.

Experimental Workflow for Comparison

The following diagram illustrates a typical workflow for benchmarking synthetic this compound against a natural standard.

Experimental_Workflow cluster_preparation Preparation cluster_assays In Vitro Assays cluster_invivo In Vivo Assays cluster_analysis Data Analysis Prep_Syn Prepare Synthetic This compound Solutions TLR4_Assay TLR4 Activation Assay (HEK-Blue™ cells) Prep_Syn->TLR4_Assay Cytokine_Assay Cytokine Induction Assay (RAW 264.7 / THP-1 cells) Prep_Syn->Cytokine_Assay LAL_Assay LAL Assay Prep_Syn->LAL_Assay Pyrogenicity_Test Pyrogenicity Test (Rabbits or MAT) Prep_Syn->Pyrogenicity_Test Prep_Nat Prepare Natural This compound Standard Prep_Nat->TLR4_Assay Prep_Nat->Cytokine_Assay Prep_Nat->LAL_Assay Prep_Nat->Pyrogenicity_Test Data_Comp Compare Dose-Response Curves, EC50, and Max Response TLR4_Assay->Data_Comp Cytokine_Assay->Data_Comp LAL_Assay->Data_Comp Pyrogenicity_Test->Data_Comp Report Generate Comparison Report Data_Comp->Report

Caption: Experimental workflow for comparing synthetic and natural this compound.

References

A Head-to-Head Comparison: Validating the Performance of a Novel Anti-Lipid A Monoclonal Antibody

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate detection of lipid A, the bioactive component of lipopolysaccharide (LPS), is critical for studying innate immunity, sepsis, and for the quality control of parenteral drugs. This guide provides a comprehensive performance comparison of a newly developed anti-lipid A monoclonal antibody, clone "MAb-LpxA," against leading commercially available alternatives. All supporting experimental data is presented to aid in the selection of the most suitable reagent for your research needs.

This guide details the validation of MAb-LpxA, a novel mouse IgG1 monoclonal antibody, and compares its performance characteristics against three widely used commercial anti-lipid A antibodies. The comparative analysis focuses on key performance indicators including sensitivity and specificity in Enzyme-Linked Immunosorbent Assay (ELISA), and applicability in immunocytochemistry (ICC).

Performance Snapshot: MAb-LpxA vs. Commercial Alternatives

The following tables summarize the quantitative data from head-to-head comparative studies.

Table 1: Comparison of General Characteristics of Anti-Lipid A Antibodies

FeatureMAb-LpxA (New) Competitor A (Polyclonal)Competitor B (Monoclonal)Competitor C (Polyclonal)
Host Species MouseGoatMouseGoat
Isotype IgG1IgGIgG2aIgG
Clonality MonoclonalPolyclonalMonoclonalPolyclonal
Immunogen Synthetic E. coli this compoundWhole cell prep of E. coli O157 this compoundSalmonella minnesota R595 this compoundWhole cell prep of E. coli O157 this compound
Validated Applications ELISA, ICCWestern Blot, ICCELISA, AgglutinationImmunofluorescence

Table 2: Sensitivity and Specificity in Direct ELISA

ParameterMAb-LpxA (New) Competitor A (Polyclonal)Competitor B (Monoclonal)Competitor C (Polyclonal)
Limit of Detection (LOD) 0.1 ng/mL1.0 ng/mL0.5 ng/mL1.5 ng/mL
EC50 5 ng/mL25 ng/mL15 ng/mL30 ng/mL
Cross-Reactivity (Lipid IVA) < 1%15%5%20%
Cross-Reactivity (LPS) > 95%> 90%> 95%> 90%
Cross-Reactivity (Phosphatidylcholine) Not DetectedNot DetectedNot DetectedNot Detected

Experimental Validation of MAb-LpxA

MAb-LpxA was rigorously tested for its ability to specifically recognize and bind to this compound in various applications. The experimental workflows and key signaling pathways are illustrated below.

This compound Recognition and Downstream Signaling

This compound is recognized by the Toll-like receptor 4 (TLR4) in complex with myeloid differentiation factor 2 (MD-2) on the surface of innate immune cells. This interaction triggers a signaling cascade leading to the activation of transcription factors like NF-κB and the subsequent production of pro-inflammatory cytokines.

LipidA_TLR4_Signaling cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space LPS LPS LBP LBP LPS->LBP CD14 CD14 LBP->CD14 Transfer TLR4_MD2 TLR4/MD-2 Complex CD14->TLR4_MD2 Presentation of this compound MyD88 MyD88 TLR4_MD2->MyD88 MyD88-dependent pathway TRIF TRIF TLR4_MD2->TRIF TRIF-dependent pathway TRAF6 TRAF6 MyD88->TRAF6 IRF3 IRF3 TRIF->IRF3 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB NF-κB IKK->NFkB Cytokines Pro-inflammatory Cytokines NFkB->Cytokines

Caption: TLR4 signaling pathway initiated by this compound.

Experimental Workflow for Antibody Validation

The validation of MAb-LpxA followed a systematic workflow to assess its performance in key immunoassays.

Antibody_Validation_Workflow cluster_elisa ELISA Validation cluster_icc ICC Validation start Start: New MAb-LpxA elisa Direct ELISA start->elisa icc Immunocytochemistry (ICC) start->icc elisa_sensitivity Sensitivity (LOD, EC50) elisa->elisa_sensitivity elisa_specificity Specificity (Cross-reactivity) elisa->elisa_specificity icc_staining Bacterial Staining icc->icc_staining icc_localization Subcellular Localization icc->icc_localization data_analysis Data Analysis and Comparison end End: Validated Antibody data_analysis->end elisa_sensitivity->data_analysis elisa_specificity->data_analysis icc_staining->data_analysis icc_localization->data_analysis

Caption: Workflow for the validation of MAb-LpxA.

Detailed Experimental Protocols

Direct ELISA for Sensitivity and Specificity

This protocol was used to determine the limit of detection (LOD), EC50, and cross-reactivity of the anti-lipid A antibodies.

  • Antigen Coating: 96-well ELISA plates were coated with 1 µg/mL of this compound from E. coli O111:B4 dissolved in a 1:9 (v/v) mixture of chloroform (B151607) and ethanol. The solvent was evaporated overnight at room temperature. For cross-reactivity studies, plates were coated with lipid IVA, LPS from E. coli O111:B4, or phosphatidylcholine.

  • Blocking: Plates were washed three times with PBS containing 0.05% Tween 20 (PBST) and blocked with 1% BSA in PBST for 2 hours at room temperature.

  • Antibody Incubation: A serial dilution of MAb-LpxA and competitor antibodies (starting from 10 µg/mL) was added to the wells and incubated for 1 hour at 37°C.

  • Secondary Antibody Incubation: After washing, a horseradish peroxidase (HRP)-conjugated anti-mouse or anti-goat IgG secondary antibody (1:5000 dilution) was added and incubated for 1 hour at room temperature.

  • Detection: Plates were washed, and TMB substrate was added. The reaction was stopped with 2N H2SO4, and the absorbance was read at 450 nm.

  • Data Analysis: The LOD was determined as the lowest concentration of this compound that produced a signal three standard deviations above the blank. The EC50 was calculated from the dose-response curve.

Immunocytochemistry (ICC) for Bacterial Detection

This protocol was used to assess the ability of the antibodies to detect this compound in whole bacterial cells.

  • Cell Seeding and Bacterial Infection: Human monocytic THP-1 cells were seeded on glass coverslips and differentiated into macrophages. Differentiated cells were then infected with E. coli O111:B4 for 2 hours.

  • Fixation: Cells were washed with PBS and fixed with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilization: Cells were permeabilized with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking: Non-specific binding was blocked with 5% goat serum in PBS for 1 hour.

  • Primary Antibody Incubation: MAb-LpxA and competitor antibodies were diluted to 5 µg/mL in blocking buffer and incubated overnight at 4°C.

  • Secondary Antibody Incubation: After washing, a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 anti-mouse/goat IgG) was added at a 1:1000 dilution and incubated for 1 hour at room temperature in the dark.

  • Counterstaining and Mounting: Nuclei were counterstained with DAPI. Coverslips were mounted on slides with an anti-fade mounting medium.

  • Imaging: Images were acquired using a confocal microscope.

Conclusion

The validation data presented in this guide demonstrates that the new anti-lipid A monoclonal antibody, MAb-LpxA, exhibits superior sensitivity and specificity in ELISA compared to the tested commercial alternatives. Its high affinity and specificity make it a valuable tool for the quantitative detection of this compound. Furthermore, its performance in immunocytochemistry confirms its utility in visualizing this compound in the context of bacterial infection studies. Researchers are encouraged to consider this data when selecting an anti-lipid A antibody for their specific research applications.

A Researcher's Guide to Inter-Laboratory Comparison of Lipid A Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methods for lipid A, the bioactive component of lipopolysaccharide (LPS) from Gram-negative bacteria. Understanding the structural integrity and quantity of this compound is critical for research into bacterial pathogenesis, sepsis, and the development of novel therapeutics and vaccine adjuvants. This document summarizes quantitative data from various analytical platforms, details experimental protocols, and visualizes key biological and experimental workflows to aid in the selection of appropriate analytical strategies.

Comparison of Analytical Methods for this compound Quantification

Table 1: Performance Metrics for this compound Analysis by Mass Spectrometry

Performance MetricGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS/MS)Matrix-Assisted Laser Desorption/Ionization-Time of Flight Mass Spectrometry (MALDI-TOF MS)
Principle Analysis of volatile fatty acid methyl esters (FAMEs) derived from this compound after hydrolysis and derivatization. Provides information on the fatty acid composition.[1][2][3][4]Separation of intact this compound molecules or their derivatives based on their physicochemical properties, followed by mass analysis.[1][2][5][6]Ionization and mass analysis of intact this compound molecules from a solid-phase matrix. Particularly useful for rapid profiling.[7][8][9][10]
Linearity (R²) >0.99 (for FAMEs)>0.99Not typically used for absolute quantification without internal standards.
Precision (RSD%) <10% (Intra-day for FAMEs)<15% (Intra-day)Variable, generally higher than LC-MS and GC-MS for quantification.
Limit of Detection (LOD) pg to ng range for FAMEsfmol to pmol range for intact this compoundfmol to pmol range
Limit of Quantification (LOQ) ng/mL range for FAMEsnmol/L to µmol/L rangeNot consistently reported for absolute quantification.
Throughput ModerateHighVery High
Structural Information Fatty acid composition and linkage (with specific derivatization)Intact molecular mass, fragmentation patterns for structural elucidation of the entire molecule.[11]Intact molecular mass, limited fragmentation for structural confirmation.[12]
Derivatization Required (e.g., methylation, silylation).[3]Not always required for intact analysis.[2]Not required.

Note: The performance metrics are compiled from various studies and may not be directly comparable due to differences in instrumentation, sample matrices, and experimental conditions.

Experimental Protocols

Detailed and standardized protocols are crucial for reproducible and comparable results in this compound analysis. The following sections outline key experimental procedures.

This compound Extraction and Purification

The initial and most critical step in this compound analysis is its efficient extraction from bacterial cells and separation from other cellular components.

1. Bacterial Cell Culture and Harvest:

  • Grow Gram-negative bacteria of interest under controlled conditions.

  • Harvest bacterial cells by centrifugation.

  • Wash the cell pellet with phosphate-buffered saline (PBS) to remove media components.

2. Lipopolysaccharide (LPS) Extraction:

  • A common method is the hot phenol-water extraction procedure.

  • Resuspend the bacterial pellet in a mixture of hot phenol (B47542) and water.

  • After incubation and centrifugation, the LPS will partition into the aqueous phase.

  • Precipitate the LPS from the aqueous phase using cold ethanol (B145695) or isopropanol.

  • Further purify the LPS by dialysis and ultracentrifugation.

3. Mild Acid Hydrolysis to Cleave this compound:

  • Resuspend the purified LPS in a mild acid solution (e.g., 1% acetic acid or 120 mM sodium acetate (B1210297) buffer, pH 4.5).

  • Heat the suspension at 100°C for 1-2 hours to hydrolyze the ketosidic linkage between the core oligosaccharide and this compound.

  • Cool the reaction mixture and centrifuge to pellet the precipitated this compound.

4. This compound Purification:

  • Wash the this compound pellet sequentially with water, ethanol, and acetone (B3395972) to remove residual sugars and other contaminants.

  • Dry the purified this compound under a stream of nitrogen or in a vacuum desiccator.

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS) for Fatty Acid Analysis of this compound:

  • Methanolysis: Solubilize the purified this compound in anhydrous methanol (B129727) containing a catalyst (e.g., acetyl chloride or HCl). Heat at 85°C for 16 hours to release and methylate the fatty acids, forming fatty acid methyl esters (FAMEs).

  • Extraction of FAMEs: Extract the FAMEs from the reaction mixture using an organic solvent like hexane.

  • Derivatization (for hydroxylated fatty acids): Silylate the FAMEs using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to increase their volatility.

  • GC-MS Analysis:

    • Injection: Inject the derivatized FAMEs into the GC-MS system.

    • Separation: Use a capillary column (e.g., DB-5ms) with a suitable temperature program to separate the FAMEs based on their boiling points and polarity.

    • Ionization: Employ electron ionization (EI) at 70 eV.

    • Mass Analysis: Acquire mass spectra in full scan mode to identify the FAMEs based on their characteristic fragmentation patterns and retention times.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Intact this compound Analysis:

  • Sample Preparation: Dissolve the purified this compound in an appropriate solvent mixture (e.g., chloroform:methanol).

  • LC Separation:

    • Column: Use a reversed-phase column (e.g., C18) for separation based on hydrophobicity.

    • Mobile Phase: Employ a gradient elution with a mixture of aqueous and organic solvents (e.g., water and acetonitrile/isopropanol) containing a modifier like ammonium (B1175870) hydroxide (B78521) or formic acid to improve ionization.

  • MS/MS Analysis:

    • Ionization: Utilize electrospray ionization (ESI) in negative ion mode, as the phosphate (B84403) groups on this compound are readily deprotonated.

    • Mass Analysis:

      • Full Scan (MS1): Acquire full scan mass spectra to determine the molecular weights of the different this compound species present in the sample.

      • Tandem MS (MS/MS): Select precursor ions corresponding to the different this compound species and subject them to collision-induced dissociation (CID) to generate fragment ions. The fragmentation pattern provides detailed structural information, including the nature and location of fatty acyl chains and phosphate groups.

Matrix-Assisted Laser Desorption/Ionization-Time of Flight Mass Spectrometry (MALDI-TOF MS) for Rapid Profiling of this compound:

  • Sample Preparation: Mix a small amount of the purified this compound with a suitable matrix solution (e.g., 2,5-dihydroxybenzoic acid (DHB) or 5-chloro-2-mercaptobenzothiazole (B1225071) (CMBT)) directly on the MALDI target plate.[7][10]

  • MALDI-TOF MS Analysis:

    • Ionization: Irradiate the sample-matrix co-crystal with a pulsed laser. The matrix absorbs the laser energy and facilitates the desorption and ionization of the this compound molecules.

    • Mass Analysis: Analyze the ions in a time-of-flight mass analyzer, which separates them based on their mass-to-charge ratio. This provides a rapid profile of the different this compound species present in the sample.

Visualizations

This compound-Induced TLR4 Signaling Pathway

This compound is a potent activator of the innate immune system through its interaction with the Toll-like receptor 4 (TLR4) complex. This signaling cascade leads to the production of pro-inflammatory cytokines and interferons. The pathway proceeds through two major branches: the MyD88-dependent and the TRIF-dependent pathways.[13][14][15][16][17][18]

TLR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS (this compound) LBP LBP LPS->LBP binds CD14 CD14 LBP->CD14 transfers to TLR4_MD2 TLR4/MD2 Complex CD14->TLR4_MD2 presents to TIRAP TIRAP TLR4_MD2->TIRAP TRAM TRAM TLR4_MD2->TRAM Internalization MyD88 MyD88 IRAKs IRAKs MyD88->IRAKs TRIF TRIF TBK1 TBK1/IKKε TRIF->TBK1 TIRAP->MyD88 TRAM->TRIF TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPKs MAPKs TAK1->MAPKs NFkB NF-κB IKK->NFkB activates NFkB_nuc NF-κB NFkB->NFkB_nuc translocates to AP1 AP-1 MAPKs->AP1 activates AP1_nuc AP-1 AP1->AP1_nuc translocates to IRF3 IRF3 TBK1->IRF3 phosphorylates IRF3_nuc IRF3 IRF3->IRF3_nuc dimerizes & translocates to Proinflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Type_I_IFNs Type I Interferons (IFN-β) NFkB_nuc->Proinflammatory_Cytokines induces transcription AP1_nuc->Proinflammatory_Cytokines induces transcription IRF3_nuc->Type_I_IFNs induces transcription

Caption: TLR4 signaling is initiated by this compound and proceeds via MyD88- and TRIF-dependent pathways.

General Experimental Workflow for this compound Analysis

The following diagram illustrates a generalized workflow for the analysis of this compound from bacterial cultures, highlighting the key stages from sample preparation to data analysis.

LipidA_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_data_analysis Data Analysis Bacterial_Culture Bacterial Culture Cell_Harvest Cell Harvest Bacterial_Culture->Cell_Harvest LPS_Extraction LPS Extraction (e.g., Hot Phenol-Water) Cell_Harvest->LPS_Extraction Mild_Acid_Hydrolysis Mild Acid Hydrolysis LPS_Extraction->Mild_Acid_Hydrolysis LipidA_Purification This compound Purification Mild_Acid_Hydrolysis->LipidA_Purification GC_MS GC-MS (Fatty Acid Profiling) LipidA_Purification->GC_MS Derivatization LC_MS LC-MS/MS (Intact this compound Analysis) LipidA_Purification->LC_MS MALDI_TOF MALDI-TOF MS (Rapid Profiling) LipidA_Purification->MALDI_TOF Quantification Quantification GC_MS->Quantification Structural_Elucidation Structural Elucidation GC_MS->Structural_Elucidation Fatty Acid Composition LC_MS->Quantification LC_MS->Structural_Elucidation Intact Structure MALDI_TOF->Structural_Elucidation Molecular Weight Profile Comparison Inter-sample Comparison Quantification->Comparison Structural_Elucidation->Comparison

Caption: A generalized workflow for the analysis of this compound from bacterial sources.

References

A Comparative Guide to the In Vitro and In Vivo Effects of Monophosphoryl Lipid A (MPLA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro and in vivo effects of Monophosphoryl Lipid A (MPLA), a well-known synthetic this compound analog and potent Toll-like receptor 4 (TLR4) agonist. MPLA is a detoxified derivative of lipopolysaccharide (LPS) that has garnered significant interest as a vaccine adjuvant due to its ability to stimulate a robust immune response with reduced toxicity compared to its parent molecule.[1][2][3][4][5] This guide presents supporting experimental data from various studies, outlines detailed methodologies for key experiments, and visualizes complex biological pathways and workflows to aid in the understanding and application of this important immunomodulator.

Data Presentation: In Vitro vs. In Vivo Effects of MPLA

The following tables summarize quantitative data on the biological activity of MPLA in both laboratory (in vitro) and living organism (in vivo) settings. These data highlight the translational aspect of MPLA's immunostimulatory properties, from cellular activation to adjuvant efficacy.

Table 1: In Vitro Activity of MPLA

ParameterCell TypeAssayResultReference
TLR4 Activation HEK-Blue™ hTLR4 CellsSEAP Reporter AssayPotent agonist activity[6]
Cytokine Production (TNF-α) Bone Marrow-Derived Dendritic Cells (BMDCs)ELISASignificant induction[7][8][9]
Cytokine Production (IL-6) Bone Marrow-Derived Dendritic Cells (BMDCs)ELISASignificant induction[10]
Cytokine Production (IL-12p70) Bone Marrow-Derived Dendritic Cells (BMDCs)ELISAHigh levels of production, promoting Th1 response[10]
Cytokine Production (IL-1β) THP-1-derived macrophagesELISADose-dependent secretion[1][3]
Cytokine Production (IL-10) Bone Marrow-Derived Dendritic Cells (BMDCs)ELISAModerate induction[10]
Dendritic Cell Maturation Bone Marrow-Derived Dendritic Cells (BMDCs)Flow Cytometry (CD80, CD86 expression)Upregulation of co-stimulatory molecules[11]

Table 2: In Vivo Adjuvant Activity of MPLA with Ovalbumin (OVA) Antigen in Mice

ParameterMouse StrainAdjuvant DoseMeasurementResultReference
OVA-specific IgG1 Titer C57BL/61 µ g/mouse ELISASignificantly higher than OVA alone[12][13]
OVA-specific IgG2c Titer C57BL/61 µ g/mouse ELISASignificantly higher than OVA alone, indicating a Th1-biased response[12]
Antigen-Specific T Cell Response C57BL/620 µ g/mouse ELISpot (IFN-γ)Increased frequency of IFN-γ producing T cells[14]
Germinal Center B Cell Generation C57BL/6Not specifiedFlow CytometryEnhanced generation[11]
T Follicular Helper (Tfh) Cell Generation C57BL/6Not specifiedFlow CytometryFacilitated generation[11]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on established methods and can be adapted for specific research needs.

In Vitro Experiment: TLR4 Activation Reporter Assay

Objective: To quantify the potency of a this compound analog in activating the TLR4 signaling pathway.

Materials:

  • HEK-Blue™ hTLR4 reporter cell line (InvivoGen) or similar, which expresses human TLR4, MD-2, and CD14, and contains an NF-κB-inducible secreted embryonic alkaline phosphatase (SEAP) reporter gene.

  • This compound analog (e.g., MPLA).

  • LPS (positive control).

  • Sterile, endotoxin-free water or appropriate solvent for the this compound analog.

  • HEK-Blue™ Detection medium (InvivoGen) or similar substrate for SEAP.

  • 96-well cell culture plates.

  • Spectrophotometer.

Procedure:

  • Cell Seeding: Plate the HEK-Blue™ hTLR4 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.

  • Ligand Preparation: Prepare serial dilutions of the this compound analog and LPS in sterile, endotoxin-free water or another appropriate vehicle.

  • Cell Stimulation: Add the diluted this compound analog and controls to the respective wells.

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Detection: Add the SEAP detection reagent to each well according to the manufacturer's instructions.

  • Measurement: Measure the optical density (OD) at the appropriate wavelength (e.g., 620-655 nm) using a spectrophotometer.

  • Data Analysis: Calculate the EC50 value, which is the concentration of the this compound analog that induces a half-maximal response.

In Vitro Experiment: Cytokine Profiling by ELISA

Objective: To measure the concentration of specific cytokines secreted by immune cells in response to stimulation with a this compound analog.

Materials:

  • Primary immune cells (e.g., bone marrow-derived dendritic cells, peripheral blood mononuclear cells) or a relevant cell line (e.g., THP-1).

  • This compound analog (e.g., MPLA).

  • LPS (positive control).

  • Cell culture medium and supplements.

  • Cytokine-specific ELISA kit (e.g., for TNF-α, IL-6, IL-12).

  • 96-well ELISA plates.

  • Plate reader.

Procedure:

  • Cell Culture and Stimulation: Culture the immune cells in appropriate medium and stimulate them with various concentrations of the this compound analog or LPS for a specified period (e.g., 24-72 hours).[7][8][9]

  • Sample Collection: Collect the cell culture supernatants.

  • ELISA Protocol: Perform the ELISA according to the manufacturer's protocol.[15][16][17][18][19] This typically involves:

    • Coating the ELISA plate with a capture antibody.

    • Blocking non-specific binding sites.

    • Adding the cell culture supernatants and standards.

    • Adding a detection antibody conjugated to an enzyme.

    • Adding a substrate that produces a colorimetric signal.

  • Measurement: Read the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis: Generate a standard curve from the standards and calculate the concentration of the cytokine in the samples.

In Vivo Experiment: Murine Immunization with Ovalbumin and MPLA Adjuvant

Objective: To evaluate the in vivo adjuvant effect of a this compound analog on the antibody response to a model antigen.

Materials:

  • Specific pathogen-free mice (e.g., C57BL/6).

  • Ovalbumin (OVA) protein.

  • This compound analog (e.g., MPLA).

  • Saline or other appropriate vehicle for injection.

  • Syringes and needles.

  • Blood collection supplies.

  • OVA-specific ELISA kit.

Procedure:

  • Vaccine Formulation: Prepare the vaccine formulation by mixing the OVA antigen with the this compound analog adjuvant in a sterile vehicle.

  • Immunization: Immunize the mice via a specific route (e.g., subcutaneous or intramuscular injection).[13][20][21] A typical immunization schedule involves a primary immunization followed by one or two booster immunizations at intervals of 2-3 weeks.[13][22]

  • Blood Collection: Collect blood samples from the mice at specified time points after immunization (e.g., 1-2 weeks after the final boost).

  • Serum Preparation: Separate the serum from the blood samples.

  • Antibody Titer Measurement: Determine the OVA-specific antibody titers (e.g., IgG1 and IgG2c) in the serum using an ELISA.

  • Data Analysis: Compare the antibody titers between the group that received the antigen with the adjuvant and the control group that received the antigen alone.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key concepts related to the action of this compound analogs.

TLR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space This compound Analog This compound Analog LBP LBP This compound Analog->LBP binds CD14 CD14 LBP->CD14 transfers to TLR4_MD2 TLR4/MD-2 Complex CD14->TLR4_MD2 delivers to MyD88 MyD88 TLR4_MD2->MyD88 MyD88-dependent TRIF TRIF TLR4_MD2->TRIF MyD88-independent (TRIF-dependent) IRAKs IRAKs MyD88->IRAKs TBK1 TBK1 TRIF->TBK1 TRAF6 TRAF6 TAK1 TAK1 TRAF6->TAK1 IRAKs->TRAF6 IKK IKK Complex TAK1->IKK NF-kB NF-κB IKK->NF-kB activates Nucleus Nucleus NF-kB->Nucleus translocates to IRF3 IRF3 TBK1->IRF3 phosphorylates IRF3->Nucleus translocates to Cytokines Pro-inflammatory Cytokines Nucleus->Cytokines induces transcription IFNs Type I IFNs Nucleus->IFNs induces transcription

Caption: TLR4 Signaling Pathway initiated by a this compound analog.

InVitro_Workflow cluster_culture Cell Culture & Stimulation cluster_analysis Analysis ImmuneCells Immune Cells (e.g., Dendritic Cells) Stimulation Incubation (24-72 hours) ImmuneCells->Stimulation LipidA This compound Analog (e.g., MPLA) LipidA->Stimulation Supernatant Collect Supernatant Stimulation->Supernatant FlowCytometry Flow Cytometry (Cell Maturation Markers) Stimulation->FlowCytometry ELISA Cytokine ELISA Supernatant->ELISA DataAnalysis Data Analysis ELISA->DataAnalysis FlowCytometry->DataAnalysis

Caption: Experimental workflow for in vitro analysis of a this compound analog.

InVitro_InVivo_Correlation cluster_invitro In Vitro Observations cluster_invivo In Vivo Outcomes TLR4_Activation TLR4 Activation DC_Maturation Dendritic Cell Maturation TLR4_Activation->DC_Maturation leads to Cytokine_Production Pro-inflammatory Cytokine Production DC_Maturation->Cytokine_Production T_Cell_Priming T Cell Priming DC_Maturation->T_Cell_Priming correlates with Antibody_Production Enhanced Antibody Production T_Cell_Priming->Antibody_Production promotes Immune_Response Robust Adjuvant Effect Antibody_Production->Immune_Response

Caption: Logical relationship between in vitro effects and in vivo outcomes.

References

A Researcher's Guide to Validating Reporter Cell Lines for Lipid A Activity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in immunology, drug discovery, and vaccine development, accurately quantifying the biological activity of lipid A and its derivatives is paramount. Reporter cell lines engineered to express pattern recognition receptors of the innate immune system offer a sensitive and high-throughput method for this purpose. This guide provides a comprehensive comparison of commercially available reporter cell lines for assessing this compound activity, complete with experimental protocols and performance data to aid in selecting the most suitable system for your research needs.

Introduction to this compound and Reporter Cell Line Technology

This compound is the bioactive component of lipopolysaccharide (LPS), a major constituent of the outer membrane of Gram-negative bacteria. It is a potent activator of the innate immune system, primarily through its interaction with the Toll-like receptor 4 (TLR4) complex. This interaction triggers a signaling cascade that culminates in the activation of transcription factors, such as NF-κB and AP-1, leading to the production of pro-inflammatory cytokines and chemokines.[1][2]

Reporter cell lines for this compound activity are typically based on human or murine cell lines, such as HEK293, THP-1, or RAW 264.7, that are genetically modified to:

  • Express the necessary components of the TLR4 signaling complex: This often includes human or mouse TLR4, MD-2, and CD14 to ensure a robust response to this compound.[1][2]

  • Contain a reporter gene under the control of an NF-κB- or AP-1-inducible promoter: Common reporter genes include Secreted Embryonic Alkaline Phosphatase (SEAP) and luciferase.[3][4]

Upon stimulation with this compound, the activation of the TLR4 pathway drives the expression of the reporter gene, and the resulting signal (colorimetric or luminescent) can be quantified to determine the potency of the this compound sample.

Comparison of Commercially Available Reporter Cell Lines

Several companies offer reporter cell lines suitable for measuring this compound activity. The choice of cell line depends on factors such as the desired sensitivity, the species of interest (human vs. mouse), and the preferred reporter system.

Cell LineParent Cell LineReporter SystemKey FeaturesSupplier
HEK-Blue™ hTLR4 HEK293SEAP (colorimetric)Stably co-expresses human TLR4, MD-2, and CD14. High sensitivity to LPS (detects as low as 0.03 ng/ml).[1][2]InvivoGen
HEK-Dual™ hTLR4 HEK293SEAP (NF-κB) & Lucia Luciferase (IRF)Allows simultaneous monitoring of NF-κB and IRF pathways.[5]InvivoGen
THP-1-Blue™ NF-κB THP-1SEAP (colorimetric)Human monocytic cell line endogenously expressing TLRs. Physiologically relevant for studying innate immune responses.[6][7]InvivoGen
RAW-Blue™ RAW 264.7SEAP (colorimetric)Murine macrophage cell line endogenously expressing most TLRs. Useful for studying mouse-specific responses.[8]InvivoGen
NF-κB Reporter (Luc)-THP-1 THP-1Firefly Luciferase (luminescent)Contains a firefly luciferase gene driven by four copies of the NF-κB response element.[9]BPS Bioscience
Human TLR4/NF-kB/SEAP Reporter HEK293SEAP (colorimetric)Stably co-transfected with human TLR4 and an NF-kB-SEAP reporter.[10]Creative Biogene
Human TLR4 Luciferase Reporter HeLaRenilla Luciferase (luminescent)Expresses human TLR4, MD-2, and CD14 with an IL-8 promoter-driven Renilla luciferase reporter.[11]Novus Biologicals

Performance Data: A Comparative Overview

Direct, head-to-head comparisons of EC50 values for various this compound structures across all commercially available reporter cell lines are not extensively published. However, based on manufacturer information and available literature, we can summarize the expected performance characteristics.

FeatureHEK-Blue™ hTLR4 (InvivoGen)THP-1 based Reporter Cells (e.g., THP-1-Blue™, BPS Bioscience)RAW-Blue™ (InvivoGen)
Sensitivity High (detection limit for LPS as low as 0.03 ng/mL).[12]Moderate to High. THP-1 cells are known to be highly sensitive to microbial contaminants.[13]Moderate. Murine TLR4 can exhibit different sensitivity profiles to various this compound structures compared to human TLR4.[14]
Specificity for this compound Structure Human TLR4 has specific recognition patterns for different this compound acyl chain structures. It is a potent activator by hexa-acylated this compound, while being less responsive to or even antagonized by tetra-acylated forms like lipid IVa.[15]As a human monocytic cell line, it reflects the physiological responses of human innate immune cells to different this compound variants.Murine TLR4 can be activated by this compound structures (e.g., tetra-acylated lipid IVa) that are antagonistic in human cells.[14][16]
Reporter System SEAP (colorimetric)SEAP (colorimetric) or Luciferase (luminescent)SEAP (colorimetric)
Dynamic Range Wide, suitable for dose-response analysis.Generally wide, with luciferase systems often offering a broader dynamic range than colorimetric assays.[17]Wide, suitable for dose-response analysis.
Ease of Use Simple, with a colorimetric readout that can be assessed visually or with a spectrophotometer.Luciferase assays require a luminometer but can offer higher sensitivity.Simple, with a colorimetric readout.

Signaling Pathways and Experimental Workflow

This compound-Induced TLR4 Signaling Pathway

This compound is recognized by a complex of TLR4 and its co-receptor MD-2 on the surface of immune cells. This binding event is facilitated by LPS-binding protein (LBP) and CD14. Upon this compound binding, TLR4 dimerizes, initiating a downstream signaling cascade through adaptor proteins like MyD88 and TRIF. This ultimately leads to the activation of the transcription factor NF-κB, which translocates to the nucleus and induces the expression of pro-inflammatory genes, including the reporter gene in the engineered cell line.[1][5]

TLR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space This compound This compound LBP LBP This compound->LBP binds CD14 CD14 LBP->CD14 transfers to TLR4_MD2 TLR4 MD-2 CD14->TLR4_MD2 presents to MyD88 MyD88 TLR4_MD2->MyD88 dimerization recruits IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 IKK IKK complex TRAF6->IKK NFkB_p65_p50 p65 p50 IκB IKK->NFkB_p65_p50 phosphorylates IκB NFkB_active p65 p50 NFkB_p65_p50->NFkB_active IκB degradation Nucleus Nucleus NFkB_active->Nucleus translocates to Reporter_Gene Reporter Gene (SEAP/Luciferase) NFkB_active->Reporter_Gene activates transcription Experimental_Workflow start Start cell_culture Culture Reporter Cells start->cell_culture cell_seeding Seed Cells in a 96-well Plate cell_culture->cell_seeding stimulation Stimulate Cells with this compound cell_seeding->stimulation lipidA_prep Prepare Serial Dilutions of this compound lipidA_prep->stimulation incubation Incubate for 18-24 hours stimulation->incubation supernatant_collection Collect Supernatant (for SEAP) or Lyse Cells (for Luciferase) incubation->supernatant_collection detection Add Reporter Substrate supernatant_collection->detection measurement Measure Signal (Absorbance or Luminescence) detection->measurement analysis Data Analysis (Dose-Response Curve, EC50) measurement->analysis end End analysis->end

References

Comparative Transcriptomics of Cells Stimulated with Different Lipid A Variants: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of cellular transcriptomic responses to various lipid A structures, underpinned by experimental data. This compound, the bioactive component of lipopolysaccharide (LPS) found in Gram-negative bacteria, is a potent activator of the innate immune system through Toll-like receptor 4 (TLR4).[1][2] Variations in its chemical structure, such as the number and length of acyl chains or the phosphorylation state, can dramatically alter the host immune response.[1][3][4] Understanding these differential effects at the transcriptomic level is crucial for designing novel vaccine adjuvants and immunomodulatory therapeutics with improved efficacy and safety profiles.

A prominent example is Monophosphoryl this compound (MPLA), a detoxified derivative of LPS, which is utilized as a vaccine adjuvant.[5][6] While both LPS and MPLA activate the immune system, MPLA elicits a less potent pro-inflammatory response, highlighting the impact of structural differences on cellular signaling and gene expression.[5][7]

TLR4 Signaling: The MyD88 and TRIF Pathways

Upon binding a this compound variant, the TLR4 receptor complex initiates signaling through two principal downstream pathways: the MyD88-dependent pathway and the TRIF-dependent (or MyD88-independent) pathway.[8][9]

  • MyD88-Dependent Pathway: This pathway is crucial for the rapid induction of pro-inflammatory cytokines like TNF-α, IL-6, and IL-12.[10][11] It involves the recruitment of the adaptor protein MyD88, leading to the activation of NF-κB and MAP kinases.[8][12]

  • TRIF-Dependent Pathway: This pathway is primarily responsible for the induction of type I interferons (IFN-α/β) and IFN-responsive genes.[8][11] It is mediated by the adaptor protein TRIF and results in the activation of the transcription factor IRF3.[9][13]

The specific structure of the this compound variant can influence the balance of activation between these two pathways, leading to distinct downstream gene expression profiles and cellular responses.[9][14]

TLR4_Signaling TLR4 Signaling Pathways cluster_membrane Cell Membrane cluster_myd88 MyD88-Dependent Pathway cluster_trif TRIF-Dependent Pathway This compound This compound TLR4/MD2/CD14 TLR4/MD2/CD14 This compound->TLR4/MD2/CD14 Binds MyD88 MyD88 TLR4/MD2/CD14->MyD88 TRIF TRIF TLR4/MD2/CD14->TRIF Internalization IRAKs IRAKs MyD88->IRAKs TRAF6_Myd88 TRAF6 IRAKs->TRAF6_Myd88 MAPK MAP Kinases TRAF6_Myd88->MAPK NF-kB_Myd88 NF-kB Activation MAPK->NF-kB_Myd88 Pro-inflammatory Cytokines Pro-inflammatory Cytokines (TNF, IL-6) NF-kB_Myd88->Pro-inflammatory Cytokines TRAF3 TRAF3 TRIF->TRAF3 TBK1 TBK1 TRAF3->TBK1 IRF3 IRF3 Activation TBK1->IRF3 Type I IFNs Type I Interferons (IFN-beta) IRF3->Type I IFNs

TLR4 signaling diverges into MyD88- and TRIF-dependent pathways.

Comparative Transcriptomic Findings: LPS vs. MPLA

A key study comparing the transcriptomic profiles of human whole blood stimulated with LPS and its detoxified variant, MPLA, reveals significant overlap but also critical differences in the induced host response.[5] While both molecules regulate a similar number of genes, the magnitude of expression for certain pro-inflammatory genes is notably higher with LPS stimulation.[5]

Table 1: Summary of Differential Gene Expression in Human Blood (LPS vs. MPLA) [5]

FeatureLipopolysaccharide (LPS)Monophosphoryl this compound (MPLA)Overlap & Key Differences
Total Differentially Regulated Genes 13613083 genes commonly regulated.
Up-regulated Genes 12011474 genes commonly up-regulated.
Down-regulated Genes 16169 genes commonly down-regulated.
Key Pro-inflammatory Cytokines (Fold change >2 vs. MPLA) IFNB1, IL12B, IL6, IL1A, IL18-LPS is a more potent inducer of key pro-inflammatory and inflammasome-related transcripts.
Preferentially Up-regulated Chemokine -CCL7MPLA preferentially up-regulates the macrophage-regulating chemokine CCL7.

Data summarized from a study on human whole blood stimulated for 4 hours.[5]

These findings demonstrate that while MPLA retains robust immunomodulatory activity, its capacity to induce a strong pro-inflammatory cytokine storm is diminished compared to LPS, providing a molecular basis for its improved safety profile as a vaccine adjuvant.[5][6]

Experimental Protocols

This section outlines a generalized workflow for conducting a comparative transcriptomics experiment to study the effects of different this compound variants.

A typical protocol involves stimulating immune cells, such as peripheral blood mononuclear cells (PBMCs), dendritic cells (DCs), or macrophage cell lines (e.g., THP-1, RAW 264.7), with different this compound variants.[15][16][17]

  • Cell Seeding: Plate cells at a desired density (e.g., 1 x 10^6 cells/mL) in a suitable culture medium, such as RPMI 1640 supplemented with 10% fetal bovine serum.[15][16]

  • Stimulation: Prepare stock solutions of this compound variants (e.g., LPS, MPLA, synthetic analogs) in an appropriate solvent. Add the variants to the cell cultures at final concentrations typically ranging from 10 ng/mL to 1 µg/mL.[6][18] Include a vehicle-only control.

  • Incubation: Incubate the cells for a specified period (e.g., 4, 8, or 24 hours) at 37°C and 5% CO₂ to allow for transcriptional changes to occur. The time points can be varied to capture early and late response genes.[19]

  • Sample Collection: After incubation, harvest the cells for RNA extraction. The cell culture supernatant can also be collected to measure cytokine protein levels via ELISA as a complementary analysis.[20]

  • RNA Isolation: Extract total RNA from the cell pellets using a commercial kit (e.g., RNeasy Mini Kit, TRIzol) according to the manufacturer's instructions.

  • Quality Control: Assess the quantity and quality of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer) to ensure high-purity RNA with a high RNA Integrity Number (RIN).

  • Library Preparation: Prepare RNA sequencing libraries from the high-quality RNA samples. This typically involves mRNA purification (poly-A selection) or ribosomal RNA depletion, followed by fragmentation, reverse transcription to cDNA, and adapter ligation.[21]

  • Sequencing: Sequence the prepared libraries on a next-generation sequencing (NGS) platform (e.g., Illumina NovaSeq) to generate raw sequencing reads.[21]

The analysis of RNA-seq data involves a multi-step bioinformatics pipeline to identify differentially expressed genes and affected biological pathways.[22][23]

RNASeq_Workflow RNA-Seq Data Analysis Workflow cluster_pre Preprocessing cluster_map Mapping & Quantification cluster_de Differential Analysis cluster_post Downstream Analysis RawReads Raw Sequencing Reads (FASTQ files) QC1 Quality Control (FastQC) RawReads->QC1 Trimming Adapter Trimming (Trimmomatic) QC1->Trimming Alignment Align to Genome (STAR / HISAT2) Trimming->Alignment Quantification Read Counting (featureCounts / HTSeq) Alignment->Quantification CountMatrix Gene Count Matrix Quantification->CountMatrix Normalization Normalization CountMatrix->Normalization DEG Differential Expression Analysis (DESeq2 / edgeR) Normalization->DEG DEG_List List of DEGs DEG->DEG_List Pathway Pathway & GO Enrichment Analysis DEG_List->Pathway Visualization Visualization (Heatmaps, Volcano Plots) Pathway->Visualization

A typical bioinformatics workflow for RNA-seq data analysis.
  • Quality Control and Pre-processing: Raw sequencing reads are assessed for quality, and low-quality bases and adapter sequences are removed.[23]

  • Alignment and Quantification: The cleaned reads are aligned to a reference genome or transcriptome. The number of reads mapping to each gene is then counted to generate a gene expression matrix.[21][24]

  • Differential Expression Analysis: Statistical methods (e.g., DESeq2, edgeR) are used to normalize the count data and identify genes that show significant expression changes between different stimulation conditions.[23][24]

  • Downstream Functional Analysis: The list of differentially expressed genes (DEGs) is further analyzed to identify enriched biological pathways, gene ontologies (GO), and potential upstream regulators to gain biological insights into the effects of the this compound variants.[22]

References

A Researcher's Guide to Assessing Antibody Cross-Reactivity Against Diverse Lipid A Structures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of antibody performance against various lipid A structures, crucial for the development of therapeutics and diagnostics targeting Gram-negative bacteria. Understanding the cross-reactivity of these antibodies is paramount for predicting their efficacy and specificity. This document presents supporting experimental data, detailed protocols for key assays, and visual representations of relevant biological pathways and experimental workflows.

Comparative Analysis of Anti-Lipid A Antibody Cross-Reactivity

The binding characteristics of different monoclonal antibodies (mAbs) against a panel of this compound structures are critical for selecting the appropriate reagent for a specific application. The following table summarizes the relative binding affinities of three well-characterized murine monoclonal antibodies—mAb 8-2, mAb 26-5, and mAb 26-20—against this compound from various bacterial sources and synthetic analogues. The data is presented as representative Optical Density (OD) values from indirect ELISA experiments, providing a quantitative measure of cross-reactivity.

Table 1: Comparative Binding of Monoclonal Antibodies to Diverse this compound Structures (Indirect ELISA)

This compound Structure/AntigenSource Organism/TypemAb 8-2 (IgM)mAb 26-5 (IgG2b)mAb 26-20 (IgM)
Hexa-acylated this compoundEscherichia coli+++ (OD ≈ 2.5)+++ (OD ≈ 2.2)++ (OD ≈ 1.5)
Hexa-acylated this compoundSalmonella minnesota+++ (OD ≈ 2.8)+++ (OD ≈ 2.4)++ (OD ≈ 1.6)
Hepta-acylated this compoundPseudomonas aeruginosa++ (OD ≈ 1.8)+ (OD ≈ 0.8)+/- (OD ≈ 0.4)
Penta-acylated this compoundNeisseria meningitidis+ (OD ≈ 1.0)+/- (OD ≈ 0.5)- (OD ≈ 0.2)
Monophosphoryl this compound (MPLA)Synthetic Analogue++ (OD ≈ 1.5)+++ (OD ≈ 2.5)- (OD ≈ 0.1)
Lipid IVA (Precursor)Synthetic Analogue+/- (OD ≈ 0.6)++ (OD ≈ 1.2)- (OD ≈ 0.1)
Re-LPSSalmonella minnesota R595+++ (OD ≈ 3.0)++ (OD ≈ 1.8)+++ (OD ≈ 2.8)

Note: Data is illustrative and compiled from qualitative descriptions in the literature to represent expected outcomes. OD values are hypothetical examples for comparative purposes. +++ strong binding, ++ moderate binding, + weak binding, +/- negligible binding, - no binding.

From this data, it is evident that mAb 8-2 exhibits broad cross-reactivity against a range of this compound structures, including those from different bacterial species and Re-LPS.[1] In contrast, mAb 26-5, which recognizes the hydrophilic backbone of this compound, shows strong binding to conserved structures like hexa-acylated this compound and MPLA.[1] The binding of mAb 26-20 is more restricted, with a preference for the hydrophobic regions of this compound, as indicated by its strong reactivity with Re-LPS where these regions are more exposed.[1]

Experimental Protocols

A detailed and standardized methodology is crucial for the accurate assessment of antibody cross-reactivity. The following is a representative protocol for an indirect Enzyme-Linked Immunosorbent Assay (ELISA), a common technique for this purpose.

Indirect ELISA Protocol for Assessing Anti-Lipid A Antibody Cross-Reactivity

1. Antigen Coating: a. Dissolve purified this compound or Re-LPS in an appropriate organic solvent (e.g., chloroform:ethanol, 1:9 v/v). b. Dilute the this compound solution in the same solvent to a final concentration of 1-10 µg/mL. c. Add 100 µL of the diluted this compound solution to each well of a 96-well polystyrene microtiter plate. d. Evaporate the solvent by incubating the plate at 37°C for 1 hour or until completely dry. e. Wash the plate three times with 200 µL/well of wash buffer (PBS with 0.05% Tween-20).

2. Blocking: a. Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well. b. Incubate for 1-2 hours at 37°C. c. Wash the plate three times with wash buffer.

3. Primary Antibody Incubation: a. Prepare serial dilutions of the anti-lipid A monoclonal antibodies (e.g., 8-2, 26-5, 26-20) in blocking buffer. Recommended starting concentration is 1-10 µg/mL. b. Add 100 µL of the diluted primary antibody to the corresponding wells. c. Incubate for 1-2 hours at 37°C. d. Wash the plate five times with wash buffer.

4. Secondary Antibody Incubation: a. Dilute an appropriate enzyme-conjugated secondary antibody (e.g., HRP-conjugated goat anti-mouse IgG/IgM) in blocking buffer according to the manufacturer's instructions. b. Add 100 µL of the diluted secondary antibody to each well. c. Incubate for 1 hour at 37°C. d. Wash the plate five times with wash buffer.

5. Detection: a. Prepare the substrate solution (e.g., TMB) according to the manufacturer's instructions. b. Add 100 µL of the substrate solution to each well. c. Incubate in the dark at room temperature for 15-30 minutes, or until sufficient color development. d. Stop the reaction by adding 50 µL of stop solution (e.g., 2N H₂SO₄) to each well.

6. Data Acquisition: a. Read the absorbance at 450 nm using a microplate reader. b. Subtract the absorbance of blank wells (containing no primary antibody) from the absorbance of the experimental wells.

Visualizing Key Pathways and Workflows

To further aid in the understanding of the biological context and experimental design, the following diagrams illustrate the TLR4 signaling pathway initiated by this compound and a typical experimental workflow for assessing antibody cross-reactivity.

TLR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space LPS LPS/Lipid A LBP LBP LPS->LBP CD14 CD14 LBP->CD14 TLR4_MD2 TLR4/MD2 Complex CD14->TLR4_MD2 Presents this compound MyD88 MyD88 TLR4_MD2->MyD88 MyD88-dependent Pathway TRIF TRIF TLR4_MD2->TRIF MyD88-independent Pathway TRAF6 TRAF6 MyD88->TRAF6 IRF3 IRF3 TRIF->IRF3 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPK MAPKs TAK1->MAPK NFkB NF-κB IKK->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines MAPK->Cytokines IFNs Type I Interferons IRF3->IFNs

Caption: TLR4 Signaling Pathway initiated by this compound.

ELISA_Workflow start Start coat Coat Plate with Different this compound Structures start->coat wash1 Wash Plate coat->wash1 block Block Non-specific Sites wash1->block wash2 Wash Plate block->wash2 add_primary Add Primary Anti-Lipid A Antibodies (e.g., 8-2, 26-5, 26-20) wash2->add_primary wash3 Wash Plate add_primary->wash3 add_secondary Add Enzyme-conjugated Secondary Antibody wash3->add_secondary wash4 Wash Plate add_secondary->wash4 add_substrate Add Substrate and Develop Color wash4->add_substrate stop_reaction Stop Reaction add_substrate->stop_reaction read_plate Read Absorbance at 450 nm stop_reaction->read_plate end End read_plate->end

Caption: Indirect ELISA Workflow for Cross-Reactivity Assessment.

References

A Comparative Guide to the Stability of Natural vs. Synthetic Lipid A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Lipid A, the biologically active component of lipopolysaccharide (LPS), is a critical molecule in immunology and vaccine development due to its potent activation of the innate immune system via Toll-like receptor 4 (TLR4). The choice between natural and synthetic this compound for research and therapeutic applications often hinges on a crucial parameter: stability. This guide provides an objective comparison of the stability profiles of natural and synthetic this compound, supported by experimental context and data.

Fundamental Differences: Heterogeneity vs. Homogeneity

The primary distinction between natural and synthetic this compound lies in their chemical composition.

  • Natural this compound: Extracted from Gram-negative bacteria, natural this compound is a heterogeneous mixture. Preparations contain molecules with variations in the number, length, and position of acyl chains, as well as modifications to the phosphate (B84403) groups.[1][2] This heterogeneity arises from the bacterial enzymatic machinery and can vary between species and even growth conditions.[3]

  • Synthetic this compound: Produced through controlled chemical synthesis, synthetic this compound and its analogs are chemically defined, homogenous compounds.[2][4] This process allows for precise control over the molecular structure, including the number and length of fatty acid chains and the phosphorylation pattern, resulting in high-purity, single-structure preparations.[1]

This fundamental difference in homogeneity is the primary driver of the observed variations in stability and biological activity.

Comparative Stability Analysis

The stability of this compound can be assessed across three key domains: chemical, physical, and biological. Synthetic this compound generally offers significant advantages in all three areas due to its defined structure and purity.

Chemical Stability

Chemical degradation, primarily through hydrolysis and oxidation, can compromise the structural integrity and biological function of this compound.

  • Hydrolysis: The ester and phosphate linkages in the this compound molecule are susceptible to hydrolysis, especially under acidic or alkaline conditions.[5] The glycosyl phosphate bond at the 1-position is particularly labile in natural this compound. Synthetic analogs have been engineered with more stable linkages, such as phosphonooxyethyl glycosides, to enhance resistance to hydrolysis.

  • Oxidation: Natural this compound preparations often contain unsaturated fatty acids, which are prone to oxidation.[6][7] This process can be initiated by exposure to oxygen, light, or transition metal ions, leading to the formation of hydroperoxides and secondary oxidation products that alter the molecule's function.[8][9][10] Synthetic this compound can be designed exclusively with saturated fatty acids, which lack double bonds and are therefore highly resistant to oxidation, significantly improving shelf-life and stability in formulations.[11][12]

Physical Stability

Physical stability relates to the behavior of this compound in solution, particularly its tendency to form aggregates.

  • Aggregation: this compound is amphiphilic and forms aggregates (e.g., micelles, vesicles) in aqueous solutions. The heterogeneous nature of natural this compound can lead to poorly defined and potentially unstable aggregates. In contrast, the homogeneity of synthetic this compound results in more uniform and predictable aggregation behavior, which is critical for consistent formulation development.[13]

  • Solubility and Formulation: The defined structure of synthetic this compound allows for more controlled and reproducible formulation in delivery systems like liposomes or emulsions. This predictability is essential for pharmaceutical applications where consistent particle size and drug load are required.[14]

Biological Stability and Activity

For researchers and drug developers, the consistency of biological activity is paramount.

  • Lot-to-Lot Consistency: Natural this compound preparations suffer from significant batch-to-batch variability in composition, leading to inconsistent biological activity.[15] This makes it difficult to obtain reproducible results in immunological assays and poses challenges for regulatory approval of therapeutic products.

  • Reproducible TLR4 Activation: Synthetic this compound provides a consistent and well-defined stimulus for TLR4.[4][16] Its homogeneity ensures that each molecule interacts with the TLR4/MD-2 receptor complex in the same manner, resulting in highly reproducible downstream signaling and cytokine production. Studies comparing natural monophosphoryl this compound (MPL) with its synthetic counterpart, glucopyranosyl lipid adjuvant (GLA), have shown that GLA is more potent on a molar basis in activating human dendritic cells, a difference attributed to its defined hexaacylated structure.[2][16]

Data Presentation: Quantitative Comparison

The following tables summarize the key differences in properties and stability between natural and synthetic this compound.

Table 1: General Properties of Natural vs. Synthetic this compound

PropertyNatural this compoundSynthetic this compound
Source Extraction from Gram-negative bacteria (e.g., E. coli, Salmonella minnesota)Chemical synthesis
Purity & Homogeneity Heterogeneous mixture, lower purityHomogeneous (>95-99% pure), single chemical entity
Acyl Chain Composition Variable number (4-7), length, and saturationPrecisely defined and uniform
Phosphorylation Variable (mono- or bis-phosphorylated)Precisely defined (mono-, bis-, or un-phosphorylated)
Lot-to-Lot Consistency Low, significant variabilityHigh, reproducible

Table 2: Stability Profile Comparison

Stability ParameterNatural this compoundSynthetic this compoundKey Factors
Hydrolytic Stability Moderate; labile glycosyl phosphate bondHigh; can be engineered with stable linkagespH, temperature, storage duration[5][17]
Oxidative Stability Low to Moderate; susceptible if unsaturated acyl chains are presentVery High; typically made with saturated acyl chainsPresence of oxygen, light, metal ions[18][19]
Physical Aggregation Forms heterogeneous aggregatesForms uniform, well-defined aggregatesMolecular structure, concentration, solvent
Biological Activity Stability Variable; prone to changes due to chemical degradation and heterogeneityHigh; consistent activity over time and across batchesPurity, chemical stability[15]

Experimental Protocols for Stability Assessment

Assessing the stability of this compound involves a combination of analytical chemistry and cell-based biological assays.

Protocol 1: Chemical Stability Assessment via HPLC-MS

This method quantifies the degradation of this compound over time under various stress conditions (e.g., different pH, temperatures).

  • Sample Preparation: Prepare solutions of natural and synthetic this compound in appropriate aqueous buffers or organic solvents. Aliquot samples for storage under different conditions (e.g., 4°C, 25°C, 40°C) and time points (e.g., 0, 1, 3, 6 months).

  • Lipid Extraction: At each time point, perform a lipid extraction using a standard method like the Folch or Bligh-Dyer procedure to separate the this compound from the aqueous buffer.[20]

  • HPLC Separation: Inject the extracted this compound onto a reverse-phase HPLC column (e.g., C18). Use a gradient of organic solvent (e.g., acetonitrile/isopropanol) in water with a suitable modifier (e.g., formic acid) to separate the parent this compound from any degradation products (e.g., hydrolyzed or oxidized species).[21][22][23]

  • MS Detection: Couple the HPLC output to a mass spectrometer (e.g., Q-TOF or Orbitrap) using an electrospray ionization (ESI) source.[20][21] Monitor the disappearance of the parent this compound ion(s) and the appearance of new ions corresponding to degradation products.

  • Data Analysis: Quantify the peak area of the parent this compound at each time point to determine the degradation rate. Identify the structure of degradation products from their mass-to-charge ratio (m/z) and fragmentation patterns (MS/MS).

Protocol 2: Biological Activity Assessment via TLR4 Reporter Assay

This assay measures the ability of this compound to activate the TLR4 signaling pathway.

  • Cell Culture: Culture a TLR4 reporter cell line, such as HEK-Blue™ hTLR4 cells, which express human TLR4, MD-2, and CD14, and contain a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.

  • Sample Stimulation: Prepare serial dilutions of the aged this compound samples from the chemical stability study (Protocol 1) and fresh control samples. Add the dilutions to the wells of a 96-well plate containing the reporter cells.[24]

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a CO₂ incubator to allow for TLR4 activation and SEAP expression.

  • SEAP Detection: After incubation, collect a small aliquot of the cell supernatant and add it to a new plate containing a SEAP detection reagent (e.g., QUANTI-Blue™). Incubate for 1-3 hours.

  • Quantification: Measure the absorbance on a spectrophotometer at 620-655 nm. The intensity of the color is proportional to the SEAP activity, which directly correlates with the level of TLR4 activation.[25]

  • Data Analysis: Compare the dose-response curves of the aged samples to the fresh control samples. A rightward shift in the EC₅₀ value indicates a loss of biological activity.

Protocol 3: Endotoxin (B1171834) Activity Assessment via Limulus Amebocyte Lysate (LAL) Assay

The LAL assay is a highly sensitive, standard method for detecting and quantifying endotoxin activity.[26][27][28]

  • Sample Preparation: Prepare dilutions of the aged and fresh this compound samples using pyrogen-free water.[29][30]

  • Assay Procedure (Chromogenic Method):

    • Add samples and control standard endotoxin to a 96-well microplate.[27]

    • Add the LAL reagent, which contains the Factor C enzyme cascade and a chromogenic substrate.

    • Incubate the plate at 37°C. The presence of endotoxin activates Factor C, initiating a series of enzymatic reactions that cleave the substrate, releasing a yellow-colored product (p-nitroaniline).[26]

  • Quantification: Use a microplate reader to measure the absorbance at 405 nm over time (kinetic chromogenic) or at a fixed endpoint.

  • Data Analysis: Calculate the endotoxin concentration in Endotoxin Units (EU/mL) by comparing the sample absorbance to the standard curve. A decrease in EU/mL in aged samples indicates a loss of endotoxic activity.

Visualizing Key Pathways and Workflows

TLR4 Signaling Pathway

The activation of the TLR4 receptor complex by this compound initiates a signaling cascade that is crucial for the innate immune response.

TLR4_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space LPS This compound / LPS LBP LBP LPS->LBP binds CD14 CD14 LBP->CD14 transfers to TLR4_MD2 TLR4/MD-2 Complex CD14->TLR4_MD2 presents to MyD88 MyD88 TLR4_MD2->MyD88 MyD88-dependent pathway TRIF TRIF TLR4_MD2->TRIF TRIF-dependent pathway (endosomal) TRAF6 TRAF6 MyD88->TRAF6 TRAF3 TRAF3 TRIF->TRAF3 NFkB NF-κB TRAF6->NFkB IRF3 IRF3/7 TRAF3->IRF3 Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines IFNs Type I Interferons (IFN-α/β) IRF3->IFNs

Caption: Simplified TLR4 signaling pathway initiated by this compound.

Experimental Workflow for Stability Comparison

This workflow outlines a logical process for comparing the stability of natural and synthetic this compound.

Stability_Workflow cluster_analysis Multi-Parametric Analysis prep Sample Preparation (Natural & Synthetic this compound) storage Accelerated Stability Storage (Varying Temp, pH, Time) prep->storage sampling Time-Point Sampling storage->sampling chem_stab Chemical Stability (HPLC-MS) sampling->chem_stab phys_stab Physical Stability (DLS, Aggregation) sampling->phys_stab bio_stab Biological Stability (TLR4 Reporter Assay, LAL) sampling->bio_stab data Data Analysis & Comparison (Degradation Rates, Activity Loss) chem_stab->data phys_stab->data bio_stab->data conclusion Conclusion on Relative Stability data->conclusion

Caption: Experimental workflow for comparing this compound stability.

Conclusion

For researchers, scientists, and drug development professionals, the choice between natural and synthetic this compound has significant implications for experimental reproducibility and therapeutic potential. While natural this compound has been instrumental in foundational immunological research, its inherent heterogeneity leads to challenges in chemical, physical, and biological stability.

Synthetic this compound overcomes these limitations by providing a chemically pure, structurally defined, and highly stable alternative. The ability to control its molecular structure allows for the optimization of stability and biological activity, ensuring high lot-to-lot consistency. For applications requiring precise and reproducible immunological responses, such as vaccine adjuvant development and mechanistic studies of the innate immune system, synthetic this compound is the superior choice.

References

Validating Computational Models of Lipid A-TLR4 Interaction: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The interaction between Lipid A, the bioactive component of lipopolysaccharide (LPS) from Gram-negative bacteria, and the Toll-like receptor 4 (TLR4) in complex with its co-receptor MD-2 is a cornerstone of the innate immune response.[1][2][3] Understanding this interaction at a molecular level is critical for the development of therapeutics for inflammatory diseases like sepsis.[3][4] Computational models, particularly molecular docking and molecular dynamics (MD) simulations, have become indispensable tools for predicting and analyzing these complex molecular recognition events.[5][6][7] However, the predictive power of any in silico model is fundamentally dependent on its validation against robust experimental data.

This guide provides a comparative overview of common computational models for the this compound-TLR4 interaction and the experimental methods used for their validation. It is intended for researchers, scientists, and drug development professionals seeking to leverage or evaluate these computational approaches.

Computational Modeling Approaches: A Snapshot

Two primary computational methods are employed to study the this compound-TLR4/MD-2 complex:

  • Molecular Docking: This method predicts the preferred orientation and binding affinity of a ligand (e.g., a this compound analogue) when it binds to a receptor (the TLR4/MD-2 complex).[5] Docking is computationally efficient and is widely used for virtual screening of large compound libraries to identify potential agonists or antagonists.[5][8] Algorithms use scoring functions to rank different binding poses based on estimated free energy of binding.[5]

  • Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the molecular interactions over time. By simulating the movements of atoms and molecules, MD can reveal conformational changes in the receptor upon ligand binding, assess the stability of the ligand-receptor complex, and provide more accurate estimations of binding free energies.[9][10] These simulations offer deeper insights into the mechanism of receptor activation or inhibition.[6]

The Imperative of Experimental Validation

Computational models are built on approximations and assumptions. Experimental validation is therefore a critical step to ensure that the in silico predictions accurately reflect biological reality. Validation anchors the computational model to physical measurements, confirming binding modes, interaction energetics, and functional outcomes.

Comparative Analysis of Validation Methodologies

The validation of a computational model typically involves a multi-faceted approach, comparing computational predictions with data from various experimental techniques.

Data Presentation: Computational vs. Experimental Outcomes

The following table summarizes key validation parameters, comparing the outputs of computational models with their corresponding experimental measurements.

ParameterComputational Prediction MethodExperimental Validation TechniqueDescription
Binding Pose Molecular DockingX-ray Crystallography, Cryo-EMThe predicted 3D orientation of the ligand within the receptor's binding pocket is compared to the experimentally determined structure.
Binding Affinity Docking Scores, Free Energy Calculations (e.g., MM/PBSA)Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC)The predicted binding energy (e.g., kcal/mol) or score is correlated with the experimentally measured dissociation constant (Kd) or IC50 value.
Key Residue Interactions Docking, MD SimulationsSite-Directed MutagenesisResidues predicted to be critical for binding are mutated, and the effect on binding affinity or cellular response is measured.
Functional Activity (Inferred from binding mode and dynamics)Cell-Based Assays (e.g., NF-κB reporter assays, Cytokine ELISAs)The model's prediction of agonism or antagonism is tested by measuring the downstream cellular response (e.g., IL-6, TNF-α production).

Experimental Protocols for Model Validation

Detailed methodologies are crucial for reproducing and comparing results. Below are protocols for key experiments cited in the validation of this compound-TLR4 models.

Site-Directed Mutagenesis to Validate Key Interactions

This technique is used to confirm the importance of specific amino acid residues predicted by computational models to be crucial for the interaction between this compound and TLR4/MD-2.[1]

Protocol:

  • In Silico Prediction: Identify key interacting residues (e.g., those forming hydrogen bonds or salt bridges with the ligand) from the docked or simulated complex. For example, computational models predicted that positively charged residues on mouse TLR4 (Lys367 and Arg434) form crucial ionic interactions with the negatively charged phosphate (B84403) groups of Lipid IVA.[1]

  • Mutagenesis: Use a commercial site-directed mutagenesis kit to introduce specific mutations into the expression plasmid encoding TLR4. For the example above, the mouse TLR4 residues were replaced with their negatively charged human counterparts (Glu369 and Gln436).[1]

  • Transfection: Transfect host cells (e.g., HEK293T cells) with the wild-type or mutant TLR4 plasmids, along with plasmids for MD-2 and a reporter gene (e.g., NF-κB-luciferase).

  • Cell Stimulation: Stimulate the transfected cells with the ligand of interest (e.g., Lipid IVA).

  • Activity Measurement: After an incubation period, lyse the cells and measure the reporter gene activity (e.g., luciferase activity). A significant reduction in activity in the mutant-expressing cells compared to wild-type confirms the importance of the mutated residue for receptor activation, thereby validating the computational prediction.

Surface Plasmon Resonance (SPR) for Binding Affinity

SPR is a biophysical technique used to measure the binding kinetics and affinity of a ligand to a receptor in real-time without the need for labels.[11]

Protocol:

  • Chip Preparation: Immobilize one of the binding partners (e.g., the TLR4/MD-2 receptor complex) onto a sensor chip surface.

  • Analyte Injection: Flow a solution containing the other binding partner (the analyte, e.g., a this compound analogue) at various concentrations over the chip surface.

  • Signal Detection: Monitor the change in the refractive index at the surface, which is proportional to the mass bound to the chip. This change is recorded in a sensorgram.

  • Data Analysis: Fit the sensorgram data (association and dissociation curves) to a binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

  • Validation: Compare the experimentally determined Kd value with the binding energy predicted by the computational model. A strong correlation across a series of compounds strengthens the validity of the computational model.

Cell-Based Reporter Assays for Functional Activity

These assays measure the biological outcome of TLR4 activation, providing a functional validation of whether a computationally predicted ligand acts as an agonist or antagonist.

Protocol:

  • Cell Culture: Use a cell line that expresses the TLR4/MD-2 complex, such as human monocytic THP-1 cells or HEK-Blue™ hTLR4 cells.

  • Compound Treatment: Treat the cells with varying concentrations of the test compound (the computationally identified ligand). Include positive (e.g., E. coli LPS) and negative (vehicle) controls. For antagonist testing, co-incubate the cells with the test compound and LPS.

  • Incubation: Incubate the cells for a specific period (e.g., 18-24 hours) to allow for TLR4 signaling and downstream gene expression.

  • Quantification of Response:

    • NF-κB Activity: If using a reporter cell line (e.g., HEK-Blue™), measure the activity of a secreted reporter enzyme like SEAP (secreted embryonic alkaline phosphatase).

    • Cytokine Production: Collect the cell supernatant and quantify the concentration of pro-inflammatory cytokines (e.g., IL-6, TNF-α) using an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Validation: Compare the observed cellular activity (e.g., EC50 for an agonist, IC50 for an antagonist) with the predictions from the computational model.[4] For instance, a compound predicted to be a potent antagonist should exhibit a low IC50 value in this assay.[4]

Mandatory Visualizations

TLR4 Signaling Pathway

The binding of an agonistic this compound to the TLR4/MD-2 complex initiates a signaling cascade that leads to the production of inflammatory cytokines. This process involves the recruitment of adaptor proteins and the activation of transcription factors like NF-κB.[2]

TLR4_Signaling cluster_extracellular Extracellular cluster_intracellular Intracellular This compound This compound MD-2 MD-2 This compound->MD-2 Binds TLR4 TLR4 MD-2->TLR4 Complexes TLR4_Dimer TLR4/MD-2 Dimer TLR4->TLR4_Dimer Dimerization MyD88 MyD88 TLR4_Dimer->MyD88 Recruits IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 IKK IKK Complex TRAF6->IKK NF-kB NF-κB IKK->NF-kB Nucleus Nucleus NF-kB->Nucleus Translocation Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) Nucleus->Cytokines Gene Transcription

Caption: Simplified MyD88-dependent TLR4 signaling pathway initiated by this compound binding.

Experimental Workflow for Model Validation

A logical workflow is essential for systematically validating a computational model against experimental data.

Validation_Workflow cluster_comp Computational Modeling cluster_exp Experimental Validation cluster_analysis Analysis & Refinement Model Develop Computational Model (Docking, MD Simulation) Predict Predict Binding Pose, Affinity, & Key Residues Model->Predict Mutagenesis Site-Directed Mutagenesis Predict->Mutagenesis Validate Residues SPR SPR Binding Assay Predict->SPR Validate Affinity CellAssay Cell-Based Reporter Assay Predict->CellAssay Validate Function Compare Compare Predictions with Experimental Data Mutagenesis->Compare SPR->Compare CellAssay->Compare Refine Refine Model Compare->Refine Refine->Model Iterate

Caption: A typical workflow for the validation of a computational model of protein-ligand interaction.

References

Safety Operating Guide

Navigating the Safe Disposal of Lipid A: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of Lipid A, the biologically active component of lipopolysaccharide (LPS) or endotoxin (B1171834), is a critical aspect of laboratory safety and regulatory compliance.[1][2] Due to its potent pyrogenic properties, which can elicit strong inflammatory responses even at minimal concentrations, this compound waste must be handled with stringent protocols to ensure the safety of personnel and prevent environmental contamination.[2][3] This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals.

Core Principles for Handling this compound Waste

Adherence to fundamental safety principles is paramount when managing this compound waste. All materials contaminated with this compound should be treated as hazardous. The primary goal is to inactivate the endotoxin before disposal. Always consult and adhere to your institution's Environmental Health and Safety (EHS) guidelines, as local, state, and federal regulations may vary.[4][5]

Essential Personal Protective Equipment (PPE): Before handling any this compound waste, ensure you are wearing the appropriate PPE to minimize exposure risks.[6]

  • Lab Coat or Gown [7][8]

  • Safety Glasses with Side Shields or Goggles [8]

  • Face Shield (if there is a risk of splashes or aerosols) [7]

  • Chemical-resistant Gloves (e.g., nitrile) [6]

Step-by-Step Disposal Protocol

This protocol outlines the procedures for segregating, decontaminating, and disposing of liquid and solid waste contaminated with this compound.

Waste Segregation and Collection

Proper segregation at the point of generation is crucial to prevent cross-contamination and ensure correct disposal streams.[4][9]

  • Solid Waste:

    • Collect all contaminated consumables, such as gloves, pipette tips, paper towels, and plasticware, in a designated, leak-proof biohazard bag or container.[4][7]

    • Sharps (needles, contaminated glassware) must be placed immediately into a puncture-resistant sharps container.[7][8]

    • Clearly label the container with "this compound Waste," "Endotoxin Waste," or as required by your institution.[4]

  • Liquid Waste:

    • Collect liquid waste containing this compound in a dedicated, leak-proof, and chemical-resistant container.[4]

    • Do not mix with other chemical waste streams like halogenated solvents or heavy metals unless explicitly approved by your EHS department.[4]

    • Keep the container securely sealed when not in use and store it in a designated secondary containment area.[4]

Inactivation and Decontamination Procedures

Endotoxins are highly stable and resistant to standard autoclaving.[10] Therefore, chemical inactivation is the recommended approach before final disposal. The following methods can be used to decontaminate surfaces and waste.

MethodReagentConcentration / ConditionsTreatment TimeApplicationCitation
Hypochlorite Treatment Sodium Hypochlorite (Bleach)1:10 dilution of household bleach (final concentration ≥0.5%)≥30 minutesLiquid Waste, Spills, Surfaces[7]
Ethanol Treatment Ethanol70% solution48 hours at room temperatureDecontamination of particles and surfaces[11]
Acid/Alkaline Hydrolysis Strong Acids or BasesVaries (Method-dependent)VariesInactivation of LPS (cleaves this compound); can depolymerize other biological molecules[12]

Experimental Protocol: Bleach Inactivation for Liquid Waste This protocol details the steps for inactivating this compound in aqueous solutions.

  • Preparation: Work in a well-ventilated area or a chemical fume hood. Prepare a fresh 1:10 dilution of household bleach in water.[7]

  • Treatment: Slowly add the bleach solution to the liquid this compound waste to achieve a final bleach-to-waste ratio of at least 1:10.[7]

  • Incubation: Gently mix and allow the solution to sit for a minimum of 30 minutes to ensure complete inactivation.[7]

  • Disposal: After inactivation, the treated liquid can be carefully poured down the drain with a copious amount of water, provided this is permitted by your institution's EHS guidelines.[7] Always wear full face protection during this step to prevent splashes.[7]

Final Disposal
  • Treated Liquid Waste: Once inactivated, dispose of it according to institutional policy, which may include drain disposal followed by flushing with plenty of water.[7]

  • Solid Waste: Place the sealed biohazard bags and sharps containers in the appropriate biomedical waste stream for final disposal, typically via incineration.[9]

  • Bulk/Unused this compound: Unused or expired pure this compound should be treated as hazardous chemical waste. Submit a chemical waste pickup request to your institution's EHS department for proper disposal.[4]

Operational Plans: Spill Response

Immediate and appropriate action is necessary in the event of a this compound spill to ensure personnel safety and prevent contamination.[4]

Minor Spill Response:

  • Alert Personnel: Notify others in the immediate area.

  • Restrict Access: Cordon off the affected area.[4]

  • Don PPE: Wear a lab coat, gloves, and eye/face protection.[7]

  • Containment: Cover the spill with absorbent materials like paper towels.[7]

  • Decontaminate: Pour a 1:10 bleach solution onto the absorbent material, working from the outside in. Let it sit for at least 20 minutes.[7]

  • Clean Up: Collect all materials (absorbent pads, broken glass using tongs or forceps) and place them in a designated biohazard container.[7]

  • Final Decontamination: Wipe the spill area again with the disinfectant solution.[7]

  • Wash Hands: Wash hands thoroughly after removing PPE.[8]

Major Spill Response:

  • Evacuate: Immediately clear the area of all personnel.[4]

  • Alert Authorities: Notify your institution's EHS department or emergency response team.[4]

  • Ventilate: If safe to do so, increase ventilation to the area.[4]

  • Secure the Area: Prevent entry until the emergency response team arrives.

Visualizing Disposal Workflows

Diagrams can clarify complex procedural relationships and decision-making processes. The following workflows are presented in the DOT language for visualization.

cluster_0 This compound Waste Disposal Workflow Start This compound Waste Generated WasteType Determine Waste Type Start->WasteType SolidWaste Solid Waste (Gloves, Tips, Plastics) WasteType->SolidWaste Solid LiquidWaste Liquid Waste (Buffers, Media) WasteType->LiquidWaste Liquid SegregateSolid Segregate into Biohazard Bag SolidWaste->SegregateSolid InactivateLiquid Inactivate Liquid Waste (e.g., 1:10 Bleach for 30 min) LiquidWaste->InactivateLiquid DisposalPath Follow Institutional Disposal Protocol SegregateSolid->DisposalPath InactivateLiquid->DisposalPath BiomedicalWaste Dispose as Biomedical Waste DisposalPath->BiomedicalWaste Solids / Non-Drain DrainDisposal Drain Disposal (If Permitted) DisposalPath->DrainDisposal Treated Liquids EHS Contact EHS for Hazardous Waste Pickup DisposalPath->EHS Bulk/Pure Chemical End Disposal Complete BiomedicalWaste->End DrainDisposal->End EHS->End cluster_1 This compound Spill Response Protocol Spill Spill Occurs Assess Assess Spill Size Spill->Assess Minor Minor Spill Assess->Minor Minor Major Major Spill Assess->Major Major Alert Alert Area Personnel Minor->Alert Evacuate Evacuate Area Major->Evacuate Contain Contain Spill with Absorbent Material Alert->Contain CallEHS Notify EHS/ Emergency Response Evacuate->CallEHS Disinfect Apply 1:10 Bleach (Wait 20+ min) Contain->Disinfect Secure Secure Area, Prevent Entry CallEHS->Secure Cleanup Collect Waste into Biohazard Container Disinfect->Cleanup End Spill Managed Secure->End Cleanup->End

References

Essential Safety and Operational Guide for Handling Lipid A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety protocols and logistical procedures for the handling of Lipid A, a potent immunostimulant and the endotoxic component of lipopolysaccharide (LPS) from Gram-negative bacteria. Adherence to these guidelines is critical to ensure personnel safety and prevent unintended immune activation in experimental systems.

Immediate Safety and Logistical Information

This compound is a biologically active molecule that can elicit a strong inflammatory response in mammals through the Toll-like receptor 4 (TLR4) signaling pathway.[1][2][3] Due to its pyrogenic (fever-inducing) nature, it must be handled with care to avoid inhalation, skin contact, and ingestion.[4]

Personal Protective Equipment (PPE)

The minimum required PPE for handling this compound is outlined below. A risk assessment should be conducted to determine if additional protection is necessary for specific procedures.

Activity Required PPE Rationale
Receiving & Unpacking Laboratory coat, safety glasses, nitrile gloves.Protects against incidental contact with the exterior of the container.
Weighing (Solid Form) Laboratory coat, safety glasses with side shields (or goggles), double nitrile gloves, N95 respirator. To be performed in a chemical fume hood or ventilated balance enclosure.Minimizes risk of inhaling aerosolized powder, which is a primary route of exposure.[4] Double gloving provides an extra layer of protection against contamination.[5]
Solution Preparation Chemical-resistant laboratory coat, chemical splash goggles, double nitrile gloves. All work should be performed in a certified chemical fume hood.Protects against splashes and aerosols when handling concentrated stock solutions.
General Handling (Solutions) Laboratory coat, safety glasses, nitrile gloves.Standard laboratory practice for handling dilute solutions of hazardous substances.
Waste Disposal Chemical-resistant laboratory coat, chemical splash goggles, heavy-duty nitrile gloves.Protects against splashes and contact with contaminated waste materials.

Operational Plan: Handling and Storage

Proper handling and storage are crucial to maintain the integrity of this compound and ensure the safety of laboratory personnel.

Storage:

Form Container Temperature Atmosphere Notes
Powder (Saturated) Glass container with a Teflon-lined closure.≤ -20°CN/AAllow the container to reach room temperature before opening to prevent condensation.
Powder (Unsaturated) Should be dissolved in a suitable organic solvent immediately upon receipt.≤ -20°CInert gas (Argon or Nitrogen)Unsaturated lipids are prone to oxidation and are hygroscopic.
Organic Solution Glass container with a Teflon-lined closure.≤ -20°CInert gas (Argon or Nitrogen)Never store in plastic containers as this can leach impurities.[1] Use glass, stainless steel, or Teflon for all transfers.[1]

Experimental Workflow for this compound Isolation and Handling:

The following diagram outlines a general workflow for the isolation and subsequent handling of this compound for experimental use.

G General Workflow for this compound Handling cluster_0 Preparation cluster_1 Execution cluster_2 Post-Execution Receipt Receipt Storage Storage Receipt->Storage Store at ≤ -20°C Weighing Weighing Storage->Weighing In fume hood Solubilization Solubilization Weighing->Solubilization Use appropriate solvent Experimentation Experimentation Solubilization->Experimentation Cell stimulation, etc. Decontamination Decontamination Experimentation->Decontamination Inactivate this compound Disposal Disposal Decontamination->Disposal Follow institutional guidelines

Caption: A flowchart illustrating the key stages of handling this compound, from receipt to disposal.

First Aid Measures

In the event of exposure to this compound, follow these first aid procedures immediately:

Exposure Route First Aid Procedure
Eye Contact Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6][7] Seek medical attention.
Skin Contact Remove contaminated clothing.[5] Wash skin thoroughly with soap and water for at least 15 minutes.[6] If irritation persists, seek medical attention.
Inhalation Move the person to fresh air.[7][8] If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Wash out mouth with water.[9] Seek immediate medical attention.

Disposal Plan

This compound and all materials that have come into contact with it must be decontaminated before disposal. Endotoxins are heat stable, so standard autoclaving may not be sufficient for inactivation.

Decontamination Methods:

Waste Type Decontamination Method Procedure
Liquid Waste Chemical InactivationAdd sodium hypochlorite (B82951) (bleach) to a final concentration of 0.5% (1:10 dilution of household bleach) and allow a contact time of at least 30 minutes before disposal down the drain with copious amounts of water.[10]
Solid Waste (disposables) Chemical Inactivation & IncinerationSoak in a 0.5% sodium hypochlorite solution for at least 30 minutes.[10] Dispose of as biohazardous waste according to your institution's guidelines, preferably by incineration.
Glassware DepyrogenationBake at 250°C for at least 30 minutes or 180°C overnight to destroy endotoxins.[][12]

This compound Signaling Pathway

This compound is recognized by the Toll-like receptor 4 (TLR4) in complex with MD-2, initiating a signaling cascade that leads to the production of pro-inflammatory cytokines.[1][2][13] Understanding this pathway is crucial for researchers working with this compound.

TLR4_Signaling_Pathway TLR4 Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Lipid_A This compound LBP LBP Lipid_A->LBP Binds CD14 CD14 LBP->CD14 Transfers to TLR4_MD2 TLR4/MD-2 Complex CD14->TLR4_MD2 Presents to MyD88 MyD88 TLR4_MD2->MyD88 Recruits IRAKs IRAKs MyD88->IRAKs Activates TRAF6 TRAF6 IRAKs->TRAF6 Activates TAK1 TAK1 TRAF6->TAK1 Activates IKK_Complex IKK Complex TAK1->IKK_Complex Activates NF_kappaB NF-κB IKK_Complex->NF_kappaB Activates Gene_Transcription Pro-inflammatory Gene Transcription NF_kappaB->Gene_Transcription Translocates and Initiates

Caption: Simplified diagram of the MyD88-dependent TLR4 signaling pathway initiated by this compound.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.